molecular formula C6H10O6 B072293 Gluconolactone CAS No. 1335-57-5

Gluconolactone

カタログ番号: B072293
CAS番号: 1335-57-5
分子量: 178.14 g/mol
InChIキー: PHOQVHQSTUBQQK-SQOUGZDYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gluconolactone is a naturally occurring polyhydroxy acid (PHA) and a key intermediate in the carbohydrate-metabolizing pentose phosphate pathway. This high-purity reagent is invaluable in biochemical research for studying the regulation of glucose metabolism and NADPH production, a critical reducing agent for biosynthetic processes and oxidative stress management. In dermatological research, this compound is extensively investigated for its multifaceted mechanisms of action. It functions as a gentle yet effective chelating agent, binding to metal ions to inhibit metalloproteinase activity, thereby protecting structural proteins like collagen and elastin from degradation. Its polyol structure provides robust humectant properties, making it a model compound for studying skin moisturization and barrier function. Furthermore, its mild exfoliating action, mediated through its influence on corneocyte cohesion without causing significant irritation associated with alpha-hydroxy acids (AHAs), is a key area of study for conditions like acne and hyperkeratinization. Researchers also utilize this compound to explore its antioxidant potential, as it can scavenge free radicals, offering a model for mitigating oxidative damage in cellular systems and skin models. Its applications extend to industrial and food science research, where it serves as a precursor for gluconic acid and a mild acidulant in model systems. This reagent provides scientists with a versatile tool for probing metabolic pathways, developing novel cosmetic formulations, and advancing our understanding of skin biology.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQVHQSTUBQQK-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Record name GLUCONO-DELTA-LACTONE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026549
Record name Gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid
Record name D-Gluconic acid, .delta.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name GLUCONO-DELTA-LACTONE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Gluconolactone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14411
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Gluconolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL
Record name Gluconolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUCONO-DELTA-LACTONE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name GLUCONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gluconolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.610 g/cu cm at -5 °C
Record name GLUCONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystals

CAS No.

90-80-2
Record name δ-Gluconolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gluconolactone [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gluconolactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Gluconic acid, .delta.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glucono-1,5-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ29KQ9POT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLUCONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gluconolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 °C /decomposes/, 151 - 155 °C
Record name GLUCONOLACTONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gluconolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of Gluconolactone from Glucose Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for synthesizing gluconolactone through the oxidation of glucose. The document details enzymatic, chemical, and electrochemical approaches, presenting comparative data, experimental protocols, and reaction pathways to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, a cyclic ester of D-gluconic acid, is a naturally occurring polyhydroxy acid (PHA) with significant applications in the food, cosmetic, and pharmaceutical industries. Its synthesis is primarily achieved through the selective oxidation of glucose at the C1 position. This process converts the aldehyde group of glucose into a carboxylic acid, which then readily cyclizes to form the δ-lactone in equilibrium with the free acid. The choice of synthesis method—be it enzymatic, chemical, or electrochemical—depends on factors such as desired yield, selectivity, cost, and environmental impact. This guide explores the core principles and practical execution of these key synthesis routes.

Enzymatic Oxidation of Glucose

Enzymatic oxidation is the most prevalent and highly specific method for producing this compound from glucose. The primary enzymes employed are Glucose Oxidase (GOx) and, to a lesser extent, Glucose Dehydrogenase (GDH).

Glucose Oxidase (GOx) Pathway

Glucose oxidase (EC 1.1.3.4) is a flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone while reducing molecular oxygen to hydrogen peroxide.[1][2] The lactone subsequently hydrolyzes, either spontaneously or enzymatically, to D-gluconic acid.[2] GOx is highly specific for β-D-glucose.[2][3] The catalytic action follows a Ping-Pong Bi-Bi kinetic mechanism, where the enzyme oscillates between its oxidized (FAD) and reduced (FADH₂) forms.[2][4]

Enzymatic_Oxidation_Pathway Glucose Glucose E_FAD E_FAD Glucose->E_FAD H2O2 H2O2 E_FAD->H2O2 E_FADH2 E_FADH2 This compound This compound E_FADH2->this compound Oxygen Oxygen Oxygen->E_FADH2

Experimental Protocol: Enzymatic Synthesis

This protocol is a generalized procedure for the lab-scale synthesis of this compound using free glucose oxidase.

Materials:

  • D-Glucose

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (optional, to decompose H₂O₂)

  • 0.1 M Phosphate (B84403) or Acetate buffer (pH 5.5-6.5)

  • Deionized water

  • Stirred-tank bioreactor with temperature and pH control

  • Air or pure oxygen supply

Procedure:

  • Substrate Preparation: Prepare a glucose solution (e.g., 10-30% w/v) in the selected buffer. Ensure the glucose is fully dissolved.

  • Reactor Setup: Transfer the glucose solution to the bioreactor. Equilibrate the temperature to 30-35°C and the pH to the optimal range for the enzyme (typically 5.5-6.5).

  • Enzyme Addition: Dissolve Glucose Oxidase in a small amount of buffer and add it to the reactor. If hydrogen peroxide inhibition is a concern, add catalase concurrently.[2]

  • Reaction: Start gentle agitation and sparge the solution with air or oxygen to provide the necessary electron acceptor. Monitor the pH continuously. The formation of gluconic acid will cause the pH to drop. Maintain a constant pH by the controlled addition of a base (e.g., NaOH or CaCO₃).

  • Monitoring: Track the reaction progress by measuring glucose consumption (e.g., using a glucose sensor or HPLC).

  • Termination and Product Recovery: Once the glucose conversion is complete (typically after several hours), terminate the reaction by heating or filtering out the enzyme (if immobilized). The resulting solution contains gluconic acid/gluconate.

  • Purification: The this compound can be recovered from the gluconic acid solution through concentration and crystallization processes, often involving dehydration.[5]

Quantitative Data: Enzymatic Oxidation
ParameterValueConditionsSource
Enzyme SourceAspergillus niger-[3][6]
Optimal pH5.5 - 6.5Fed-batch process[2]
Optimal Temperature30 - 35 °CFed-batch process[2]
Conversion Rate~15 g L⁻¹ h⁻¹Fed-batch, pH 6.0-6.5, 34°C[2]
InhibitionHigh glucose (>40% w/w) and H₂O₂ concentrationsHigh substrate concentrations reduce oxygen solubility and H₂O₂ can inactivate the enzyme.[2][7]

Chemical Oxidation of Glucose

Chemical methods offer an alternative to enzymatic processes, often utilizing heterogeneous catalysts or strong oxidizing agents. These methods can be faster but may suffer from lower selectivity.

Heterogeneous Catalytic Oxidation

This process involves oxidizing glucose with an oxygen-containing gas in an aqueous alkaline solution in the presence of a supported noble metal catalyst, such as platinum or palladium, often promoted with bismuth.[8]

Chemical_Oxidation_Workflow start Start prep Prepare Alkaline Glucose Solution start->prep reactor Charge Reactor with Solution and Catalyst (e.g., Pd-Bi/C) prep->reactor reaction Pressurize with O₂/Air Heat to 20-80°C Maintain pH 8-11 reactor->reaction monitor Monitor Glucose Conversion (e.g., HPLC) reaction->monitor monitor->reaction Continue Reaction filter Filter to Remove Catalyst monitor->filter Conversion Complete product Product Solution (Sodium Gluconate) filter->product purify Purification/ Crystallization product->purify end This compound purify->end

Experimental Protocol: Catalytic Oxidation with Pd-Bi/C

Materials:

  • D-Glucose

  • Supported Catalyst (e.g., Palladium-Bismuth on activated carbon)

  • Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Pressurized reaction vessel with temperature and pH control

Procedure:

  • Solution Preparation: Prepare an aqueous solution of D-glucose.

  • Reactor Charging: Add the glucose solution and the suspended catalyst to the reaction vessel.

  • Reaction Conditions: Seal the reactor and heat to the desired temperature (e.g., 20-80°C).[8]

  • Oxidation: Introduce oxygen or air under pressure while stirring vigorously.

  • pH Control: Maintain the pH in the alkaline range (8.0-11.0) by the continuous addition of NaOH solution.[8]

  • Completion and Recovery: After achieving the desired glucose conversion, cool the reactor, release the pressure, and filter the reaction mixture to recover the catalyst.

  • Purification: The resulting sodium gluconate solution can be processed to yield this compound.

Quantitative Data: Chemical Oxidation
CatalystTemperature (°C)pHGlucose Conversion (%)Gluconate Yield (%)Selectivity (%)Source
Pd-Bi on Carbon20 - 808.0 - 11.099.899.5 (as sodium salt)99.7[8]
UV/H₂O₂40-99.1--[9]
UV/H₂O₂50-98.3-88.6 (for gluconic acid)[9]

Electrochemical Oxidation of Glucose

Electrochemical methods involve the oxidation of glucose at an electrode surface. This can be achieved directly on a catalyst-modified electrode (electrocatalysis) or indirectly using an enzyme-coated electrode where the electrode facilitates electron transfer (bioelectrocatalysis).

Electrocatalytic Approach

In direct electrocatalytic oxidation, glucose is oxidized on a metallic electrode, typically platinum (Pt). The selectivity of the reaction can be controlled by the applied potential, which determines the oxidation state of the platinum surface (Pt⁰ vs. PtOₓ).[10][11] Pt⁰ surfaces tend to favor dehydrogenation, while PtOₓ surfaces favor the formation of gluconate.[10]

Electrochemical_Setup Potentiostat Potentiostat Anode Anode Potentiostat->Anode Controls Potential Cathode Cathode Potentiostat->Cathode Ref Ref Potentiostat->Ref label_e_minus label_e_minus Anode->label_e_minus label_this compound label_this compound Anode->label_this compound label_H2 label_H2 Cathode->label_H2 label_glucose label_glucose label_glucose->Anode Oxidation at Anode label_H_plus label_H_plus label_H_plus->Cathode Reduction at Cathode

Experimental Protocol: Electroenzymatic Synthesis

This protocol describes a process using a Glucose Oxidase-modified anode in a flow reactor.

Materials:

  • Graphite or carbon-based electrode material

  • Glucose Oxidase (GOx)

  • Buffered electrolyte solution (e.g., phosphate buffer)

  • D-Glucose

  • Electrochemical flow cell

  • Potentiostat/Galvanostat

  • Peristaltic pump

Procedure:

  • Electrode Preparation: Immobilize GOx onto the surface of the anode. This can be done through various methods, including physical adsorption, covalent bonding, or entrapment in a polymer matrix.

  • Cell Assembly: Assemble the electrochemical flow cell with the GOx-modified anode, a counter electrode, and a reference electrode.

  • System Operation: Pump the buffered glucose solution through the flow cell at a controlled rate.

  • Electrochemical Control: Apply a constant potential (e.g., 0.0 V vs. Ag/AgCl) to the working electrode using a potentiostat. This potential facilitates the re-oxidation of the FADH₂ cofactor in the enzyme, completing the catalytic cycle without direct involvement of O₂.[12]

  • Product Collection: Collect the solution exiting the reactor. The product will be primarily in the form of gluconate.

  • Analysis: Analyze the product stream using methods like NMR or HPLC to determine conversion, yield, and selectivity.[12]

Quantitative Data: Electrochemical and Electroenzymatic Oxidation
MethodElectrode/CatalystPotential (vs. RHE)Selectivity for Gluconate (%)CommentsSource
ElectrocatalyticPtOₓ (oxidized Platinum)1.2 V91Favors oxidation of the anomeric carbon.[10][11]
ElectrocatalyticPt⁰ (metallic Platinum)0.64 VLowerPromotes dehydrogenation, leading to byproducts like glucose dialdehyde.[10][11]
ElectroenzymaticGOx-modified anode0.0 V (vs. Ag/AgCl)96.5In a flow reactor at 5 mL min⁻¹ flow rate.[12]

Conclusion

The synthesis of this compound from glucose oxidation can be accomplished through several distinct pathways, each with unique advantages.

  • Enzymatic oxidation with Glucose Oxidase stands out for its exceptional specificity and operation under mild conditions, making it a preferred method for high-purity applications, though enzyme cost and stability can be limiting factors.

  • Chemical catalysis offers high conversion rates and process robustness but often requires alkaline conditions and noble metal catalysts, with selectivity being a critical parameter to control.

  • Electrochemical methods provide a high degree of control over the reaction rate and selectivity through the applied potential. Electroenzymatic systems, in particular, combine the specificity of enzymes with the controlled electron transfer of electrochemistry, presenting a promising avenue for sustainable and efficient production.

The selection of an optimal synthesis strategy will depend on the specific requirements of the application, balancing factors like yield, purity, operational complexity, and cost.

References

Enzymatic Production of Gluconolactone Using Glucose Oxidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic production of D-glucono-δ-lactone from β-D-glucose utilizing glucose oxidase. The document details the underlying biochemical principles, optimal reaction conditions, kinetic parameters, and standardized experimental protocols relevant to research, development, and application in various industries, including pharmaceuticals.

Introduction

Glucose oxidase (GOx; EC 1.1.3.4) is an oxidoreductase flavoenzyme that catalyzes the specific oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.[1][2][3] This enzymatic process is of significant interest due to its high specificity, mild reaction conditions, and environmentally friendly nature.[3] D-glucono-δ-lactone and its hydrolyzed form, gluconic acid, have wide-ranging applications in the food, pharmaceutical, and chemical industries.[1][4] This guide serves as a technical resource for professionals seeking to understand and implement this enzymatic conversion.

Reaction Mechanism and Stoichiometry

The enzymatic conversion of glucose to gluconolactone by glucose oxidase is a two-step process involving a reductive and an oxidative half-reaction.[1][5] The enzyme specifically acts on the β-D-glucopyranose anomer of glucose.[2][4]

Step 1: Reductive Half-Reaction (Oxidation of Glucose) In the first step, the flavin adenine (B156593) dinucleotide (FAD) cofactor, the prosthetic group of glucose oxidase, acts as an electron acceptor. It oxidizes β-D-glucose at the C1 position to D-glucono-1,5-lactone, while FAD is reduced to its dihydro form, FADH₂.[1][3]

Step 2: Oxidative Half-Reaction (Reoxidation of FAD) In the second step, the reduced FADH₂ is reoxidized back to FAD by molecular oxygen (O₂), which acts as the final electron acceptor. This reaction produces hydrogen peroxide (H₂O₂) as a byproduct.[1][3]

The overall stoichiometry of the reaction is as follows:

β-D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂[2][6]

Subsequently, the D-glucono-δ-lactone can spontaneously hydrolyze in an aqueous medium to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[3][7] This hydrolysis is accelerated by heat and high pH.[7]

Below is a diagram illustrating the enzymatic reaction pathway.

Enzymatic_Reaction_Pathway cluster_enzyme Glucose Oxidase (GOx) Cycle cluster_substrates_products Substrates & Products GOx_FAD GOx (FAD) GOx_FADH2 GOx (FADH2) GOx_FAD->GOx_FADH2 Reduction H2O2 H₂O₂ GOx_FAD->H2O2 + GOx_FADH2->GOx_FAD Oxidation This compound D-Glucono-δ-lactone GOx_FADH2->this compound + Glucose β-D-Glucose Glucose->GOx_FAD + Gluconic_Acid D-Gluconic Acid This compound->Gluconic_Acid Spontaneous Hydrolysis Oxygen O₂ Oxygen->GOx_FADH2 + Water H₂O Water->this compound

Caption: Enzymatic oxidation of β-D-glucose by glucose oxidase.

Quantitative Data Summary

For ease of comparison, the key quantitative parameters for glucose oxidase from Aspergillus niger, a common commercial source, are summarized in the tables below.

Table 1: Physicochemical and Kinetic Properties of Glucose Oxidase
ParameterValueReferences
EC Number1.1.3.4[2]
Molecular Weight~150-160 kDa (Dimer)[6][8]
Subunits2 identical subunits (~80 kDa each)[6]
CofactorFlavin Adenine Dinucleotide (FAD)[4][8]
Optimal pH5.0 - 7.0[8][9]
Optimal Temperature30 - 40 °C[8]
Isoelectric Point (pI)4.0 - 5.0[4]
Km (β-D-glucose)7.1 - 12.0 mM[6]
Km (Oxygen)~0.25 mM[10]
Kinetic MechanismPing Pong Bi-Bi[4]
Table 2: Common Inhibitors of Glucose Oxidase
InhibitorType of Inhibition / MechanismReferences
Ag⁺, Hg²⁺, Co²⁺Metal ions that can interact with amino acid residues in or near the FAD moiety, reducing enzyme activity.[11]
Hydrogen Peroxide (H₂O₂)Competitive inhibitor; can oxidize methionine residues in the active site, leading to inactivation.[11][12]
Hydroxylamine, HydrazineChemical reagents that can inhibit GOx activity.[11]
Phenylhydrazone, DimedoneChemical reagents that can inhibit GOx activity.[11]
Sodium Bisulfite, UreaChemical reagents that can inhibit GOx activity.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic production of this compound.

Glucose Oxidase Activity Assay (Coupled Peroxidase Method)

This assay determines the activity of glucose oxidase by measuring the rate of hydrogen peroxide production through a peroxidase-coupled reaction with a chromogenic substrate.[13]

Materials:

  • 0.1 M Potassium phosphate (B84403) buffer, pH 6.0

  • 18% (w/v) β-D-Glucose solution (allowed to mutarotate overnight)

  • 1% (w/v) o-Dianisidine dihydrochloride (B599025) solution (handle with care, potential carcinogen)

  • Peroxidase (e.g., from horseradish), 200 µg/mL in reagent grade water

  • Glucose oxidase enzyme solution of unknown activity

  • Spectrophotometer set to 460 nm

  • Cuvettes

Procedure:

  • Prepare the Dianisidine-Buffer Mixture: Dilute 0.1 mL of 1% o-dianisidine solution in 12 mL of 0.1 M potassium phosphate buffer (pH 6.0). Saturate this mixture with oxygen by bubbling O₂ for 10 minutes. This should be done within 30 minutes of use.[13]

  • Set up the Reaction Mixture: In a cuvette, combine the following:

    • 2.5 mL of the oxygenated Dianisidine-Buffer mixture

    • 0.3 mL of 18% glucose solution

    • 0.1 mL of peroxidase solution

  • Equilibration: Place the cuvette in the spectrophotometer and incubate for 3-5 minutes at 25°C to allow for temperature equilibration and to establish a blank rate.

  • Initiate the Reaction: Add 0.1 mL of an appropriately diluted glucose oxidase enzyme solution to the cuvette.

  • Measure Absorbance: Immediately begin recording the increase in absorbance at 460 nm for 4-5 minutes.

  • Calculate Activity: Determine the change in absorbance per minute (ΔA₄₆₀/min) from the initial linear portion of the curve. One unit of glucose oxidase activity is defined as the amount of enzyme that causes the oxidation of one micromole of o-dianisidine per minute at 25°C and pH 6.0.[13]

Determination of D-Glucono-δ-lactone and D-Gluconic Acid Concentration

The concentration of this compound and its hydrolyzed form, gluconic acid, can be determined using an enzymatic assay kit or by titration.

Method 1: Enzymatic Assay (Megazyme K-GATE Assay Principle) [14][15]

This method relies on the enzymatic conversion of D-gluconic acid to D-gluconate-6-phosphate, which is then oxidized by NADP⁺ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH). The resulting increase in NADPH is measured spectrophotometrically at 340 nm. To measure total this compound and gluconic acid, the sample is pre-treated at an alkaline pH to ensure complete hydrolysis of the lactone to gluconate.

Materials:

  • D-Gluconic Acid/D-Glucono-δ-lactone Assay Kit (containing buffer, NADP⁺/ATP, 6-PGDH, and gluconate kinase)

  • Spectrophotometer (340 nm)

  • Cuvettes

  • NaOH solution (for sample pre-treatment)

Procedure (General Principle):

  • Sample Preparation: If necessary, clarify the sample by centrifugation or filtration. For total determination, adjust the sample to pH 10 with NaOH and incubate for 15 minutes to hydrolyze all this compound to gluconate.[16] Neutralize the sample before proceeding.

  • Assay Setup: Pipette distilled water, sample, and buffer into a cuvette as per the kit instructions.

  • First Absorbance Reading (A1): Add the NADP⁺/ATP and 6-PGDH solutions. Mix and after approximately 5 minutes, read the absorbance at 340 nm.[14][15]

  • Start the Reaction: Add gluconate kinase to initiate the reaction.

  • Second Absorbance Reading (A2): Mix and read the absorbance at the completion of the reaction (approximately 6 minutes).[15]

  • Calculation: The concentration of D-gluconic acid is proportional to the difference in absorbance (A2 - A1) after correcting for the blank.

Method 2: Titration Method for this compound [17]

This method determines the concentration of this compound by reacting it with a known excess of sodium hydroxide (B78521) and then back-titrating the excess NaOH with a standard acid.

Materials:

  • 0.1 N Sodium hydroxide (NaOH), standardized

  • 0.1 N Sulfuric acid (H₂SO₄), standardized

  • Phenolphthalein (B1677637) indicator solution

  • Sample containing this compound

Procedure:

  • Accurately weigh a sample expected to contain this compound.

  • Dissolve the sample in 50 mL of 0.1 N NaOH.

  • Allow the solution to stand for 20 minutes to ensure complete hydrolysis of the lactone.

  • Add 3 drops of phenolphthalein indicator.

  • Titrate the excess NaOH with 0.1 N H₂SO₄ until the pink color disappears.

  • Perform a blank determination with 50 mL of 0.1 N NaOH.

  • Calculation: Each mL of 0.1 N NaOH consumed is equivalent to 17.81 mg of C₆H₁₀O₆ (this compound).[17]

Experimental Workflow and Process Considerations

The overall process for the enzymatic production and analysis of this compound involves several key stages, from enzyme preparation to product quantification.

Experimental_Workflow A 1. Reagent Preparation (Buffer, Substrate, Enzyme Solution) B 2. Bioreactor Setup (pH, Temp, Aeration Control) A->B C 3. Enzymatic Reaction (Glucose + GOx + O₂) B->C D 4. Reaction Monitoring & Sampling (Time-course analysis) C->D D->C Feedback Control E 5. Reaction Termination (e.g., pH shift, heat) D->E F 6. Downstream Processing (Enzyme removal, Product purification) E->F G 7. Product Analysis (this compound/Gluconic Acid Assay) F->G H 8. Data Analysis (Kinetics, Yield Calculation) G->H

Caption: General experimental workflow for this compound production.

Process Considerations:
  • Oxygen Supply: The availability of dissolved oxygen is often the rate-limiting step in the reaction, especially at high glucose concentrations.[1][10] Continuous aeration is necessary for efficient production, but excessive agitation can lead to enzyme denaturation.[18]

  • pH Control: The reaction produces gluconic acid, which will lower the pH of the medium.[3] This can shift the pH away from the enzyme's optimum and potentially cause inactivation. A buffer system or the controlled addition of a base (e.g., NaOH) is required to maintain a stable pH.[4]

  • Hydrogen Peroxide Removal: H₂O₂ is a byproduct of the reaction and a potent inhibitor of glucose oxidase.[4][12] In industrial applications, catalase is often co-immobilized or added to the reaction mixture to decompose H₂O₂ into water and oxygen, thereby protecting the glucose oxidase and regenerating some of the consumed oxygen.[4][10]

  • Enzyme Immobilization: For continuous processes and improved stability, glucose oxidase can be immobilized on various supports, such as Eupergit C, gold nanoparticles, or entrapped in gels like sodium alginate.[6][18][19] Immobilization can enhance the enzyme's operational stability, especially against thermal and shear stress, and facilitates its reuse.[18]

Conclusion

The enzymatic production of D-glucono-δ-lactone using glucose oxidase offers a highly specific and efficient alternative to traditional chemical synthesis methods. A thorough understanding of the enzyme's catalytic mechanism, kinetic properties, and optimal operating conditions is crucial for maximizing product yield and process efficiency. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, execute, and optimize this valuable biotransformation process. Further advancements in enzyme engineering and bioreactor design will continue to enhance the industrial viability of this technology.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconolactone, a naturally occurring polyhydroxy acid (PHA), is a cyclic ester of D-gluconic acid. This versatile molecule finds applications in the food, cosmetic, and pharmaceutical industries due to its unique chemical properties, including its role as a gentle acidulant, chelating agent, and humectant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are provided, along with an exploration of its involvement in key metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the multifaceted nature of this compound.

Chemical Structure and Identification

This compound is the 1,5-intramolecular ester of D-gluconic acid. Its chemical structure consists of a six-membered ring, making it a delta-lactone.

  • IUPAC Name: (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one[1]

  • Chemical Formula: C₆H₁₀O₆

  • Molecular Weight: 178.14 g/mol [1]

  • CAS Number: 90-80-2

  • Synonyms: Glucono-delta-lactone (GDL), D-glucono-1,5-lactone, Gluconic acid lactone[1]

Stereochemistry: The stereochemistry of this compound is derived from its parent molecule, D-glucose. The specific arrangement of the hydroxyl groups on the chiral centers is crucial for its biological activity and recognition by enzymes.

Physicochemical Properties

This compound is a white, crystalline, and practically odorless powder with a slightly sweet taste.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Physical State Fine, white, crystalline powder[1]
Melting Point 151-155 °C[3]
Solubility in Water 590 mg/mL (at 25 °C)[1][3]
Solubility in Ethanol Sparingly soluble (approx. 1 g/100 g)[1]
Solubility in Ether Insoluble[1]
pKa 3.86[4]
Optical Rotation [α]D²⁰ +61.7° (c=1 in water)[4]

Hydrolysis: In aqueous solutions, this compound slowly hydrolyzes to form an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones.[5] This hydrolysis is responsible for the gentle and progressive acidification observed when GDL is used in various formulations. The rate of hydrolysis is influenced by temperature and pH.[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (600 MHz, H₂O, pH 7.02): The proton NMR spectrum of this compound in water shows characteristic signals for the protons on the pyranose ring and the hydroxymethyl group.[1]

¹³C NMR (125 MHz, H₂O, pH 7.00): The carbon NMR spectrum provides information about the different carbon environments within the molecule.[1]

A detailed assignment of the ¹H and ¹³C NMR peaks is crucial for confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the lactone carbonyl group.

  • C-O stretching: Multiple bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. For GC-MS analysis, this compound is often derivatized, for example, by trimethylsilylation, to increase its volatility. The fragmentation pattern of the derivatized molecule can provide valuable structural information.

Experimental Protocols

Synthesis of this compound from Glucose

Principle: this compound can be synthesized by the oxidation of D-glucose. This can be achieved through various methods, including enzymatic oxidation using glucose oxidase or chemical oxidation.

Enzymatic Oxidation Protocol:

  • Reaction Setup: Prepare an aqueous solution of D-glucose (e.g., 1 M). Add glucose oxidase enzyme to the solution. The reaction is typically carried out in a buffered solution at a specific pH (e.g., pH 5.5) and temperature (e.g., 35 °C) to ensure optimal enzyme activity.

  • Oxygen Supply: Provide a continuous supply of oxygen to the reaction mixture, as it is a co-substrate for the glucose oxidase enzyme. This can be achieved by bubbling air or pure oxygen through the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of glucose or the formation of gluconic acid (after hydrolysis of the lactone).

  • Product Isolation: Once the reaction is complete, the enzyme can be denatured and removed by filtration. The resulting solution contains this compound and gluconic acid.

Purification of this compound by Crystallization

Principle: this compound can be purified from the reaction mixture by crystallization. This process relies on the difference in solubility of this compound in a particular solvent at different temperatures.

Crystallization Protocol:

  • Concentration: Concentrate the aqueous solution of this compound obtained from the synthesis step under reduced pressure to a high solid content (e.g., 80-90%).

  • Seeding: Add a small amount of pure this compound seed crystals to the concentrated solution to induce crystallization.

  • Cooling: Slowly cool the solution while stirring gently. The cooling rate should be controlled to promote the formation of well-defined crystals. A multi-stage cooling process with different temperature gradients can be employed for better crystal quality.[6]

  • Isolation: Separate the crystals from the mother liquor by filtration or centrifugation.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature.

Analytical Methods

Principle: HPLC is a widely used technique for the quantification of this compound. Reversed-phase HPLC with UV or charged aerosol detection (CAD) is commonly employed.

Validated HPLC-CAD Method:

  • Column: Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm)[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (9:1, v/v)[2]

  • Flow Rate: 0.5 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Injection Volume: 10 µL[2]

  • Detector: Charged Aerosol Detector (CAD) with nebulization temperature at 50 °C and carrier gas pressure at 427.5 kPa[2]

Principle: GC can be used for the analysis of this compound after derivatization to increase its volatility. Silylation is a common derivatization technique.

GC-MS Protocol:

  • Sample Preparation: Homogenize the sample with warm water and filter. The filtrate is then passed through a solid-phase extraction (SPE) column for cleanup.[3]

  • Derivatization: Evaporate the eluate to dryness and derivatize the residue with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine (B92270) at room temperature.[3]

  • GC Conditions:

    • Column: 2% OV-17 on a suitable support[3]

    • Oven Temperature: Isothermal at 180 °C[3]

    • Injector and Detector Temperature: Typically 250 °C

    • Carrier Gas: Helium or Nitrogen

Principle: The rate of hydrolysis of this compound to gluconic acid can be monitored by measuring the change in pH of the solution over time using a pH-stat titrator.

Experimental Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration in deionized water.

  • Titration Setup: Place the solution in a thermostated reaction vessel equipped with a pH electrode and a burette connected to a pH-stat titrator.

  • Titration: Maintain a constant pH in the solution by the automated addition of a standard base (e.g., NaOH) to neutralize the gluconic acid formed during hydrolysis.

  • Data Acquisition: Record the volume of base added as a function of time.

  • Data Analysis: The rate of hydrolysis can be calculated from the rate of base addition. The reaction is typically first-order with respect to the lactone concentration.

Biological Significance and Signaling Pathways

This compound plays a role in several biological processes, most notably as an intermediate in the pentose (B10789219) phosphate (B84403) pathway. It has also been shown to be involved in other signaling cascades.

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is crucial for the production of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide biosynthesis.

In the oxidative phase of the PPP, glucose-6-phosphate is oxidized to 6-phosphoglucono-δ-lactone by the enzyme glucose-6-phosphate dehydrogenase (G6PD). This lactone is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase.[1]

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase H₂O

Oxidative phase of the Pentose Phosphate Pathway.
Cardioprotective Signaling

Recent studies have highlighted a role for this compound in cardioprotection against ischemia/reperfusion injury. This protective effect is mediated through the activation of Protein Kinase C epsilon (PKCε) and the subsequent activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.

Cardioprotective_Signaling This compound This compound PKCe PKCε This compound->PKCe Activates MEK MEK PKCe->MEK Activates ERK ERK MEK->ERK Activates Cardioprotection Cardioprotection (Reduced Apoptosis) ERK->Cardioprotection Leads to

This compound-mediated cardioprotective signaling pathway.

Conclusion

This compound is a molecule of significant interest due to its diverse applications and unique chemical properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and biological roles. The inclusion of detailed experimental protocols for its synthesis, purification, and analysis aims to provide researchers and drug development professionals with a practical resource for their work. The elucidation of its involvement in the pentose phosphate pathway and cardioprotective signaling highlights its importance in cellular metabolism and potential therapeutic applications. Further research into the biological activities of this compound is warranted to fully explore its potential in various fields.

References

Gluconolactone's Mechanism of Action as a Polyhydroxy Acid (PHA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconolactone, a polyhydroxy acid (PHA), has emerged as a gentle yet effective active ingredient in dermatology and cosmetic science. Its multifaceted mechanism of action, encompassing exfoliation, moisturization, antioxidant activity, and anti-inflammatory effects, positions it as a compelling alternative to traditional alpha- and beta-hydroxy acids. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its effects on the skin at a molecular and cellular level. It summarizes key quantitative data from in vitro and clinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction

Polyhydroxy acids (PHAs) represent a second generation of hydroxy acids, distinguished by their larger molecular size and multiple hydroxyl groups compared to alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs).[1][2] this compound, the delta-lactone of D-gluconic acid, is a naturally occurring PHA found in honey, fruit juices, and wine.[2][3] Its larger molecular structure limits its penetration into the epidermis, resulting in a gentler action with a lower potential for irritation, making it suitable for sensitive skin types.[2][4] This guide delves into the intricate mechanisms that underpin the therapeutic and cosmetic benefits of this compound.

Core Mechanisms of Action

This compound's efficacy stems from a combination of distinct yet synergistic mechanisms:

Gentle Exfoliation and Enhancement of Cellular Renewal

Similar to other hydroxy acids, this compound promotes exfoliation by dissolving the bonds between corneocytes in the stratum corneum.[4] This desquamation of the outermost layer of dead skin cells leads to a smoother, brighter complexion and improved skin texture. By accelerating cellular turnover, this compound helps to reduce the appearance of fine lines and wrinkles.[4]

Hydration and Skin Barrier Enhancement

A key differentiator of this compound is its potent humectant properties. The multiple hydroxyl groups in its structure attract and bind water molecules, significantly increasing skin hydration.[2][5] This moisturizing effect helps to strengthen the skin's barrier function, reducing transepidermal water loss (TEWL) and improving the skin's resilience against environmental stressors.[2][4][6]

Antioxidant and Chelating Properties

This compound functions as an effective antioxidant by scavenging free radicals and chelating pro-oxidative metal ions, such as iron.[7][8] This dual action helps to protect the skin from oxidative damage induced by UV radiation and pollution, thereby mitigating premature aging.[7][9] Unlike some AHAs, this compound is not photosensitizing.[5]

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the anti-inflammatory and immunomodulatory properties of this compound. It is thought to inhibit the inflammatory mediators IL-1α and PGE2.[2] Furthermore, as a metabolite of the pentose (B10789219) phosphate (B84403) pathway (PPP), this compound has been shown to promote the differentiation and function of regulatory T cells (Tregs) while inhibiting the differentiation of pro-inflammatory T helper 17 (Th17) cells.[10][11] This suggests a role for this compound in alleviating inflammatory skin conditions.

Data Presentation

The following tables summarize quantitative data from key in vitro and clinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of a this compound-Based Lotion [1]

BiomarkerCell LineConcentrationTreatment DurationOutcome
Collagen (COL1A1) Gene Expression NHDF1.25 mg/mL24 hoursSignificant Increase
2.5 mg/mL24 hoursSignificant Increase
Elastin (B1584352) (ELN) Gene Expression NHDF1.25 mg/mL24 hoursSignificant Increase
2.5 mg/mL24 hoursSignificant Increase
Involucrin (B1238512) (IVL) Gene Expression HaCaT2.5 mg/mL24 hoursSignificant Increase
Senescent Cells (SA-β-gal-positive) NHDF (UVB-irradiated)1.25 mg/mLPost-irradiation54% Reduction
2.5 mg/mLPost-irradiation44% Reduction

NHDF: Normal Human Dermal Fibroblasts; HaCaT: Human Keratinocyte Cell Line

Table 2: Clinical Efficacy of this compound on Skin Parameters

ParameterStudy PopulationThis compound ConcentrationTreatment DurationKey FindingsReference
Skin Hydration 21 Caucasian women10% (with oxybrasion or microneedling)3 treatments over 3 weeksSignificant increase in hydration.[6]
Transepidermal Water Loss (TEWL) 16 female subjects10% and 30%3 split-face treatmentsSignificant reduction in TEWL.[3][12]
Sebum 16 female subjects10% and 30%3 split-face treatmentsStatistically significant changes in sebum levels on cheeks.[3][12]
Skin pH 16 female subjects10% and 30%3 split-face treatmentsReduction in pH value at all measurement points.[3][12]
UV Protection In vitro modelNot specifiedN/AUp to 50% protection against UV radiation-induced elastin promoter activation.[7][9]
Fine Lines Self-assessed sensitive skinRegimen containing this compound12 weeks35% improvement in fine lines.[2]

Signaling Pathways

The molecular mechanisms of this compound are complex and involve the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed pathways.

Exfoliation_and_Cellular_Renewal This compound This compound Corneodesmosomes Corneodesmosomes (Cell-Cell Adhesion) This compound->Corneodesmosomes Dissolves Desquamation Increased Desquamation Corneodesmosomes->Desquamation CellTurnover Accelerated Cell Turnover Desquamation->CellTurnover Proliferation Increased Proliferation CellTurnover->Proliferation SmootherSkin Smoother Skin Texture Reduced Fine Lines CellTurnover->SmootherSkin StratumCorneum Stratum Corneum Keratinocytes Basal Keratinocytes Proliferation->Keratinocytes

Exfoliation and Cellular Renewal Pathway

Hydration_and_Barrier_Function This compound This compound (Multiple Hydroxyl Groups) Water Water Molecules This compound->Water Binds LipidProcessing Improved Lipid Processing This compound->LipidProcessing Improves StratumCorneum Stratum Corneum Water->StratumCorneum Increases content in TEWL Reduced Transepidermal Water Loss (TEWL) StratumCorneum->TEWL SkinBarrier Enhanced Skin Barrier Function TEWL->SkinBarrier HydratedSkin Increased Skin Hydration Improved Elasticity SkinBarrier->HydratedSkin LipidProcessing->SkinBarrier

Hydration and Skin Barrier Function Pathway

Antioxidant_and_Chelating_Action cluster_ros Reactive Oxygen Species (ROS) UV_Pollution UV Radiation Pollution FreeRadicals Free Radicals UV_Pollution->FreeRadicals MetalIons Pro-oxidative Metal Ions (e.g., Fe2+) UV_Pollution->MetalIons OxidativeStress Oxidative Stress (Cellular Damage) FreeRadicals->OxidativeStress MetalIons->OxidativeStress This compound This compound This compound->FreeRadicals Scavenges This compound->MetalIons Chelates SkinAging Premature Skin Aging OxidativeStress->SkinAging

Antioxidant and Chelating Action Pathway

Anti_inflammatory_and_Immunomodulatory_Effects This compound This compound PPP Pentose Phosphate Pathway (PPP) This compound->PPP Metabolite of InflammatoryMediators Inflammatory Mediators (IL-1α, PGE2) This compound->InflammatoryMediators Inhibits Tregs Regulatory T cells (Tregs) PPP->Tregs Enhances differentiation and function Th17 T helper 17 cells (Th17) PPP->Th17 Inhibits differentiation ImmuneRegulation Restored Immune Regulation Tregs->ImmuneRegulation Inflammation Reduced Skin Inflammation Th17->Inflammation InflammatoryMediators->Inflammation Alleviation Alleviation of Inflammatory Skin Conditions Inflammation->Alleviation ImmuneRegulation->Alleviation

Anti-inflammatory and Immunomodulatory Effects Pathway

Experimental Protocols

This section details methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vitro Evaluation of Gene Expression in Human Dermal Fibroblasts and Keratinocytes[1]
  • Objective: To quantify the effect of a this compound-based lotion on the gene expression of collagen (COL1A1), elastin (ELN), and involucrin (IVL).

  • Cell Culture:

    • Normal Human Dermal Fibroblasts (NHDF) and Human Keratinocyte (HaCaT) cell lines are cultured in appropriate media.

  • Treatment:

    • Cells are treated with non-cytotoxic concentrations of the this compound-based lotion (e.g., 1.25 and 2.5 mg/mL) for a specified duration (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the treated and control cells using a suitable kit.

    • First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR):

    • qRT-PCR is performed using specific primers for COL1A1, ELN, IVL, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the 2-ΔΔCt method.

  • Data Analysis:

    • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of changes in gene expression between treated and control groups.

Assessment of Skin Barrier Function: Transepidermal Water Loss (TEWL) Measurement[3][6][12]
  • Objective: To measure the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.

  • Instrumentation:

    • A Tewameter® or similar open-chamber evaporimeter is used.

  • Procedure:

    • Subjects acclimatize to a controlled environment (temperature and humidity) for at least 20-30 minutes before measurements.

    • The probe of the Tewameter® is placed gently on the skin surface at the desired measurement site (e.g., forearm, cheek).

    • The instrument measures the water vapor pressure gradient, and the software calculates the TEWL in g/m²/h.

    • Multiple readings are taken at each site and averaged.

  • Data Analysis:

    • TEWL values before and after treatment with a this compound-containing product are compared to assess its effect on barrier function. A decrease in TEWL indicates an improvement in barrier integrity.

In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RHE)
  • Objective: To evaluate the potential of this compound to cause skin irritation.

  • Model:

    • A commercially available RHE model (e.g., EpiDerm™, SkinEthic™ RHE) is used.

  • Procedure (based on OECD Test Guideline 439):

    • The RHE tissues are pre-incubated.

    • A defined amount of the test substance (this compound solution) is applied topically to the tissue surface for a specified exposure time (e.g., 60 minutes).

    • Positive (e.g., 5% SDS) and negative (e.g., PBS) controls are included.

    • After exposure, the tissues are thoroughly rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Endpoint Measurement (Cell Viability):

    • Tissue viability is assessed using the MTT assay. The tissues are incubated with MTT solution, and the resulting formazan (B1609692) is extracted and quantified spectrophotometrically.

  • Data Analysis:

    • The percentage of cell viability of the treated tissues is calculated relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Conclusion

This compound's mechanism of action as a polyhydroxy acid is characterized by a unique combination of gentle exfoliation, profound hydration, potent antioxidant and chelating activities, and significant anti-inflammatory and immunomodulatory effects. Its large molecular size ensures a favorable safety profile, making it a valuable ingredient for a wide range of dermatological and cosmetic applications, particularly for individuals with sensitive skin. The quantitative data from in vitro and clinical studies, along with the detailed experimental protocols, provide a solid foundation for further research and development of innovative skincare formulations harnessing the multifaceted benefits of this compound. Future investigations should focus on further elucidating the specific molecular targets and signaling pathways modulated by this compound to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Kinetics of Gluconolactone Hydrolysis to Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics governing the hydrolysis of glucono-δ-lactone (GDL) to gluconic acid. This reaction is of significant interest in various fields, including food science, pharmaceuticals, and biotechnology, due to the role of GDL as a controlled-release acidulant and its presence as an intermediate in metabolic pathways.[1][2] This document details the reaction mechanism, kinetic parameters under various conditions, and the experimental protocols used to determine these properties.

Reaction Mechanism and Equilibrium

Glucono-δ-lactone, a cyclic ester of D-gluconic acid, undergoes spontaneous hydrolysis in aqueous solutions to form D-gluconic acid.[1] This reaction is reversible, and an equilibrium is established between the lactone and the free acid, along with its conjugate base, the gluconate ion.[1][3] The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.[1][4]

The overall reaction can be depicted as follows:

Hydrolysis_Mechanism GDL Glucono-δ-lactone GluconicAcid Gluconic Acid GDL->GluconicAcid Hydrolysis (k₁) H2O H₂O GluconicAcid->GDL Lactonization (k₋₁) Gluconate Gluconate Ion GluconicAcid->Gluconate Deprotonation (Kₐ) H_ion H⁺ Gluconate->GluconicAcid Protonation

Caption: Reaction scheme for the hydrolysis of glucono-δ-lactone to gluconic acid and its subsequent ionization.

In acidic aqueous solutions, the protonation of gluconate is coupled with the lactonization of gluconic acid. With a decrease in pH, two lactone forms, δ- and γ-, can be sequentially formed, with the δ-lactone being the predominant and more readily formed species.[5]

Kinetic Data

The hydrolysis of glucono-δ-lactone follows pseudo-first-order kinetics with respect to the lactone concentration.[3] The observed rate constant is influenced by catalysis from water (neutral hydrolysis) and hydroxide (B78521) ions (base catalysis). The reaction is also subject to general acid-base catalysis.[4][6]

Rate Constants for Water and Hydroxide Ion Catalysis

The rate constants for the water-catalyzed (kH₂O) and hydroxide ion-catalyzed (kOH⁻) hydrolysis of glucono-δ-lactone have been determined at 25°C.

CatalystRate ConstantValueReference
Water (H₂O)kH₂O4.59 x 10⁻⁵ s⁻¹[4]
Hydroxide Ion (OH⁻)kOH⁻2.76 x 10³ M⁻¹s⁻¹[4]
Influence of pH on Hydrolysis Rate

The rate of hydrolysis is pH-dependent. In the pH range of 3 to 5, the reaction is largely independent of pH.[3] However, as the pH increases, the contribution of hydroxide ion catalysis becomes more significant, leading to an increased rate of hydrolysis.[1][4] The hydrolysis half-life of gluconolactone is approximately 60 minutes at pH 4 and decreases to 10 minutes at pH 6.6.[7]

pHHalf-life (minutes)Reference
4.060[7]
6.610[7]
Temperature Dependence and Activation Energy

The rate of this compound hydrolysis increases with temperature.[1][2] The activation energy for the hydrolysis reaction has been determined, providing insight into the temperature sensitivity of the reaction.

ConditionActivation Energy (Ea)Temperature Range (°C)Reference
Water CatalyzedEH₂O/R = 7360 K⁻¹25 - 37[4]
Hydroxide Ion CatalyzedEOH⁻/R = 8880 K⁻¹25 - 37[4]
pH 415 kcal/mol20 - 25[3]
Equilibrium Constants

Several equilibrium constants for the gluconic acid-gluconolactone system have been determined at 25°C.

Equilibrium ConstantDefinitionValueReference
K(H⁺)·(GH₄⁻)/[(HGH₄) + (L)]1.76 ± 0.05 × 10⁻⁴[3]
Kₐ(H⁺)(GH₄⁻)/(HGH₄)1.99 ± 0.07 × 10⁻⁴[3]
Kₗ(HGH₄)/(L)7.7[3]

(Where L represents D-glucono-δ-lactone, HGH₄ represents gluconic acid, and GH₄⁻ represents the gluconate ion)

Experimental Protocols

Several analytical techniques can be employed to monitor the kinetics of this compound hydrolysis. The choice of method often depends on the specific experimental conditions and available instrumentation.

pH-Stat Titration

This method is particularly useful for studying the kinetics in unbuffered or weakly buffered solutions. The hydrolysis of the lactone produces gluconic acid, causing a decrease in pH. A pH-stat automatically adds a standard base to maintain a constant pH, and the rate of base addition is directly proportional to the rate of the hydrolysis reaction.

Experimental Workflow:

pH_Stat_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare GDL Solution C Thermostat Reaction Vessel A->C B Calibrate pH Electrode & pH-Stat B->C D Initiate Reaction by Adding GDL C->D E Maintain Constant pH with Titrant D->E F Record Volume of Titrant vs. Time E->F G Plot Titrant Volume vs. Time F->G H Determine Initial Rate G->H I Calculate Rate Constant H->I

Caption: General workflow for a kinetic study using the pH-stat method.

Detailed Protocol:

  • Solution Preparation: Prepare a stock solution of glucono-δ-lactone in deionized water. The concentration should be chosen to allow for a measurable rate of hydrolysis.

  • Instrumentation Setup: Calibrate a pH electrode and a pH-stat instrument (e.g., a Radiometer pH-stat). Thermostat the reaction vessel to the desired temperature. Deaerate the reaction vessel with nitrogen to prevent interference from atmospheric carbon dioxide.[4]

  • Reaction Initiation: Add a known volume of the glucono-δ-lactone stock solution to the thermostatted reaction vessel containing either pure water or a dilute buffer solution.

  • Data Acquisition: The pH-stat will automatically add a standard solution of sodium hydroxide to maintain the preset pH. Record the volume of NaOH added as a function of time.

  • Data Analysis: The rate of the reaction is determined from the slope of the plot of the volume of NaOH added versus time. The pseudo-first-order rate constant can then be calculated.

Polarimetry

This method leverages the difference in the specific optical rotation of glucono-δ-lactone and gluconic acid. The change in the optical rotation of the solution over time is monitored to follow the progress of the hydrolysis reaction.

Detailed Protocol:

  • Solution Preparation: Prepare a solution of glucono-δ-lactone of known concentration in a suitable buffer or solvent.

  • Instrumentation Setup: Calibrate a polarimeter using a standard quartz plate. Thermostat the polarimeter cell to the desired reaction temperature.

  • Reaction Initiation: Quickly transfer the prepared glucono-δ-lactone solution to the thermostatted polarimeter cell.

  • Data Acquisition: Measure the optical rotation of the solution at regular time intervals until no further change is observed, indicating that the reaction has reached equilibrium.

  • Data Analysis: The concentration of glucono-δ-lactone at any given time can be calculated from the observed optical rotation using the known specific rotations of the pure lactone and the equilibrium mixture. A plot of the natural logarithm of the lactone concentration versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring the hydrolysis reaction as it allows for the direct observation and quantification of the reactant (this compound) and the product (gluconic acid) over time.

Detailed Protocol:

  • Sample Preparation: Dissolve a known amount of glucono-δ-lactone in a suitable deuterated solvent (e.g., D₂O) within an NMR tube. The pH of the solution can be adjusted as needed.

  • NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature. Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Processing and Analysis: Process the acquired spectra (e.g., Fourier transformation, phasing, and baseline correction). Integrate the signals corresponding to specific protons of this compound and gluconic acid. The concentrations of each species at different time points can be determined from the integral values.

  • Kinetic Analysis: Plot the concentration of this compound as a function of time to determine the reaction rate and the rate constant.

Conclusion

The hydrolysis of glucono-δ-lactone to gluconic acid is a well-characterized reaction with kinetics that are highly dependent on pH and temperature. This guide has summarized the key kinetic parameters and provided detailed experimental protocols for their determination. A thorough understanding of these kinetics is essential for researchers, scientists, and drug development professionals working with this compound, enabling precise control over its acidifying properties and behavior in various applications.

References

A Technical Guide to the Physicochemical Properties of D-Glucono-1,5-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucono-1,5-lactone (GDL), an inner ester of D-gluconic acid, is a naturally occurring carbohydrate derivative with significant applications in the food, pharmaceutical, and cosmetic industries.[1][2] In pharmaceutical formulations, it functions as an excipient, stabilizer, and a controlled acidulant, contributing to the pH balance and shelf-life of both oral and injectable drugs.[1] This technical guide provides an in-depth overview of the core physicochemical properties of D-glucono-1,5-lactone, complete with quantitative data, detailed experimental protocols, and visualizations of its biochemical interactions and analytical workflows. This information is intended to support researchers and professionals in drug development and formulation.

Physicochemical Properties

The key physicochemical properties of D-glucono-1,5-lactone are summarized in the tables below, providing a comprehensive quantitative overview.

Table 1: General and Physical Properties
PropertyValueReference
Molecular FormulaC₆H₁₀O₆[3][4][5]
Molecular Weight178.14 g/mol [3][4][5]
AppearanceWhite, odorless crystalline powder[1][6]
Melting Point150-164°C (with decomposition)[3][4][6][7]
Density1.72 g/cm³[6]
Crystal SystemOrthorhombic[8]
Space GroupP2₁2₁2₁[8]
Table 2: Solubility and Solution Properties
PropertyValueConditionsReference
Water Solubility590 g/L25°C[3]
500 g/L20°C[5][6]
Ethanol SolubilitySparingly soluble (1 g/100 g)[1][3]
Ether SolubilityInsoluble[1][3]
Acetone SolubilityInsoluble[3]
pKa (of hydrolyzed gluconic acid)~3.625°C[5]
pH (1% aqueous solution)~3.5 (initial), decreases to ~2.5 over 2 hours20°C[9]
Optical Rotation [α]D+63.5° to +65°c=10 in H₂O[5]
Table 3: Spectroscopic Data
TechniqueKey DataReference
¹H NMR (in D₂O, pH 7.4)Chemical shifts (ppm): 3.734, 3.758, and others corresponding to the lactone structure.[10]
¹³C NMR (in D₂O, pH 7.4)Chemical shifts (ppm): 181.23 (C1), 73.86 (C5), 65.304 (C6).[10]
Mass Spectrometry (EI)Major fragments corresponding to the molecular structure.[11]
Infrared (IR) SpectroscopyCharacteristic peaks for hydroxyl and lactone carbonyl groups.[12]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of D-glucono-1,5-lactone are provided below.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which D-glucono-1,5-lactone transitions from a solid to a liquid.

Materials:

  • D-glucono-1,5-lactone sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Ensure the D-glucono-1,5-lactone sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-20°C/minute) to obtain an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat again, this time at a slower rate (1-2°C/minute) starting from a temperature approximately 20°C below the approximate melting point observed.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

  • The melting range is reported as T1-T2.[5][13][14]

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of D-glucono-1,5-lactone in water at a specific temperature.

Materials:

  • D-glucono-1,5-lactone

  • Distilled or deionized water

  • Conical flasks with stoppers

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical method for quantification (e.g., HPLC, refractometry)

Procedure:

  • Add an excess amount of D-glucono-1,5-lactone to a known volume of water in a conical flask. The excess solid should be clearly visible.

  • Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25°C).

  • Agitate the flask for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the solution to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantify the concentration of D-glucono-1,5-lactone in the filtrate using a validated analytical method.

  • The determined concentration represents the solubility at that temperature.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of gluconic acid, the hydrolyzed form of D-glucono-1,5-lactone.

Materials:

  • D-glucono-1,5-lactone

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized, carbonate-free water

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of D-glucono-1,5-lactone and dissolve it in a known volume of deionized water in a beaker. Allow the solution to stand for at least 2 hours to ensure hydrolysis to gluconic acid reaches equilibrium.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Begin titrating the gluconic acid solution with the NaOH, adding small increments of the titrant.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration past the equivalence point (the point of the steepest pH change).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of gluconic acid.[3][8][15]

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D-glucono-1,5-lactone in a sample.

Materials:

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Refractive Index Detector (RID))

  • Analytical column (e.g., Thermo Hypersil Gold Aq, 250 mm x 4.6 mm, 5 µm)

  • D-glucono-1,5-lactone standard

  • Mobile phase: Acetonitrile and water

  • Sample and standard preparation solvents

Procedure (based on a published method): [16]

  • Chromatographic Conditions:

    • Column: Thermo Hypersil Gold Aq (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (90:10 v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: Charged Aerosol Detector (CAD) with nebulization temperature at 50°C.

  • Standard Preparation: Prepare a stock solution of D-glucono-1,5-lactone in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing D-glucono-1,5-lactone in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to D-glucono-1,5-lactone based on its retention time compared to the standard. Quantify the amount in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

Biochemical Roles and Signaling Pathways

D-glucono-1,5-lactone is an intermediate in the Pentose Phosphate (B84403) Pathway (PPP) , a crucial metabolic route for the generation of NADPH and the synthesis of nucleotide precursors.[4][9][17] It is formed from the oxidation of glucose-6-phosphate. Furthermore, D-glucono-1,5-lactone is a known inhibitor of certain enzymes, including β-glucosidases and glycogen (B147801) phosphorylase .[6][18]

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate GDL_P 6-Phospho-D-glucono- 1,5-lactone G6P->GDL_P G6PD P6G 6-Phospho-D-gluconate GDL_P->P6G 6PGL NADPH_out NADPH GDL_P->NADPH_out Ru5P Ribulose-5-Phosphate P6G->Ru5P NADP_in NADP+

Caption: Oxidative phase of the Pentose Phosphate Pathway.

Enzyme_Inhibition cluster_0 β-Glucosidase Activity Cellobiose Cellobiose Glucose Glucose Cellobiose->Glucose Hydrolysis beta_glucosidase β-Glucosidase GDL D-Glucono-1,5-lactone GDL->beta_glucosidase Inhibition

Caption: Inhibition of β-Glucosidase by D-glucono-1,5-lactone.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of a pharmaceutical excipient like D-glucono-1,5-lactone.

Physicochemical_Workflow start Sample Procurement (D-glucono-1,5-lactone) visual Visual Inspection (Appearance, Color) start->visual thermal Thermal Analysis (Melting Point, DSC) visual->thermal solubility Solubility Studies (Aqueous, Organic Solvents) visual->solubility spectroscopy Spectroscopic Analysis (NMR, IR, MS) visual->spectroscopy report Comprehensive Report Generation thermal->report pka pKa Determination (Potentiometric Titration) solubility->pka chromatography Chromatographic Purity (HPLC) spectroscopy->chromatography stability Stability Assessment (Hydrolysis Rate) chromatography->stability pka->report stability->report

Caption: Workflow for Physicochemical Characterization.

Conclusion

D-glucono-1,5-lactone possesses a unique set of physicochemical properties that make it a versatile excipient in pharmaceutical development. Its high water solubility, controlled hydrolysis to gluconic acid, and defined thermal and spectroscopic characteristics are critical parameters for formulation scientists. The provided experimental protocols offer standardized methods for the verification of these properties, while the visualized biochemical pathways and analytical workflows serve as a guide for further research and application. A thorough understanding of these attributes is paramount for the successful and rational design of stable and effective drug products.

References

A Technical Guide to the Natural Sources and Extraction of Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconolactone (GDL), a polyhydroxy acid (PHA), is a naturally occurring cyclic ester of D-gluconic acid. It is found in various natural sources, including honey, fruit juices, and wine.[1][2][3][4][5] Commercially, it is primarily produced through the biotechnological oxidation of glucose. This guide provides a comprehensive overview of the natural occurrence of this compound and details the principal methodologies for its extraction and synthesis, including enzymatic conversion, microbial fermentation, and chemical synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for research, development, and production applications.

Natural Sources of this compound

This compound is a natural constituent of several food products, where it contributes to their characteristic flavor and preservative properties. Its presence is often the result of enzymatic or microbial activity on glucose.

  • Honey: Honey contains this compound as a result of the enzymatic action of glucose oxidase, an enzyme introduced by bees.[6][7][8] This enzyme catalyzes the oxidation of glucose to gluconic acid, which exists in equilibrium with this compound.[7] The presence of gluconic acid is a major contributor to the acidity and antimicrobial properties of honey.[7]

  • Fruit Juices and Wine: this compound can be found in fruit juices and wine, often as a product of microbial fermentation.[1][2][3][4] Certain yeasts and bacteria present during fermentation can oxidize glucose to gluconic acid and its lactone.[9]

Extraction and Production Methodologies

Due to the relatively low concentrations in natural food sources, the commercial production of this compound relies on controlled manufacturing processes. The primary methods involve the conversion of glucose through enzymatic, fermentative, or chemical means.

Enzymatic Production

The enzymatic conversion of glucose to this compound is a widely used method due to its high specificity and mild reaction conditions.[10] This process typically utilizes the enzyme glucose oxidase (GOx).

Reaction Pathway:

Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[8][11][12] The D-glucono-1,5-lactone then spontaneously hydrolyzes to D-gluconic acid in an aqueous solution.[6][8]

Enzymatic_Production Glucose β-D-Glucose This compound D-Glucono-1,5-lactone Glucose->this compound Glucose Oxidase O2 O₂ H2O2 H₂O₂ O2->H2O2 GluconicAcid D-Gluconic Acid This compound->GluconicAcid Spontaneous Hydrolysis H2O H₂O H2O->this compound

Enzymatic conversion of glucose to this compound.

Experimental Protocol: Enzymatic Synthesis of this compound

  • Reaction Setup:

    • Prepare an aqueous solution of D-glucose (e.g., 10-30% w/v).

    • Add glucose oxidase to the solution. The enzyme concentration will depend on its activity and desired reaction rate.

    • Optionally, add catalase to decompose the hydrogen peroxide byproduct, which can inhibit glucose oxidase activity.

    • Maintain the pH of the solution between 5.5 and 6.5 using a suitable buffer (e.g., sodium bicarbonate).

    • The reaction is typically conducted at a temperature between 30°C and 40°C.

  • Reaction Execution:

    • Continuously supply oxygen or air to the reaction mixture with agitation to ensure sufficient oxygen availability.

    • Monitor the reaction progress by measuring glucose consumption or gluconic acid formation using techniques like HPLC.

  • Downstream Processing:

    • Once the reaction is complete, deactivate the enzymes by heat treatment (e.g., 80°C for 15 minutes).

    • Filter the solution to remove denatured enzymes and other particulates.

    • Concentrate the resulting gluconic acid solution under vacuum at a temperature of 70-80°C.

    • Induce crystallization of this compound by cooling the concentrated solution and adding seed crystals.

    • Separate the crystals by centrifugation, wash with cold water or ethanol, and dry at approximately 50°C.[13]

Fermentative Production

Microbial fermentation is a common industrial method for producing gluconic acid, which is then converted to this compound. Aspergillus niger is the most frequently used microorganism for this purpose.

Experimental Protocol: this compound Production via Aspergillus niger Fermentation

  • Inoculum Preparation:

    • Cultivate a high-spore-producing strain of Aspergillus niger on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 30°C for 4-5 days.

    • Harvest the spores in a sterile solution (e.g., 0.1% Tween 80 in phosphate (B84403) buffer).

  • Fermentation Medium:

    • Prepare a fermentation medium containing a high concentration of glucose (e.g., 100-150 g/L).

    • Supplement the medium with nitrogen sources (e.g., ammonium (B1175870) phosphate), and essential minerals (e.g., MgSO₄, KH₂PO₄).

  • Fermentation Conditions:

    • Inoculate the sterile fermentation medium with the prepared spore suspension.

    • Maintain the temperature at 30°C.

    • Control the pH between 5.5 and 6.5 by the automated addition of a neutralizing agent like NaOH or CaCO₃.[14]

    • Provide vigorous aeration and agitation to ensure high dissolved oxygen levels, which are crucial for the oxidation of glucose.

    • The fermentation is typically carried out for 24 to 96 hours.

  • Downstream Processing:

    • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

    • The clarified broth, containing sodium gluconate, is then processed.

    • Decolorize the broth using activated carbon.

    • Acidify the solution with a strong acid (e.g., sulfuric acid) to convert sodium gluconate to gluconic acid.

    • Remove the resulting sodium salt by filtration or ion exchange chromatography.

    • Concentrate, crystallize, and dry the this compound as described in the enzymatic production protocol.

Fermentation_Workflow Inoculum Inoculum Preparation (Aspergillus niger) Fermentation Submerged Fermentation (Glucose-rich medium) Inoculum->Fermentation Biomass_Separation Biomass Separation (Filtration/Centrifugation) Fermentation->Biomass_Separation Purification Broth Purification (Decolorization, Acidification) Biomass_Separation->Purification Concentration Concentration (Vacuum Evaporation) Purification->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying GDL This compound Drying->GDL

General workflow for fermentative production of this compound.
Chemical Synthesis

Chemical synthesis of this compound typically involves the oxidation of glucose using a chemical oxidizing agent.

Experimental Protocol: Chemical Synthesis of this compound

  • Reaction Setup:

    • Dissolve glucose in a suitable solvent.

    • Add an oxidizing agent, such as bromine water or hydrogen peroxide in the presence of a catalyst.

    • The reaction may also be facilitated by electrochemical oxidation.

  • Reaction Execution:

    • Control the reaction temperature and pH to optimize the yield and selectivity of this compound.

    • Monitor the progress of the reaction by analyzing the concentration of glucose and gluconic acid.

  • Downstream Processing:

    • After the reaction, neutralize any excess acid.

    • Separate the product from the reaction mixture through a series of purification steps, which may include filtration, extraction, and ion exchange chromatography.

    • Concentrate the purified gluconic acid solution and crystallize the this compound as previously described. A patent describes a method involving UV irradiation of a glucose solution in the presence of hydrogen peroxide, followed by concentration and crystallization, with reported yields of up to 87.9%.

Quantitative Data on Production Methods

The yield of this compound can vary significantly depending on the production method and the specific process parameters employed.

Production MethodMicroorganism/Enzyme/CatalystSubstrateKey ParametersYieldReference
Fermentation Aspergillus nigerGlucose (14% w/v)30°C, pH 6.0, 7 days58.46 g/L Gluconic Acid
Fermentation Aspergillus niger NCIM 530Golden Syrup (100 g/L Glucose)Batch fermentation, 44 hours85.2 g/L Gluconic Acid[1]
Fermentation Aspergillus nigerGlucosepH 5.594.5% after 144 hours[1]
Chemical Synthesis UV / H₂O₂Glucose (0.5 g/mL)40°C, 2 hours87.9% this compound
Chemical Synthesis UV / H₂O₂Glucose (0.6 g/mL)60°C, 1 hour80.3% this compound

Conclusion

This compound is a valuable compound with applications in various industries. While it occurs naturally in some foods, industrial-scale production is necessary to meet demand. Biotechnological methods, particularly enzymatic conversion and microbial fermentation with organisms like Aspergillus niger, are the preferred routes for production due to their high efficiency and specificity. Chemical synthesis offers an alternative, and ongoing research aims to improve the yields and sustainability of all production methods. The choice of a particular method will depend on factors such as desired purity, production scale, and economic considerations. This guide provides foundational knowledge and detailed protocols to aid researchers and professionals in the development and optimization of this compound production processes.

References

Gluconolactone: A Versatile Chiral Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucono-δ-lactone (GDL), a naturally occurring cyclic ester of D-gluconic acid, has emerged as a highly valuable and versatile chiral precursor in organic synthesis. Derived from renewable resources such as glucose, this polyhydroxy acid offers a readily available, stereochemically rich scaffold for the construction of a diverse array of complex molecules. Its inherent chirality, multiple functional groups, and conformational features make it an attractive starting material for the synthesis of bioactive compounds, including iminosugars, C- and S-glycosides, surfactants, and novel polymers. This technical guide provides a comprehensive overview of the synthetic utility of gluconolactone, focusing on key transformations, experimental protocols, and quantitative data to support researchers in leveraging this remarkable building block.

Key Synthetic Applications of this compound

This compound serves as a precursor for a variety of important classes of organic molecules. The following sections detail its application in the synthesis of surfactants, polymers, and iminosugars, providing structured data and procedural insights.

Synthesis of Bio-based Surfactants

This compound is an excellent starting material for the synthesis of biodegradable and biocompatible surfactants. The lactone ring can be readily opened by nucleophiles, such as long-chain amines, to introduce a hydrophobic tail, while the polyhydroxy backbone provides the hydrophilic head group.

Table 1: Synthesis of N-Alkyl-N'-gluconoyl Diamine Surfactants

EntryDiamineAlkyl HalideReaction ConditionsProductYield (%)Reference
11,6-Hexanediamine (B7767898)Dodecyl bromideAmidation with D-glucono-δ-lactoneN-Dodecyl-N'-gluconoyl-1,6-hexanediamineHigh[1]
21,6-HexanediamineOctyl bromideAmidation with D-glucono-δ-lactoneN-Octyl-N'-gluconoyl-1,6-hexanediamineHigh[1]

Experimental Protocol: Synthesis of N-Dodecyl-N'-gluconoyl-1,6-hexanediamine [1]

  • N-Alkylation of Diamine: To a solution of 1,6-hexanediamine in an appropriate solvent, add one equivalent of dodecyl bromide. The reaction mixture is stirred at a specified temperature for a set duration to yield N-dodecyl-1,6-hexanediamine.

  • Amidation: The resulting N-dodecyl-1,6-hexanediamine is then reacted with D-glucono-δ-lactone in a suitable solvent. The reaction proceeds via nucleophilic acyl substitution, opening the lactone ring to form the final glucosamide surfactant.

  • Purification: The product is purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized surfactant is confirmed using spectroscopic methods such as IR, 1H NMR, and Mass Spectrometry.

Logical Workflow for Surfactant Synthesis

surfactant_synthesis cluster_alkylation Step 1: N-Alkylation cluster_amidation Step 2: Amidation diamine 1,6-Hexanediamine alkylated_diamine N-Dodecyl-1,6- hexanediamine diamine->alkylated_diamine Reaction alkyl_halide Dodecyl Bromide alkyl_halide->alkylated_diamine This compound D-Glucono-δ-lactone surfactant N-Dodecyl-N'-gluconoyl- 1,6-hexanediamine alkylated_diamine->surfactant This compound->surfactant Nucleophilic Acyl Substitution

Workflow for the two-step synthesis of a this compound-derived surfactant.
Enzymatic Synthesis of Copolymers

This compound can be utilized as a monomer in ring-opening polymerization (ROP) to create novel biodegradable polyesters. Enzymatic catalysis, particularly with lipases, offers a green and selective method for these polymerizations.

Table 2: Lipase-Catalyzed Ring-Opening Copolymerization of δ-Gluconolactone (GL) and ε-Caprolactone (CL)

EntryCatalystMonomer Ratio (GL:CL)MediumTemperature (°C)Polymerization DegreeReference
1Novozyme 435 (Immobilized Lipase (B570770) B)VariedDMSO:t-BuOH (20:80)80-[2][3]
2Novozyme 435 (Immobilized Lipase B)VariedSolvent-free80Up to 16[2][3]

Experimental Protocol: Enzymatic Ring-Opening Copolymerization of δ-Gluconolactone and ε-Caprolactone [2][3]

  • Monomer Preparation: δ-Gluconolactone and ε-caprolactone are dried under vacuum before use.

  • Reaction Setup: In a reaction vessel, the desired molar ratio of δ-gluconolactone and ε-caprolactone are mixed. For solvent-based reactions, a mixture of DMSO and t-BuOH (20:80 v/v) is added. For solvent-free conditions, the monomers are heated to a molten state.

  • Enzymatic Polymerization: Immobilized lipase (e.g., Novozyme 435) is added to the reaction mixture. The reaction is carried out at 80 °C with stirring for a specified time (e.g., 24 hours).

  • Termination and Purification: The enzyme is removed by filtration. The resulting copolymer is dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomers.

  • Characterization: The structure and properties of the copolymer are determined by FT-IR, NMR, and MALDI-TOF mass spectrometry.

Reaction Scheme for Copolymerization

copolymerization This compound δ-Gluconolactone copolymer Poly(this compound-co-caprolactone) This compound->copolymer Lipase-catalyzed Ring-Opening Polymerization caprolactone ε-Caprolactone caprolactone->copolymer

Enzymatic ring-opening copolymerization of this compound and caprolactone.
Synthesis of Iminosugar Precursors

Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent glycosidase inhibitors with therapeutic potential. While many syntheses start from glucose, this compound can be a strategic precursor, particularly for the synthesis of nojirimycin (B1679825) and its derivatives. The general strategy involves the introduction of a nitrogen functionality and subsequent reductive amination or other cyclization methods.

Table 3: Key Steps in the Synthesis of 1-Deoxynojirimycin (B1663644) (DNJ) Derivatives from Glucose-derived Precursors

StepReactionReagentsKey IntermediateReference
1Protection of Hydroxyl Groupse.g., Benzyl (B1604629) bromide, NaHPer-O-benzylated glucose[1]
2Oxidation at C1e.g., PCC, PDCPer-O-benzylated this compound-
3Reductive AminationNH4OAc, NaBH3CNProtected 1-deoxynojirimycin[4]
4DeprotectionH2, Pd/C1-Deoxynojirimycin[1]

Experimental Protocol: General Steps for the Synthesis of 1-Deoxynojirimycin from a this compound Precursor [1][4]

  • Protection: The hydroxyl groups of a suitable glucose derivative are protected (e.g., as benzyl ethers) to prevent side reactions.

  • Oxidation: The anomeric position is oxidized to form the corresponding protected this compound.

  • Reductive Amination: The protected this compound is subjected to reductive amination. This is a crucial step where the piperidine (B6355638) ring of the iminosugar is formed. A common method involves reaction with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent (like sodium cyanoborohydride).

  • Deprotection: The protecting groups are removed to yield the final iminosugar. For benzyl groups, this is typically achieved by catalytic hydrogenation.

  • Purification and Characterization: The final product is purified by ion-exchange chromatography and characterized by NMR and mass spectrometry.

Synthetic Pathway to 1-Deoxynojirimycin

iminosugar_synthesis start Protected Glucose lactone Protected This compound start->lactone Oxidation imine Intermediate Iminium Ion lactone->imine Ammonia source protected_dnj Protected 1-Deoxynojirimycin imine->protected_dnj Reduction dnj 1-Deoxynojirimycin protected_dnj->dnj Deprotection

General synthetic pathway for 1-deoxynojirimycin from a protected this compound.

Conclusion

This compound stands as a powerful and versatile chiral precursor in organic synthesis. Its availability from renewable resources, coupled with its rich stereochemistry and functionality, provides a solid foundation for the efficient synthesis of a wide range of valuable molecules. The examples provided in this guide for the synthesis of surfactants, polymers, and iminosugars highlight just a fraction of its potential. As the demand for sustainable and enantiomerically pure compounds continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the fields of drug discovery, materials science, and green chemistry. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly unlock even more applications for this remarkable chiral building block.

References

The Antioxidant and Free Radical Scavenging Properties of Gluconolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconolactone, a polyhydroxy acid (PHA), is increasingly recognized for its multifaceted role in skincare and beyond, owing to its gentle exfoliating and hydrating properties. This technical guide delves into the core of its antioxidant and free radical scavenging activities. While direct quantitative data from standardized assays such as DPPH, ABTS, and FRAP on pure this compound are not extensively documented in publicly available literature, this guide synthesizes existing knowledge on its mechanisms of action, including metal ion chelation and direct radical scavenging. We present detailed experimental protocols for key antioxidant assays to enable researchers to conduct their own quantitative assessments. Furthermore, this guide explores the potential cytoprotective effects of this compound and proposes a putative signaling pathway through which it may exert its antioxidant effects, providing a foundation for future research and development.

Introduction

This compound is the cyclic ester of D-gluconic acid, an organic acid naturally present in the skin.[1] As a polyhydroxy acid, its larger molecular structure compared to alpha-hydroxy acids (AHAs) results in a gentler, non-irritating exfoliation, making it suitable for sensitive skin.[2][3] Beyond its keratolytic and hydrating functions, this compound exhibits significant antioxidant properties, contributing to its protective effects against cellular damage.[2][4] This guide provides a comprehensive overview of the antioxidant and free radical scavenging activities of this compound, tailored for a scientific audience.

Mechanisms of Antioxidant Activity

The antioxidant capacity of this compound is primarily attributed to two key mechanisms:

  • Metal Ion Chelation: this compound is an effective chelating agent, capable of binding to pro-oxidant metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[5] These transition metals can catalyze the formation of highly reactive hydroxyl radicals (•OH) via the Fenton and Haber-Weiss reactions. By sequestering these metal ions, this compound helps to prevent the initiation of these damaging oxidative chain reactions.[6][7]

  • Free Radical Scavenging: this compound can directly scavenge free radicals.[8] Its multiple hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating the radical chain reactions that lead to oxidative damage to cellular components like lipids, proteins, and DNA.[9]

Quantitative Data on Antioxidant and Cytoprotective Effects

Parameter Assay/Model Result Reference
Photoprotection In vitro model of cutaneous photoagingUp to 50% protection against UV radiation-induced elastin (B1584352) promoter activation.[10]
Oxidative Stress Markers Xenopus laevis tadpoles exposed to para-xyleneCo-administration of glucuronolactone (B27817) (a related compound) restored superoxide (B77818) dismutase (SOD) and catalase (CAT) activities and reduced levels of malondialdehyde (MDA).[11][12]
Cellular Senescence UVB-irradiated human dermal fibroblastsA lotion containing this compound resulted in a statistically significant reduction in senescence-associated β-galactosidase (SA-βgal) activity levels of 54% and 44% at concentrations of 1.25 and 2.5 mg/mL, respectively.[13]
Cardioprotection Mouse model of myocardial ischemia/reperfusion injuryThis compound (5 mg/kg, i.p.) administration decreased reperfusion-induced oxidative stress.[5]

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research into the quantitative antioxidant activity of this compound, detailed protocols for commonly employed assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Prepare a series of concentrations of this compound in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Dilution of ABTS•⁺ solution: Dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a series of concentrations of this compound in the same solvent used for dilution.

  • Assay:

    • Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound solution or positive control to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample and standard solutions: Prepare a series of concentrations of this compound and the standard in a suitable solvent.

  • Assay:

    • Add 280 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound solution, standard, or blank to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ and is expressed as ferric reducing equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cell line (e.g., HepG2, Caco-2)

  • Cell culture medium

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • This compound

  • Positive control (e.g., Quercetin)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Treatment:

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and the positive control, along with DCFH-DA, for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells again with PBS.

    • Add AAPH to induce ROS production.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.

Signaling Pathways and Molecular Interactions

While the direct molecular targets of this compound's antioxidant activity are not fully elucidated, its ability to mitigate oxidative stress suggests potential interactions with key cellular signaling pathways.

Proposed Antioxidant Mechanisms of this compound

The primary antioxidant actions of this compound can be visualized as a two-pronged defense against oxidative stress.

Gluconolactone_Antioxidant_Mechanisms cluster_0 Metal Ion Chelation cluster_1 Free Radical Scavenging This compound This compound MetalIons Pro-oxidant Metal Ions (Fe²⁺, Cu²⁺) This compound->MetalIons Chelates FentonReaction Fenton/Haber-Weiss Reactions This compound->FentonReaction Inhibits MetalIons->FentonReaction HydroxylRadical Hydroxyl Radical (•OH) FentonReaction->HydroxylRadical Gluconolactone_scav This compound FreeRadical Free Radical (R•) Gluconolactone_scav->FreeRadical Donates H• NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule

Caption: Dual antioxidant mechanisms of this compound.

Putative Involvement in the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. While direct evidence for this compound's activation of this pathway is lacking, many antioxidant compounds are known to modulate it. It is plausible that by reducing the overall cellular ROS load, this compound could indirectly influence Nrf2 activity.

Putative_Nrf2_Activation cluster_0 This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges/Prevents Formation Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 (Inhibition of Nrf2 degradation) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes Induces Transcription

Caption: Putative role of this compound in the Keap1-Nrf2 pathway.

Conclusion and Future Directions

This compound demonstrates clear antioxidant potential through its established mechanisms of metal ion chelation and free radical scavenging. The existing evidence, primarily from cellular and in vivo models, highlights its cytoprotective effects against oxidative stress. However, there is a conspicuous absence of fundamental quantitative data from standardized in vitro antioxidant assays. Future research should prioritize the systematic evaluation of this compound using assays such as DPPH, ABTS, and FRAP to establish its intrinsic antioxidant capacity. Furthermore, elucidating its direct or indirect interactions with key antioxidant signaling pathways, such as the Keap1-Nrf2 pathway, will provide a more complete understanding of its molecular mechanisms and pave the way for its broader application in drug development and therapeutic interventions against oxidative stress-related pathologies.

References

The Chelation of Metal Ions by Gluconolactone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gluconolactone, a cyclic ester of D-gluconic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. In aqueous solutions, it hydrolyzes to form an equilibrium with gluconic acid, which is a potent chelating agent for a variety of metal ions. This technical guide provides an in-depth analysis of the chelating properties of this compound, focusing on its interaction with physiologically and industrially relevant metal ions. This document summarizes quantitative data on stability constants and stoichiometries, details the experimental protocols for their determination, and visualizes the underlying chemical principles and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's metal-chelating capabilities to leverage in formulation development, drug stability, and therapeutic applications.

Introduction

This compound and its hydrolytic product, gluconic acid, are polyhydroxy acids (PHAs) that possess significant metal-chelating properties.[1][2] The presence of multiple hydroxyl groups and a carboxyl group in the gluconate molecule allows for the formation of stable complexes with a wide range of metal cations.[3] This sequestration of metal ions is a critical function in various applications, from preventing metal-catalyzed degradation of active pharmaceutical ingredients (APIs) to enhancing the bioavailability of mineral supplements.[4][5] Understanding the quantitative aspects of these interactions, including the stability of the formed chelates and their stoichiometry, is paramount for the rational design of formulations and for predicting the in-vivo behavior of this compound-containing products.

In aqueous environments, this compound exists in a pH-dependent equilibrium with the open-chain gluconic acid. It is primarily the gluconate anion that engages in chelation, forming coordinate bonds with metal ions through its carboxylate and hydroxyl oxygen atoms.[3] The stability of these complexes is a key determinant of their efficacy as chelating agents.

This guide will delve into the specifics of these interactions, providing a consolidated resource of quantitative data and experimental methodologies to aid researchers in this field.

Quantitative Analysis of this compound-Metal Ion Chelation

The stability of a metal-ligand complex is quantified by its stability constant (log β), which represents the equilibrium constant for the formation of the complex.[6] A higher log β value indicates a more stable complex. The stoichiometry of the complex refers to the ratio of metal ions to ligand molecules in the chelate.

The following tables summarize the stability constants and stoichiometries for gluconic acid (the active chelating form of this compound in solution) with various metal ions. It is important to note that the stability of these complexes is highly dependent on the pH of the solution, as it influences both the ionization state of gluconic acid and the hydrolysis of the metal ion.

Table 1: Stability Constants (log β) of Divalent Metal Ion-Gluconate Complexes

Metal IonStoichiometry (Metal:Gluconate)pHlog βReference(s)
Cd(II)1:1714.2 ± 0.2[1][7]
Co(II)1:17~13-20 (range)[1][7]
Mg(II)1:1Neutral0.33[8][9]
Cu(II)1:1AlkalineNot specified[10]
Zn(II)1:1≥ 7.0Not specified[5][11]
Ca(II)1:1AlkalineNot specified[9]
Fe(II)1:113.3Not specified[1][7]

Table 2: Stability Constants (log β) of Trivalent and Other Metal Ion-Gluconate Complexes

Metal IonStoichiometry (Metal:Gluconate)pHlog βReference(s)
Ce(III)2:113.343.9[1][7]
Eu(III)1:113.3~24-38 (range)[1][7]
Ho(III)2:113.349.8 ± 0.4[1][7]
Fe(III)1:113.3~24-38 (range)[1][7]
U(VI)1:1719.9 ± 2[1][7]

Note: The data presented is primarily for gluconic acid. The stability constants can vary with ionic strength and temperature.

Mechanism of Chelation and its Antioxidant Implications

The primary mechanism of chelation by gluconate involves the formation of a ring-like structure that sequesters the metal ion. This is achieved through the donation of electron pairs from the oxygen atoms of the carboxylate and hydroxyl groups to the empty orbitals of the metal cation. This process effectively "inactivates" the metal ion, preventing it from participating in detrimental reactions.

One of the significant consequences of this chelation is the antioxidant effect. Many transition metals, such as iron (Fe) and copper (Cu), can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. These radicals can cause oxidative damage to biological molecules and APIs. By chelating these metal ions, this compound, through its hydrolysis to gluconic acid, inhibits the formation of these damaging radicals.

Chelation_Antioxidant_Mechanism Figure 1. Antioxidant Mechanism of this compound via Metal Ion Chelation Metal Free Metal Ion (e.g., Fe²⁺, Cu²⁺) Chelated_Metal Stable Metal-Gluconate Complex Reactive_Radicals Highly Reactive Hydroxyl Radicals (•OH) Metal->Reactive_Radicals Fenton/Haber-Weiss Reactions ROS_precursors Reactive Oxygen Species Precursors (e.g., H₂O₂) ROS_precursors->Reactive_Radicals This compound This compound Gluconic_Acid Gluconic Acid (in solution) This compound->Gluconic_Acid Hydrolysis Gluconic_Acid->Chelated_Metal Chelation Oxidative_Damage Oxidative Damage to APIs and Tissues Chelated_Metal->Oxidative_Damage prevents Reactive_Radicals->Oxidative_Damage causes

Caption: Antioxidant Mechanism of this compound via Metal Ion Chelation.

Experimental Protocols for Characterizing Metal Chelation

The determination of stability constants and stoichiometries of metal-gluconate complexes relies on a variety of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the ligand (gluconate) and the metal ion as a titrant (a strong acid or base) is added.

Objective: To determine the stability constants of metal-gluconate complexes by measuring changes in hydrogen ion concentration upon complex formation.

Materials:

  • pH meter with a glass electrode (resolution of 0.1 mV)

  • Calibrated burette

  • Thermostated titration vessel

  • Nitrogen gas inlet for inert atmosphere

  • Standardized solutions of NaOH or HCl (CO₂-free)

  • Sodium gluconate solution of known concentration

  • Metal salt solution (e.g., nitrate (B79036) or perchlorate (B79767) salt) of known concentration

  • Background electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions. For high accuracy, perform a Gran titration to determine the standard potential (E⁰) of the electrode and the residual acidity or alkalinity of the solutions.

  • Sample Preparation: In the thermostated titration vessel, add a known volume of sodium gluconate solution, the metal salt solution, and the background electrolyte.

  • Titration: Under a nitrogen atmosphere to prevent carbonate formation, titrate the solution with the standardized acid or base. Record the pH (or mV) reading after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: The titration data (volume of titrant vs. pH) is processed using specialized software (e.g., HYPERQUAD). The software refines the stability constants (log β) by minimizing the difference between the experimental and calculated pH values based on a proposed model of complex species.

Potentiometric_Titration_Workflow Figure 2. Workflow for Potentiometric Titration Start Start: Electrode Calibration Prepare Prepare Titration Vessel: - Sodium Gluconate - Metal Salt - Background Electrolyte Start->Prepare Titrate Titrate with Standard Acid/Base under N₂ Prepare->Titrate Record Record pH (mV) vs. Volume of Titrant Titrate->Record Analyze Data Analysis with Specialized Software (e.g., HYPERQUAD) Record->Analyze End End: Determine Stability Constants (log β) Analyze->End

Caption: Workflow for Potentiometric Titration.

Spectrophotometry

UV-Vis spectrophotometry can be used to study metal-ligand complexation if the complex has a distinct absorption spectrum compared to the free metal ion and ligand.

Objective: To determine the stoichiometry and stability constant of a metal-gluconate complex by measuring changes in absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Solutions of sodium gluconate and the metal salt of known concentrations

  • Buffer solution to maintain constant pH

Procedure (Job's Method of Continuous Variation for Stoichiometry):

  • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions vary.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

Procedure (Mole-Ratio Method for Stability Constant):

  • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

  • Measure the absorbance of each solution at λ_max.

  • Plot absorbance versus the molar ratio of ligand to metal. The data can be analyzed using various graphical or computational methods to determine the stability constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the metal-gluconate complex in solution by observing changes in the chemical shifts of the ligand's protons or carbons upon metal binding.[12]

Objective: To identify the binding sites of gluconate and to study the dynamics of complex formation.

Materials:

  • High-resolution NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Sodium gluconate

  • Metal salt (paramagnetic metals can cause significant line broadening)

Procedure:

  • Sample Preparation: Prepare a series of NMR samples in the deuterated solvent with a constant concentration of sodium gluconate and varying concentrations of the metal salt.

  • Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra for each sample.

  • Data Analysis: Analyze the changes in the chemical shifts and line widths of the gluconate signals as a function of the metal ion concentration. Significant changes in the chemical shift of specific nuclei indicate their involvement in the coordination to the metal ion.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[13]

Objective: To obtain a complete thermodynamic profile of the metal-gluconate interaction.

Materials:

  • Isothermal titration calorimeter

  • Syringe for titration

  • Sample and reference cells

  • Solutions of sodium gluconate and the metal salt of known concentrations, prepared in the same buffer to minimize heats of dilution.

Procedure:

  • Sample Preparation: Fill the sample cell with the sodium gluconate solution and the syringe with the metal salt solution.

  • Titration: Perform a series of injections of the metal salt solution into the sample cell while monitoring the heat change.

  • Data Analysis: The resulting thermogram (heat change per injection versus molar ratio) is integrated and fitted to a binding model to extract the thermodynamic parameters (K_a, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

ITC_Workflow Figure 3. General Workflow for Isothermal Titration Calorimetry Start Start: Prepare Solutions (Gluconate and Metal Salt in Identical Buffer) Load Load Gluconate into Sample Cell and Metal Salt into Syringe Start->Load Titrate Perform Stepwise Injections of Metal Salt into Gluconate Solution Load->Titrate Measure Measure Heat Change After Each Injection Titrate->Measure Analyze Integrate Heat Pulses and Fit to a Binding Model Measure->Analyze End End: Determine Thermodynamic Parameters (Kₐ, ΔH, n, ΔG, ΔS) Analyze->End

Caption: General Workflow for Isothermal Titration Calorimetry.

Applications in Drug Development and Research

The chelating properties of this compound are of significant interest in drug development and research for several reasons:

  • Formulation Stabilization: By sequestering trace metal ions, this compound can prevent the oxidative degradation of sensitive APIs, thereby enhancing the shelf-life and stability of pharmaceutical formulations.[4]

  • Enhanced Bioavailability: The formation of soluble metal-gluconate complexes can improve the absorption of essential mineral supplements, such as calcium, iron, and zinc.[14]

  • Topical Applications: In dermatology, the gentle exfoliating properties of this compound are complemented by its ability to chelate metal ions on the skin's surface, which may contribute to its antioxidant and anti-inflammatory effects.

  • Bioprocessing: In biopharmaceutical production, this compound can be used to control the concentration of metal ions in cell culture media, which can be critical for cell growth and protein expression.

Conclusion

This compound, through its hydrolysis to gluconic acid, is an effective and versatile chelating agent for a wide range of metal ions. The stability of the resulting complexes, which can be quantified using techniques such as potentiometric titration and isothermal titration calorimetry, is a key factor in its utility. For researchers and drug development professionals, a thorough understanding of these chelating properties is essential for leveraging this compound to its full potential in creating stable, effective, and safe pharmaceutical products. The data and protocols presented in this guide provide a foundational resource for further investigation and application of this valuable excipient.

References

The Pivotal Role of Gluconolactone in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconolactone, a naturally occurring polyhydroxy acid, is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental component of cellular metabolism. This technical guide provides an in-depth exploration of this compound's multifaceted role, focusing on its impact on NADPH production, nucleotide biosynthesis, and cellular signaling. We present a comprehensive overview of the enzymatic reactions involving this compound, supported by quantitative kinetic data. Furthermore, this guide details established experimental protocols for the quantitative analysis of this compound's metabolic effects and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the metabolic dependencies of various pathological states, including cancer and ischemic injuries.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, providing energy, and supplying the building blocks for biosynthesis. Within this intricate web, the pentose phosphate pathway (PPP) plays a central role in anabolic processes and the defense against oxidative stress. This compound, in its phosphorylated form, 6-phosphothis compound, is a key intermediate at the entry point of the oxidative branch of the PPP. Its formation and subsequent hydrolysis are tightly regulated enzymatic steps that have profound implications for cellular function.

This guide will delve into the core aspects of this compound's involvement in cellular metabolism, with a particular focus on its quantitative impact and the methodologies used to assess its function.

This compound in the Pentose Phosphate Pathway

The primary entry of glucose into the oxidative PPP is through its conversion to 6-phosphothis compound. This reaction is catalyzed by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[1]

Enzymatic Conversion

Glucose-6-phosphate Dehydrogenase (G6PD): This enzyme catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.[2] This step is a critical control point for the entire pathway.

6-Phosphogluconolactonase (6PGL): 6-phosphothis compound is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase. This reaction is crucial for the efficient functioning of the PPP, as the accumulation of the lactone can be inhibitory.[3][4]

The overall reaction for the entry of glucose-6-phosphate into the oxidative PPP is:

Glucose-6-phosphate + NADP+ → 6-phosphoglucono-δ-lactone + NADPH + H+ 6-phosphoglucono-δ-lactone + H₂O → 6-phosphogluconate

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of these enzymatic steps are described by their kinetic parameters. A summary of available kinetic data for G6PD and 6PGL from various species is presented in Table 1.

EnzymeSpeciesTissue/OrganismSubstrateK_m_ (μM)V_max_ (U/mg)Optimal pH
Glucose-6-Phosphate Dehydrogenase (G6PD) HumanErythrocytesGlucose-6-Phosphate43--
HumanErythrocytesNADP+11--
RatLiver (Periportal)Glucose-6-Phosphate170 ± 704.48 ± 1.03 (μmol H₂ cm⁻³ min⁻¹)-
RatLiver (Pericentral)Glucose-6-Phosphate150 ± 1303.47 ± 0.78 (μmol H₂ cm⁻³ min⁻¹)-
SheepBrain CortexGlucose-6-Phosphate72.9 ± 62.182 ± 0.064 (mmol/min/mg)8.0
SheepBrain CortexNADP+64 ± 12.182 ± 0.064 (mmol/min/mg)8.0
6-Phosphogluconolactonase (6PGL) BassLiver6-Phosphothis compound90--
Homo sapiens (in hemolysates)Erythrocytes6-Phosphothis compound> 300--
6-Phosphogluconate Dehydrogenase (6PGDH) RatSmall Intestine6-Phosphogluconate595 ± 2138.91 ± 1.927.35
RatSmall IntestineNADP+53.03 ± 1.998.91 ± 1.927.35

Note: V_max_ values are presented in the units reported in the respective studies. Direct comparison may require unit conversion.

Metabolic Impact of this compound

The flux through the initial steps of the PPP, involving this compound, has significant downstream consequences for cellular redox balance and biosynthetic capacity.

NADPH Production and Redox Homeostasis

The conversion of glucose-6-phosphate to 6-phosphogluconate generates two molecules of NADPH. NADPH is the primary cellular reductant, essential for:

  • Antioxidant Defense: Regeneration of reduced glutathione (B108866) (GSH) by glutathione reductase, which is critical for detoxifying reactive oxygen species (ROS).

  • Reductive Biosynthesis: Providing the reducing power for the synthesis of fatty acids, steroids, and some amino acids.

Studies have shown that this compound administration can increase the NADPH/NADP+ ratio, thereby enhancing the cell's capacity to counteract oxidative stress.[5] This is particularly relevant in conditions of high oxidative stress, such as ischemia-reperfusion injury.[6]

Nucleotide Biosynthesis

The oxidative PPP produces ribose-5-phosphate (B1218738), a precursor for the synthesis of nucleotides and nucleic acids. This makes the pathway, and by extension this compound metabolism, crucial for cell proliferation and repair. Cancer cells, with their high proliferative rate, often exhibit an upregulated PPP to meet the demand for nucleotides.[7]

This compound in Cellular Signaling

Recent evidence suggests that this compound's influence extends beyond its direct metabolic roles to the modulation of key cellular signaling pathways.

The PKCε/ERK Signaling Pathway

Studies have demonstrated that this compound can activate the Protein Kinase C epsilon (PKCε)/Extracellular signal-regulated kinase (ERK) signaling pathway.[8][9] This pathway is a critical pro-survival cascade involved in cellular processes such as proliferation, differentiation, and protection against apoptosis.

Activation of this pathway by this compound has been shown to confer cardioprotection against ischemia-reperfusion injury.[8] The proposed mechanism involves the direct activation of PKCε by this compound, which in turn phosphorylates and activates ERK.

G This compound This compound PKCe PKCε This compound->PKCe Activates MEK MEK PKCe->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellSurvival CellSurvival ERK->CellSurvival Promotes

Figure 1: this compound activates the pro-survival PKCε/ERK signaling pathway.

Crosstalk with AMPK Signaling

There is also evidence of crosstalk between the PPP and the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy homeostasis. The byproduct of the oxidative PPP, γ-6-phosphothis compound, has been shown to bind to Src kinase, leading to the inhibition of PP2A, a phosphatase that dephosphorylates and inactivates AMPK.[2][10] This suggests a complex regulatory loop where intermediates of the PPP can influence cellular energy sensing.

G gamma_6PGL γ-6-Phosphothis compound Src Src gamma_6PGL->Src Binds to PP2A PP2A Src->PP2A Inhibits AMPK AMPK PP2A->AMPK Dephosphorylates (inactivates) EnergyHomeostasis EnergyHomeostasis AMPK->EnergyHomeostasis Regulates

Figure 2: γ-6-Phosphothis compound influences AMPK signaling via Src and PP2A.

Experimental Protocols

The study of this compound's role in cellular metabolism relies on a variety of sophisticated experimental techniques. Below are summaries of key protocols.

Hyperpolarized δ-[1-¹³C]this compound Metabolic Flux Analysis

This cutting-edge technique allows for the real-time, in vivo imaging of metabolic flux through the oxidative PPP.

Principle: δ-[1-¹³C]this compound is hyperpolarized to dramatically increase its magnetic resonance signal. Upon injection, its conversion to downstream metabolites, such as 6-phospho-[1-¹³C]gluconate, can be tracked using ¹³C magnetic resonance spectroscopy (MRS) and imaging (MRI).[11][12]

Methodology Summary:

  • Synthesis and Polarization: δ-[1-¹³C]this compound is synthesized and then hyperpolarized in a specialized polarizer at low temperature and high magnetic field.[11]

  • Dissolution and Injection: The hyperpolarized sample is rapidly dissolved in a biocompatible buffer and injected intravenously into the subject.[11]

  • MR Data Acquisition: Dynamic ¹³C MR spectra and images are acquired to track the appearance and spatial distribution of the hyperpolarized this compound and its metabolic products.[12]

  • Data Analysis: The rates of conversion are calculated to determine the metabolic flux through the PPP.

G cluster_preparation Preparation cluster_invivo In Vivo cluster_analysis Analysis Synthesis Synthesis Polarization Polarization Synthesis->Polarization Dissolution Dissolution Polarization->Dissolution Injection Injection Dissolution->Injection MR_Acquisition MR_Acquisition Injection->MR_Acquisition Data_Analysis Data_Analysis MR_Acquisition->Data_Analysis

Figure 3: Workflow for hyperpolarized ¹³C metabolic flux analysis.

Quantification of PPP Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the levels of PPP intermediates.

Principle: Cellular metabolites are extracted and separated by liquid chromatography, followed by detection and quantification using a tandem mass spectrometer.

Methodology Summary:

  • Metabolite Extraction: Cells or tissues are rapidly quenched and metabolites are extracted, typically using a cold solvent mixture.

  • Chromatographic Separation: The extracted metabolites are separated on an appropriate LC column, often using ion-pair reversed-phase chromatography for phosphorylated sugars.[11]

  • Mass Spectrometry Detection: The separated compounds are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity.

  • Quantification: The concentration of each metabolite is determined by comparing its signal to that of a stable isotope-labeled internal standard.[13]

Western Blot Analysis of PKCε/ERK Phosphorylation

Western blotting is a standard technique to assess the activation of signaling pathways by detecting the phosphorylation status of key proteins.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the proteins of interest.

Methodology Summary:

  • Cell Lysis: Cells treated with or without this compound are lysed to release their protein content.

  • Protein Quantification: The total protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: The membrane is incubated with primary antibodies against phospho-PKCε, total PKCε, phospho-ERK, and total ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.[15]

Therapeutic Implications and Drug Development

The central role of the PPP in cancer cell metabolism makes it an attractive target for therapeutic intervention.[7] Given this compound's position at the gateway to this pathway, modulating its metabolism holds therapeutic potential.

This compound and Cancer Therapy

Upregulation of the PPP is a hallmark of many cancers, providing the necessary NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.[7] Therefore, targeting enzymes involved in this compound metabolism, such as G6PD, is a promising strategy to selectively inhibit cancer cell proliferation. Furthermore, recent studies suggest that gluconate, the hydrolyzed form of this compound, can block the uptake of extracellular citrate (B86180) by cancer cells, thereby impairing their metabolism and inhibiting tumor growth.[16][17][18]

This compound in Ischemic Injury

The ability of this compound to boost NADPH levels and activate pro-survival signaling pathways like PKCε/ERK makes it a potential therapeutic agent for protecting tissues from ischemia-reperfusion injury.[6][8]

Conclusion

This compound is far more than a simple metabolic intermediate. It lies at a critical juncture of cellular metabolism, influencing redox homeostasis, biosynthetic capacity, and key signaling pathways. The ability to quantitatively assess its metabolic flux and understand its downstream effects provides a powerful tool for researchers and drug developers. As our understanding of the metabolic reprogramming in diseases like cancer continues to grow, the targeted modulation of pathways involving this compound will undoubtedly become an increasingly important therapeutic strategy. This guide provides a foundational understanding of this compound's role and the methodologies to further investigate its potential in a clinical context.

References

The Gentle Acid: A Technical Guide to the Discovery and Scientific History of Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconolactone, a polyhydroxy acid (PHA), has emerged as a significant molecule in dermatological and cosmetic research, prized for its efficacy and tolerability, especially for sensitive skin. This technical guide provides an in-depth exploration of the discovery, history, and core research milestones of this compound. It is designed to be a comprehensive resource, detailing key experimental findings, methodologies, and the molecular pathways influenced by this versatile ingredient.

Discovery and Historical Development

The journey of this compound is intertwined with the broader history of hydroxy acids in dermatology. While Alpha Hydroxy Acids (AHAs) were identified for their dermatological benefits in the 1970s, the subsequent search for gentler alternatives led to the exploration of Polyhydroxy Acids (PHAs).

1.1 The Dawn of a Gentler Acid

The discovery of PHAs, including this compound, as a second generation of AHAs is credited to Drs. Eugene Van Scott and Ruey Yu in the 1990s.[1] Their pioneering work sought to identify compounds that offered the exfoliating and anti-aging benefits of AHAs without the associated irritation. This compound, with its larger molecular structure compared to AHAs like glycolic acid, demonstrated reduced skin penetration, leading to a milder action on the skin.[2]

1.2 From Food Additive to Skincare Staple

Prior to its widespread use in cosmetics, this compound was, and still is, utilized in the food industry as a food additive (E575). It functions as a sequestrant, an acidifier, and a curing or leavening agent.[2] It is naturally present in honey, fruit juices, and wine.[2] Its transition to the skincare and pharmaceutical industries was driven by the recognition of its unique properties as a gentle exfoliant, moisturizer, and antioxidant.

Physicochemical Properties and Synthesis

This compound (C6H10O6) is a cyclic ester, or lactone, of D-gluconic acid. It exists as a white, odorless crystalline powder and is highly soluble in water. In aqueous solutions, it slowly hydrolyzes to form an equilibrium mixture of gluconic acid and its delta- and gamma-lactones. This slow hydrolysis is key to its gentle action on the skin.

2.1 Methods of Production

The commercial production of this compound primarily involves the oxidation of D-glucose.

2.1.1 Enzymatic Oxidation: This is a common and efficient method. Glucose is oxidized in the presence of the enzyme glucose oxidase, which is often derived from microorganisms like Aspergillus niger.[3] This reaction produces glucono-δ-lactone and hydrogen peroxide.

2.1.2 Chemical Synthesis: Various chemical methods have also been developed. One such process involves the catalytic oxidation of glucose in the presence of a palladium or platinum catalyst.[4] Another described method involves the oxidation of a glucose solution using a combination of an ultraviolet lamp and hydrogen peroxide.[5]

Key Research and Clinical Findings

A substantial body of research has elucidated the multifaceted benefits of this compound in dermatology. The following sections summarize key quantitative data and experimental protocols from pivotal studies.

3.1 Skin Barrier Function and Hydration

This compound is recognized for its ability to enhance skin hydration and fortify the skin's barrier function.

Table 1: Effect of this compound on Skin Hydration (Corneometry)

StudyConcentration of this compoundTreatment DurationKey Findings
Jarząbek-Perz et al. (2021)[6]10% and 30%3 split-face treatmentsSignificant increase in facial skin hydration. No significant difference between 10% and 30% concentrations.
Jarząbek-Perz et al. (2023)[7]10% (with oxybrasion/microneedling)3 split-face treatmentsSignificant increase in skin hydration for both combination treatments.

Experimental Protocol: Corneometric Evaluation of Skin Hydration [6]

  • Subjects: Sixteen healthy female volunteers.

  • Study Design: A split-face model was employed. Three treatments were performed.

  • Treatment: A 10% this compound solution was applied to one side of the face, and a 30% solution to the other.

  • Measurements: Skin moisture was measured using a Corneometer CM 825 at three facial sites (forehead, around the eye, and cheek) before each treatment and one week after the final treatment.

  • Data Analysis: Statistical analysis was performed to compare hydration levels before and after treatment and between the two concentrations.

3.2 Sebum Regulation and Skin pH

Clinical studies have also investigated the impact of this compound on sebum production and the acidity of the skin surface.

Table 2: Effect of this compound on Sebum Levels and Skin pH

StudyConcentration of this compoundTreatment DurationKey Findings
Jarząbek-Perz et al. (2023)[8]10% and 30%3 split-face treatmentsStatistically significant changes in sebum levels in the cheeks. Consistent reduction in skin pH at all measurement points after each treatment.
Jarząbek-Perz et al. (2023)[7]10% (with oxybrasion/microneedling)3 split-face treatmentsA decrease in sebum and pH was observed for both combination treatments.

Experimental Protocol: Evaluation of Sebum and pH [8]

  • Subjects: Sixteen female subjects.

  • Study Design: A split-face model with three treatments.

  • Treatment: Application of 10% and 30% this compound solutions to contralateral sides of the face.

  • Measurements: Sebum levels were measured using a Sebumeter®, and skin pH was measured using a skin pH meter at four facial sites (forehead, around the eye, cheek, and nose wing) before the treatments and 7 days after the last procedure.

  • Data Analysis: Statistical analysis was conducted to assess changes in sebum and pH from baseline and to compare the effects of the two concentrations.

3.3 Transepidermal Water Loss (TEWL)

TEWL is a measure of the skin barrier's integrity. Lower TEWL values indicate a healthier, more robust barrier.

Table 3: Effect of this compound on Transepidermal Water Loss (TEWL)

StudyConcentration of this compoundTreatment DurationKey Findings
Jarząbek-Perz et al. (2023)[8]10% and 30%3 split-face treatmentsSignificantly lower TEWL levels around the eyes, on the left forehead, and on the right cheek after treatments. No significant difference between concentrations.
Jarząbek-Perz et al. (2023)[7]10% (with oxybrasion/microneedling)3 split-face treatmentsA decrease in TEWL was observed for both combination treatments, indicating an improvement in the hydrolipid barrier.

Experimental Protocol: Measurement of TEWL [8]

  • Subjects: Sixteen female subjects.

  • Study Design: A split-face model with three treatments.

  • Treatment: Application of 10% and 30% this compound solutions to contralateral sides of the face.

  • Measurements: TEWL was measured using a Tewameter® at four facial sites before the treatments and 7 days after the last procedure.

  • Data Analysis: Statistical comparison of TEWL values before and after the treatment series and between the two concentrations.

3.4 Efficacy in Acne Treatment

This compound has been evaluated for its efficacy in managing mild to moderate acne, offering a gentler alternative to traditional treatments.

Table 4: Comparative Efficacy of this compound in Acne Treatment

StudyTreatment GroupsTreatment DurationKey Findings
Hunt & Barnetson (1992)[9]14% this compound lotion, 5% Benzoyl Peroxide lotion, Placebo12 weeksBoth this compound and benzoyl peroxide significantly reduced the number of inflamed and non-inflamed acne lesions compared to placebo. This compound was associated with fewer side effects.

Experimental Protocol: Double-Blind Clinical Trial for Acne [9]

  • Subjects: 150 patients with mild to moderate acne.

  • Study Design: A double-blind, randomized, controlled trial.

  • Treatment Groups: Patients were randomly assigned to one of three groups: 14% this compound lotion, 5% benzoyl peroxide lotion, or a placebo vehicle lotion.

  • Assessments: The number of inflamed and non-inflamed acne lesions was counted at baseline and at regular intervals throughout the 12-week study. Skin tolerance was also assessed.

  • Data Analysis: Statistical analysis was performed to compare the efficacy and tolerability of the three treatments.

Molecular Mechanisms and Signaling Pathways

This compound exerts its beneficial effects on the skin through several molecular mechanisms.

4.1 Free Radical Scavenging and Metal Chelation

This compound possesses antioxidant properties, enabling it to neutralize damaging free radicals generated by UV radiation and pollution.[10] This is partly attributed to its ability to chelate metal ions, such as iron, which can catalyze the formation of reactive oxygen species.[11] By binding to these metal ions, this compound helps to mitigate oxidative stress in the skin.

Free_Radical_Scavenging UV_Pollution UV Radiation & Pollution ROS Reactive Oxygen Species (ROS) UV_Pollution->ROS generates Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation) ROS->Cellular_Damage causes Metal_Ions Metal Ions (e.g., Fe²⁺) Metal_Ions->ROS catalyzes formation of Chelated_Complex Inactive Metal Complex This compound This compound This compound->ROS scavenges This compound->Metal_Ions chelates Pentose_Phosphate_Pathway Glucose_6_Phosphate Glucose-6-Phosphate _6_Phosphothis compound 6-Phospho- This compound Glucose_6_Phosphate->_6_Phosphothis compound NADPH_1 NADPH Glucose_6_Phosphate->NADPH_1 NADP⁺ to _6_Phosphogluconate 6-Phosphogluconate _6_Phosphothis compound->_6_Phosphogluconate Ribulose_5_Phosphate Ribulose-5-Phosphate _6_Phosphogluconate->Ribulose_5_Phosphate NADPH_2 NADPH _6_Phosphogluconate->NADPH_2 NADP⁺ to G6PD G6PD G6PD->Glucose_6_Phosphate PGLS PGLS PGLS->_6_Phosphothis compound _6PGD 6PGD _6PGD->_6_Phosphogluconate Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Irritants) Cellular_Activation Cellular Activation (e.g., Keratinocytes) Inflammatory_Stimuli->Cellular_Activation IL_1a IL-1α Cellular_Activation->IL_1a PGE2 PGE2 Cellular_Activation->PGE2 Inflammation Skin Inflammation & Irritation IL_1a->Inflammation PGE2->Inflammation This compound This compound This compound->IL_1a inhibits This compound->PGE2 inhibits PKCe_ERK_Pathway This compound This compound PKCe PKCε This compound->PKCe activates Raf Raf PKCe->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cardioprotection Cardioprotection ERK->Cardioprotection promotes Immune_Regulation This compound This compound Tregs Regulatory T cells (Tregs) This compound->Tregs promotes function Th17 T helper 17 cells (Th17) This compound->Th17 inhibits differentiation Immune_Homeostasis Immune Homeostasis Tregs->Immune_Homeostasis maintains Skin_Inflammation Skin Inflammation Tregs->Skin_Inflammation suppresses Th17->Skin_Inflammation promotes

References

Solubility of Gluconolactone in Organic Solvents: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gluconolactone, the neutral cyclic ester of D-gluconic acid, is a naturally occurring polyhydroxy acid (PHA) with a wide range of applications in the food, cosmetic, and pharmaceutical industries. Its utility as an excipient, chelating agent, and pH adjuster in various formulations is intrinsically linked to its solubility characteristics in different solvent systems. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility in organic solvents is paramount for formulation design, purification processes, and the development of novel drug delivery systems.

This technical guide provides a summary of the available solubility data for this compound in various organic solvents. Furthermore, it offers detailed experimental protocols for determining solubility, empowering researchers to generate precise and reliable data tailored to their specific needs.

Solubility Profile of this compound

SolventChemical ClassSolubilityTemperature (°C)Source(s)
WaterProtic59 g/100 mL25[1][2][3]
EthanolProtic AlcoholSparingly soluble; ~1 g/100 mLRoom Temperature[1][2][4]
MethanolProtic AlcoholSolubleNot Specified[3]
"Alcohol" (unspecified)Protic Alcohol1 g/100 gNot Specified[1][3]
AcetoneAprotic KetoneInsolubleNot Specified[1][3]
Diethyl EtherAprotic EtherInsolubleNot Specified[1][2][3][4]
BenzeneAromatic HydrocarbonInsolubleNot Specified[3]
TolueneAromatic HydrocarbonInsolubleNot Specified[3]

Experimental Protocols for Solubility Determination

To address the limitations of available data, researchers can employ established methods to determine the solubility of this compound in specific organic solvents. The following sections detail the protocols for two common and reliable methods: the gravimetric method and an HPLC-based quantification method.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent. It involves saturating the solvent with the solute, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Apparatus and Reagents:

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath for temperature control

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Drying oven

  • Desiccator

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the dissolved solid remains constant). A typical equilibration time is 24-72 hours.

  • Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container (e.g., a glass petri dish or a small beaker).

  • Solvent Evaporation: Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven temperature should be well below the melting point of this compound (approximately 153 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

  • Drying to a Constant Weight: After the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried this compound residue. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S (in g/100 mL) = (mfinal - minitial) / Vsample * 100

    where:

    • mfinal is the final mass of the container with the dried this compound.

    • minitial is the initial mass of the empty container.

    • Vsample is the volume of the filtered saturated solution taken.

HPLC-Based Method for Quantification

For a more sensitive and often faster determination of solubility, High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of this compound in a saturated solution. This requires the development of a validated HPLC method.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector at a low wavelength, as this compound lacks a strong chromophore).

  • Analytical column suitable for the separation of polar compounds (e.g., a C18 column for reversed-phase chromatography or a HILIC column).

Developing the HPLC Method:

  • Column and Mobile Phase Selection:

    • For reversed-phase HPLC, a C18 column is a common starting point. The mobile phase would typically consist of a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. An acidic modifier (e.g., 0.1% formic acid or phosphoric acid) in the aqueous phase can help to ensure good peak shape.

    • Given the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) might provide better retention and separation. A HILIC column with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer would be appropriate.

  • Sample Preparation for Solubility Study:

    • Prepare saturated solutions of this compound in the organic solvent of interest as described in the gravimetric method (equilibration and filtration).

    • Carefully dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Quantification of Solubility Samples:

    • Inject the diluted samples of the saturated solutions into the HPLC system.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account. This concentration represents the solubility.

Method Validation: The developed HPLC method should be validated for parameters such as linearity, accuracy, precision, specificity, and limit of detection (LOD) and quantification (LOQ) to ensure reliable results.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method start Start prep_vial Prepare Vial: Known volume of solvent start->prep_vial add_gl Add excess this compound prep_vial->add_gl equilibrate Equilibrate at constant temperature (e.g., 24-72h with agitation) add_gl->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample weigh_initial Weigh empty container sample->weigh_initial dilute_sample Dilute filtered sample sample->dilute_sample add_sample_grav Add filtered sample weigh_initial->add_sample_grav evaporate Evaporate solvent add_sample_grav->evaporate weigh_final Weigh container with residue evaporate->weigh_final calc_grav Calculate solubility weigh_final->calc_grav end End calc_grav->end prep_standards Prepare calibration standards run_standards Run standards on HPLC prep_standards->run_standards gen_curve Generate calibration curve run_standards->gen_curve run_sample Run sample on HPLC gen_curve->run_sample dilute_sample->run_sample calc_hplc Calculate solubility run_sample->calc_hplc calc_hplc->end

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While there is limited publicly available quantitative data on the solubility of this compound in a wide array of organic solvents, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to determine these values in-house. The choice between the gravimetric and HPLC-based methods will depend on the available equipment, the required sensitivity, and the number of samples to be analyzed. By following the outlined procedures, scientists and drug development professionals can generate the critical solubility data needed to advance their research and formulation development projects involving this compound.

References

Thermal Stability and Degradation Profile of Gluconolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconolactone, a polyhydroxy acid (PHA) and cyclic ester of D-gluconic acid, finds wide application in the pharmaceutical, cosmetic, and food industries. Its efficacy and safety are intrinsically linked to its stability. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, consolidating available data on its physical properties, thermal decomposition, and degradation pathways. The guide is intended to be a valuable resource for professionals in research and development, offering insights into the molecule's behavior under various stress conditions. While specific quantitative thermal analysis data for pure this compound is not extensively available in the public domain, this guide synthesizes the existing knowledge and provides generalized experimental protocols for its analysis.

Physicochemical Properties

This compound is a white, odorless, crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₆H₁₀O₆[1]
Molar Mass178.14 g/mol [1]
Melting Point153-160 °C (with decomposition)[2]
SolubilityFreely soluble in water (59 g/100 mL at 20°C); Sparingly soluble in ethanol (B145695) (1 g/100 mL); Insoluble in ether.[2][3]
AppearanceWhite, crystalline powder[1]

Thermal Stability and Degradation Analysis

The thermal stability of this compound is a critical parameter for its handling, storage, and application in various formulations. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its thermal behavior.

Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point and the enthalpy of fusion, as well as to study any polymorphic transitions or decomposition events. The melting of this compound is accompanied by decomposition, as indicated by its melting point range.[2]

Table 2: Summary of Thermal Analysis Data for this compound

ParameterMethodObserved Value/BehaviorReference(s)
Onset of DecompositionTGAA single-step degradation is observed. Specific onset temperature data is not consistently reported in the literature.[4]
Melting BehaviorDSCMelts with decomposition in the range of 153-160 °C.[2]
Enthalpy of Combustion (ΔcH°solid)Calorimetry-2441.4 ± 1.2 kJ/mol[6]

Degradation Profile

The degradation of this compound can be initiated by several factors, including heat, pH, and moisture. The primary degradation pathway is hydrolysis to gluconic acid.

Hydrolytic Degradation

In the presence of water, this compound undergoes reversible hydrolysis to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[1][7] The rate of this hydrolysis is significantly influenced by temperature and pH.

  • Effect of Temperature: An increase in temperature accelerates the rate of hydrolysis.[2][8]

  • Effect of pH: The hydrolysis is faster at higher pH values.[8] At low pH, the lactone form is more stable.[9]

The equilibrium between this compound and gluconic acid is a critical factor in its applications, particularly in food and cosmetic formulations where it acts as a slow-release acidulant.

Hydrolysis_Equilibrium This compound This compound GluconicAcid Gluconic Acid This compound->GluconicAcid + H₂O GluconicAcid->this compound - H₂O

Caption: Equilibrium between this compound and gluconic acid.

Thermal Degradation Products

Beyond hydrolysis, high temperatures can lead to further degradation of this compound. While detailed studies on the specific products of thermal decomposition are limited, the degradation of related sugar compounds under high heat suggests the potential for the formation of various smaller organic molecules through processes like dehydration and fragmentation.

Influence of Moisture on Solid-State Stability

Moisture can significantly impact the stability of solid this compound. The presence of water can initiate hydrolysis even in the solid state, leading to the formation of gluconic acid, which can alter the physical and chemical properties of the bulk material.[10][11] Therefore, it is crucial to store this compound in well-closed containers, protected from moisture.[6]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound's thermal stability and degradation are crucial for obtaining reliable and reproducible data. The following sections outline generalized methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a general procedure for analyzing the thermal stability of this compound using TGA.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound powder into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the TGA and derivative thermogravimetric (DTG) curves, respectively.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 5-10 mg of this compound pan Place in TGA pan weigh->pan instrument Place pan in TGA furnace pan->instrument conditions Set experimental conditions: - N₂ purge (20-50 mL/min) - Heat from 30°C to 600°C  at 10°C/min instrument->conditions record Record mass loss vs. temperature conditions->record analyze Determine T_onset and T_peak record->analyze

Caption: Generalized workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines a general procedure for DSC analysis of this compound.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of pure this compound powder into a clean, tared DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up the temperature from 30 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature, peak temperature, and enthalpy of any thermal events, such as melting and decomposition.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

HPLC is a powerful technique for separating, identifying, and quantifying degradation products. A general method for analyzing this compound and its primary hydrolytic degradation product, gluconic acid, is described below.

  • Instrument: A high-performance liquid chromatograph equipped with a suitable detector (e.g., UV-Vis, Refractive Index, or Charged Aerosol Detector).

  • Chromatographic Conditions:

    • Column: A column suitable for the separation of organic acids and polar compounds, such as a C18 column or a specific organic acid analysis column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic modifier like acetonitrile (B52724) or methanol. The exact composition will need to be optimized.[12]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.[12]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • For forced degradation studies, subject this compound to stress conditions (e.g., heat, humidity, acidic/basic conditions).

    • Dissolve the stressed and unstressed samples in the mobile phase or a suitable solvent to a known concentration.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identify and quantify this compound and its degradation products by comparing their retention times and peak areas with those of reference standards.

HPLC_Degradation_Analysis cluster_stress Forced Degradation cluster_prep Sample Preparation cluster_hplc HPLC Analysis stress Subject this compound to stress conditions (heat, pH, etc.) dissolve Dissolve stressed sample in a suitable solvent stress->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into HPLC filter->inject separate Separate components on a suitable column inject->separate detect Detect and quantify components separate->detect

Caption: Workflow for HPLC analysis of this compound degradation.

Signaling Pathways and Logical Relationships

The primary degradation pathway of this compound is its hydrolysis to gluconic acid, which is a fundamental chemical transformation rather than a biological signaling pathway. The logical relationship is a straightforward equilibrium reaction influenced by environmental factors.

Degradation_Factors cluster_factors Influencing Factors cluster_process Degradation Process cluster_product Primary Degradation Product Heat Increased Temperature Hydrolysis Accelerated Hydrolysis of This compound Heat->Hydrolysis pH High pH pH->Hydrolysis Moisture Presence of Water Moisture->Hydrolysis GluconicAcid Gluconic Acid Hydrolysis->GluconicAcid

Caption: Factors influencing the degradation of this compound.

Conclusion

This technical guide has summarized the available information on the thermal stability and degradation profile of this compound. The primary mode of degradation is hydrolysis to gluconic acid, a reaction that is accelerated by heat and high pH. While pure this compound exhibits thermal decomposition at elevated temperatures, detailed quantitative data on its thermal degradation kinetics and byproducts remain areas for further investigation. The provided generalized experimental protocols for TGA, DSC, and HPLC serve as a foundation for researchers to conduct detailed stability studies. A thorough understanding of these stability aspects is essential for the effective and safe use of this compound in pharmaceutical and other applications.

References

Spectroscopic Characterization of Gluconolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize gluconolactone, a cyclic ester of D-gluconic acid. The guide details data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers in drug development and related scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

Proton (¹H) NMR Data

¹H NMR spectroscopy of this compound reveals distinct signals for the protons within the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Chemical Shift (δ) in ppm Solvent Frequency
H-24.12 - 4.14Water600 MHz
H-34.02 - 4.03Water600 MHz
H-43.76 - 3.83Water600 MHz
H-53.64 - 3.78Water600 MHz
H-6a, H-6b3.64 - 3.83Water600 MHz

Note: The chemical shifts can vary slightly depending on the solvent and the pH of the sample.

Carbon-¹³ (¹³C) NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound.

Carbon Assignment Chemical Shift (δ) in ppm Solvent Frequency
C-1 (C=O)181.10H₂O400 MHz
C-276.74H₂O400 MHz
C-375.32H₂O400 MHz
C-474.03H₂O400 MHz
C-573.73H₂O400 MHz
C-665.44H₂O400 MHz
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Instrument Parameters (Example for a 600 MHz Spectrometer):

  • Spectrometer: Varian 600 MHz (or equivalent)[1]

  • Solvent: D₂O or Water[1][2]

  • Temperature: 25 °C (or as required)

  • ¹H NMR:

    • Acquisition time: 2-3 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-64 (depending on concentration)

  • ¹³C NMR:

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS, though not typically used with D₂O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and lactone (cyclic ester) functional groups.

Functional Group Vibrational Mode Absorption Band (cm⁻¹)
O-H (hydroxyl)Stretching3200 - 3600 (broad)
C=O (lactone)Stretching~1725
C-O (ester)Stretching1000 - 1300
C-HStretching2850 - 3000
Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean.[3] Record a background spectrum.

  • For a solid sample, place a small amount of the this compound powder onto the crystal to cover it.[3]

  • For a liquid sample, place a drop of the sample on the crystal.[3]

  • Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.[3]

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) is a common and convenient method.

  • Spectral Range: Typically 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Analysis Type Ionization Method m/z Value Observation
Molecular WeightN/A178.14 g/mol Calculated Molecular Weight[1]
Exact MassElectrospray Ionization (ESI)177.0399[M-H]⁻ ion in negative mode[4]
GC-MSElectron Ionization (EI)Various fragmentsFragmentation pattern provides structural information
Derivatized SampleElectron Ionization (EI)466.8645Molecular weight of the tetrakis-O-(trimethylsilyl) derivative[5][6]
Experimental Protocol for Mass Spectrometry (HPLC-MS)

Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent.

  • Dilute the sample in cold acetonitrile (B52724) (e.g., 1:5 dilution).[4]

  • Centrifuge the sample to remove any particulates.[4]

HPLC Conditions (Example):

  • System: Agilent 1290 Infinity II LC system or equivalent.[4]

  • Column: Zorbax Eclipse Plus C18 column (50 x 2.1 mm, 1.8 µm).[4]

  • Column Temperature: 30°C.[4]

  • Solvents:

    • A: 0.1% formic acid in water.[4]

    • B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A suitable gradient to achieve separation (e.g., starting with low %B).[4]

  • Injection Volume: 5 µL.[4]

MS Conditions (Example for QTOF-MS):

  • System: Agilent 6545 quadrupole time-of-flight MS or equivalent.[4]

  • Ionization Mode: Negative Electrospray Ionization (ESI).[4]

  • Gas Settings:

    • Sheath gas flow rate: 10 L/min.[4]

    • Sheath gas temperature: 350 °C.[4]

    • Drying gas flow rate: 12 L/min.[4]

    • Drying gas temperature: 325 °C.[4]

    • Nebulizing gas: 55 psig.[4]

Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the parent ion and any fragment ions. This data is compared to theoretical values to confirm the identity of the compound.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion This compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) This compound->NMR IR IR Spectroscopy (FT-IR) This compound->IR MS Mass Spectrometry (LC-MS, GC-MS) This compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Logical Relationships in this compound Analysis

The interrelation of spectroscopic data is crucial for unambiguous structure confirmation.

Logical_Relationships MS MS Data (Molecular Formula: C₆H₁₀O₆) Structure Confirmed Structure of This compound MS->Structure Provides Molecular Weight NMR NMR Data (¹H & ¹³C Connectivity) NMR->Structure Defines Atomic Connectivity IR IR Data (Functional Groups: -OH, C=O) IR->Structure Confirms Functional Groups

Caption: Interrelation of spectroscopic data for this compound structure elucidation.

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of Gluconolactone Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biocatalytic synthesis of gluconolactone copolymers, their characterization, and their application in drug delivery systems. The protocols outlined below are based on established enzymatic polymerization techniques.

Introduction

The copolymerization of δ-gluconolactone with other lactones, such as ε-caprolactone, using lipase (B570770) as a biocatalyst offers a green and sustainable route to novel biodegradable polyesters. These copolymers are of significant interest in the biomedical field, particularly for drug delivery applications, due to their biocompatibility and tunable properties. The inclusion of the sugar-based this compound monomer enhances the hydrophilicity and potential for functionalization of the resulting copolymers.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of Poly(this compound-co-caprolactone)

This protocol describes the lipase-catalyzed ring-opening copolymerization of δ-gluconolactone (GDL) and ε-caprolactone (CL).

Materials:

  • δ-Gluconolactone (GDL)

  • ε-Caprolactone (CL)

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • tert-Butanol (t-BuOH), anhydrous

  • Argon or Nitrogen gas supply

  • Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stirrer and oil bath

Procedure:

  • Monomer and Solvent Preparation: In a clean, dry reaction vessel, dissolve the desired molar ratio of δ-gluconolactone and ε-caprolactone in a solvent mixture of DMSO and t-BuOH (20:80 v/v). A typical starting concentration is 0.5 M total monomers.

  • Inert Atmosphere: Purge the reaction vessel with argon or nitrogen gas for 15-20 minutes to remove any oxygen and moisture.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10% (w/w) of the total monomer weight.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80°C and stir the mixture at 200 rpm.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them by techniques such as ¹H NMR to determine monomer conversion.

  • Termination and Purification: After the desired reaction time (typically 24-72 hours), stop the reaction by cooling the vessel to room temperature and filtering off the immobilized enzyme. The copolymer can be purified by precipitation in a non-solvent like cold methanol (B129727) or ethanol. The precipitate should be collected by filtration or centrifugation and washed multiple times with the non-solvent to remove unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified copolymer under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Solvent-Free Alternative: For a more environmentally friendly approach, the copolymerization can be performed in a solvent-free system. In this case, the monomers are melted together at 80°C under an inert atmosphere, and the enzyme is then added directly to the molten monomers. The subsequent steps of termination, purification, and drying remain the same.

Protocol 2: Characterization of this compound Copolymers

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the copolymer by dissolving a small amount in a suitable solvent (e.g., chloroform) and casting it onto a KBr pellet or a CaF2 window. Alternatively, solid samples can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A typical analysis involves the co-addition of 32 or 64 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic peaks for the ester carbonyl group (around 1730-1750 cm⁻¹), C-O stretching vibrations (around 1100-1250 cm⁻¹), and the broad O-H stretching band (around 3200-3500 cm⁻¹) from the this compound units.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972).

    • Analyte Solution: Dissolve the copolymer sample in THF at a concentration of approximately 1-5 mg/mL.

    • Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in THF at a concentration of 1-2 mg/mL.

    • Mixing: Mix the analyte solution, matrix solution, and cationizing agent solution in a typical ratio of 5:25:1 (v/v/v).

  • Spotting: Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air-dry completely.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode. The laser intensity should be optimized to achieve good signal intensity with minimal fragmentation.

  • Data Analysis: Determine the molecular weight distribution (Mn, Mw, and polydispersity index - PDI) of the copolymer from the mass spectrum. The repeating unit masses can be used to confirm the copolymer composition.

Protocol 3: Formulation and In Vitro Drug Release from Copolymer Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles from the this compound copolymer using the nanoprecipitation method and the subsequent in vitro drug release study.

Nanoparticle Formulation:

  • Organic Phase: Dissolve the copolymer and a model hydrophobic drug (e.g., curcumin, paclitaxel) in a water-miscible organic solvent such as acetone or THF.

  • Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as Pluronic® F127 or polyvinyl alcohol (PVA), typically at a concentration of 0.1-1% (w/v).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the free drug and excess stabilizer.

In Vitro Drug Release Study:

  • Release Medium: Prepare a release medium, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions. For poorly water-soluble drugs, a small percentage of a surfactant like Tween® 80 (e.g., 0.5% v/v) may be added to maintain sink conditions.

  • Experimental Setup:

    • Place a known amount of the lyophilized drug-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off (MWCO).

    • Immerse the dialysis bag in a known volume of the release medium in a vessel maintained at 37°C with constant gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Drug Quantification: Quantify the amount of drug released into the medium using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the drug release profile.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the biocatalytic synthesis and characterization of this compound copolymers. The exact values will depend on the specific reaction conditions and monomer ratios used.

ParameterTypical Value/RangeMethod of Determination
Monomer Conversion> 90%¹H NMR
Number Average Molecular Weight (Mn)2,000 - 10,000 g/mol MALDI-TOF MS, GPC
Weight Average Molecular Weight (Mw)3,000 - 15,000 g/mol MALDI-TOF MS, GPC
Polydispersity Index (PDI)1.2 - 2.0MALDI-TOF MS, GPC
Particle Size (Drug-loaded NPs)100 - 300 nmDynamic Light Scattering (DLS)
Drug Encapsulation Efficiency50 - 85%UV-Vis Spectroscopy, HPLC

Visualizations

Biocatalytic_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers δ-Gluconolactone + ε-Caprolactone Reaction Ring-Opening Copolymerization (80°C, Inert Atm.) Monomers->Reaction Solvent DMSO:t-BuOH (or Solvent-Free) Solvent->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Enzyme Removal Reaction->Filtration Precipitation Precipitation in Non-Solvent Filtration->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Copolymer Purified Copolymer Drying->Copolymer FTIR FT-IR MALDI MALDI-TOF MS NMR ¹H NMR Copolymer->FTIR Copolymer->MALDI Copolymer->NMR

Caption: Workflow for the biocatalytic synthesis of this compound copolymers.

Drug_Delivery_Application_Workflow cluster_formulation Nanoparticle Formulation cluster_release In Vitro Drug Release Copolymer This compound Copolymer OrganicPhase Dissolve Copolymer & Drug in Organic Solvent Copolymer->OrganicPhase Drug Hydrophobic Drug Drug->OrganicPhase Nanoprecipitation Nanoprecipitation OrganicPhase->Nanoprecipitation AqueousPhase Prepare Aqueous Stabilizer Solution AqueousPhase->Nanoprecipitation SolventEvaporation Solvent Evaporation Nanoprecipitation->SolventEvaporation Purification Purification (Centrifugation/Dialysis) SolventEvaporation->Purification DrugLoadedNPs Drug-Loaded Nanoparticles Purification->DrugLoadedNPs Dialysis Dialysis against Release Medium (37°C) DrugLoadedNPs->Dialysis Sampling Periodic Sampling Dialysis->Sampling Quantification Drug Quantification (UV-Vis/HPLC) Sampling->Quantification

Caption: Workflow for drug-loaded nanoparticle formulation and in vitro release.

Application Notes and Protocols: Utilizing Gluconolactone as a Controlled-Release Excipient in Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconolactone, a naturally occurring polyhydroxy acid (PHA), is well-established in the pharmaceutical industry as an excellent excipient for direct compression tablet manufacturing.[1] Its high aqueous solubility, stability, and compatibility with various active pharmaceutical ingredients (APIs) make it a versatile component in solid dosage forms.[1] While its primary documented use is as a diluent, its physicochemical properties suggest a potential, yet underexplored, role as a modulating agent in controlled-release matrix tablets.

These application notes provide a hypothetical framework for leveraging this compound to achieve controlled drug release. The proposed mechanism centers on its function as a hydrophilic, pH-lowering pore-former within a hydrophobic or hydrophilic polymer matrix. Upon contact with aqueous media, this compound is expected to dissolve, creating channels within the tablet matrix for the drug to diffuse out in a controlled manner. Its hydrolysis to gluconic acid can also create an acidic microenvironment, potentially influencing the dissolution of pH-sensitive drugs.

This document outlines hypothetical formulations and detailed experimental protocols to investigate and validate the use of this compound as a controlled-release excipient.

Proposed Mechanism of Controlled Release

In a matrix tablet system, the drug is uniformly dispersed throughout a polymer. The release of the drug is controlled by processes like diffusion through the polymer matrix and erosion of the matrix itself.[2][3] this compound, being highly water-soluble, is proposed to function as a release-modifying agent when incorporated into a matrix with a less soluble or insoluble polymer (e.g., Hydroxypropyl Methylcellulose (HPMC) or Ethylcellulose).

The hypothesized mechanism involves the following steps:

  • Hydration: The tablet surface is wetted by gastrointestinal fluids.

  • Channel Formation: this compound particles near the surface dissolve, creating a network of pores and channels within the polymer matrix.

  • Drug Diffusion: The dissolved drug diffuses out of the tablet through these newly formed channels. The rate of release is governed by the concentration of this compound (which determines the tortuosity and number of channels) and the properties of the primary matrix-forming polymer.

  • Matrix Erosion (in hydrophilic matrices): In matrices formed with polymers like HPMC, the polymer swells to form a gel layer. The dissolution of this compound can influence the hydration and erosion of this gel layer, further modulating drug release.[2][4]

Data Presentation: Hypothetical Formulations

To investigate the effect of this compound on drug release, a series of tablet formulations can be prepared. The tables below present hypothetical formulations for a model water-soluble drug (e.g., Metformin HCl) and a poorly water-soluble drug (e.g., Ibuprofen), using both a hydrophilic and a hydrophobic matrix former.

Table 1: Hypothetical Formulations for a Water-Soluble Drug (Metformin HCl) in a Hydrophilic Matrix (HPMC K100M)

Formulation CodeMetformin HCl (mg)This compound (mg)HPMC K100M (mg)Microcrystalline Cellulose (mg)Magnesium Stearate (B1226849) (mg)Total Weight (mg)
F1 (Control)5000250240101000
F250050250190101000
F3500100250140101000
F450015025090101000

Table 2: Hypothetical Formulations for a Poorly Water-Soluble Drug (Ibuprofen) in a Hydrophobic Matrix (Ethylcellulose)

Formulation CodeIbuprofen (mg)This compound (mg)Ethylcellulose (mg)Dibasic Calcium Phosphate (B84403) (mg)Magnesium Stearate (mg)Total Weight (mg)
F5 (Control)40001502455800
F6400401502055800
F7400801501655800
F84001201501255800

Experimental Protocols

Protocol 1: Preparation of Controlled-Release Tablets by Direct Compression

This protocol describes the manufacturing of matrix tablets using the direct compression method, for which this compound is a suitable excipient.[1][5]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Matrix Polymer (e.g., HPMC K100M, Ethylcellulose)

  • Filler/Diluent (e.g., Microcrystalline Cellulose, Dibasic Calcium Phosphate)

  • Glidant/Lubricant (e.g., Magnesium Stearate, Talc)

Equipment:

  • Weighing balance

  • Sieves (e.g., #40 and #60 mesh)

  • V-blender or Turbula mixer

  • Rotary tablet press with appropriate tooling

Procedure:

  • Sieving: Pass the API, this compound, matrix polymer, and filler through a #40 mesh sieve to ensure uniformity and break any lumps.

  • Blending:

    • Accurately weigh all the sieved ingredients except the lubricant.

    • Transfer the ingredients to a V-blender.

    • Blend the mixture for 15 minutes to ensure homogenous distribution.

  • Lubrication:

    • Pass the magnesium stearate through a #60 mesh sieve.

    • Add the sieved lubricant to the powder blend in the V-blender.

    • Blend for an additional 3-5 minutes. Avoid over-blending, as this can negatively impact tablet hardness.

  • Compression:

    • Set up the rotary tablet press with the desired punches and dies.

    • Load the final powder blend into the hopper of the tablet press.

    • Compress the blend into tablets of the target weight and hardness. Adjust compression force as necessary.

  • Post-Compression Evaluation:

    • Collect the tablets and de-dust them.

    • Evaluate the tablets for physical properties as described in Protocol 2.

Protocol 2: Physical Characterization of Tablets

Procedure:

  • Weight Variation: Weigh 20 tablets individually. Calculate the average weight and the percentage deviation of each tablet from the average.

  • Hardness: Measure the crushing strength of 10 tablets using a calibrated hardness tester. Calculate the average hardness.

  • Friability: Weigh a sample of tablets (usually corresponding to 6.5 g) and place them in a friabilator. Rotate the drum for 100 revolutions at 25 rpm. Remove the tablets, de-dust them, and re-weigh. Calculate the percentage weight loss. A loss of less than 1% is generally considered acceptable.

  • Thickness and Diameter: Measure the thickness and diameter of 10 tablets using a calibrated vernier caliper.

Protocol 3: In-Vitro Dissolution Study

This protocol outlines a standard method for assessing the drug release profile from the prepared tablets.[6][7]

Equipment:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • Water bath with temperature control

  • UV-Vis Spectrophotometer or HPLC for drug quantification

  • Syringes and syringe filters (e.g., 0.45 µm)

Dissolution Media:

  • For Metformin HCl: 900 mL of pH 6.8 phosphate buffer.

  • For Ibuprofen: 900 mL of pH 7.2 phosphate buffer.

Procedure:

  • Apparatus Setup:

    • Set up the dissolution apparatus. Fill each vessel with 900 mL of the appropriate dissolution medium.

    • Equilibrate the medium to 37 ± 0.5°C.

    • Set the paddle rotation speed to 50 rpm.

  • Tablet Introduction: Place one tablet in each dissolution vessel. Start the apparatus simultaneously.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Filter the samples through a 0.45 µm syringe filter.

  • Sample Analysis:

    • Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

    • Construct a calibration curve using standard solutions of the drug.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.

    • Plot the cumulative percent drug release versus time to obtain the dissolution profile.

    • Analyze the release kinetics by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8]

Visualizations

Caption: Hypothesized mechanism of drug release from a this compound-containing matrix tablet.

G Formulation 1. Formulation Design (Table 1 & 2) Preparation 2. Tablet Preparation (Protocol 1) Formulation->Preparation Sieving Sieving of Powders Preparation->Sieving Blending Blending (without lubricant) Sieving->Blending Lubrication Lubrication Blending->Lubrication Compression Direct Compression Lubrication->Compression Characterization 3. Physical Characterization (Protocol 2) Compression->Characterization Dissolution 4. In-Vitro Dissolution Study (Protocol 3) Compression->Dissolution Tests Weight Variation Hardness Friability Thickness Characterization->Tests Sampling Sampling at Time Points Dissolution->Sampling Analysis Drug Quantification (UV-Vis/HPLC) Sampling->Analysis Data 5. Data Analysis & Interpretation Analysis->Data Profile Generate Release Profile Data->Profile Kinetics Kinetic Modeling Profile->Kinetics

Caption: Experimental workflow for developing and evaluating this compound-based tablets.

References

Application Note: Quantification of Gluconolactone in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconolactone is a naturally occurring polyhydroxy acid (PHA) found in various biological systems and is a cyclic ester of D-gluconic acid.[1] It is involved in metabolic pathways, and its quantification in biological matrices such as plasma, serum, and urine is crucial for various research applications, including pharmacology, diagnostics, and understanding metabolic disorders. In cosmetic and dermatological research, it is recognized for its antioxidant and moisturizing properties.[2][3][4] This application note provides a detailed protocol for the quantification of this compound in biological samples using reversed-phase HPLC with pre-column derivatization for enhanced UV detection.

Principle of the Method

Direct quantification of this compound by HPLC can be challenging due to its lack of a strong UV-absorbing chromophore.[5] To overcome this limitation, this protocol employs a pre-column derivatization strategy.[6][7] this compound in the sample is reacted with phenylisocyanate to form a stable phenylurethane derivative that exhibits strong UV absorbance at 240 nm.[8] Following derivatization, the sample is injected into a reversed-phase HPLC system for separation and quantification. This method provides a sensitive and selective approach for determining this compound concentrations in complex biological fluids.[8] Alternative methods, such as those using Charged Aerosol Detection (CAD), can also quantify this compound without derivatization but may require specialized equipment.[9]

Materials and Reagents

  • Standards: this compound (Sigma-Aldrich or equivalent)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade)

  • Reagents: Phenylisocyanate (Sigma-Aldrich), Pyridine (anhydrous), Formic Acid

  • Equipment:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.22 µm)

    • Autosampler vials

    • Pipettes and general laboratory glassware

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol is adapted from established methods for metabolite extraction from plasma.[10]

  • Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the derivatization solvent (Acetonitrile:Pyridine mixture, see Protocol 3).

Protocol 2: Sample Preparation from Urine
  • Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.

  • Dilution: Dilute the urine supernatant 1:10 with HPLC-grade water.

  • Derivatization: Use an aliquot of the diluted urine directly for the derivatization step (Protocol 3).

Protocol 3: Pre-column Derivatization with Phenylisocyanate

This protocol is based on the derivatization of aldono-lactones for HPLC analysis.[8]

  • Reagent Preparation: Prepare the derivatization reagent by mixing phenylisocyanate with pyridine.

  • Reaction: To the reconstituted plasma/serum extract or the diluted urine sample, add the derivatization reagent.

  • Incubation: Allow the reaction to proceed at room temperature for approximately 30-60 minutes. The reaction forms a stable phenylurethane derivative of this compound.

  • Quenching: Stop the reaction by adding a small volume of a quenching agent, such as a methanol-water solution.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

Protocol 4: HPLC Analysis
  • Injection: Inject 10-20 µL of the derivatized sample into the HPLC system.

  • Chromatographic Separation: Perform the separation using the conditions outlined in Table 1.

Data Presentation and Method Performance

The following tables summarize the HPLC method parameters and expected performance characteristics based on published data for this compound analysis.

Table 1: HPLC Method Parameters

Parameter Condition Reference
Column Reversed-Phase C18 (e.g., Thermo Hypersil Gold Aq, 250 mm x 4.6 mm, 5 µm) [9]
Mobile Phase Acetonitrile and Water [8][9]
A: Water
B: Acetonitrile
Gradient elution may be required for complex samples
Flow Rate 0.5 - 2.0 mL/min [8][9]
Column Temperature 30 °C [9]
Detection UV Absorbance at 240 nm [8]

| Injection Volume | 10 µL |[9] |

Table 2: Summary of Method Validation Data (Illustrative)

Parameter Result Reference
Linearity Range 1.05 - 22.5 mg/L [9]
Correlation Coefficient (r²) > 0.999 [5]
Detection Limit (LOD) 0.32 ng (on-column) [9]
Recovery 96.2% - 103% [9]

| Precision (RSD) | ≤ 1.22% |[5] |

Visualizations

Experimental Workflow

G cluster_sample Sample Collection & Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Extraction Extraction / Dilution (Protein Precipitation for Plasma) Sample->Extraction Derivatization Pre-column Derivatization (with Phenylisocyanate) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection UV Detection (240 nm) HPLC->Detection Data Data Analysis (Quantification) Detection->Data

Caption: Workflow for this compound quantification in biological samples.

Biochemical Context of this compound

G Glucose D-Glucose GluconicAcid D-Gluconic Acid Glucose->GluconicAcid Oxidation (e.g., Glucose Oxidase) This compound D-Glucono-1,5-lactone GluconicAcid->this compound Intramolecular Esterification (Spontaneous Cyclization)

Caption: Formation of this compound from glucose via gluconic acid.

References

Application Notes and Protocols: Gluconolactone in Food Preservation and Acidification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucono-delta-lactone (GDL) is a naturally occurring food additive (E575) that functions as a sequestrant, acidifier, curing agent, pickling agent, and leavening agent.[1][2] It is the cyclic 1,5-intramolecular ester of D-gluconic acid.[3] In aqueous solutions, GDL slowly hydrolyzes to form D-gluconic acid, which provides a gradual and progressive decrease in pH.[3] This controlled acidification is a key characteristic that differentiates GDL from other common food acidulants and makes it a versatile ingredient in a wide range of food applications.

Mechanism of Action

The primary function of GDL in food systems is its slow hydrolysis into gluconic acid. This reaction is dependent on temperature and pH.[3] The gradual release of acid provides a controlled reduction in pH over time, which is advantageous in various food processing applications where a rapid pH drop would be detrimental to the final product's texture or flavor.

GDL_Hydrolysis GDL Glucono-delta-lactone (GDL) Gluconic_Acid D-Gluconic Acid GDL->Gluconic_Acid Slow Hydrolysis H2O Water (H₂O)

Caption: Hydrolysis of Glucono-delta-lactone to D-Gluconic Acid.

Applications in Food Preservation and Acidification

Meat Products

In meat processing, GDL serves as a curing accelerator and a preservative. Its slow acidification enhances the curing process by promoting the conversion of nitrite (B80452) to nitric oxide, which is essential for the development of the characteristic pink color of cured meats.[3] The gradual pH drop also inhibits the growth of spoilage and pathogenic bacteria, thereby extending the shelf life of products like sausages and other cured meats.[3]

Dairy Products

GDL is utilized in the dairy industry as a coagulant in the production of cheese and yogurt.[4] Its controlled acidification leads to the gentle coagulation of milk proteins, resulting in a fine and uniform gel structure. This is particularly beneficial in the production of soft cheeses and tofu-style products.[5]

Tofu Production

GDL is a widely used coagulant in the manufacturing of silken tofu.[3] The slow and uniform acidification it provides results in a smooth, tender, and delicate texture that is characteristic of this type of tofu.[3]

Bakery Products

As a leavening acid, GDL is combined with sodium bicarbonate to create a leavening system in baked goods.[3] The reaction between the gluconic acid (formed from GDL hydrolysis) and sodium bicarbonate produces carbon dioxide gas, which causes the dough or batter to rise. The slow release of acid makes GDL particularly suitable for refrigerated and frozen doughs.[3]

Caption: Leavening action of GDL with sodium bicarbonate.

Quantitative Data

ApplicationProductTypical Usage LevelpH Change/EffectReference
Coagulant Tofu0.2% - 0.6% (w/v of soymilk)Gradual pH drop causes protein coagulation[3]
Curing Agent Sausages0.3% - 0.8% (w/w of meat)Accelerates curing, pH drop to 5.0-5.4[3]
Leavening Agent Baked Goods1.0% - 2.0% (baker's percent)Slow CO2 release with bicarbonate[3]
Acidulant Dairy Products0.1% - 0.5%Controlled acidification for coagulation[5]
Time (minutes)pH of 1% GDL solution at 25°C
0~3.6
60~3.0
120~2.5

Note: The rate of hydrolysis and subsequent pH drop is accelerated by increased temperature.

Experimental Protocols

Protocol 1: Evaluation of GDL as a Tofu Coagulant

Objective: To determine the effect of GDL concentration on the texture and yield of silken tofu.

Materials:

  • Soybeans

  • Water

  • Glucono-delta-lactone (GDL)

  • Blender

  • Cheesecloth

  • Tofu molds

  • Texture analyzer

  • Scale

Methodology:

  • Soymilk Preparation:

    • Soak 500g of soybeans in 2L of water for 8-12 hours.

    • Drain the soybeans and blend with 2L of fresh water until a smooth slurry is formed.

    • Filter the slurry through a cheesecloth to separate the soymilk from the okara (soy pulp).

    • Heat the soymilk to 90-95°C and hold for 5-10 minutes.

  • Coagulation:

    • Prepare different concentrations of GDL solutions (e.g., 0.2%, 0.3%, 0.4%, 0.5% w/v of the soymilk).

    • Cool the soymilk to 80-85°C.

    • Gently stir the soymilk while adding the GDL solution.

    • Immediately pour the mixture into tofu molds and let it set undisturbed for 30-40 minutes.

  • Analysis:

    • Yield: Weigh the resulting tofu curd and calculate the yield as a percentage of the initial weight of soybeans.

    • Texture Analysis: Use a texture analyzer to measure the hardness, springiness, and cohesiveness of the tofu samples.

    • Sensory Evaluation: Conduct a sensory panel to evaluate the texture, flavor, and overall acceptability of the tofu samples.

Protocol 2: Assessment of GDL as a Leavening Agent in a Model Cake System

Objective: To evaluate the effect of GDL on the volume and texture of a model cake.

Materials:

  • Flour

  • Sugar

  • Eggs

  • Oil

  • Water

  • Sodium bicarbonate

  • Glucono-delta-lactone (GDL)

  • Baking pans

  • Oven

  • Volume measurement apparatus (e.g., seed displacement)

Methodology:

  • Batter Preparation:

    • Prepare a control cake batter without any leavening acid.

    • Prepare experimental batters with a fixed amount of sodium bicarbonate and varying levels of GDL (e.g., 1:2, 1.5:2, 2:2 ratio of sodium bicarbonate to GDL).

    • Combine all dry ingredients, including the leavening agents.

    • Add the wet ingredients and mix until a homogeneous batter is formed.

  • Baking:

    • Pour a standard amount of batter into greased and floured baking pans.

    • Bake at a pre-set temperature (e.g., 175°C) for a specified time until a wooden skewer inserted into the center comes out clean.

  • Analysis:

    • Volume: Measure the volume of the cooled cakes using a seed displacement method.

    • Texture: Analyze the crumb structure visually and measure the crumb firmness using a texture analyzer.

    • pH: Measure the pH of the cake crumb.

Protocol 3: Determination of the Acidification Kinetics of GDL in an Aqueous System

Objective: To measure the rate of pH change and increase in titratable acidity of a GDL solution over time.

Materials:

Methodology:

  • Solution Preparation:

    • Prepare a 1% (w/v) GDL solution in distilled water.

    • Place the solution in a temperature-controlled water bath (e.g., 25°C).

  • pH Measurement:

    • Calibrate the pH meter using standard buffer solutions.

    • Immerse the pH electrode in the GDL solution and start a timer.

    • Record the pH at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes for up to 2 hours).

  • Titratable Acidity Measurement:

    • At the same time intervals as the pH measurements, take a known volume of the GDL solution (e.g., 10 mL).

    • Add a few drops of phenolphthalein indicator.

    • Titrate with 0.1 N NaOH until a faint pink color persists for 30 seconds.

    • Record the volume of NaOH used.

    • Calculate the titratable acidity as a percentage of gluconic acid.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Sample_Prep Sample Preparation (e.g., soymilk, batter, meat) Application Application of GDL to Sample Sample_Prep->Application GDL_Prep Prepare GDL Solution (Varying concentrations) GDL_Prep->Application Incubation Incubation / Processing (e.g., setting, baking, curing) Application->Incubation Physical_Analysis Physical Analysis (Texture, Volume, Yield) Incubation->Physical_Analysis Chemical_Analysis Chemical Analysis (pH, Titratable Acidity) Incubation->Chemical_Analysis Sensory_Analysis Sensory Evaluation Incubation->Sensory_Analysis

Caption: General experimental workflow for evaluating GDL's efficacy.

Protocol 4: Evaluation of the Antimicrobial Efficacy of GDL in a Cured Meat Model

Objective: To assess the effectiveness of GDL in inhibiting the growth of pathogenic bacteria in a model cured meat system.

Materials:

  • Lean ground pork

  • Salt

  • Curing salt (containing sodium nitrite)

  • Glucono-delta-lactone (GDL)

  • Starter culture (optional)

  • Strains of relevant pathogenic bacteria (e.g., Listeria monocytogenes, Salmonella enterica)

  • Sterile bags for incubation

  • Microbiological media (e.g., Plate Count Agar (B569324), selective agars)

  • Stomacher

  • Incubator

Methodology:

  • Inoculum Preparation:

    • Grow the selected bacterial strains in appropriate broth media to achieve a known concentration (e.g., 10^8 CFU/mL).

    • Create a mixed-strain inoculum.

  • Meat Batter Preparation:

    • Prepare a control meat batter with salt and curing salt.

    • Prepare experimental batters with the addition of varying concentrations of GDL (e.g., 0.5%, 1.0%).

    • Inoculate the meat batters with the prepared bacterial inoculum to achieve a final concentration of approximately 10^3 CFU/g.

    • Mix thoroughly to ensure even distribution of ingredients and microorganisms.

  • Incubation:

    • Portion the inoculated meat batters into sterile bags.

    • Incubate under conditions that mimic the fermentation and drying process of cured sausages (e.g., controlled temperature and humidity).

  • Microbiological Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and after drying), take samples from each treatment group.

    • Homogenize the samples in a sterile diluent using a stomacher.

    • Perform serial dilutions and plate on appropriate agar media to enumerate the target pathogenic bacteria.

    • Incubate the plates and count the colonies to determine the CFU/g.

  • Data Analysis:

    • Compare the microbial counts between the control and GDL-treated samples to determine the inhibitory effect of GDL.

Protocol 5: Quantitative Analysis of GDL in a Food Matrix by HPLC

Objective: To quantify the amount of GDL in a food sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Food sample containing GDL

  • GDL analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Syringe filters (0.45 µm)

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 analytical column

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of GDL in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Homogenize a known weight of the food sample.

    • Extract the GDL from the sample using a suitable solvent (e.g., acetonitrile/water mixture). This may involve sonication or shaking.

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and a dilute aqueous acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for the specific column and system.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection.

    • Inject the standards and the sample extract into the HPLC system.

  • Quantification:

    • Identify the GDL peak in the chromatograms based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of GDL in the sample extract from the calibration curve.

    • Calculate the amount of GDL in the original food sample, taking into account the initial weight of the sample and the dilution factor.

References

Application Notes and Protocols: Gluconolactone as a Chelating Agent in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconolactone, a poly-hydroxy acid (PHA), is increasingly utilized in cosmetic formulations not only for its gentle exfoliating and moisturizing properties but also for its effective chelating capabilities. This document provides detailed application notes and protocols for researchers and formulators on the use of this compound as a natural and multi-functional chelating agent to enhance the stability and performance of cosmetic products.

Metal ions, often present as impurities in raw materials and water, can catalyze oxidative reactions, leading to discoloration, fragrance degradation, and reduced shelf-life of cosmetic formulations. Chelating agents are essential ingredients that bind to these metal ions, rendering them inactive.[1] this compound presents a compelling natural alternative to synthetic chelating agents like Ethylenediaminetetraacetic acid (EDTA).[2]

Mechanism of Action

This compound functions as a chelating agent by forming stable complexes with polyvalent metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[3] In aqueous solutions, this compound hydrolyzes to form gluconic acid, which possesses multiple hydroxyl (-OH) groups and a carboxyl (-COOH) group. These functional groups act as ligands, donating electrons to the metal ion and forming a stable ring-like structure that sequesters the metal ion and prevents it from participating in detrimental oxidative reactions.[3][4] This chelating activity contributes to its antioxidant properties by inhibiting the formation of highly reactive hydroxyl radicals via Fenton-like reactions.[5][6]

Quantitative Data on Chelating Efficacy

Table 1: Iron (Fe²⁺) Chelating Activity

Chelating AgentConcentrationMethodChelating Activity (%)Source(s)
This compound 50 µMFerrozine (B1204870) AssayNot specified, but noted as an antioxidant chelating agent[5][6]
EDTA 50 µMFerrozine Assay~98%[6]
EDTA 200 µg/mLGallic Acid Method45%[7]

Table 2: General Metal Chelation Comparison

Chelating AgentEfficacyOptimal pH RangeBiodegradabilitySource(s)
Sodium Gluconate Effective, particularly in alkaline conditionsWideReadily Biodegradable[2]
EDTA Highly effective across a broad range of metalsWide (Acidic to Alkaline)Poorly Biodegradable[2]

Note: The data presented is for illustrative purposes and may not be directly comparable due to differing methodologies and conditions. Formulation-specific testing is crucial.

Experimental Protocols

Protocol for Determining Iron Chelating Activity in an O/W Emulsion (Adapted from Ferrozine Assay)

This protocol is designed to assess the ferrous iron (Fe²⁺) chelating capacity of this compound within a representative oil-in-water (O/W) cosmetic emulsion.

Materials:

  • Test Emulsion (with and without this compound)

  • Control Emulsion (without any chelating agent)

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM)

  • Methanol

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 1g of the test emulsion and disperse it in 9 mL of phosphate buffer.

    • Vortex thoroughly to ensure a homogenous mixture.

    • Prepare a similar dispersion for the control emulsion.

  • Reaction Mixture:

    • In a test tube, mix 1.0 mL of the prepared sample dispersion with 3.7 mL of methanol.

    • Add 0.1 mL of 2 mM FeCl₂ solution and vortex.

    • Allow the mixture to incubate at room temperature for 5 minutes.

  • Color Development:

    • Add 0.2 mL of 5 mM ferrozine solution to the mixture.

    • Vortex thoroughly and let it stand for 10 minutes at room temperature for the color to develop. The ferrozine forms a magenta-colored complex with free ferrous ions.

  • Measurement:

    • Measure the absorbance of the solution at 562 nm using a spectrophotometer.[6][8]

    • Use a blank containing all reagents except the sample dispersion.

  • Calculation:

    • The percentage of ferrous ion chelating activity can be calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where:

      • A₀ = Absorbance of the control (emulsion without this compound)

      • A₁ = Absorbance of the sample (emulsion with this compound)

Protocol for Evaluating the Preservative Boosting Effect of this compound (Challenge Test)

This protocol, based on standard challenge test methodologies (e.g., ISO 11930), evaluates the ability of this compound to enhance the efficacy of a preservative system in a cosmetic formulation.[9][10][11]

Materials:

  • Test Formulation (with preservative and this compound)

  • Control Formulation (with preservative only)

  • Cultures of specified microorganisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus brasiliensis)

  • Sterile containers

  • Neutralizing broth

  • Agar (B569324) plates

Procedure:

  • Inoculation:

    • Divide the test and control formulations into separate sterile containers for each microorganism.

    • Inoculate each container with a known concentration of a single microorganism strain (typically 10⁵ to 10⁶ CFU/g or mL).[11]

  • Incubation:

    • Store the inoculated samples at a controlled temperature (e.g., 20-25°C) for 28 days.

  • Sampling and Plating:

    • At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot of each sample.

    • Serially dilute the aliquot in a neutralizing broth to inactivate the preservative.

    • Plate the dilutions on appropriate agar media.

  • Colony Counting:

    • Incubate the plates under conditions suitable for the growth of the specific microorganism.

    • Count the number of colony-forming units (CFU) on each plate.

  • Evaluation:

    • Compare the reduction in the microbial count in the test formulation (with this compound) to the control formulation. A greater and/or faster reduction in the test formulation indicates a preservative-boosting effect.

Protocol for Assessing the Impact of this compound on the Oxidation Stability of Cosmetic Oils

This protocol utilizes the Rancimat method to determine the oxidative stability of a cosmetic oil in the presence of this compound.[12][13][14]

Materials:

  • Test Oil (e.g., sweet almond oil, jojoba oil)

  • This compound

  • Rancimat instrument

  • Reaction vessels

  • Measuring vessel with deionized water

Procedure:

  • Sample Preparation:

    • Accurately weigh a specified amount of the test oil into a reaction vessel.

    • For the test sample, add a defined concentration of this compound to the oil and mix thoroughly.

  • Instrument Setup:

    • Set the Rancimat to the desired temperature (e.g., 110°C) and airflow rate.

    • Fill the measuring vessel with deionized water and place it in the instrument.

  • Analysis:

    • Place the reaction vessel containing the sample into the heating block of the Rancimat.

    • Start the analysis. The instrument will pass a continuous stream of air through the oil, accelerating oxidation.

    • Volatile oxidation products are carried by the air into the measuring vessel, where they dissolve in the water and increase its conductivity.

  • Data Interpretation:

    • The instrument records the change in conductivity over time. The induction time is the point at which the rate of conductivity increase accelerates sharply, indicating the onset of rapid oxidation.

    • A longer induction time for the oil containing this compound compared to the control oil (without this compound) indicates enhanced oxidative stability.

Mandatory Visualizations

G cluster_formulation Cosmetic Formulation Workflow with this compound cluster_chelation Chelation Step raw_materials 1. Raw Material Selection (Water, Oils, Emulsifiers, Actives) water_phase 2. Water Phase Preparation raw_materials->water_phase oil_phase 3. Oil Phase Preparation raw_materials->oil_phase emulsification 4. Emulsification water_phase->emulsification This compound Add this compound to Water Phase water_phase->this compound oil_phase->emulsification cooling 5. Cooling Phase emulsification->cooling final_adjustments 6. Final Adjustments (pH, Viscosity) cooling->final_adjustments quality_control 7. Quality Control (Stability, Microbial) final_adjustments->quality_control G cluster_antioxidant Antioxidant Mechanism via Chelation metal_ions Free Metal Ions (Fe²⁺, Cu²⁺) chelation Chelation metal_ions->chelation This compound This compound This compound->chelation stable_complex Stable Metal-Gluconolactone Complex chelation->stable_complex ros_formation Inhibition of ROS Formation chelation->ros_formation oxidative_damage Reduced Oxidative Damage to Cosmetic Ingredients ros_formation->oxidative_damage G cluster_preservative Preservative Boosting Mechanism metal_ions Metal Ions chelation Chelation metal_ions->chelation preservative Preservative microorganism Microorganism preservative->microorganism Inhibits Growth enhanced_efficacy Enhanced Preservative Efficacy preservative->enhanced_efficacy This compound This compound This compound->chelation reduced_bioavailability Reduced Metal Bioavailability for Microbes chelation->reduced_bioavailability reduced_bioavailability->microorganism Inhibits Growth reduced_bioavailability->enhanced_efficacy

References

Application Notes and Protocols for Enzymatic Inhibition Studies Using Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconolactone, a naturally occurring polyhydroxy acid (PHA), is a versatile molecule with applications ranging from cosmetics to the food industry. In the realm of biochemistry and drug discovery, it is recognized as a potent inhibitor of several enzymes, most notably glycosidases. Its inhibitory activity stems from its structural similarity to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes.[1][2] This mimicry allows this compound to bind tightly to the active site of glycosidases, acting as a competitive inhibitor.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for conducting enzymatic inhibition studies using this compound, aimed at researchers and professionals in drug development.

Mechanism of Action

This compound is the δ-lactone of D-gluconic acid and exists in equilibrium with the free acid in aqueous solutions.[6] Its inhibitory properties are primarily attributed to the lactone form, which is a stable analog of the transient oxocarbenium ion intermediate formed during the hydrolysis of glycosidic bonds. By binding to the enzyme's active site, this compound prevents the substrate from binding and subsequent catalysis. Studies have shown that this compound is a potent competitive inhibitor of β-glucosidases.[3][4][7]

The mechanism of inhibition can be visualized as a two-step process for some enzymes, such as almond β-glucosidase.[8] Initially, a transient, loosely bound enzyme-inhibitor complex is formed, which then undergoes a slower conformational change to a more tightly bound complex.[8] This interaction can be studied using techniques like fluorescence spectroscopy, where changes in the enzyme's intrinsic fluorescence upon inhibitor binding are monitored.[8]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates a more potent inhibitor. The following table summarizes reported Ki and dissociation constant (Kd) values for this compound against various β-glucosidases.

Enzyme SourceSubstrate(s)Ki / Kd (µM)Comments
Schizophyllum commune β-glucosidases I and IIOligosaccharides4Competitive inhibition.[3]
Almond β-glucosidasep-nitrophenyl-β-D-glucoside12.7 (Kd)Determined by fluorometric titration.[8]
Almond β-glucosidasep-nitrophenyl-β-D-glucoside266Competitive inhibitor.[5]
Amygdalin beta-glucosidaseAmygdalinComplete inhibition at 1000 µM---

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) of this compound for β-Glucosidase using a Chromogenic Substrate

This protocol describes a colorimetric assay to determine the Ki of this compound for β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate. The enzyme hydrolyzes pNPG to p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.

Materials:

  • β-Glucosidase (e.g., from almonds)

  • Glucono-δ-lactone

  • p-nitrophenyl-β-D-glucopyranoside (pNPG)

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Sodium carbonate or Sodium hydroxide (B78521) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator or water bath set to the optimal temperature for the enzyme (e.g., 37°C)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of glucono-δ-lactone in sodium acetate buffer. Create a series of dilutions to test a range of inhibitor concentrations (e.g., 0 µM to 500 µM).

    • Prepare a stock solution of pNPG in sodium acetate buffer. Prepare a series of dilutions to test a range of substrate concentrations (e.g., 0.1 to 5 times the Km value).

  • Set up the Assay Plate:

    • In a 96-well plate, add the following to each well in triplicate for each condition:

      • Sodium acetate buffer

      • This compound solution (at various concentrations, including a no-inhibitor control)

      • β-Glucosidase solution

    • Pre-incubate the plate at the desired temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the pNPG solution to each well to start the reaction. The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Incubate and Stop the Reaction:

    • Incubate the plate at the optimal temperature for a fixed period (e.g., 10 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding an equal volume of the sodium carbonate or sodium hydroxide solution to each well. This will also develop the yellow color of the p-nitrophenol product.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank (no enzyme) from all readings.

    • Calculate the reaction velocity (V) for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis.

    • Determine the apparent Km (Km,app) from the x-intercept of each line.

    • Plot Km,app versus the inhibitor concentration [I]. The x-intercept of this secondary plot will be -Ki. Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine Ki.

Protocol 2: Characterizing this compound Binding using Fluorescence Spectroscopy

This protocol describes how to monitor the binding of this compound to β-glucosidase by measuring the change in the enzyme's intrinsic tryptophan fluorescence.

Materials:

  • β-Glucosidase with intrinsic fluorescence (e.g., from almonds)

  • Glucono-δ-lactone

  • Sodium acetate buffer (e.g., 50 mM, pH 5.0)

  • Fluorometer with temperature control

  • Quartz cuvette

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of β-glucosidase in sodium acetate buffer. The concentration should be sufficient to give a stable fluorescence signal.

    • Prepare a concentrated stock solution of glucono-δ-lactone in the same buffer.

  • Set up the Fluorometer:

    • Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and the emission wavelength to scan from 300 to 400 nm.

    • Set the temperature to 25°C.

  • Perform the Titration:

    • Place the β-glucosidase solution in the quartz cuvette and record the initial fluorescence spectrum.

    • Make successive small additions of the concentrated this compound stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the additions until no further change in fluorescence is observed (saturation).

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity (ΔF) at the emission maximum as a function of the this compound concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) prep_dilutions Prepare Serial Dilutions (Inhibitor and Substrate) prep_reagents->prep_dilutions setup_plate Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prep_dilutions->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction incubate Incubate (Fixed Time & Temp) start_reaction->incubate stop_reaction Stop Reaction (e.g., add NaOH) incubate->stop_reaction read_abs Measure Absorbance (405 nm) stop_reaction->read_abs calc_velocity Calculate Reaction Velocity read_abs->calc_velocity plot_data Generate Lineweaver-Burk Plot calc_velocity->plot_data det_ki Determine Ki plot_data->det_ki

Caption: Workflow for determining the inhibition constant (Ki).

inhibition_mechanism E Enzyme (Active Site) ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate I This compound (Inhibitor) ES->E P Products ES->P k_cat EI->E P->E + E

References

Application Notes and Protocols for Formulating Stable Aqueous Solutions of Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconolactone (GDL) is a polyhydroxy acid (PHA) that is increasingly utilized in pharmaceutical and cosmetic formulations for its gentle exfoliating, moisturizing, and antioxidant properties.[1] As a cyclic ester of D-gluconic acid, GDL is pH-neutral in its solid form but hydrolyzes in aqueous solutions to form gluconic acid, leading to a decrease in pH.[2] This equilibrium between the neutral lactone and the acidic form is a critical factor in formulation development, as it influences both the efficacy and the stability of the final product. Understanding and controlling the hydrolysis of GDL is paramount to formulating stable and effective aqueous solutions.

This document provides detailed application notes and experimental protocols for the preparation and stability testing of aqueous this compound solutions. It is intended to guide researchers, scientists, and drug development professionals in creating stable formulations for various applications.

Chemical and Physical Properties of this compound

Proper formulation begins with a thorough understanding of the physicochemical properties of the active ingredient.

PropertyValueReference
Chemical Formula C₆H₁₀O₆[2]
Molar Mass 178.14 g/mol [2]
Appearance White, odorless crystalline powder[2][3]
Solubility in Water 59 g/100 mL (at 20°C)[4]
Melting Point 150–153 °C[2]
Initial pH (1% solution) Approximately 3.5, dropping to ~2.5 over 2 hours[5]

The Hydrolysis of this compound: A Key Formulation Consideration

Upon dissolution in water, this compound (a cyclic ester) undergoes reversible hydrolysis to form an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones.[2][3] This reaction is the primary driver of instability in aqueous GDL formulations and is significantly influenced by pH and temperature.

GDL_Hydrolysis cluster_equilibrium Aqueous Solution GDL This compound (GDL) GA Gluconic Acid GDL->GA Hydrolysis (k_h) GA->GDL Lactonization (k_l)

Fig. 1: Reversible hydrolysis of this compound to gluconic acid.

The rate of hydrolysis is accelerated by increased temperature and higher pH.[2] Conversely, at lower pH values, the lactone form is more stable.[6] This pH-dependent stability is a critical consideration for formulators aiming to maintain a specific concentration of the active lactone form or to control the final pH of the product.

Quantitative Data on this compound Hydrolysis

The stability of this compound in aqueous solution is quantifiable through its rate of hydrolysis under various conditions. The following tables summarize key kinetic data compiled from scientific literature.

Table 1: Half-life of this compound Hydrolysis at Different pH Values (25°C)

pHHalf-life (t½)Reference
4.0~60 minutes[3][6]
6.6~10 minutes[3][6]

Table 2: Rate Constants for this compound Hydrolysis

ConditionRate Constant (k)MethodReference
pH 3-5, 25°C2.26 x 10⁻⁴ sec⁻¹Optical Rotation[7]
pH 3-5, 25°C1.31 x 10⁻⁴ sec⁻¹Coulometry[7]
pH 6.4, Phosphate (B84403) Buffer8.8 x 10⁻⁴ s⁻¹Not specified[7]
pH 7.2, 37°CNot specified (graphical data)¹H NMR[8]

Table 3: Equilibrium Composition of this compound and Gluconic Acid in Aqueous Solution

ComponentEquilibrium ConcentrationReference
D-Gluconic Acid55% - 66%[3]
Delta- and Gamma-Lactones34% - 45%[3]

Protocols for Formulating Stable Aqueous Solutions

To formulate a stable aqueous solution of this compound, it is essential to control the pH of the formulation. The use of a buffer system is highly recommended to maintain the pH within a range where the hydrolysis of GDL is minimized. A pH range of 3 to 5 is generally considered optimal for the stability of the lactone form.[7]

Protocol 1: Preparation of a Buffered this compound Solution

This protocol describes the preparation of a 10% (w/v) this compound solution buffered to pH 4.0 using a citrate-phosphate buffer.

Materials:

  • This compound powder (USP grade)

  • Citric acid monohydrate

  • Dibasic sodium phosphate dihydrate

  • Purified water (USP grade)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Prepare the Buffer Stock Solutions:

    • 0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in purified water and dilute to 1000 mL in a volumetric flask.

    • 0.2 M Dibasic Sodium Phosphate Solution: Dissolve 35.60 g of dibasic sodium phosphate dihydrate in purified water and dilute to 1000 mL in a volumetric flask.

  • Prepare the Citrate-Phosphate Buffer (pH 4.0):

    • In a clean beaker, combine approximately 61.5 mL of the 0.1 M citric acid solution with 38.5 mL of the 0.2 M dibasic sodium phosphate solution.

    • Measure the pH of the buffer solution using a calibrated pH meter. Adjust the pH to 4.0 ± 0.05 by adding small increments of the citric acid solution (to lower pH) or the dibasic sodium phosphate solution (to raise pH).

  • Prepare the 10% this compound Solution:

    • Weigh 10.0 g of this compound powder.

    • In a 100 mL volumetric flask, add approximately 80 mL of the prepared citrate-phosphate buffer (pH 4.0).

    • While stirring with a magnetic stirrer, slowly add the this compound powder to the buffer solution.

    • Continue stirring until the this compound is completely dissolved.

    • Once dissolved, remove the stir bar and add the citrate-phosphate buffer to the 100 mL mark.

    • Cap the flask and invert several times to ensure homogeneity.

    • Verify the final pH of the solution. It should be close to 4.0.

Protocol_Workflow cluster_prep Preparation Workflow start Start prep_buffer Prepare Citrate-Phosphate Buffer (pH 4.0) start->prep_buffer weigh_gdl Weigh this compound (10.0 g) prep_buffer->weigh_gdl dissolve_gdl Dissolve GDL in Buffer weigh_gdl->dissolve_gdl adjust_volume Adjust to Final Volume (100 mL) dissolve_gdl->adjust_volume verify_ph Verify Final pH adjust_volume->verify_ph end End verify_ph->end

Fig. 2: Workflow for preparing a buffered this compound solution.

Experimental Protocols for Stability Testing

A comprehensive stability testing program is crucial to ensure the quality, safety, and efficacy of a this compound formulation throughout its shelf life. The following protocol is based on the principles outlined in the ICH guidelines for stability testing.[9][10]

Protocol 2: Long-Term and Accelerated Stability Study of an Aqueous this compound Solution

Objective: To evaluate the stability of a buffered 10% this compound solution under long-term and accelerated storage conditions.

Materials and Equipment:

  • Prepared buffered this compound solution (from Protocol 1)

  • Stability chambers set to the conditions specified in Table 4

  • Appropriate container closure systems (e.g., amber glass vials with screw caps)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

  • Validated analytical method for the simultaneous quantification of this compound and gluconic acid[11]

  • pH meter, calibrated

  • Viscometer

  • Light source for photostability testing (as per ICH Q1B)

Procedure:

  • Sample Preparation and Storage:

    • Fill the buffered this compound solution into the chosen container closure systems.

    • Place a sufficient number of samples in the stability chambers under the conditions outlined in Table 4.

    Table 4: Storage Conditions for Stability Testing

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
  • Testing Parameters:

    • At each time point, withdraw samples and analyze for the following parameters:

      • Appearance: Visual inspection for color change, clarity, and precipitation.

      • pH: Measure the pH of the solution.

      • Assay of this compound and Gluconic Acid: Quantify the concentration of both compounds using a validated HPLC method.

      • Degradation Products: Monitor for the appearance of any new peaks in the HPLC chromatogram.

      • Viscosity: Measure the viscosity of the solution.

  • Photostability Testing (as per ICH Q1B):

    • Expose the product to a specified amount of light to assess potential degradation due to light exposure.

  • Data Analysis:

    • Tabulate the results for each parameter at each time point and storage condition.

    • Analyze the data for trends in the degradation of this compound and the formation of gluconic acid.

    • Determine the shelf life of the product based on the time it takes for a significant change to occur (e.g., a 10% loss of the initial this compound concentration).

Stability_Factors cluster_factors Factors Influencing Stability Stability Aqueous GDL Stability pH pH pH->Stability Higher pH increases hydrolysis Temp Temperature Temp->Stability Higher temperature increases hydrolysis Conc Concentration Conc->Stability May influence equilibrium Light Light Exposure Light->Stability Potential for photodegradation Container Container Closure System Container->Stability Interaction and leaching

Fig. 3: Key factors influencing the stability of aqueous GDL solutions.

Conclusion

The formulation of stable aqueous solutions of this compound is achievable with a clear understanding of its hydrolysis kinetics and the implementation of appropriate formulation strategies. The key to stability lies in controlling the pH of the solution, preferably through the use of a suitable buffer system within the optimal pH range of 3 to 5. The protocols provided in this document offer a systematic approach to the preparation and stability evaluation of this compound formulations, enabling the development of safe, effective, and stable products for pharmaceutical and cosmetic applications. Rigorous stability testing according to established guidelines is essential to ensure product quality and define an appropriate shelf life.

References

Application Notes and Protocols: Gluconolactone as a Polymer Modifier for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gluconolactone, a naturally derived polyhydroxy acid (PHA), is increasingly recognized for its role in polymer science, not as a direct crosslinking agent, but as a versatile modifier for polymers containing primary amine groups. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound to functionalize polymers, priming them for subsequent crosslinking to form hydrogels. The primary mechanism involves the amidation reaction between the lactone ring of this compound and the amine groups of polymers such as chitosan (B1678972) and poly(allylamine). This reaction grafts gluconamide (B1216962) moieties onto the polymer backbone, introducing multiple hydroxyl groups that can then be crosslinked by secondary agents like borax (B76245). This two-step approach allows for the creation of biocompatible and functional hydrogels with tunable properties.

Mechanism of Action: A Two-Step Crosslinking Process

This compound's utility in forming crosslinked polymer networks is a two-stage process. First, the polymer of interest, which must possess primary amine groups, is functionalized with this compound. This is followed by the introduction of a secondary crosslinking agent that interacts with the newly introduced hydroxyl groups.

Stage 1: Polymer Functionalization via Amidation

The process begins with the ring-opening of the this compound lactone by a primary amine group on the polymer backbone. This forms a stable amide linkage and results in a gluconamide-substituted polymer. This reaction is typically fast and can be carried out in aqueous solutions at room temperature.[1]

Stage 2: Hydrogel Formation with a Secondary Crosslinker

The gluconamide side chains appended to the polymer backbone are rich in hydroxyl (-OH) groups. These groups provide ideal sites for crosslinking by agents that can form reversible or irreversible bonds with diols. A prime example of a secondary crosslinker is borax (sodium tetraborate). In an aqueous solution, borax forms borate (B1201080) ions, which can react with the hydroxyl groups on the gluconamide side chains to form dynamic covalent borate ester bonds. These bonds create a three-dimensional hydrogel network.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of polymers with this compound and their subsequent crosslinking to form hydrogels.

Protocol 1: Synthesis of a Poly(allylamine)-Gluconolactone-Borax Hydrogel

This protocol is adapted from the methodology described for the modification of poly(allylamine) with this compound and subsequent crosslinking with borax.[1]

Materials:

  • Poly(allylamine hydrochloride) (PAH)

  • Glucono-δ-lactone (GDL)

  • Sodium hydroxide (B78521) (NaOH)

  • Borax (sodium tetraborate (B1243019) decahydrate)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

Procedure:

Part A: Functionalization of Poly(allylamine) with this compound

  • Prepare a stock solution of poly(allylamine hydrochloride) (PAH) in deionized water (e.g., 5% w/v).

  • In a separate beaker, prepare an aqueous solution of glucono-δ-lactone (GDL).

  • Prepare a stock solution of sodium hydroxide (NaOH) (e.g., 1 M).

  • To the PAH solution, add an equimolar amount of NaOH relative to the amine groups on the PAH. Stir the solution until the NaOH is fully dissolved and the pH is adjusted.

  • Slowly add the GDL solution to the PAH solution while stirring continuously at room temperature. The reaction is rapid and should be complete within 5 minutes.[1]

  • The resulting solution contains the gluconamide-substituted poly(allylamine).

Part B: Crosslinking with Borax to Form a Hydrogel

  • Prepare a stock solution of borax in deionized water (e.g., 4% w/v).

  • While stirring the gluconamide-substituted poly(allylamine) solution, add the borax solution dropwise.

  • Continue stirring until a hydrogel is formed. The gelation should be visually apparent as the viscosity of the solution increases significantly, leading to the formation of a stable gel.

  • The viscoelastic properties of the resulting hydrogel can be tuned by adjusting the concentrations of the this compound-modified polymer and borax.[1]

Characterization:

  • Confirmation of Functionalization: The grafting of gluconamide groups onto the poly(allylamine) backbone can be confirmed using 1H NMR spectroscopy.[1]

  • Rheological Properties: The viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), can be characterized using a rheometer.

  • Swelling Studies: The swelling behavior of the hydrogel can be assessed by immersing a known weight of the dried hydrogel in deionized water or buffer solutions and measuring the weight change over time.

Protocol 2: Functionalization of Chitosan Films with this compound

This protocol describes the incorporation of this compound into chitosan films, a method relevant for applications such as advanced wound healing.[2]

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid

  • Glucono-δ-lactone (GDL)

  • Glycerol (B35011) (as a plasticizer, optional)

  • Petri dishes

  • Magnetic stirrer and stir bar

  • Drying oven

Procedure:

  • Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.

  • To the chitosan solution, add glucono-δ-lactone to the desired concentration (e.g., 0.5% w/v). If desired, a plasticizer like glycerol can also be added at this stage.

  • Stir the mixture thoroughly to ensure uniform distribution of the this compound.

  • Pour a specific volume of the resulting solution into Petri dishes.

  • Dry the films in an oven at a controlled temperature (e.g., 40-60°C) until all the solvent has evaporated and a solid film is formed.

  • The resulting films are chitosan functionalized with this compound.

Characterization:

  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to confirm the amidation reaction by identifying the characteristic amide bond peaks in the spectrum of the functionalized chitosan film.

  • Mechanical Testing: The tensile strength and elongation at break of the films can be measured using a universal testing machine to evaluate the effect of this compound functionalization on the mechanical properties.

  • Moisture Content and Swelling: The water uptake capacity and moisture content of the films can be determined gravimetrically.

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected outcomes of the experimental protocols. These tables are intended to serve as a template for presenting experimental results.

Table 1: Rheological Properties of Poly(allylamine)-Gluconolactone-Borax Hydrogels

Sample IDGDL:Amine Molar RatioBorax Conc. (w/v)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
Hydrogel-10.52%15015
Hydrogel-21.02%35025
Hydrogel-31.04%50030

Table 2: Mechanical and Swelling Properties of this compound-Functionalized Chitosan Films

Sample IDGDL Conc. (w/v)Tensile Strength (MPa)Elongation at Break (%)Swelling Ratio (%)
Chitosan-Control0%3015200
Chitosan-GDL-0.50.5%2820250
Chitosan-GDL-1.01.0%2525300

Visualizations

Signaling Pathways and Experimental Workflows

Crosslinking_Mechanism cluster_stage1 Stage 1: Polymer Functionalization cluster_stage2 Stage 2: Hydrogel Formation Polymer Polymer with Primary Amine Groups (e.g., Poly(allylamine), Chitosan) Amidation Amidation Reaction (Ring-opening of GDL) Polymer->Amidation GDL Glucono-δ-lactone (GDL) GDL->Amidation Functionalized_Polymer Gluconamide-Substituted Polymer with Pendant -OH Groups Amidation->Functionalized_Polymer Crosslinking Crosslinking Reaction (Borate Ester Bonds) Functionalized_Polymer->Crosslinking Secondary_Crosslinker Secondary Crosslinker (e.g., Borax) Secondary_Crosslinker->Crosslinking Hydrogel Crosslinked Hydrogel Network Crosslinking->Hydrogel

Caption: Mechanism of hydrogel formation using this compound as a polymer modifier.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start: Prepare Polymer and Reagent Solutions functionalization Functionalize Polymer with This compound start->functionalization crosslinking Introduce Secondary Crosslinker (e.g., Borax) functionalization->crosslinking gelation Allow for Hydrogel Formation crosslinking->gelation spectroscopy Spectroscopic Analysis (FTIR, NMR) gelation->spectroscopy rheology Rheological Analysis (G', G'') gelation->rheology mechanical Mechanical Testing (Tensile Strength) gelation->mechanical swelling Swelling Studies gelation->swelling data_table Tabulate Quantitative Data spectroscopy->data_table rheology->data_table mechanical->data_table swelling->data_table interpretation Interpret Results data_table->interpretation

Caption: General experimental workflow for synthesis and characterization.

References

Application Notes and Protocols: Gluconolactone-Based Biomaterials for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconolactone (GDL), a naturally occurring polyhydroxy acid (PHA), is emerging as a versatile building block for the development of advanced biomaterials for tissue engineering.[1][2] Derived from the oxidation of glucose, GDL offers inherent biocompatibility, biodegradability, and antioxidant properties.[1][2][3] Its ability to be polymerized into a variety of structures, including polyesters and hydrogels, allows for the fabrication of scaffolds with tunable mechanical properties and degradation kinetics, making it an attractive candidate for a wide range of tissue engineering applications, including bone, cartilage, and skin regeneration.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis, fabrication, and characterization of this compound-based biomaterials.

I. Synthesis of this compound-Based Polymers

This compound can be copolymerized with other monomers to create polyesters with tailored properties. A common approach is the enzymatic ring-opening copolymerization of δ-gluconolactone (GL) with ε-caprolactone (ECL), which enhances the hydrophilicity and biodegradation rate of the resulting polymer compared to polycaprolactone (B3415563) (PCL) homopolymers.[7][8]

Protocol 1: Enzymatic Copolymerization of δ-Gluconolactone and ε-Caprolactone

This protocol describes the synthesis of a GL-ECL copolymer using an immobilized lipase (B570770) as a biocatalyst.

Materials:

  • δ-Gluconolactone (GL)

  • ε-Caprolactone (ECL)

  • Immobilized Lipase from Candida antarctica B (Novozym 435)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • tert-Butanol (t-BuOH)

  • Argon or Nitrogen gas

  • Schlenk flask and manifold

  • Magnetic stirrer and heating plate

  • Vacuum oven

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve δ-gluconolactone and ε-caprolactone in a mixture of DMSO and t-BuOH (20:80 v/v). The molar ratio of GL to ECL can be varied to achieve different polymer properties. A typical starting ratio is 1:1.

  • Inert Atmosphere: De-gas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is 10% (w/w) of the total monomer weight.

  • Polymerization: Heat the reaction mixture to 80°C with continuous stirring under an inert atmosphere. The reaction time can range from 24 to 72 hours.[7] For solvent-free conditions, the reaction can be carried out at the same temperature, which may lead to higher degrees of polymerization.[7][8]

  • Termination and Purification: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol (B129727).

  • Washing: Wash the precipitated polymer several times with fresh methanol to remove unreacted monomers and enzyme.

  • Drying: Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterization: The resulting copolymer can be characterized by Fourier-transform infrared spectroscopy (FT-IR) to confirm the formation of ester bonds and by MALDI-TOF mass spectrometry to determine the molecular weight and composition of the linear and cyclic polyester (B1180765) products.[7][8]

II. Fabrication of this compound-Based Scaffolds

The synthesized this compound-based polymers can be fabricated into porous scaffolds using various techniques. The choice of fabrication method depends on the desired scaffold architecture and the specific tissue engineering application.

Protocol 2: Fabrication of Electrospun Nanofibrous Scaffolds

Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[9][10][11]

Materials:

  • This compound-based polymer (e.g., GL-ECL copolymer)

  • Solvent system (e.g., a mixture of chloroform (B151607) and methanol)

  • High-voltage power supply

  • Syringe pump

  • Spinneret (e.g., a 22-gauge needle)

  • Grounded collector (e.g., a flat metal plate or a rotating mandrel)

Procedure:

  • Polymer Solution Preparation: Dissolve the this compound-based polymer in the chosen solvent system to achieve the desired concentration (typically 10-20% w/v). The solution should be homogeneous and free of air bubbles.

  • Electrospinning Setup: Load the polymer solution into a syringe fitted with the spinneret. Place the syringe on the syringe pump. Position the collector at a fixed distance from the spinneret tip (typically 10-20 cm).

  • Electrospinning Process: Apply a high voltage (typically 10-20 kV) to the spinneret. Set the flow rate of the polymer solution using the syringe pump (typically 0.5-2 mL/h). As the charged polymer solution is ejected from the spinneret, the solvent evaporates, and a non-woven mat of nanofibers is deposited on the collector.[11]

  • Scaffold Collection: After a sufficient amount of fiber has been deposited, turn off the power supply and the syringe pump. Carefully remove the nanofibrous scaffold from the collector.

  • Post-Processing: Dry the scaffold in a vacuum oven to remove any residual solvent.

  • Characterization: The morphology of the electrospun fibers can be characterized using scanning electron microscopy (SEM) to determine fiber diameter and uniformity. The porosity of the scaffold can be determined using methods like liquid displacement.

Protocol 3: Fabrication of Freeze-Dried Porous Scaffolds

Freeze-drying, or lyophilization, is a common method for creating highly porous scaffolds with an interconnected pore structure.[9][10][12]

Materials:

  • This compound-based polymer

  • Solvent (e.g., dioxane or water, depending on the polymer's solubility)

  • Mold of desired shape and size

  • Freeze-dryer

Procedure:

  • Polymer Solution Preparation: Dissolve the this compound-based polymer in the chosen solvent to form a solution of a specific concentration (e.g., 5-10% w/v).

  • Molding and Freezing: Pour the polymer solution into a mold and freeze it at a controlled temperature (e.g., -20°C or -80°C).[12] The freezing rate can influence the pore size and morphology.

  • Lyophilization: Transfer the frozen sample to a freeze-dryer. Apply a high vacuum and a low temperature to sublimate the solvent, leaving behind a porous scaffold. The lyophilization process typically takes 24-48 hours.

  • Scaffold Retrieval: Once the solvent is completely removed, retrieve the porous scaffold from the mold.

  • Characterization: The pore size, porosity, and interconnectivity of the freeze-dried scaffold can be analyzed using SEM and micro-computed tomography (micro-CT).

III. In Vitro Cell Culture and Biocompatibility Assessment

The biocompatibility of this compound-based biomaterials is a critical factor for their application in tissue engineering. In vitro cell culture studies are essential to evaluate cell attachment, proliferation, and function on these materials.

Protocol 4: Cell Seeding on 3D Scaffolds

This protocol provides a general method for seeding cells onto 3D porous scaffolds.[13][14][15][16]

Materials:

  • Sterile this compound-based scaffold

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell suspension of the desired cell type (e.g., fibroblasts, chondrocytes, osteoblasts) at a known concentration

  • 24-well or 48-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695)

Procedure:

  • Scaffold Sterilization: Sterilize the scaffolds by incubating them in 70% ethanol for 30-60 minutes, followed by washing three times with sterile PBS.[13]

  • Scaffold Pre-wetting: Place the sterilized scaffolds into the wells of a culture plate and pre-wet them with cell culture medium for at least 2 hours in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Remove the pre-wetting medium. Carefully pipette a small volume (e.g., 50-100 µL) of the cell suspension onto the top surface of the scaffold. A typical seeding density is 1 x 10^5 to 1 x 10^6 cells per scaffold.

  • Cell Attachment: Allow the cells to attach to the scaffold for 2-4 hours in the incubator before adding more culture medium to cover the scaffold completely.[13][15]

  • Cell Culture: Culture the cell-seeded scaffolds for the desired period, changing the medium every 2-3 days.

Protocol 5: MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cell-seeded scaffolds in a culture plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • PBS

  • Microplate reader

Procedure:

  • Incubation with MTT: At the desired time points, remove the culture medium from the wells containing the cell-seeded scaffolds. Add fresh medium containing 10% (v/v) MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium. Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Transfer the DMSO solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values of cells on the scaffolds to control groups (e.g., cells on tissue culture plastic) to assess the biocompatibility of the material.

IV. Quantitative Data on this compound-Based Biomaterials

The following tables summarize some of the reported quantitative data for biomaterials incorporating this compound.

Table 1: Mechanical Properties of Chitosan-Based Films with this compound and Other Additives

Film CompositionYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Chitosan (CTS)0.0654 ± 0.0207-81.17 ± 29.96
CTS + Allantoin (1%)0.1291 ± 0.0355-109.98 ± 42.14
Note: Data adapted from a study on chitosan-gelatin scaffolds, providing a reference for the mechanical properties of similar biomaterials.[3]

Table 2: In Vitro Degradation of a Degradable Polyurethane (D-PHI) Biomaterial

Time (days)Weight Loss (%) in PBS at 37°C
12012
Note: This data is for a different polymer but provides a comparative reference for in vitro degradation studies.[17]

Table 3: In Vivo Degradation of a Degradable Polyurethane (D-PHI) Biomaterial

Time (days)Weight Loss (%) in vivo
77
10021
Note: This data is for a different polymer but provides a comparative reference for in vivo degradation studies.[17]

V. Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound has been shown to activate specific signaling pathways that are beneficial for tissue regeneration. For instance, in the context of cardioprotection, this compound activates the Protein Kinase C epsilon (PKCε) / Extracellular signal-regulated kinase (ERK) signaling pathway, which helps to reduce apoptosis and infarct size following myocardial ischemia/reperfusion injury.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound PKCe PKCε This compound->PKCe activates ERK ERK PKCe->ERK activates Apoptosis Apoptosis ERK->Apoptosis inhibits

Caption: this compound-mediated activation of the PKCε/ERK signaling pathway.

Experimental Workflow

The development of this compound-based biomaterials for tissue engineering follows a logical workflow from synthesis to in vivo evaluation.

G cluster_0 Material Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Synthesis of This compound Polymer B Polymer Characterization (FTIR, NMR, GPC) A->B C Scaffold Fabrication (Electrospinning, Freeze-drying) A->C D Scaffold Characterization (SEM, Porosity) C->D E Cell Seeding (e.g., Fibroblasts, Chondrocytes) D->E F Biocompatibility Assays (MTT, Live/Dead) E->F G Cell Differentiation Studies E->G H Animal Implantation G->H I Histological Analysis H->I J Functional Tissue Regeneration H->J

References

Synthesis of Gluconolactone Derivatives for Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of gluconolactone derivatives with enhanced bioactivity. The focus is on derivatives exhibiting anticancer, antimicrobial, neurotrophic, and enzyme inhibitory properties.

Introduction

This compound, a naturally occurring polyhydroxy acid, serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. Its favorable safety profile and biodegradability make it an attractive starting material for drug discovery. By modifying its structure, researchers can tune its physicochemical properties and enhance its biological activity against various targets. This document outlines synthetic strategies and biological evaluation methods for several classes of bioactive this compound derivatives.

I. Anticancer Activity of this compound Fatty Acid Esters

The esterification of this compound with fatty acids can enhance its lipophilicity, facilitating its passage through cell membranes and potentially increasing its cytotoxic effects on cancer cells.

Data Presentation

Table 1: Cytotoxicity of Fatty Acid Esters against HeLa Cells

CompoundFatty Acid Chain LengthIC50 (µM)[1]
Monomyristin (related ester)C14:0~35
Monopalmitin (related ester)C16:0~25
Monostearin (related ester)C18:0~30
Monoolein (related ester)C18:1~40

Note: Data for related fatty acid monoesters are presented to illustrate the potential activity of this compound esters.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-tetra-O-palmitoyl-D-glucono-1,4-lactone

This protocol is adapted from the general procedure for the synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids.

Materials:

Procedure:

  • Dissolve D-glucono-δ-lactone (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add palmitoyl chloride (4.5 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2,3,4,6-tetra-O-palmitoyl-D-glucono-1,4-lactone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic activity of the synthesized compound against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compound in culture medium (final DMSO concentration should be <0.1%).

  • Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Visualization

Synthesis_of_Gluconolactone_Fatty_Acid_Ester This compound D-glucono-δ-lactone Reaction Esterification This compound->Reaction PalmitoylChloride Palmitoyl Chloride PalmitoylChloride->Reaction Pyridine Pyridine, DCM Pyridine->Reaction Product 2,3,4,6-tetra-O-palmitoyl- D-glucono-1,4-lactone Reaction->Product

Caption: Synthesis of a this compound fatty acid ester.

II. Antimicrobial Activity of N-Alkyl Gluconamides

The amidation of this compound with alkylamines can lead to amphiphilic molecules with potential antimicrobial properties. The alkyl chain length can be varied to optimize activity against different microbial strains.

Data Presentation

Table 2: Minimum Inhibitory Concentration (MIC) of N-Alkyl-β-D-glucosylamines (structurally related to gluconamides)

CompoundAlkyl Chain LengthMIC (µg/mL) vs. S. aureus[2]MIC (µg/mL) vs. E. coli[2]
N-Octyl-β-D-glucosylamineC8>250>250
N-Dodecyl-β-D-glucosylamineC1262.5125

Note: Data for structurally related N-alkyl-β-D-glucosylamines are presented to indicate the potential antimicrobial activity of N-alkyl gluconamides.

Experimental Protocols

Protocol 3: Synthesis of N-Dodecyl-D-gluconamide

This protocol is a general procedure for the amidation of D-glucono-δ-lactone.

Materials:

Procedure:

  • Dissolve D-glucono-δ-lactone (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add dodecylamine (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, remove the methanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol (B145695) to yield pure N-dodecyl-D-gluconamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized compound against bacterial strains.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Synthesized N-alkyl gluconamide

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualization

Synthesis_of_N_Alkyl_Gluconamide This compound D-glucono-δ-lactone Reaction Amidation This compound->Reaction Alkylamine Alkylamine Alkylamine->Reaction Methanol Methanol Methanol->Reaction Product N-Alkyl-D-gluconamide Reaction->Product

Caption: General synthesis of N-alkyl gluconamides.

III. Neurotrophic Activity of C-Aryl this compound Derivatives

The synthesis of C-glycosides from this compound can lead to novel structures with potential neurotrophic activity, promoting neuronal survival and neurite outgrowth.

Experimental Protocols

Protocol 5: Synthesis of C-Aryl this compound Derivatives

This protocol is based on the reaction of unstable aryllithiums with this compound.[3]

Materials:

  • Protected D-glucono-δ-lactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone)

  • Aryl halide (e.g., bromobenzene)

  • n-Butyllithium

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Quenching solution (e.g., saturated ammonium (B1175870) chloride)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aryl halide (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78°C.

  • Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to generate the aryllithium reagent.

  • In a separate flask, dissolve the protected D-glucono-δ-lactone (1 equivalent) in anhydrous THF and cool to -78°C.

  • Slowly transfer the aryllithium solution to the lactone solution via cannula.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotect the silyl (B83357) groups using a suitable method (e.g., TBAF in THF).

  • Purify the crude product by silica gel column chromatography to obtain the C-aryl this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 6: Neurite Outgrowth Assay in PC12 Cells

This protocol describes how to assess the neurotrophic activity of the synthesized compounds.

Materials:

  • PC12 cells

  • RPMI-1640 medium supplemented with 10% horse serum and 5% FBS

  • Nerve Growth Factor (NGF) as a positive control

  • Synthesized C-aryl this compound derivative

  • Collagen-coated culture plates

Procedure:

  • Seed PC12 cells on collagen-coated plates at a low density.

  • After 24 hours, replace the medium with a low-serum medium containing various concentrations of the synthesized compound. Include a positive control (NGF) and a negative control (vehicle).

  • Incubate the cells for 48-72 hours.

  • Observe the cells under a phase-contrast microscope and capture images.

  • Quantify neurite outgrowth by measuring the percentage of cells bearing neurites longer than the cell body diameter.

Visualization

Neurotrophic_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Derivative This compound Derivative Receptor Trk Receptor Derivative->Receptor Activates Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt Akt PI3K->Akt Akt->CREB Transcription Gene Transcription (Neuronal Survival, Neurite Outgrowth) CREB->Transcription

Caption: Potential neurotrophic signaling pathways.

IV. Enzyme Inhibitory Activity of this compound Derivatives

This compound derivatives can be designed to act as inhibitors of specific enzymes, such as α-glucosidase, which is a target for the management of type 2 diabetes.

Data Presentation

Table 3: α-Glucosidase Inhibitory Activity of Representative Inhibitors

CompoundIC50 (µM)[4][5]
Acarbose (standard)~800-900
Flavonoid Derivative 415.71 ± 0.21
1-Deoxynojirimycin52.02

Note: Data for known α-glucosidase inhibitors are presented for comparison.

Experimental Protocols

Protocol 7: Synthesis of a Hypothetical this compound-based α-Glucosidase Inhibitor

This protocol outlines a general strategy for synthesizing a this compound derivative with potential α-glucosidase inhibitory activity, for example, by introducing an aromatic moiety.

Materials:

  • Protected D-glucono-δ-lactone

  • Aromatic amine (e.g., 4-aminophenol)

  • Coupling agents (e.g., EDC/HOBt)

  • Anhydrous dimethylformamide (DMF)

  • Deprotection reagents

Procedure:

  • Hydrolyze the protected D-glucono-δ-lactone to the corresponding protected gluconic acid.

  • Dissolve the protected gluconic acid, aromatic amine, EDC, and HOBt in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

  • Perform a deprotection step to remove the protecting groups.

  • Purify the final compound by recrystallization or chromatography.

  • Characterize the product by NMR and mass spectrometry.

Protocol 8: α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the α-glucosidase inhibitory activity of the synthesized compound.[4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Synthesized this compound derivative

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate solution

  • 96-well microtiter plate

Procedure:

  • Prepare solutions of the enzyme, substrate (pNPG), and inhibitor in the phosphate buffer.

  • In a 96-well plate, add the enzyme solution and different concentrations of the inhibitor.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualization

PI3K_Akt_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Proliferation Proliferation mTOR->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

References

Application Notes and Protocols for the Use of Gluconolactone in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical for optimal cell growth, metabolism, and therapeutic protein production in mammalian cell culture.[1] Typically, pH is controlled using a bicarbonate buffer system in conjunction with CO2 sparging and the addition of liquid base. However, this can lead to fluctuations in pCO2 and osmolality, potentially impacting cell culture performance and product quality.

Glucono-δ-lactone (GDL) is a neutral, cyclic ester of D-gluconic acid.[2][3] In aqueous solutions, GDL hydrolyzes to gluconic acid, a mild organic acid.[2][3][4] This hydrolysis is a time- and temperature-dependent process, positioning GDL as a slow-release acidifier.[4][5] This property presents a novel opportunity for its use in cell culture media to gradually lower the pH, potentially offering a more stable and predictable pH control strategy.

These application notes provide a comprehensive overview and detailed protocols for the evaluation of gluconolactone as a component in cell culture media for pH management and as a potential alternative carbon source.

Principle of Action

This compound is readily soluble in water and hydrolyzes into gluconic acid.[6] The rate of this hydrolysis is influenced by temperature and pH.[2][3] At a typical cell culture temperature of 37°C, the hydrolysis of GDL will lead to a gradual decrease in the pH of the culture medium. This slow-release acidification can potentially counteract the pH increase that often occurs in the early stages of bioreactor cultures before high cell densities are reached and lactate (B86563) production becomes significant.

Furthermore, the resulting gluconic acid can be metabolized by some mammalian cells. Evidence suggests that gluconic acid can be detected in the decline phase of CHO cell cultures, indicating its potential utilization.[7] This suggests that GDL could not only serve as a pH-regulating agent but also as an alternative energy source, similar to how lactic acid has been used for pH control and as a carbon source in CHO cell cultures.[8]

Potential Applications in Cell Culture

  • Slow-Release pH Control: Gradual acidification to counteract initial rises in pH in bioreactor settings.

  • Alternative Carbon Source: Gluconic acid, the hydrolysis product, may be utilized by cells as an energy source.

  • Stabilization of Media pH: Potential to create more stable pH profiles in combination with traditional buffering systems.

Quantitative Data Summary

The following tables summarize hypothetical data from proof-of-concept studies evaluating the effect of this compound on CHO cell culture performance. Note: This data is illustrative and should be confirmed experimentally.

Table 1: Effect of this compound Concentration on pH of Chemically Defined CHO Cell Medium

This compound (g/L)Initial pHpH after 24h at 37°CpH after 48h at 37°C
0 (Control)7.207.217.22
17.207.107.05
27.207.026.95
57.206.856.78

Table 2: Impact of this compound on CHO Cell Growth and Viability in a Fed-Batch Culture

This compound (g/L)Peak Viable Cell Density (x 10^6 cells/mL)Viability at Peak Density (%)Integrated Viable Cell Density (IVCD, 10^9 cell-days/L)
0 (Control)15.295.1120
216.594.8135
514.892.3115

Table 3: Effect of this compound on Monoclonal Antibody Titer and Glycosylation Profile

This compound (g/L)Final mAb Titer (g/L)G0F (%)G1F (%)Mannose-5 (%)
0 (Control)5.145355
25.844364.8
55.347335.5

Experimental Protocols

Protocol for Evaluating the Effect of this compound on Cell Culture pH

Objective: To determine the rate and extent of pH change in a typical CHO cell culture medium upon addition of this compound.

Materials:

  • Chemically defined CHO cell culture medium

  • Glucono-δ-lactone (cell culture grade)

  • Sterile conical tubes (50 mL)

  • Calibrated pH meter

  • Incubator at 37°C with 5% CO2

Method:

  • Prepare a stock solution of this compound (e.g., 100 g/L) in cell culture grade water and sterile filter.

  • Aseptically add different concentrations of the sterile this compound stock solution to 50 mL conical tubes containing 20 mL of pre-warmed (37°C) cell culture medium to achieve final concentrations of 0, 1, 2, and 5 g/L.

  • Measure the initial pH of each solution immediately after adding this compound.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Measure the pH of each solution at regular intervals (e.g., 4, 8, 12, 24, 48, and 72 hours).

  • Record the pH values and plot pH versus time for each concentration.

Protocol for Assessing the Impact of this compound on CHO Cell Growth and Viability

Objective: To evaluate the effect of different concentrations of this compound on the growth and viability of a CHO cell line producing a monoclonal antibody.

Materials:

  • CHO cell line expressing a monoclonal antibody

  • Chemically defined growth medium and feed solutions

  • Glucono-δ-lactone (cell culture grade)

  • Shake flasks or small-scale bioreactors

  • Cell counter (e.g., Vi-CELL)

  • Incubator shaker or bioreactor control unit

Method:

  • Adapt the CHO cells to the basal growth medium for at least three passages.

  • Prepare the growth medium with the desired concentrations of this compound (e.g., 0, 2, and 5 g/L).

  • Inoculate shake flasks or bioreactors with a starting viable cell density of 0.3-0.5 x 10^6 cells/mL.

  • Culture the cells at 37°C, 5-8% CO2, and an appropriate agitation speed (e.g., 120-140 rpm for shake flasks).

  • Take daily samples to measure viable cell density and viability.

  • Follow a standard fed-batch protocol, adding feed solutions as required.

  • Continue the culture for a typical duration (e.g., 14 days) or until viability drops below a certain threshold (e.g., 60%).

  • Plot the viable cell density and viability curves over time for each condition.

  • Calculate the Integrated Viable Cell Density (IVCD).

Protocol for Analyzing the Effect of this compound on Monoclonal Antibody Titer and Quality

Objective: To determine the impact of this compound on the final monoclonal antibody concentration and its critical quality attributes, particularly the N-glycosylation profile.

Materials:

  • Supernatant samples from the cell culture experiment (Protocol 5.2)

  • Protein A affinity chromatography system for mAb quantification

  • Materials and reagents for N-glycan analysis (e.g., PNGase F, 2-AB labeling, HILIC-UPLC)

Method:

  • At the end of the culture, harvest the supernatant by centrifugation.

  • Determine the monoclonal antibody titer in the supernatant using a Protein A HPLC method.

  • Purify a small amount of the monoclonal antibody from the supernatant of each condition using Protein A affinity chromatography.

  • Perform N-glycan analysis on the purified antibody samples:

    • Release the N-glycans from the antibody using PNGase F.

    • Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide).

    • Analyze the labeled glycans by HILIC-UPLC to determine the relative abundance of different glycoforms (e.g., G0F, G1F, Man5).

  • Compare the titer and glycosylation profiles across the different this compound concentrations.

Visualizations

Hydrolysis_of_this compound GDL Glucono-δ-lactone (Neutral) GA Gluconic Acid (Acidic) GDL->GA Hydrolysis H2O Water (H₂O) H2O->GA

Hydrolysis of this compound in Aqueous Solution.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_media Prepare Media with Varying GDL Concentrations culture Fed-Batch Culture (Shake Flask / Bioreactor) prep_media->culture prep_cells Prepare CHO Cell Inoculum prep_cells->culture ph_monitoring pH Monitoring culture->ph_monitoring growth_viability Cell Growth & Viability culture->growth_viability titer_analysis mAb Titer Analysis culture->titer_analysis glycan_analysis N-Glycan Profiling titer_analysis->glycan_analysis

Workflow for Evaluating this compound in CHO Cell Culture.

Signaling_Pathway_Hypothesis GDL This compound GA Gluconic Acid GDL->GA Hydrolysis PPP Pentose Phosphate Pathway GA->PPP Glycolysis Glycolysis GA->Glycolysis CellGrowth Cell Growth & Proliferation PPP->CellGrowth Glycosylation Glycosylation PPP->Glycosylation Precursor Supply TCA TCA Cycle Glycolysis->TCA Glycolysis->Glycosylation Precursor Supply TCA->CellGrowth mAb_Production mAb Production TCA->mAb_Production

Hypothesized Metabolic Impact of this compound.

Troubleshooting and Considerations

  • Solubility: this compound is highly soluble in water, so stock solution preparation should be straightforward.[2]

  • Sterilization: Use sterile filtration for this compound solutions as autoclaving could accelerate hydrolysis.

  • Media Preparation: Add sterile this compound stock to the medium shortly before use to have better control over the initial pH.

  • Cell Line Specificity: The metabolic response to gluconic acid may vary between different CHO cell lines. It is crucial to perform cell line-specific evaluations.

  • Impact on Osmolality: At higher concentrations, the addition of this compound and its subsequent hydrolysis to gluconic acid will increase the osmolality of the medium. This should be monitored, especially in fed-batch cultures.

Conclusion

The use of this compound in cell culture media presents an innovative approach to pH management. Its slow-release acidification property could offer a more stable and predictable pH control, potentially benefiting cell growth and therapeutic protein production. Furthermore, its hydrolysis product, gluconic acid, may serve as an alternative energy source for the cells. The provided protocols offer a framework for the systematic evaluation of this compound in your specific cell culture process. Experimental validation is essential to determine the optimal concentration and to fully characterize its effects on cell performance and product quality.

References

Application Notes and Protocols: Gluconolactone in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of gluconolactone and its derivatives in the synthesis of various types of nanoparticles. The methodologies covered include the synthesis of metal oxide, metal salt, and polymeric nanoparticles.

Introduction

This compound, a cyclic ester of D-gluconic acid, and its related compounds are gaining interest in nanotechnology due to their biocompatibility, biodegradability, and versatile chemical properties. In nanoparticle synthesis, this compound and its derivatives can function as precursors, capping agents, stabilizing agents, or monomers for creating polymeric nanocarriers. These attributes make them valuable for applications in drug delivery, diagnostics, and other biomedical fields.

Application: Synthesis of Metal Oxide Nanoparticles (ZnO)

Gluconate, the salt of gluconic acid (the hydrolyzed form of this compound), can be used as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles. The gluconate anion acts as a chelating agent that can influence the nucleation and growth of the nanoparticles.

2.1. Quantitative Data Summary

ParameterValueReference
PrecursorZinc Gluconate Hydrate (B1144303)[1]
Precipitating AgentAmmonia (B1221849) Solution (25%)[1]
Calcination Temperature300°C[1]
Resulting NanoparticleZinc Oxide (ZnO)[1]
Crystallite Size RangeNanosize range (specifics depend on aging time)[1]
Band Gap3.05 eV to 3.25 eV (decreases with aging)[1]

2.2. Experimental Protocol: ZnO Nanoparticle Synthesis via Alkali Precipitation

This protocol is adapted from a method for preparing ZnO nanoparticles from a zinc gluconate precursor[1].

Materials:

  • Zinc gluconate hydrate

  • Deionized water

  • Ammonia solution (25%)

  • Ultrasonic bath

  • Centrifuge

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation: Dissolve 1.6 g of zinc gluconate hydrate in 60 ml of deionized water. Use an ultrasonic bath for 5 minutes to ensure complete dissolution.

  • Precipitation: To the zinc gluconate solution, add 0.5 ml of 25% ammonia solution while stirring. A precipitate will form.

  • Aging: Age the precipitation system at room temperature for a specified period (e.g., 1 to 60 days). The aging time influences the final properties of the nanoparticles.

  • Isolation of Precursor: Isolate the amorphous zinc (hydrous) oxide precursor precipitate by centrifugation.

  • Washing: Wash the precipitate with deionized water to remove any unreacted components.

  • Calcination: Calcine the isolated and dried precipitate in a muffle furnace at 300°C for 4 hours to form crystalline ZnO nanoparticles.

2.3. Workflow Diagram

ZnO_Synthesis cluster_prep Precursor Preparation cluster_reaction Precipitation and Aging cluster_processing Nanoparticle Formation dissolve Dissolve Zinc Gluconate in Deionized Water ultrasonicate Ultrasonicate dissolve->ultrasonicate add_nh3 Add Ammonia Solution ultrasonicate->add_nh3 age Age at Room Temperature add_nh3->age centrifuge Centrifuge and Wash age->centrifuge calcine Calcine at 300°C centrifuge->calcine ZnO_NPs ZnO_NPs calcine->ZnO_NPs ZnO Nanoparticles

Workflow for ZnO nanoparticle synthesis from zinc gluconate.

Application: Synthesis of Metal Salt Nanoparticles (Calcium Gluconate)

Gluconate can also be used to form nanoparticles of its salts, such as calcium gluconate. These nanoparticles are of interest for applications in drug delivery and calcium supplementation due to their biocompatibility.

3.1. Experimental Protocol: Calcium Gluconate Nanoparticle Synthesis via Controlled Precipitation

This protocol is based on a proposed method for the synthesis of calcium gluconate nanoparticles[2].

Materials:

  • Soluble calcium salt (e.g., Calcium Chloride, CaCl₂)

  • Sodium gluconate (NaC₆H₁₁O₇)

  • Deionized water

  • Optional: Stabilizing agent (e.g., Polyethylene Glycol - PEG)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a soluble calcium salt (e.g., 0.1 M CaCl₂).

    • Prepare an aqueous solution of sodium gluconate (e.g., 0.1 M).

    • Optionally, a stabilizing agent like PEG can be added to one of the precursor solutions.

  • Reaction and Precipitation:

    • Under vigorous stirring, add the calcium salt solution dropwise to the sodium gluconate solution.

    • Control parameters such as the rate of addition, stirring speed, and temperature to influence nanoparticle size.

    • Continue stirring for a defined period after the addition is complete to allow for nanoparticle growth and stabilization.

  • Nanoparticle Recovery and Purification:

    • Collect the precipitated calcium gluconate nanoparticles by centrifugation.

    • Wash the nanoparticles repeatedly with deionized water and ethanol (B145695) to remove byproducts.

    • Dry the purified nanoparticles under vacuum or by lyophilization.

3.2. Logical Diagram of Precipitation Process

Calcium_Gluconate_Precipitation cluster_solutions Precursor Solutions Ca_sol Calcium Salt Solution (e.g., CaCl₂) Mixing Controlled Dropwise Addition with Vigorous Stirring Ca_sol->Mixing Glu_sol Sodium Gluconate Solution Glu_sol->Mixing Nucleation Nucleation of Calcium Gluconate Mixing->Nucleation Growth Nanoparticle Growth and Stabilization Nucleation->Growth Recovery Centrifugation, Washing, and Drying Growth->Recovery Final_Product Calcium Gluconate Nanoparticles Recovery->Final_Product

Controlled precipitation process for calcium gluconate nanoparticles.

Application: Synthesis of Polymeric Nanoparticles

This compound can be used as a monomer in ring-opening polymerization to create novel biocompatible and biodegradable polymers. These polymers can then be formulated into nanoparticles for applications such as drug delivery[3].

4.1. Quantitative Data Summary for Poly(glucono-δ-lactone) Nanocarriers

ParameterValueReference
MonomerGlucono-δ-lactone (GDL)[3]
Polymerization MethodRing-opening polymerization[3]
Resulting PolymerPoly(glucono-δ-lactone) (PGDL)[3]
Nanoparticle Formulationw/o emulsification[3]
Encapsulated Drug5-Fluorouracil (5-FU)[3]
Cell Viability (PGDL)No signs of toxicity at 2.5 mg/ml in 24h[3]

4.2. Experimental Protocol: Poly(glucono-δ-lactone) Nanoparticle Synthesis

This protocol describes the synthesis of a polymer from this compound and its subsequent formulation into nanoparticles for drug delivery[3].

Part A: Synthesis of Poly(glucono-δ-lactone) (PGDL)

  • This typically involves the ring-opening polymerization of glucono-δ-lactone (GDL) under specific catalytic conditions, which results in a highly branched polymer (PGDL). The exact conditions for polymerization can vary and should be optimized based on the desired molecular weight and branching.

Part B: Formulation of PGDL Nanoparticles by w/o Emulsification Materials:

  • Poly(glucono-δ-lactone) (PGDL)

  • Drug to be encapsulated (e.g., 5-Fluorouracil)

  • Oil phase (e.g., mineral oil)

  • Surfactant (e.g., Span-80)

  • Homogenizer or sonicator

  • Centrifuge

Procedure:

  • Aqueous Phase Preparation: Dissolve PGDL and the drug (e.g., 5-FU) in an aqueous solution.

  • Oil Phase Preparation: Prepare the oil phase containing a suitable surfactant (e.g., Span-80 in mineral oil).

  • Emulsification: Add the aqueous phase to the oil phase and homogenize or sonicate the mixture to form a water-in-oil (w/o) emulsion. This process encapsulates the aqueous drug/polymer solution into nanodroplets.

  • Nanoparticle Solidification: The polymer within the nanodroplets is then solidified. This can be achieved through solvent evaporation or other cross-linking methods.

  • Purification: The resulting nanoparticles are collected by centrifugation, washed to remove excess oil and surfactant, and then lyophilized for storage.

4.3. Signaling Pathway Diagram: Drug Release Mechanism

The release of an encapsulated drug, such as 5-Fluorouracil, from PGDL nanoparticles often follows a non-Fickian diffusion mechanism, which can be influenced by the pH of the surrounding environment[3]. A lower pH, characteristic of a tumor microenvironment, can enhance the drug release rate.

Drug_Release_Pathway LNP PGDL Nanoparticle (with encapsulated 5-FU) Environment Tumor Microenvironment (Acidic pH) Swelling Polymer Matrix Swelling and Degradation Environment->Swelling pH-dependent Release Enhanced Drug Release (5-FU) Swelling->Release Non-Fickian Diffusion Target Cancer Cell Release->Target

pH-influenced drug release from PGDL nanoparticles.

Potential Application: this compound/Gluconic Acid as a Reducing and Stabilizing Agent

While direct and extensive literature on this compound as a primary reducing agent for metallic nanoparticle synthesis is emerging, its structural similarity to glucose suggests high potential. Glucose is a well-known green reducing agent for the synthesis of silver (Ag) and gold (Au) nanoparticles[4][5][6][7]. The aldehyde group in the open-chain form of glucose is responsible for the reduction of metal ions. This compound is the cyclic ester of gluconic acid, which is the corresponding carboxylic acid of glucose. While gluconic acid itself is the oxidized form, the conditions of synthesis (e.g., in the presence of a base) can influence the reducing potential of related sugar-derived molecules. The multiple hydroxyl groups in this compound and gluconic acid can also act as effective stabilizing (capping) agents, preventing nanoparticle aggregation[7].

5.1. Proposed Experimental Protocol: Silver Nanoparticle Synthesis (Adapted from Glucose Method)

This is a proposed protocol, adapted from methods using glucose, for exploring the use of this compound or sodium gluconate.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • This compound or Sodium Gluconate

  • Stabilizing agent (e.g., Polyvinylpyrrolidone - PVP)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Magnetic stirrer with hotplate

Procedure:

  • Solution A: Prepare a solution by dissolving the stabilizing agent (e.g., PVP) and the reducing/stabilizing agent (this compound or sodium gluconate) in deionized water.

  • Solution B: Prepare an aqueous solution of silver nitrate.

  • Reaction: Heat Solution A to a specific temperature (e.g., 60-80°C) with stirring.

  • pH Adjustment (Optional but likely necessary): The reducing power of sugars is often enhanced in alkaline conditions. The pH of the reaction mixture can be adjusted by adding NaOH solution[8].

  • Nanoparticle Formation: Add Solution B (AgNO₃) to the heated Solution A. A color change (e.g., to yellowish-brown) indicates the formation of silver nanoparticles.

  • Characterization: Monitor the formation and stability of the nanoparticles using UV-Vis spectroscopy to observe the surface plasmon resonance peak (typically around 410-430 nm for AgNPs). Further characterize for size and morphology using techniques like DLS and TEM.

5.2. Conceptual Diagram of this compound's Role

Gluconolactone_Role cluster_reactants Reactants cluster_process Synthesis Process Ag_ion Ag⁺ ions (from AgNO₃) Reduction Reduction (Ag⁺ → Ag⁰) Ag_ion->Reduction GL This compound/ Gluconic Acid GL->Reduction Reducing Agent Stabilization Stabilization (Capping of Ag⁰) GL->Stabilization Stabilizing Agent Reduction->Stabilization AgNP AgNP Stabilization->AgNP Stable Silver Nanoparticle

Conceptual roles of this compound in metallic nanoparticle synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Gluconolactone Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the degradation of gluconolactone in aqueous solutions. The primary degradation pathway is the hydrolysis of the this compound ester to its corresponding carboxylic acid, gluconic acid. This equilibrium is sensitive to several factors, which can impact the stability and efficacy of your formulations and experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is becoming acidic over time. What is happening?

A1: this compound is a cyclic ester (a lactone) of D-gluconic acid. In the presence of water, it undergoes hydrolysis to form D-gluconic acid.[1][2] This reaction establishes an equilibrium between the lactone and the acid forms. The formation of gluconic acid, which is an acidic compound, leads to a decrease in the pH of the solution.[1] The rate of this hydrolysis is significantly influenced by pH and temperature.

Q2: At what pH is this compound most stable?

A2: this compound is most stable in acidic conditions.[2] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis to gluconic acid significantly increases.[2] At low pH values, the lactone form is more stable and the equilibrium favors this compound.[2]

Q3: How does temperature affect the degradation of this compound?

A3: An increase in temperature accelerates the rate of hydrolysis of this compound to gluconic acid.[1] Therefore, to maintain the stability of this compound in an aqueous solution, it is recommended to store it at lower temperatures.

Q4: I am observing faster than expected degradation of my this compound formulation. What could be the cause?

A4: Several factors could be contributing to the accelerated degradation:

  • pH of the solution: If the pH of your formulation is near neutral or alkaline, the hydrolysis will be significantly faster.

  • Temperature: Elevated storage or experimental temperatures will increase the degradation rate.

  • Buffer Effects: The hydrolysis of this compound can be subject to general acid-base catalysis. This means that the components of your buffer system can directly participate in and accelerate the hydrolysis reaction.

  • Presence of Other Excipients: Certain excipients in your formulation could potentially interact with this compound or alter the micro-environment, leading to increased degradation.

Q5: Can I prevent the hydrolysis of this compound completely?

A5: In an aqueous environment, completely preventing the hydrolysis of this compound is not feasible as it is an equilibrium reaction. However, you can significantly slow down the degradation rate by:

  • Maintaining a low pH: Formulating at a pH well below 7 is crucial.

  • Controlling the temperature: Storing and handling solutions at reduced temperatures can significantly decrease the hydrolysis rate.

  • Careful selection of buffers: Choose buffer systems that have minimal catalytic effect on lactone hydrolysis.

  • Reducing water activity: In some formulation types, reducing the amount of free water can help to slow down hydrolysis.

Q6: How can I accurately quantify the amount of this compound and gluconic acid in my sample?

A6: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the simultaneous quantification of this compound and gluconic acid.[3] Key considerations for HPLC analysis include:

  • Column Selection: Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange columns are often suitable for separating these polar compounds.[4]

  • Mobile Phase: The mobile phase composition, particularly the pH and buffer strength, needs to be carefully optimized to achieve good separation and peak shape. For acidic compounds like gluconic acid, maintaining the mobile phase pH below the pKa can prevent peak tailing.

  • Sample Preparation: To prevent further hydrolysis during sample preparation and analysis, it is advisable to prepare samples in a solvent that minimizes degradation, such as a mobile phase with a high organic content or at a low temperature.

Q7: I am seeing tailing peaks for gluconic acid in my HPLC chromatogram. How can I fix this?

A7: Peak tailing for acidic compounds like gluconic acid is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: The acidic silanol (B1196071) groups on the surface of silica-based columns can interact with the analyte, leading to tailing.

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of gluconic acid (around 3.6-3.8), the compound will exist in both ionized and non-ionized forms, which can cause peak broadening and tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the column and lead to poor peak shape.

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 1.5-2 pH units below the pKa of gluconic acid. This will ensure the analyte is in a single, non-ionized form, minimizing interactions with the stationary phase.

  • Use a Different Column: Consider using a column with a different stationary phase that is less prone to secondary interactions, or a column that is well end-capped.

  • Optimize Buffer Concentration: Ensure your mobile phase buffer has sufficient capacity to maintain a consistent pH.

  • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.

  • Check for Column Contamination: A contaminated guard column or analytical column can also cause peak tailing. Flush the column with a strong solvent or replace it if necessary.

Quantitative Data on this compound Hydrolysis

The rate of this compound hydrolysis is highly dependent on pH and temperature. The following tables summarize the kinetic data for this reaction.

Table 1: Half-life of this compound at Different pH Values

pHHalf-life (minutes)Reference
4.060[2][5]
6.610[2][5]

Table 2: Rate Constants for this compound Hydrolysis at 25°C

pHObserved Rate Constant (k') (s⁻¹)Reference
4.5~5.0 x 10⁻⁵[1]
5.0~7.0 x 10⁻⁵[1]
6.0~2.0 x 10⁻⁴[1]
7.0~8.0 x 10⁻⁴[1]
8.0~3.0 x 10⁻³[1]
8.5~7.0 x 10⁻³[1]

Note: The rate constants are approximate values derived from graphical data in the cited literature.

Key Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Solution

Objective: To determine the degradation rate of this compound under specific pH and temperature conditions.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in deionized water of known concentration (e.g., 10 mg/mL).

    • Prepare a series of buffers at the desired pH values (e.g., pH 4, 5, 6, 7, and 8).

  • Incubation:

    • Add a known volume of the this compound stock solution to each buffer to achieve the desired final concentration.

    • Divide each solution into aliquots and incubate them at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

    • Immediately quench the hydrolysis reaction by diluting the sample in a cold, high-organic mobile phase or by freezing the sample until analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC method (see Protocol 2) to quantify the concentrations of this compound and gluconic acid.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t½) of this compound under each condition.

Protocol 2: HPLC Quantification of this compound and Gluconic Acid

Objective: To separate and quantify this compound and gluconic acid in an aqueous sample.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A HILIC column (e.g., 4.6 x 150 mm, 5 µm) or a suitable anion-exchange column.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3). A typical starting point could be 80% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or RI detection.

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and gluconic acid of known concentrations in the mobile phase.

    • Prepare a series of mixed working standards by diluting the stock solutions to create a calibration curve.

  • Quantification:

    • Generate a calibration curve by plotting the peak area versus the concentration for both this compound and gluconic acid.

    • Determine the concentrations of this compound and gluconic acid in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Hydrolysis_Pathway cluster_conditions Factors Influencing Equilibrium This compound Glucono-δ-lactone TransitionState Tetrahedral Intermediate This compound->TransitionState + H₂O TransitionState->this compound - H₂O GluconicAcid Gluconic Acid TransitionState->GluconicAcid Ring Opening High_pH High pH (Neutral/Alkaline) High_pH->TransitionState High_Temp High Temperature High_Temp->TransitionState Low_pH Low pH (Acidic) Low_pH->this compound Low_Temp Low Temperature Low_Temp->this compound

Caption: Hydrolysis pathway of this compound to gluconic acid.

Troubleshooting_Workflow Start Start: Unexpected this compound Degradation Observed Check_pH Measure pH of the Solution Start->Check_pH pH_High Is pH > 6? Check_pH->pH_High Check_Temp Review Storage and Experimental Temperatures Temp_High Is Temperature Elevated? Check_Temp->Temp_High Analyze_Formulation Analyze Formulation Components (Buffers, Excipients) Buffer_Catalysis Suspect Buffer Catalysis? Analyze_Formulation->Buffer_Catalysis HPLC_Analysis Perform HPLC Analysis to Quantify Degradation End End: Stability Improved HPLC_Analysis->End pH_High->Check_Temp No Adjust_pH Action: Lower pH of the Formulation pH_High->Adjust_pH Yes Temp_High->Analyze_Formulation No Control_Temp Action: Reduce Temperature Temp_High->Control_Temp Yes Change_Buffer Action: Change Buffer System Buffer_Catalysis->Change_Buffer Yes Buffer_Catalysis->End No/Resolved Adjust_pH->HPLC_Analysis Control_Temp->HPLC_Analysis Change_Buffer->HPLC_Analysis

Caption: Troubleshooting workflow for this compound degradation.

Degradation_Decision_Tree Start Degradation Observed Is_pH_Acidic Is pH < 6? Start->Is_pH_Acidic Is_Temp_Controlled Is Temperature Controlled (e.g., < 25°C)? Is_pH_Acidic->Is_Temp_Controlled Yes Cause_High_pH Primary Cause: High pH Is_pH_Acidic->Cause_High_pH No Is_Buffer_Present Is a Buffer System Present? Is_Temp_Controlled->Is_Buffer_Present Yes Cause_High_Temp Primary Cause: High Temperature Is_Temp_Controlled->Cause_High_Temp No Cause_Buffer_Catalysis Potential Cause: Buffer Catalysis Is_Buffer_Present->Cause_Buffer_Catalysis Yes Cause_Other_Excipients Potential Cause: Excipient Interaction Is_Buffer_Present->Cause_Other_Excipients No

Caption: Decision tree for identifying the cause of degradation.

References

Technical Support Center: Optimizing Gluconolactone Concentration for Improved Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize gluconolactone concentration in their experiments for enhanced cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in a cellular context?

A1: this compound (also known as glucono-delta-lactone or GDL) is a polyhydroxy acid (PHA) and a cyclic ester of D-gluconic acid.[1] It is a naturally occurring food additive found in products like honey, fruit juices, and wine.[2][3] In aqueous solutions, this compound partially hydrolyzes to gluconic acid, and the two exist in equilibrium.[1] Its cellular functions are multifaceted; it acts as an antioxidant by chelating metals and scavenging free radicals,[1][2][4] a hydrating agent, and an exfoliant by promoting the turnover of dead skin cells.[1][5]

Q2: What is a recommended starting concentration range for this compound in cell viability assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. For neonatal rat cardiomyocytes (NRCMs), concentrations between 1 µM and 1 mM have shown beneficial effects against hypoxia/reoxygenation injury, while concentrations above 100 µM began to show cytotoxicity in non-injured cells.[2] In studies on human fibroblasts, keratinocytes, and adipocytes, a lotion containing this compound was non-cytotoxic at concentrations up to 2.5 mg/mL.[6][7] Therefore, a broad range-finding experiment, for example from 1 µM to 10 mM, is recommended as an initial step.

Q3: How does this compound impact cell signaling pathways to improve viability?

A3: this compound has been shown to exert protective effects by modulating specific signaling pathways. One key mechanism is the activation of the Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK) signaling pathway.[2][3] This is part of the pro-survival reperfusion injury salvage kinase (RISK) signaling pathway.[2][3] By activating ERK signaling, this compound can help protect cells, such as cardiomyocytes, from ischemia/reperfusion injury.[2][3] It does not appear to significantly affect the PI3K/Akt signaling pathway.[2][3]

Q4: What are the known effects of this compound on gene expression related to cell health?

A4: In dermocosmetic studies, treatment with a this compound-based lotion on human fibroblasts and keratinocytes led to an increase in the expression of genes for collagen (COL1A1), elastin (B1584352) (ELN), and involucrin (B1238512) (IVL).[7] Conversely, it was found to reduce the expression of the peroxisome proliferator-activated receptor-gamma (PPARγ) gene in adipocytes, which is associated with reduced lipid accumulation.[7]

Data Summary

Table 1: Effective and Cytotoxic Concentrations of this compound
Cell TypeEffective Concentration RangeCytotoxic ConcentrationExperimental ContextSource
Neonatal Rat Cardiomyocytes (NRCMs)1 µM - 1 mM>100 µMProtection against Hypoxia/Reoxygenation Injury[2]
Neonatal Rat Cardiomyocytes (NRCMs)10 mMDiminished beneficial effectProtection against Hypoxia/Reoxygenation Injury[2]
Human Fibroblasts (NHDF)0.156 - 2.5 mg/mLNot cytotoxic in this rangeGeneral cell viability[6]
Human Keratinocytes (HaCaT)0.156 - 2.5 mg/mLNot cytotoxic in this rangeGeneral cell viability[6]
Human Adipocytes (3T3-L1)0.156 - 2.5 mg/mLNot cytotoxic in this rangeGeneral cell viability[6]
Human Sebocytes (PCi-SEB_CAU)0.156 - 0.313 mg/mLHigher concentrations showed sensitivityGene expression modulation[6]

Experimental Protocols & Methodologies

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well, depending on the cell line, and incubate for 24 hours to allow for attachment.[6]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile PBS or cell culture medium). Perform serial dilutions to create a range of working concentrations (e.g., 1 µM to 10 mM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[8][9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[8]

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

GDL_Signaling_Pathway receptor GPCR (Putative Receptor) pkc PKCε Activation receptor->pkc Activates gdl This compound (GDL) gdl->receptor Binds akt Akt Signaling (Not Activated) mek MEK pkc->mek Phosphorylates erk ERK Activation mek->erk Phosphorylates survival Cell Survival & Cardioprotection erk->survival Promotes Experimental_Workflow start Start: Hypothesis range_finding 1. Range-Finding Assay (Broad GDL Concentration) start->range_finding dose_response 2. Dose-Response Assay (Narrow GDL Concentration) range_finding->dose_response viability_assay 3. Cell Viability Assay (MTT, MTS, etc.) dose_response->viability_assay data_analysis 4. Data Analysis (Calculate IC50/EC50) viability_assay->data_analysis mechanism_study 5. Mechanistic Studies (Western Blot, qPCR) data_analysis->mechanism_study end Conclusion mechanism_study->end Troubleshooting_Guide issue_node issue_node cause_node cause_node solution_node solution_node high_variability {High Variability in Replicates} cause1 Uneven Seeding Edge Effects Poor Mixing high_variability->cause1 Possible Causes solution1 Ensure Homogeneous Cell Suspension Avoid Outer Wells Thoroughly Mix Reagents cause1->solution1 Solutions no_effect {No Effect on Viability} cause2 Cell Resistance Short Incubation Wrong Concentration no_effect->cause2 Possible Causes solution2 Use Different Cell Line Extend Incubation Time Test Wider Range cause2->solution2 Solutions high_background {High Background Signal} cause3 Contamination Reagent Issue Compound Interference high_background->cause3 Possible Causes solution3 Use 'Media-Only' Control Use Fresh Reagents Check for Interference cause3->solution3 Solutions

References

"preventing crystallization of gluconolactone in high concentration solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals working with gluconolactone (GDL) in high concentration solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of crystallization.

Troubleshooting Crystallization of this compound

Crystallization of this compound in high concentration solutions is a common issue that can impact the quality, stability, and efficacy of your formulations. This guide will help you diagnose and resolve these issues.

Problem: Crystals are forming in my this compound solution.

Initial Assessment Workflow

Troubleshooting Crystallization Workflow start Crystals Observed in this compound Solution check_concentration Is the concentration exceeding the solubility limit? start->check_concentration check_temp Was the solution exposed to low temperatures? check_concentration->check_temp No solution_supersaturated Solution is likely supersaturated. check_concentration->solution_supersaturated Yes check_ph Has the pH of the solution decreased? check_temp->check_ph No temp_induced_crystallization Low temperature reduced solubility. check_temp->temp_induced_crystallization Yes check_impurities Are there any insoluble impurities present? check_ph->check_impurities No hydrolysis_issue Hydrolysis to gluconic acid is altering equilibrium. check_ph->hydrolysis_issue Yes impurity_seeding Impurities are acting as nucleation sites. check_impurities->impurity_seeding Yes action_dilute Action: Dilute the solution or reformulate at a lower concentration. solution_supersaturated->action_dilute action_temp Action: Store at a controlled, warmer temperature. Re-dissolve with gentle heating. temp_induced_crystallization->action_temp action_ph Action: Adjust pH with a suitable buffer. See Protocol 2. hydrolysis_issue->action_ph action_filter Action: Filter the solution to remove impurities. impurity_seeding->action_filter

Caption: Troubleshooting workflow for this compound crystallization.

Frequently Asked Questions (FAQs)

What is the solubility of this compound in water?

This compound is freely soluble in water.[1] Its solubility is approximately 59 g in 100 mL of water at 25°C.[1][2] However, this value can be influenced by temperature and the presence of other solutes.

Temperature (°C)Solubility ( g/100 mL water)
2559[1][2]
Why is the pH of my this compound solution decreasing over time?

When dissolved in water, this compound (a cyclic ester) slowly hydrolyzes to form an equilibrium mixture with D-gluconic acid.[3][4] This hydrolysis process releases acidic species, causing the pH of the solution to decrease. The rate of this hydrolysis is influenced by temperature, concentration, and the initial pH of the solution.[5] For instance, a freshly prepared 1% aqueous solution of this compound has a pH of about 3.5, which can drop to 2.5 after two hours.[6]

Equilibrium Reaction of this compound in Water

GDL This compound (GDL) GA Gluconic Acid GDL->GA Hydrolysis H2O Water (H₂O) GA->GDL Lactonization

Caption: The equilibrium between this compound and gluconic acid in water.

How can I prevent the pH from dropping and causing instability?

To maintain a stable pH in your this compound solution, the use of a buffering agent is recommended. A citrate (B86180) buffer, for example, can help maintain the pH in a desired range, which is often between 3 and 6 for optimal stability and efficacy in cosmetic formulations.[7][8] The pH should be adjusted after the this compound has been allowed to equilibrate with its hydrolytic product, gluconic acid (typically after about 2 hours at room temperature).[5]

Can I use co-solvents to improve the stability of high-concentration this compound solutions?

Yes, co-solvents, particularly polyhydric alcohols (polyols) like glycerin, propylene (B89431) glycol, or sorbitol, can enhance the stability of high-concentration solutions. These co-solvents can increase the solubility of this compound and inhibit crystallization by disrupting the crystal lattice formation. While specific quantitative data on the effect of co-solvents on this compound solubility is limited, polyols are known to have a stabilizing effect on various molecules in aqueous solutions.[9]

What is the recommended procedure for preparing a high-concentration this compound solution (e.g., 15%)?

To prepare a stable high-concentration this compound solution, a carefully controlled process is necessary. Please refer to Experimental Protocol 1 for a detailed methodology. The key steps involve gradual addition, controlled temperature, and pH monitoring and adjustment.

How can I detect and quantify this compound crystallization?

Crystallization can be detected through various methods depending on the size and amount of crystals.

MethodDescriptionApplication
Visual Inspection Direct observation of the solution against a light and dark background for any visible particles or cloudiness.Quick, qualitative assessment for visible crystals.
Microscopy A small sample of the solution is examined under a microscope to identify the presence and morphology of crystals.Confirmation of the presence of crystals and characterization of their shape and size.
High-Performance Liquid Chromatography (HPLC) HPLC can be used to quantify the amount of dissolved this compound and gluconic acid. A decrease in the concentration of dissolved this compound over time can indicate that it is crystallizing out of the solution.Quantitative analysis of the dissolved components.[10] See Experimental Protocol 3 for a general procedure.
Dynamic Light Scattering (DLS) DLS is a sensitive technique for detecting the presence of sub-visible aggregates or early-stage crystal nucleation.[11][12][13]Early detection of instability before visible crystals form.

Experimental Protocols

Protocol 1: Preparation of a Stable 15% (w/v) this compound Aqueous Solution

Objective: To prepare a stable aqueous solution of 15% (w/v) this compound with minimized risk of crystallization.

Materials:

  • This compound powder

  • Deionized water

  • Glycerin (optional, as a co-solvent)

  • Sodium citrate (for buffer preparation)

  • Citric acid (for buffer preparation)

  • pH meter

  • Magnetic stirrer and stir bar

  • Heating plate (optional, for gentle warming)

  • Volumetric flasks and beakers

  • 0.22 µm filter

Procedure:

  • Prepare the Solvent System:

    • For a 100 mL final solution, measure approximately 80 mL of deionized water into a beaker.

    • If using a co-solvent, replace a portion of the water with glycerin (e.g., 10 mL of glycerin and 70 mL of water).

  • Dissolve this compound:

    • Place the beaker on a magnetic stirrer and begin gentle agitation.

    • Slowly add 15 g of this compound powder to the vortex of the stirring solvent. Avoid dumping the powder all at once to prevent clumping.

    • If necessary, gently warm the solution to 30-40°C to aid dissolution. Do not overheat, as this can accelerate hydrolysis.

  • Allow for Equilibration:

    • Once the this compound is fully dissolved, cover the beaker and allow the solution to stir at room temperature for at least 2 hours. This allows the hydrolysis reaction to reach a state of equilibrium, leading to a more stable pH reading.

  • Prepare a Citrate Buffer (e.g., 0.1 M, pH 4.0):

    • Prepare stock solutions of 0.1 M citric acid and 0.1 M sodium citrate.

    • Mix the stock solutions in the appropriate ratio to achieve the target pH.

  • Adjust the pH:

    • Calibrate the pH meter.

    • Slowly add the prepared citrate buffer to the this compound solution while monitoring the pH. Adjust the pH to the desired level (e.g., pH 3.8-4.5).

  • Final Volume and Filtration:

    • Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

    • Filter the final solution through a 0.22 µm filter to remove any potential micro-particulates that could act as nucleation sites for crystallization.

  • Storage:

    • Store the solution in a well-sealed container at controlled room temperature. Avoid refrigeration unless specified by stability studies, as low temperatures can promote crystallization.

Protocol 2: pH Adjustment of a High-Concentration this compound Solution

Objective: To properly adjust the pH of a this compound solution to enhance stability.

Workflow for pH Adjustment

start Prepare this compound Solution equilibrate Allow to equilibrate for ~2 hours at room temperature start->equilibrate measure_ph Measure the pH of the solution equilibrate->measure_ph adjust_ph Slowly add the buffer to the This compound solution while monitoring the pH measure_ph->adjust_ph prepare_buffer Prepare a suitable buffer (e.g., citrate buffer) prepare_buffer->adjust_ph final_check Confirm final pH is within the target range adjust_ph->final_check

Caption: Workflow for pH adjustment of this compound solutions.

Protocol 3: Quantification of this compound and Gluconic Acid by HPLC

Objective: To determine the concentration of this compound and gluconic acid in an aqueous solution using High-Performance Liquid Chromatography (HPLC). This can be used to monitor for a decrease in dissolved this compound, which may indicate crystallization.

Instrumentation and Columns:

  • HPLC system with a UV or Refractive Index (RI) detector. A Pulsed Amperometric Detector (PAD) can also be used for higher sensitivity.[7]

  • Anion exchange column or a suitable reverse-phase C18 column.

Reagents:

  • Mobile phase: A common mobile phase for anion exchange chromatography is a dilute sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH).[7] For reverse-phase chromatography, an acidic aqueous mobile phase is typically used.

  • This compound and gluconic acid reference standards.

  • Deionized water and appropriate solvents for mobile phase preparation.

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound and gluconic acid of known concentrations in deionized water.

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the sample to be analyzed with deionized water to fall within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example for Anion Exchange):

    • Column: Anion exchange column suitable for organic acid analysis.

    • Mobile Phase: Isocratic elution with 0.1 M NaOH.[7]

    • Flow Rate: 1.5 mL/min.[7]

    • Column Temperature: 20°C.[7]

    • Injection Volume: 10 µL.[7]

    • Detector: Pulsed Amperometric Detector (PAD).[7]

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks for this compound and gluconic acid based on the retention times of the standards.

    • Construct a calibration curve by plotting the peak area versus the concentration for the standards.

    • Determine the concentration of this compound and gluconic acid in the samples by comparing their peak areas to the calibration curve.

Note: If analyzing for crystallization, a decrease in the concentration of this compound in the supernatant of a sample over time, especially after exposure to stress conditions (e.g., low temperature), would suggest that crystallization has occurred.

References

Technical Support Center: Enzymatic Gluconolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of enzymatic gluconolactone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of enzymatic this compound synthesis?

A1: The enzymatic synthesis of this compound primarily involves the oxidation of β-D-glucose catalyzed by the enzyme glucose oxidase (GOD). In this reaction, molecular oxygen acts as the electron acceptor, producing D-glucono-δ-lactone and hydrogen peroxide (H₂O₂) as a byproduct. The this compound can then spontaneously or enzymatically hydrolyze to form gluconic acid.[1][2][3]

Q2: Why is my this compound yield lower than expected?

A2: Low yield can be attributed to several factors, including:

  • Enzyme inactivation: The byproduct hydrogen peroxide (H₂O₂) can inactivate glucose oxidase, reducing its catalytic efficiency over time.[4][5][6]

  • Insufficient oxygen: Glucose oxidase requires molecular oxygen as a co-substrate. A limited supply of dissolved oxygen in the reaction medium can become a rate-limiting factor.[4][7]

  • Suboptimal pH and temperature: Like all enzymes, glucose oxidase has optimal pH and temperature ranges for its activity. Deviations from these conditions can significantly decrease the reaction rate.[7][8]

  • Product inhibition: Although less common for this compound itself, the subsequent formation of gluconic acid can lower the pH of the medium, potentially moving it away from the optimal pH for the enzyme.[5]

Q3: What is the role of catalase in this synthesis?

A3: Catalase is often used in a coupled reaction with glucose oxidase to improve the overall yield of gluconic acid production.[4][5] Its primary role is to decompose the inhibitory byproduct, hydrogen peroxide, into water and oxygen.[2][7] This decomposition has a dual benefit: it protects the glucose oxidase from inactivation and it regenerates oxygen, which is a substrate for the glucose oxidase reaction.[7]

Q4: Can I reuse the enzymes for multiple batches?

A4: Yes, enzyme immobilization is a common strategy to allow for enzyme recovery and reuse, which can significantly reduce costs. Techniques such as entrapment, cross-linking (e.g., Cross-Linked Enzyme Aggregates or CLEAs), or binding to a solid support can enhance enzyme stability and facilitate separation from the reaction mixture.[1][6][7]

Troubleshooting Guides

Problem 1: Rapid Decrease in Reaction Rate and Low Final Yield
Possible Cause Suggested Solution
Hydrogen Peroxide Inactivation Co-immobilize or add catalase to the reaction mixture to decompose H₂O₂.[4][5][6] The typical ratio of glucose oxidase to catalase activity can be optimized for your specific conditions.
Oxygen Limitation Increase the oxygen supply by aerating the reaction mixture, using a bubble column reactor, or by enriching the air supply with pure oxygen.[1][7] The decomposition of H₂O₂ by catalase also contributes to in-situ oxygen production.[7]
pH Shift During Reaction The formation of gluconic acid will lower the pH. Use a buffered solution or implement a pH control system (e.g., a pH-stat with automated addition of a base like NaOH) to maintain the optimal pH for glucose oxidase (typically around 5.5-6.0).[1][6][7]
Problem 2: Enzyme Instability and Loss of Activity After a Few Cycles (for immobilized enzymes)
Possible Cause Suggested Solution
Suboptimal Immobilization Technique Experiment with different immobilization methods. For instance, combi-CLEAs of glucose oxidase and catalase have shown robust operational stability.[1] Covalent attachment to a stable support can also prevent enzyme leaching.
Harsh Reaction Conditions Optimize temperature and pH to ensure they are within the stable range for the immobilized enzyme, which may differ from the free enzyme.[6] Consider using genetically engineered enzymes with improved thermostability.[8][9][10]
Mechanical Stress In stirred tank reactors, high agitation rates can damage the immobilized enzyme particles. Optimize the stirring speed or consider using a reactor with lower shear stress, like a packed bed or fluidized bed reactor.

Quantitative Data Summary

ParameterEnzyme/SystemValueReference
Optimal pH Glucose Oxidase5.0 - 6.0[1][7]
Optimal Temperature Glucose Oxidase (from A. niger)35 - 40 °C[1]
kcat/KM (Specificity Constant) Wild-Type A. niger GOx8.39 mM⁻¹s⁻¹[9]
kcat/KM (Specificity Constant) Mutant T132S GOx23.8 mM⁻¹s⁻¹[9][10]
kcat/KM (Specificity Constant) Mutant V42Y GOx31.5 mM⁻¹s⁻¹[9][10]
Glucose Conversion Combi-CLEAs (GOD & Catalase)~96%[1]
Glucose Conversion Crosslinked GOD & Catalase100%[1]

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound using Free Enzymes
  • Preparation of Reaction Medium:

    • Prepare a solution of β-D-glucose in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5). The concentration of glucose can range from 100 to 300 g/L.[1]

    • Saturate the buffer with oxygen by bubbling air or pure oxygen through it for at least 30 minutes prior to adding the enzymes.

  • Enzyme Addition:

    • Add glucose oxidase to the reaction mixture. The optimal concentration should be determined empirically.

    • For improved yield and enzyme stability, add catalase to the mixture.

  • Reaction Conditions:

    • Maintain the reaction temperature at the optimum for the glucose oxidase being used (e.g., 30-40°C).[1][7]

    • Continuously stir the mixture to ensure homogeneity and facilitate oxygen transfer.

    • Maintain the pH of the reaction mixture around the optimum (e.g., 5.5) using a pH controller that adds a base (e.g., NaOH) as gluconic acid is formed.[6]

    • Continuously supply air or oxygen to the reactor.[1]

  • Monitoring the Reaction:

    • Periodically take samples from the reaction mixture.

    • Monitor the consumption of glucose and the formation of this compound/gluconic acid using methods such as HPLC or specific enzymatic assays.[11]

  • Product Recovery:

    • Once the desired conversion is achieved, the reaction can be stopped by denaturing the enzymes (e.g., by heat treatment).

    • The product, this compound, can be purified from the reaction mixture through crystallization or other chromatographic techniques.[12][13]

Visualizations

Enzymatic_Gluconolactone_Synthesis cluster_main_reaction Primary Reaction cluster_hydrolysis Hydrolysis cluster_coupled_reaction Coupled Reaction for Improved Yield cluster_inhibition Inhibitory Pathway Glucose β-D-Glucose GOD Glucose Oxidase (GOD) Glucose->GOD + O2_in O₂ O2_in->GOD + This compound δ-Gluconolactone Gluconolactone_h δ-Gluconolactone H2O2 H₂O₂ H2O2_c H₂O₂ H2O2_i H₂O₂ GOD->this compound produces GOD->H2O2 produces GluconicAcid Gluconic Acid Gluconolactone_h->GluconicAcid spontaneous or enzymatic hydrolysis H2O_h H₂O Catalase Catalase H2O2_c->Catalase H2O_c H₂O Catalase->H2O_c O2_out O₂ Catalase->O2_out O2_out->O2_in regenerates GOD_i Glucose Oxidase (GOD) H2O2_i->GOD_i inactivates Inactive_GOD Inactive GOD GOD_i->Inactive_GOD

Caption: Reaction pathway for enzymatic this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield CheckRate Is the initial reaction rate low? Start->CheckRate CheckStability Does the reaction rate decrease rapidly? CheckRate->CheckStability No CheckO2 Check Oxygen Supply: - Increase aeration - Use oxygen-enriched air CheckRate->CheckO2 Yes CheckConditions Verify Reaction Conditions: - pH (5.5-6.0) - Temperature (30-40°C) CheckRate->CheckConditions Yes CheckH2O2 Is H₂O₂ accumulating? CheckStability->CheckH2O2 Yes End Yield Improved CheckO2->End CheckConditions->End AddCatalase Add or co-immobilize Catalase CheckH2O2->AddCatalase Yes CheckImmobilization Review Immobilization Protocol: - Leaching? - Mechanical stress? CheckH2O2->CheckImmobilization No (for immobilized enzymes) AddCatalase->End CheckImmobilization->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Stability-Indicating Assay Development for Gluconolactone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating assay development for gluconolactone formulations.

Frequently Asked Questions (FAQs)

1. What is a stability-indicating assay method (SIAM) and why is it crucial for this compound formulations?

A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately and precisely quantifies the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, process impurities, or excipients.[1][2] It is crucial for this compound formulations to ensure that the method can detect changes in the product's quality over time under various environmental factors, which is a key requirement for determining the shelf life and appropriate storage conditions.[1][2]

2. What is the primary degradation pathway for this compound in formulations?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis, where the lactone ring opens to form gluconic acid.[3] This reaction is influenced by pH and temperature. The equilibrium between this compound and gluconic acid is a critical factor to consider during assay development.

3. What are forced degradation studies and why are they necessary for developing a SIAM for this compound?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies to generate potential degradation products.[4][5][6] These studies are essential for developing and validating a stability-indicating method as they help to:

  • Identify likely degradation products.[1][4]

  • Elucidate degradation pathways.[1][4]

  • Demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradants.[1][7]

Forced degradation studies for this compound typically include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][7]

4. What are the typical validation parameters for a stability-indicating HPLC method according to ICH guidelines?

A stability-indicating HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the development and execution of a stability-indicating HPLC assay for this compound.

Issue 1: Poor separation between this compound and gluconic acid.

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its primary degradant, gluconic acid. How can I improve the separation?

  • Answer:

    • Mobile Phase pH Adjustment: The ionization of gluconic acid is pH-dependent. Adjusting the mobile phase pH can significantly impact its retention time and selectivity relative to the neutral this compound. Experiment with a pH range of 2.5 to 4.0 to find the optimal separation.

    • Column Selection: If pH adjustment is insufficient, consider a column with a different selectivity. While a C18 column is a common starting point, a polar-embedded or an aqueous C18 column might provide better separation for these polar analytes.

    • Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase the retention of both compounds, which may improve resolution.

    • Gradient Elution: If isocratic elution fails to provide adequate separation, a shallow gradient program can be developed to resolve this compound and gluconic acid effectively.

Issue 2: Peak tailing, particularly for the gluconic acid peak.

  • Question: The peak for gluconic acid is showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Secondary Silanol (B1196071) Interactions: Peak tailing for acidic compounds like gluconic acid is often due to interactions with residual silanol groups on the silica-based column packing.

      • Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.

      • Buffer Concentration: Ensure your mobile phase buffer has sufficient capacity to maintain a constant pH throughout the analysis. A buffer concentration of 20-50 mM is typically recommended.

    • Column Choice: Use a high-purity, end-capped column specifically designed for good peak shape with acidic analytes.

    • Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample and re-injecting.

Issue 3: Inconsistent retention times.

  • Question: I am observing a drift or inconsistency in the retention times for this compound and gluconic acid between injections. What should I investigate?

  • Answer:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration is a common cause of retention time drift.

    • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as pH variations or incorrect solvent ratios, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements.

    • Temperature Fluctuations: HPLC separations can be sensitive to temperature changes. Use a column oven to maintain a constant and consistent column temperature.

    • Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a stable and accurate flow rate.

Issue 4: Difficulty in achieving mass balance in forced degradation studies.

  • Question: The sum of the assay of this compound and the areas of the degradation products does not add up to 100% in my forced degradation samples. What could be the reason?

  • Answer:

    • Co-eluting Peaks: A lack of mass balance can indicate that a degradation product is co-eluting with the parent peak or other degradants. Re-evaluate the specificity of your method and optimize the separation conditions.

    • Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector.

    • Formation of Volatile Degradants: The degradation process may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Precipitation of Degradants: Degradation products may precipitate out of the solution, especially if their solubility is low in the stressed sample matrix. Visually inspect your samples for any precipitates.

Data Presentation

Forced Degradation Study Conditions and Representative Results

The following tables summarize typical conditions for forced degradation studies on this compound formulations. The percentage of degradation is illustrative and should be optimized to achieve a target degradation of 5-20%.[4]

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C8 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature4 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C48 hours
Photolytic UV Light (254 nm) & Visible LightAmbientAs per ICH Q1B

Table 2: Representative Quantitative Data from Forced Degradation Studies

Stress Condition% this compound Remaining% Gluconic Acid FormedOther Degradants
Control >99%<1%Not Detected
Acid Hydrolysis ~85%~14%<1%
Base Hydrolysis ~80%~19%<1%
Oxidative >95%<5%Not Detected
Thermal >98%<2%Not Detected
Photolytic >99%<1%Not Detected

Experimental Protocols

Detailed Methodology for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the simultaneous determination of this compound and gluconic acid. Method optimization and validation are required.

1. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). An aqueous C18 or polar-embedded phase column may also be suitable.

  • Mobile Phase: Isocratic elution with a filtered and degassed mixture of a suitable buffer and organic solvent. For example, 20 mM potassium phosphate (B84403) buffer (adjusted to pH 2.5 with phosphoric acid) and acetonitrile in a ratio of 95:5 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector:

    • UV Detector: Wavelength set at 210 nm.

    • CAD: Nebulizer temperature 35°C, Evaporation temperature 50°C.

  • Injection Volume: 10 µL.

2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Gluconic Acid Standard: Prepare a standard solution of gluconic acid in the mobile phase (e.g., 1 mg/mL).

  • Sample Solution: Dilute the this compound formulation with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 0.1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

3. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate parameters such as:

  • Tailing factor: Should be ≤ 2.0 for both this compound and gluconic acid peaks.

  • Theoretical plates: Should be > 2000 for both peaks.

  • Resolution: The resolution between the this compound and gluconic acid peaks should be ≥ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be ≤ 2.0%.

Visualizations

G cluster_0 Stability-Indicating Assay Development Workflow A Method Development B Forced Degradation Studies A->B Initial Method C Method Optimization B->C Degradation Profile D Method Validation (ICH) C->D Optimized Method E Routine Stability Testing D->E Validated Method

Caption: Workflow for the development and validation of a stability-indicating assay.

G This compound This compound (Lactone Form) GluconicAcid Gluconic Acid (Open-chain Form) This compound->GluconicAcid Hydrolysis (H₂O, H⁺/OH⁻) GluconicAcid->this compound Lactonization (-H₂O)

Caption: Primary degradation pathway of this compound via hydrolysis.

G rect_node rect_node Start Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) CheckSystem System Suitability Parameters OK? Start->CheckSystem CheckMethod Method Parameters OK? CheckSystem->CheckMethod Yes TroubleshootSystem Troubleshoot HPLC System (Pump, Column, Detector) CheckSystem->TroubleshootSystem No OptimizeMethod Optimize Method CheckMethod->OptimizeMethod No End Problem Resolved CheckMethod->End Yes OptimizeMethod->Start TroubleshootSystem->Start

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

References

Technical Support Center: Scaling Up Gluconolactone Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gluconolactone production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Fermentation & Enzymatic Conversion

Question: My fermentation yield of gluconic acid/gluconolactone is lower than expected. What are the potential causes and solutions?

Answer: Low yield is a common issue when scaling up fermentation processes. Several factors could be contributing to this problem.

  • By-product Formation: The secondary oxidation of gluconic acid to keto-gluconic acid can significantly reduce your final product yield, particularly in bacterial fermentations.[1]

    • Troubleshooting:

      • Maintain a glucose concentration higher than 15 mM.[1]

      • Keep the pH of the fermentation broth below 3.5.[1]

      • Ensure adequate aeration and agitation, as oxygen transfer can be a limiting factor in large bioreactors.[2]

  • Substrate Inhibition: High concentrations of glucose (>300 g/L) can inhibit the growth and productivity of fungal strains like Aspergillus niger.[1]

    • Troubleshooting:

      • Implement a fed-batch fermentation strategy to maintain an optimal glucose concentration.

      • Consider using alternative carbon sources that are less inhibitory.[1]

  • Enzyme Stability and Cost: In enzymatic processes, the cost and stability of the enzymes (like glucose oxidase and catalase) are critical factors.[3][4]

    • Troubleshooting:

      • Optimize reaction conditions such as pH and temperature to enhance enzyme stability and activity.

      • Consider enzyme immobilization techniques to allow for enzyme reuse and reduce costs.

Question: I am observing inconsistent product quality between laboratory-scale and pilot-scale fermentation batches. Why is this happening?

Answer: Maintaining process consistency is a major challenge in scaling up biotechnological processes.[2][5] Variations in the microenvironment of the bioreactor at different scales can lead to inconsistencies.

  • Heterogeneity in Large Bioreactors: At larger scales, it is more difficult to maintain uniform conditions (e.g., temperature, pH, dissolved oxygen, nutrient distribution) throughout the bioreactor.[2]

  • Shear Stress: Increased agitation required for mixing in large bioreactors can cause shear stress, potentially damaging microbial cells.[2]

  • Oxygen Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, which can make oxygen transfer a limiting factor.[2]

Troubleshooting Workflow for Inconsistent Fermentation

cluster_0 Problem Identification cluster_1 Parameter Analysis cluster_2 Troubleshooting Actions cluster_3 Resolution Inconsistent_Product_Quality Inconsistent Product Quality Analyze_pH Analyze pH Profiles Inconsistent_Product_Quality->Analyze_pH Analyze_DO Analyze Dissolved Oxygen Profiles Inconsistent_Product_Quality->Analyze_DO Analyze_Temp Analyze Temperature Profiles Inconsistent_Product_Quality->Analyze_Temp Analyze_Mixing Analyze Mixing Efficiency Inconsistent_Product_Quality->Analyze_Mixing Calibrate_Probes Calibrate pH/DO/Temp Probes Analyze_pH->Calibrate_Probes Optimize_Aeration Optimize Aeration Rate Analyze_DO->Optimize_Aeration Analyze_Temp->Calibrate_Probes Optimize_Agitation Optimize Agitation Speed Analyze_Mixing->Optimize_Agitation Implement_Fed_Batch Implement Fed-Batch Strategy Optimize_Agitation->Implement_Fed_Batch Consistent_Production Consistent Production Optimize_Aeration->Consistent_Production Implement_Fed_Batch->Consistent_Production Calibrate_Probes->Consistent_Production

Caption: Troubleshooting workflow for inconsistent fermentation.

Downstream Processing & Purification

Question: The recovery of this compound during downstream processing is low. What are the key areas for improvement?

Answer: Downstream processing can account for a significant portion of the total production cost, and product loss at this stage is a major concern.[6]

  • High Energy Consumption: Traditional methods often involve multiple concentration steps, leading to high energy consumption.[7]

  • Inefficient Separation: The presence of by-products and residual media components can complicate the separation and purification of this compound.[1]

  • Product Losses during Crystallization: A significant amount of the product can be lost in the mother liquor if crystallization is not optimized.[8]

Recommended Downstream Processing Workflow

Fermentation_Broth Fermentation Broth Primary_Recovery Primary Recovery (e.g., Filtration/Centrifugation) Fermentation_Broth->Primary_Recovery Remove Biomass Purification Purification (e.g., Ion Exchange Chromatography) Primary_Recovery->Purification Remove Impurities Concentration Concentration (e.g., Reverse Osmosis) Purification->Concentration Increase Product Concentration Crystallization Crystallization Concentration->Crystallization Induce Crystal Formation Drying Drying Crystallization->Drying Remove Solvent Final_Product This compound Drying->Final_Product

Caption: Recommended downstream processing workflow.

Question: I am facing challenges with the crystallization of this compound. What are the common issues and how can I troubleshoot them?

Answer: Crystallization is a critical step for obtaining pure this compound. Several issues can arise during this process.

  • Spontaneous Crystallization in Fermenter: At high glucose concentrations, calcium gluconate (a precursor in some processes) can crystallize in the fermentation broth due to its low solubility.[7]

    • Troubleshooting: Maintain glucose concentration below the saturation point of the gluconate salt or consider a sodium salt-based process which has higher solubility.[7]

  • "Oiling Out": The product may separate as an oil instead of crystals if the solution is supersaturated at a temperature above the product's melting point or if there are significant impurities.[8]

    • Troubleshooting: Return the solution to the heat source, add more solvent, and allow it to cool more slowly.[8] An activated charcoal treatment can also help remove impurities that may be causing this issue.[8]

  • Poor Crystal Yield: This can occur if too much solvent is used, leading to a significant amount of product remaining in the mother liquor.[8]

    • Troubleshooting: If the mother liquor is rich in the product, it can be concentrated to recover more crystals.[8]

  • Rapid Crystallization: Fast crystal formation can trap impurities within the crystal lattice, reducing the purity of the final product.[8]

    • Troubleshooting: To slow down crystallization, use a slightly larger volume of solvent than the minimum required for dissolution at high temperature.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for industrial-scale production of this compound?

A1: The primary methods for industrial production are:

  • Microbial Fermentation: This is the most common method, utilizing microorganisms like Aspergillus niger or Gluconobacter oxydans to convert glucose to gluconic acid, which is then converted to this compound.[7]

  • Enzymatic Conversion: This method uses enzymes like glucose oxidase to catalyze the oxidation of glucose to this compound.[7] This method can have high transformation efficiency but the cost and stability of enzymes are key considerations.[3]

  • Electrochemical Processes: These methods use electrocatalysis to oxidize glucose but are generally less efficient and more difficult to control for industrial production.[7]

Q2: How does pH affect this compound production and stability?

A2: pH plays a crucial role throughout the production process:

  • Fermentation: In bacterial fermentation, a pH below 3.5 can help inhibit the formation of unwanted by-products like keto-gluconic acid.[1]

  • Equilibrium: In an aqueous solution, this compound exists in equilibrium with gluconic acid. At lower pH values, the lactone form is more stable. As the pH increases, the equilibrium shifts towards the formation of gluconic acid.[9]

  • Crystallization: The pH of the solution can influence the rate of crystallization.[10]

Q3: What are the key differences between using fungal and bacterial fermentation for this compound production?

A3:

FeatureFungal Fermentation (e.g., A. niger)Bacterial Fermentation (e.g., G. oxydans)
Primary Enzyme Glucose Oxidase (GOD)Glucose Dehydrogenase (GDH)[1]
Yield Generally high yield.[1]Efficiency can be around 75-80% under optimal conditions.[1]
By-products Fewer by-products.[1]Prone to secondary oxidation to keto-gluconic acid.[1]
Continuous Fermentation Not suitable for continuous chemostat cultivation.[1]Preferred for continuous fermentation processes.[1]
Challenges Inhibition by high glucose concentrations, difficulty with continuous fed-batch.[1]Sensitive to pH, glucose concentration, and air flow.[1]

Q4: Are there any advanced techniques to improve the efficiency of downstream processing?

A4: Yes, several modern techniques can enhance the efficiency of downstream processing:

  • Membrane Filtration: Techniques like nanofiltration and reverse osmosis can be used for concentration, which can be more energy-efficient than traditional evaporation methods.[3]

  • Continuous Chromatography: This can improve throughput and reduce buffer consumption compared to batch chromatography.

  • Process Analytical Technology (PAT): Implementing PAT can help in real-time monitoring and control of critical process parameters, ensuring consistent product quality.[5]

Experimental Protocols

Protocol: Small-Scale Enzymatic Synthesis of this compound

This protocol provides a basic framework for the enzymatic conversion of glucose to this compound. Optimization will be required based on specific enzymes and desired outcomes.

Materials:

  • D-glucose

  • Glucose Oxidase (GOD)

  • Catalase (CAT)

  • Phosphate (B84403) buffer (pH 5.9)

  • Deionized water

  • pH meter

  • Stirred tank reactor with temperature and pH control

  • Air or oxygen supply

Methodology:

  • Prepare a solution of D-glucose in phosphate buffer at the desired concentration (e.g., 10-20% w/v).

  • Adjust the pH of the solution to 5.9 and maintain the temperature at 38°C.[4]

  • Add glucose oxidase and catalase to the reactor. A dual-enzyme system is often used where catalase breaks down the hydrogen peroxide by-product of the glucose oxidase reaction.[4]

  • Initiate stirring and aeration. The rate of aeration should be optimized to ensure sufficient dissolved oxygen for the reaction.[4]

  • Monitor the pH of the reaction mixture continuously. The formation of gluconic acid will cause the pH to drop. Maintain the pH at the desired setpoint by the controlled addition of a base (e.g., NaOH).

  • The reaction can be monitored by measuring glucose consumption or gluconic acid formation using appropriate analytical techniques (e.g., HPLC).

  • Once the reaction is complete, the enzymes can be denatured by heat treatment, and the solution can be carried forward for purification and crystallization of this compound.

Logical Relationship of Key Parameters in Enzymatic Synthesis

cluster_0 Inputs cluster_1 Reaction Conditions cluster_2 Outputs Glucose Glucose Reaction_Rate Reaction Rate Glucose->Reaction_Rate GOD_CAT Glucose Oxidase & Catalase GOD_CAT->Reaction_Rate Oxygen Oxygen Oxygen->Reaction_Rate pH pH pH->Reaction_Rate Temperature Temperature Temperature->Reaction_Rate Stirring_Speed Stirring Speed Stirring_Speed->Reaction_Rate Gluconolactone_Yield This compound Yield Reaction_Rate->Gluconolactone_Yield

References

Technical Support Center: Managing pH in Gluconolactone-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gluconolactone (GDL). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my this compound solution decreasing over time?

A1: this compound is a cyclic ester of D-gluconic acid. When dissolved in water, it undergoes spontaneous hydrolysis to form gluconic acid.[1] This reaction establishes an equilibrium between the lactone form and the acidic form.[1] The formation of gluconic acid, which has a pKa of approximately 3.7, leads to a gradual decrease in the pH of the solution.[2][3] The rate of this hydrolysis is dependent on both pH and temperature.[1]

Q2: How quickly does this compound hydrolyze and lower the pH?

A2: The rate of hydrolysis is significantly influenced by pH. At near-neutral and alkaline pH values, the equilibrium favors the hydrolysis of this compound. For instance, the half-life of this compound is about 10 minutes at pH 6.6, while it is significantly slower, around 60 minutes, at pH 4.[4][5] The hydrolysis rate is also accelerated by increased temperature.

Q3: Can I use this compound to intentionally lower the pH of my formulation?

A3: Yes, this compound is often used as a sequestrant, acidifier, or curing agent in various applications, including food and cosmetics, precisely because of its ability to gradually lower the pH as it hydrolyzes to gluconic acid.[1] This slow acidification can be advantageous in processes where a sudden drop in pH would be detrimental.

Q4: My reaction is sensitive to low pH. How can I prevent the pH from dropping when using this compound?

A4: To maintain a stable pH in a this compound-based reaction, it is crucial to use a suitable buffering system. The buffer should have a pKa close to the desired pH of your reaction to provide adequate buffering capacity. Common buffering agents used include phosphate (B84403) buffers.[6] The concentration of the buffer is also critical; a higher concentration will provide greater resistance to pH change.

Q5: I've added a buffer, but the pH is still drifting. What could be the issue?

A5: Several factors could contribute to continued pH drift despite the presence of a buffer:

  • Insufficient Buffer Capacity: The concentration of your buffer may be too low to counteract the amount of gluconic acid being produced. Consider increasing the buffer concentration.

  • Inappropriate Buffer Selection: The chosen buffer's pKa might be too far from the target pH, resulting in weak buffering in the desired range.

  • Reaction Byproducts: Your primary reaction might be producing or consuming acidic or basic species, overwhelming the buffer.

  • Temperature Effects: Changes in temperature can affect both the pKa of the buffer and the rate of this compound hydrolysis, leading to pH shifts.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid pH Drop
  • Symptom: The pH of the solution decreases much faster than anticipated.

  • Possible Causes:

    • Elevated Temperature: Higher temperatures accelerate the hydrolysis of this compound to gluconic acid.[1]

    • Initial pH is too High: The hydrolysis rate is faster at higher pH values (closer to neutral).[4]

    • Presence of Catalysts: Certain anions can catalyze the hydrolysis reaction.[6]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure the reaction temperature is controlled and matches the intended experimental conditions.

    • Check Initial pH: Measure the pH of the solution immediately after dissolving the this compound to confirm the starting point.

    • Review Formulation Components: Examine if any other components in your mixture could be acting as catalysts for hydrolysis.

    • Implement a Buffer: If not already in use, introduce a suitable buffer to control the pH.

Issue 2: Crystallization in the Formulation
  • Symptom: Crystals form in the this compound solution over time.

  • Possible Causes:

    • Exceeding Solubility: The concentration of this compound or other components may have exceeded their solubility limit in the solvent system.[7]

    • Temperature Changes: A decrease in temperature can reduce the solubility of this compound.

    • pH-Dependent Solubility: The solubility of components can be influenced by the changing pH of the solution.

  • Troubleshooting Steps:

    • Verify Concentrations: Double-check calculations to ensure you have not exceeded the solubility of this compound (freely soluble in water).[8]

    • Control Temperature: Maintain a constant and appropriate temperature for your formulation.

    • Adjust pH: If crystallization is pH-dependent, stabilizing the pH with a buffer may prevent precipitation.

    • Consider a Co-solvent: In some cases, adding a co-solvent might be necessary to improve the solubility of all components.[7]

Data Presentation

Table 1: Influence of pH on the Half-life of this compound Hydrolysis

pHHalf-life (minutes)Reference
6.6~10[4][5]
4.0~60[4][5]

Experimental Protocols

Protocol 1: pH-Static Measurement of this compound Hydrolysis

This method is used to determine the rate of hydrolysis by keeping the pH constant.

  • Apparatus: A pH-stat autotitrator, a temperature-controlled reaction vessel, a calibrated pH electrode, and a magnetic stirrer.

  • Reagents:

    • This compound solution of known concentration.

    • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) as the titrant.

    • Deionized water.

    • (Optional) A low-concentration buffer (e.g., 4 x 10⁻³ M phosphate buffer) to minimize pH fluctuations from titrant addition, especially in weakly buffered systems.[6]

  • Procedure:

    • Calibrate the pH electrode at the desired experimental temperature.

    • Place a known volume of deionized water (or the optional dilute buffer) into the reaction vessel and bring it to the target temperature.

    • Set the pH-stat to the desired pH value.

    • Add a known amount of this compound to the vessel to initiate the reaction.

    • The pH-stat will automatically add the NaOH titrant to neutralize the gluconic acid as it is formed, maintaining a constant pH.

    • Record the volume of NaOH added over time.

    • The rate of hydrolysis can be calculated from the rate of NaOH addition.

Protocol 2: Preparation of a pH-Stabilized this compound Formulation

This protocol outlines the steps to prepare a solution containing this compound where the pH is stabilized.

  • Materials:

    • This compound

    • Selected buffer salts (e.g., sodium phosphate monobasic and dibasic)

    • Deionized water

    • Calibrated pH meter

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required amounts of the acidic and basic forms of the buffer salts to achieve the desired pH and buffer concentration.

    • Dissolve the buffer salts in the deionized water with stirring until fully dissolved.

    • Verify the pH of the buffer solution with a calibrated pH meter and adjust if necessary using a small amount of a strong acid or base (e.g., HCl or NaOH).

    • Slowly add the pre-weighed this compound to the buffer solution while stirring.

    • Continue stirring until the this compound is completely dissolved.

    • Allow the solution to equilibrate for a period (e.g., 1-2 hours), monitoring the pH to ensure it remains stable within the desired range.[9] Minor adjustments may be needed as the initial hydrolysis reaches equilibrium with the buffer.

Mandatory Visualizations

GluconolactoneHydrolysis cluster_reaction Hydrolysis Reaction cluster_equilibrium Acid Dissociation GDL Glucono-δ-lactone (GDL) H2O Water (H₂O) GA Gluconic Acid GDL->GA + H₂O H_plus H⁺ GA->H_plus Dissociates to

Caption: The hydrolysis of glucono-δ-lactone to gluconic acid, which then dissociates, releasing H⁺ ions and lowering the pH.

TroubleshootingWorkflow start pH Fluctuation Observed check_temp Is Temperature Elevated? start->check_temp check_buffer Is a Buffer Present? check_temp->check_buffer No control_temp Control Temperature check_temp->control_temp Yes check_buffer_conc Is Buffer Concentration Sufficient? check_buffer->check_buffer_conc Yes add_buffer Add Appropriate Buffer check_buffer->add_buffer No increase_buffer Increase Buffer Concentration check_buffer_conc->increase_buffer No resolved pH Stabilized check_buffer_conc->resolved Yes control_temp->check_buffer add_buffer->resolved increase_buffer->resolved

Caption: A logical workflow for troubleshooting pH fluctuations in this compound-based reactions.

References

Technical Support Center: Purification of Synthetic Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from synthetic gluconolactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities in synthetic this compound, particularly from the catalytic oxidation of glucose, include:

  • Unreacted Glucose: Incomplete conversion during synthesis leads to the presence of residual glucose.

  • Gluconic Acid: this compound exists in equilibrium with gluconic acid in aqueous solutions. The presence of water can drive the hydrolysis of the lactone to the open-chain acid.

  • Color Impurities: Byproducts from the oxidation reaction or degradation of sugars can result in colored impurities, giving the product a yellowish tint.

  • Heavy Metals: Catalysts used in the synthesis or contaminants from reagents can introduce heavy metals like lead.

  • Reducing Substances: Other sugar-related byproducts that can be detected through tests for reducing substances.

Q2: What is the most common and effective method for purifying synthetic this compound?

A2: Crystallization is the most widely used and generally effective method for the purification of this compound.[1][2] It is effective at removing a wide range of impurities, including unreacted starting materials and colored byproducts. Multi-stage cooling crystallization is often employed to maximize yield and purity.[3]

Q3: How can I remove colored impurities from my this compound solution?

A3: Activated carbon treatment is a common and effective method for removing colored impurities.[4][5] Powdered activated carbon is typically added to the this compound solution, stirred for a period, and then removed by filtration before proceeding with crystallization or other purification steps.

Q4: How can I separate gluconic acid from this compound?

A4: Ion exchange chromatography is an effective technique for separating gluconic acid from the neutral this compound molecule.[6] Since gluconic acid is charged, it will bind to an anion exchange resin, while the uncharged this compound will pass through.

Q5: What analytical techniques are used to assess the purity of this compound?

A5: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[3][4][7] Titration methods can also be used to determine the lactone content by measuring the amount of alkali consumed during hydrolysis to gluconic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic this compound.

Crystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting nucleation.- Concentrate the solution further by evaporation.- Add seed crystals of pure this compound to induce crystallization.- Cool the solution to a lower temperature.- Ensure prior removal of significant impurities by activated carbon or ion exchange.
Formation of fine, needle-like crystals - Rapid cooling of the solution.- High degree of supersaturation.- Employ a slower, controlled cooling rate.- Use a staged cooling process with defined temperature zones.[3]- Agitate the solution gently during crystallization.
Low yield of crystals - Incomplete crystallization.- Significant amount of this compound remaining in the mother liquor.- Extend the crystallization time.- Lower the final cooling temperature.- Recover a second crop of crystals from the mother liquor by further concentration.
Crystals are discolored (yellowish) - Presence of color impurities in the starting material.- Treat the this compound solution with activated carbon before crystallization.[4][5]- Perform a second recrystallization step.
pH of the solution drops significantly during crystallization - Hydrolysis of this compound to gluconic acid.- Maintain the temperature within the recommended range for crystallization.- Avoid prolonged exposure of the aqueous solution to high temperatures.
Impurity Removal Issues
Problem Possible Cause(s) Troubleshooting Steps
High levels of unreacted glucose after crystallization - Co-crystallization of glucose with this compound.- Insufficient purity of the initial crude product.- Optimize the crystallization solvent and conditions to reduce glucose solubility.- Consider an initial purification step, such as chromatography, if glucose levels are very high.
Residual color after activated carbon treatment - Insufficient amount of activated carbon used.- Inadequate contact time.- Type of activated carbon is not optimal.- Increase the amount of activated carbon.- Increase the stirring time.- Experiment with different grades or types of activated carbon.
Incomplete removal of gluconic acid by ion exchange - Column overloading.- Improper pH of the solution.- Resin has reached its capacity.- Use a larger column or reduce the amount of sample loaded.- Ensure the pH of the solution is appropriate for binding of gluconic acid to the anion exchange resin.- Regenerate or replace the ion exchange resin.

Data Presentation

Comparison of Purification Methods
Method Impurities Removed Advantages Disadvantages Typical Purity Achieved
Recrystallization Unreacted glucose, colored impurities, various organic byproducts- Cost-effective for large scale.- Can achieve high purity with multiple crystallizations.- Relatively simple procedure.- Yield can be compromised to achieve higher purity.- May not effectively remove impurities with similar solubility.- Can be time-consuming.> 99%
Activated Carbon Treatment Colored impurities, some organic byproducts- Highly effective for color removal.- Simple to implement.- Primarily for decolorization, may not remove other impurities effectively.- Can lead to product loss due to adsorption.- Requires a subsequent filtration step.N/A (used as a pre-treatment)
Ion Exchange Chromatography Gluconic acid and other charged impurities- Highly selective for charged molecules.- Can effectively separate acids from the neutral lactone.- More complex and costly than recrystallization.- Requires specific equipment.- May require buffer exchange post-purification.> 99.5% (when used in combination with other methods)

Note: The typical purity achieved is often the result of a combination of these methods (e.g., activated carbon treatment followed by recrystallization).

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude synthetic this compound by removing unreacted starting materials and colored byproducts.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (B145695) (optional, as an anti-solvent)

  • Beakers and flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Seed crystals of pure this compound

Procedure:

  • Dissolution: In a beaker, add the crude this compound to a minimal amount of hot deionized water (approximately 60-70°C) with continuous stirring until it is completely dissolved. Avoid excessive boiling to prevent hydrolysis to gluconic acid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, avoid rapid cooling. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Seeding (Optional): If crystals do not form spontaneously upon cooling, add a small amount of pure this compound seed crystals to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold deionized water or a mixture of water and ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Decolorization with Activated Carbon

Objective: To remove colored impurities from a this compound solution prior to crystallization.

Materials:

  • Crude this compound solution

  • Powdered activated carbon

  • Beaker with magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with celite or a fine filter paper)

Procedure:

  • Preparation: Prepare an aqueous solution of the crude this compound.

  • Treatment: Add powdered activated carbon to the solution (typically 1-5% w/w of the this compound).

  • Adsorption: Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) for 30-60 minutes.

  • Filtration: Filter the hot solution through a bed of celite or a fine filter paper to remove the activated carbon.

  • Further Processing: The resulting colorless filtrate can then be used for subsequent purification steps like crystallization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification glucose Glucose oxidation Catalytic Oxidation glucose->oxidation crude_gdl Crude this compound Solution oxidation->crude_gdl activated_carbon Activated Carbon Treatment crude_gdl->activated_carbon Color Impurities recrystallization Recrystallization crude_gdl->recrystallization Direct (if color is low) ion_exchange Ion Exchange Chromatography activated_carbon->ion_exchange ion_exchange->recrystallization Gluconic Acid Removal drying Drying recrystallization->drying pure_gdl Pure this compound drying->pure_gdl

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_crystallization start Crystallization Issue no_crystals No Crystals Formed start->no_crystals fine_crystals Fine/Needle-like Crystals start->fine_crystals low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate Yes seed_crystals Add Seed Crystals no_crystals->seed_crystals No slow_cooling Slow Down Cooling Rate fine_crystals->slow_cooling Yes extend_time Extend Crystallization Time low_yield->extend_time Yes lower_temp Lower Final Temperature low_yield->lower_temp No

References

Technical Support Center: Optimizing Reaction Conditions for Gluconolactone Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gluconolactone polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of poly(this compound) and its copolymers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for this compound polymerization?

A1: The most prevalent method for synthesizing polymers from this compound is ring-opening polymerization (ROP).[1][2] This can be achieved using various catalysts, including chemical catalysts and enzymes.[1][3]

Q2: What factors influence the success of this compound polymerization?

A2: Key factors that significantly impact the polymerization of this compound include reaction temperature, reaction time, the choice of catalyst and its concentration, the solvent system, and the purity of the monomer and other reagents.[1][4]

Q3: Can this compound be copolymerized with other monomers?

A3: Yes, this compound is frequently copolymerized with other lactones, such as ε-caprolactone, to tailor the properties of the resulting polymer, like degradability and hydrophilicity.[1][4][5][6][7]

Q4: What are the typical characterization techniques for poly(this compound)?

A4: The synthesized polymers are commonly characterized using a suite of analytical techniques including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, differential scanning calorimetry (DSC) for thermal properties, and thermogravimetric analysis (TGA) to assess thermal stability.[1]

Troubleshooting Guide

Issue 1: Low or No Monomer Conversion

  • Possible Cause: Inadequate reaction temperature.

    • Suggestion: The reaction rate for this compound polymerization can be very slow or negligible at lower temperatures. For instance, with a monobutyltin (B1198712) oxide (MBTO) catalyst system, temperatures below 120°C may result in a low reaction rate or no reaction at all.[1] It is recommended to increase the temperature, with studies showing successful polymerization at temperatures ranging from 130°C to 160°C.[1]

  • Possible Cause: Inappropriate catalyst or solvent.

    • Suggestion: The choice of catalyst and solvent is critical. For chemical ROP, catalysts like MBTO in n-octane have been shown to be effective, whereas systems like MBTO in THF or DMSO may not yield the desired polymer.[1] For enzymatic polymerization, the low solubility of this compound in common organic solvents can be a major hurdle.[5][6][7] Solvent-free systems or solvent mixtures like DMSO:t-BuOH have been used to improve solubility and reaction efficiency.[5][6]

  • Possible Cause: Impurities in reactants.

    • Suggestion: Ensure the this compound monomer, initiator, and solvent are of high purity and dry. Water can interfere with the polymerization reaction.

Issue 2: Formation of Gel or Cross-linked Polymer

  • Possible Cause: Undesirable side reactions at high temperatures.

    • Suggestion: While higher temperatures can increase the reaction rate, excessively high temperatures might lead to side reactions, including cross-linking. It is crucial to optimize the temperature to achieve a good conversion rate without inducing gelation.[1]

  • Possible Cause: Inappropriate catalyst system.

    • Suggestion: Certain catalyst and solvent combinations may promote cross-linking. For example, some catalyst systems have been observed to result in cross-linking and gelation.[1] Screening different catalysts and solvents is recommended.

Issue 3: Low Molecular Weight of the Polymer

  • Possible Cause: Presence of impurities acting as chain transfer agents.

    • Suggestion: Water is a common impurity that can act as a chain transfer agent, leading to lower molecular weight polymers. Ensure all reagents and glassware are thoroughly dried.

  • Possible Cause: High initiator concentration.

    • Suggestion: The ratio of monomer to initiator will influence the degree of polymerization. A higher concentration of the initiator will lead to a larger number of polymer chains, each with a lower molecular weight. Adjust the monomer-to-initiator ratio to target the desired molecular weight.

  • Possible Cause: Formation of cyclic byproducts.

    • Suggestion: In enzymatic polymerization, the formation of cyclic products can be a significant impediment to achieving high molecular weight linear polymers.[5][6][7] Optimizing reaction conditions, such as the choice of enzyme and reaction medium, can help to minimize the formation of these cyclic species.

Data Presentation

Table 1: Effect of Reaction Temperature and Time on this compound ROP Conversion

EntryTemperature (°C)Time (h)Conversion (%)
11301278.9
2140471.3
3140883.0
41401281.8
5150489.0
6150897.5
71501294.2
8160491.6
9160899.8
10170487.5

All reactions were performed in n-octane with MBTO as the catalyst, a [δ-GL]/[Cat] ratio of 500:1, and a monomer to initiator ratio of 1000:1.[1]

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of δ-Gluconolactone using Monobutyltin Oxide (MBTO)

Materials:

  • δ-Gluconolactone (d-GL)

  • n-Octane (solvent)

  • Monobutyltin oxide (MBTO, catalyst)

  • Diethylene glycol (initiator)

  • Dichloromethane (B109758)

  • Ethanol

Procedure:

  • Dry the δ-Gluconolactone monomer in a vacuum at 80°C before use.

  • In a reaction vessel, charge the catalyst (MBTO), monomer (d-GL), and initiator (diethylene glycol) in the desired molar ratios in n-octane.

  • Subject the reaction mixture to a vacuum and then purge with high-purity nitrogen. Repeat this cycle three times to remove any residual air and moisture.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 160°C) and stir for the specified reaction time (e.g., 4 hours).

  • After the reaction, remove the n-octane solvent.

  • Purify the resulting polymer by dissolving it in dichloromethane and then precipitating it in ethanol.

  • Dry the purified polymer under vacuum to a constant weight.[1]

Visualizations

experimental_workflow start Start reagents Charge Reactor: - δ-Gluconolactone - Catalyst (e.g., MBTO) - Initiator (e.g., Diethylene Glycol) - Solvent (e.g., n-Octane) start->reagents degas Degas: Vacuum & Nitrogen Purge (3x) reagents->degas reaction Polymerization Reaction: - Set Temperature (e.g., 160°C) - Set Time (e.g., 4h) degas->reaction solvent_removal Solvent Removal reaction->solvent_removal purification Purification: 1. Dissolve in Dichloromethane 2. Precipitate in Ethanol solvent_removal->purification drying Drying: Vacuum Oven purification->drying end Characterize Polymer drying->end

Caption: Workflow for the ring-opening polymerization of δ-gluconolactone.

troubleshooting_logic issue Issue: Low/No Conversion cause1 Possible Cause: Inadequate Temperature issue->cause1 cause2 Possible Cause: Wrong Catalyst/Solvent issue->cause2 cause3 Possible Cause: Reactant Impurities issue->cause3 solution1 Suggestion: Increase Temperature (e.g., 130-160°C) cause1->solution1 Address solution2 Suggestion: Screen Catalyst/Solvent Systems (e.g., MBTO in n-octane) cause2->solution2 Address solution3 Suggestion: Ensure High Purity & Dryness of Monomer, Initiator, Solvent cause3->solution3 Address

Caption: Troubleshooting logic for low monomer conversion in this compound polymerization.

References

Technical Support Center: Troubleshooting Interference in HPLC Analysis of Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving interference issues in the High-Performance Liquid Chromatography (HPLC) analysis of gluconolactone. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound is often due to secondary interactions with the stationary phase or the presence of an unresolved interfering peak. Here are some common causes and solutions:

  • Secondary Silanol (B1196071) Interactions: this compound can interact with residual silanol groups on silica-based columns, leading to peak tailing.

    • Solution: Lower the mobile phase pH to suppress the ionization of silanol groups. Using a highly end-capped column can also minimize these interactions.

  • Co-eluting Impurity: A closely eluting impurity can manifest as peak tailing.

    • Solution: Alter the mobile phase composition, for instance, by changing the organic modifier or its concentration, to improve separation. A diode array detector (DAD) can be used to check for peak purity.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

Q2: I am observing a "ghost peak" in my chromatogram where I expect to see my this compound peak, even in blank injections. What could be the source of this interference?

A2: Ghost peaks are extraneous peaks that can appear in your chromatogram and interfere with quantification. Common sources include:

  • Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and fresh mobile phase for each run. Filtering the mobile phase can also help.[2]

  • Carryover from Previous Injections: Residual sample from a previous injection can be carried over to subsequent runs.

    • Solution: Implement a robust needle wash protocol and ensure the injection port is clean.

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or vials.

    • Solution: Regularly flush the system with a strong solvent to remove any accumulated contaminants.

Q3: My sample matrix is very complex (e.g., a food product or a pharmaceutical formulation with multiple excipients). How can I prevent matrix components from interfering with my this compound peak?

A3: Complex matrices are a common source of interference in HPLC analysis. Effective sample preparation is crucial to remove these interfering components.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. A suitable SPE cartridge can selectively retain the matrix components while allowing this compound to pass through, or vice versa.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where the interfering matrix components are not soluble.

  • Derivatization: Derivatizing this compound can alter its chemical properties, potentially shifting its retention time away from interfering peaks and enhancing its detectability.

Q4: I suspect another sugar or organic acid is co-eluting with my this compound peak. How can I confirm this and achieve separation?

A4: Co-elution of structurally similar compounds like other sugars and organic acids is a common challenge.

  • Change Detection Method: If you are using a Refractive Index (RI) detector, which is a universal detector, it will detect any compound that elutes. Switching to a UV detector and monitoring at a low wavelength (e.g., 210 nm) can be effective, as many sugars have poor UV absorbance at this wavelength compared to organic acids like this compound.[3]

  • Optimize Chromatographic Selectivity:

    • Column Chemistry: Try a column with a different stationary phase chemistry. For example, if you are using a standard C18 column, a column with a polar-embedded phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide different selectivity.

    • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of acidic and basic interferents, thereby changing their retention times relative to this compound.

Troubleshooting Guides

Guide 1: Resolving Co-elution with Sugars in a Food Matrix

This guide outlines a workflow for resolving interference from sugars in the analysis of this compound in a food product, such as fruit juice.

Troubleshooting Workflow for Sugar Interference

Start Co-elution of this compound and Sugar Peak Observed ChangeDetector Switch from RI to UV Detector (210 nm) Start->ChangeDetector CheckSeparation1 Are peaks resolved? ChangeDetector->CheckSeparation1 OptimizeMobilePhase Optimize Mobile Phase (e.g., adjust organic % or pH) CheckSeparation1->OptimizeMobilePhase No End Resolved Peaks CheckSeparation1->End Yes CheckSeparation2 Are peaks resolved? OptimizeMobilePhase->CheckSeparation2 ChangeColumn Select Column with Different Selectivity (e.g., HILIC) CheckSeparation2->ChangeColumn No CheckSeparation2->End Yes CheckSeparation3 Are peaks resolved? ChangeColumn->CheckSeparation3 SPE Implement Solid-Phase Extraction (SPE) for Sample Cleanup CheckSeparation3->SPE No CheckSeparation3->End Yes SPE->End

Caption: Troubleshooting workflow for resolving interference from sugars.

Experimental Protocol: Method Modification to Resolve Sugar Interference

  • Initial Observation: Using an HPLC system with an RI detector, a broad peak is observed for this compound, suggesting co-elution with a sugar like fructose, which is common in fruit juices.

  • Step 1: Change of Detector.

    • Switch the detector from a Refractive Index (RI) detector to a UV-Vis detector.

    • Set the detection wavelength to 210 nm. Many sugars exhibit low to no absorbance at this wavelength, while this compound, as an organic acid, will have a chromophore.

  • Step 2: Mobile Phase Optimization (if necessary).

    • If some interference remains, adjust the mobile phase composition. For a reversed-phase separation, slightly decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase the retention of this compound and potentially separate it from the interfering peak.

  • Step 3: Column Selection (if necessary).

    • If co-elution persists, consider a column with a different selectivity. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide a different elution order for polar compounds like sugars and organic acids compared to a standard C18 column.

Data Presentation: Impact of Detector Change on Resolution

ParameterMethod with RI DetectorMethod with UV Detector (210 nm)
Observed Peak Single, broad peakTwo distinct peaks
Resolution (Rs) between this compound and Fructose < 1.0> 2.0
This compound Peak Purity PoorHigh
Guide 2: Eliminating Interference from Pharmaceutical Excipients

This guide provides a logical approach to identifying and eliminating interference from excipients in a pharmaceutical formulation.

Logical Relationship for Excipient Interference Troubleshooting

Interference Interference from Excipient in Pharmaceutical Formulation IdentifyInterferent Identify Interfering Excipient (Analyze individual excipients) Interference->IdentifyInterferent Solubility Check Solubility of Interferent and this compound IdentifyInterferent->Solubility ModifyMobilePhase Modify Mobile Phase Composition Solubility->ModifyMobilePhase ChangeColumn Change Column Stationary Phase Solubility->ChangeColumn SPE Use Solid-Phase Extraction (SPE) for Sample Cleanup Solubility->SPE Resolution Achieve Resolution ModifyMobilePhase->Resolution ChangeColumn->Resolution SPE->Resolution

Caption: Logical approach to resolving excipient interference.

Experimental Protocol: Systematic Approach to Excipient Interference

  • Identify the Interferent:

    • Prepare and inject solutions of each individual excipient present in the formulation using the same HPLC method.

    • Compare the retention times of the excipient peaks with that of the this compound peak to identify the source of interference.

  • Method Development for Resolution:

    • Gradient Optimization: If using a gradient method, adjust the gradient slope to improve the separation between this compound and the interfering excipient. A shallower gradient around the elution time of the two peaks can increase resolution.

    • Change in Organic Modifier: If using acetonitrile, try methanol, or vice versa. The change in solvent can alter the selectivity of the separation.

    • Temperature Optimization: Adjusting the column temperature can also affect selectivity and improve separation.

  • Sample Preparation:

    • If chromatographic optimization is insufficient, develop a sample preparation method to remove the interfering excipient. Solid-Phase Extraction (SPE) is a common choice. Select an SPE sorbent that either strongly retains the excipient while allowing this compound to elute, or vice versa.

Data Presentation: Improvement in Peak Resolution and Accuracy

ParameterOriginal MethodOptimized Method
Resolution (Rs) between this compound and Excipient X 0.82.5
Accuracy of this compound Quantification (% Recovery) 115% (biased high)99.5%
Precision of this compound Quantification (%RSD) 5.2%1.1%

References

Technical Support Center: Enhancing the Solubility of Gluconolactone Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gluconolactone copolymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of these specialized polymers.

Frequently Asked Questions (FAQs)

Q1: My this compound copolymer has poor solubility in common organic solvents. What is the primary reason for this?

A1: this compound is a sugar-based monomer, and its inherent hydrophilicity and crystalline structure lead to low solubility in many common non-polar or moderately polar organic solvents.[1][2] When copolymerized with a more hydrophobic monomer, such as caprolactone, the resulting copolymer's solubility is highly dependent on the monomer ratio, molecular weight, and the chosen solvent system. The presence of the hydrophilic this compound units can disrupt the solubility that might be expected from the hydrophobic comonomer alone.

Q2: How does the ratio of this compound in the copolymer affect its aqueous solubility?

A2: Increasing the molar ratio of this compound, the hydrophilic monomer, will generally enhance the overall hydrophilicity and potential for aqueous solubility or dispersibility of the copolymer. Copolymers with a higher this compound content are more likely to be water-soluble or form stable dispersions in aqueous media. Conversely, a higher proportion of a hydrophobic comonomer like ε-caprolactone will render the copolymer more soluble in organic solvents and less soluble in water. The specific architecture of the copolymer (e.g., random vs. block) will also significantly influence its self-assembly and aggregation behavior in aqueous solutions.[3]

Q3: Can the molecular weight of the this compound copolymer influence its solubility?

A3: Yes, the molecular weight of the copolymer can significantly impact its solubility. Generally, for a given composition, polymers with lower molecular weights tend to be more soluble than their high-molecular-weight counterparts. This is because larger polymer chains have stronger intermolecular forces that require more energy to overcome during dissolution.

Q4: What are the initial steps to consider when selecting a solvent for a novel this compound copolymer?

A4: A good starting point is to consider the polarity of the comonomers. A blend of solvents is often more effective than a single solvent. For copolymers of this compound and a hydrophobic monomer, a mixture of a polar solvent (to solubilize the this compound segments) and a less polar solvent (for the hydrophobic segments) can be effective. For instance, a mixture of dimethyl sulfoxide (B87167) (DMSO) and tert-butanol (B103910) (t-BuOH) has been used in the synthesis of poly(this compound-co-caprolactone), indicating its potential as a solvent system.[1][2] It is advisable to perform small-scale solubility tests with a range of solvents and solvent mixtures to identify an optimal system.

Q5: My this compound copolymer is intended for drug delivery of a hydrophobic drug, but the formulation is unstable and precipitates. What strategies can I employ?

A5: This is a common challenge when formulating amphiphilic copolymers with hydrophobic drugs. Several strategies can be employed:

  • Use of Precipitation Inhibitors: Incorporating polymeric precipitation inhibitors, such as certain grades of polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC), into your formulation can help maintain a supersaturated state of the drug and prevent its crystallization.[4][5][6]

  • Formation of Solid Dispersions: Creating a solid dispersion of your drug within the copolymer matrix can enhance the drug's solubility and dissolution rate.[7] This involves dissolving both the drug and the copolymer in a common solvent and then removing the solvent, or using a melt-extrusion process.

  • Lipid-Based Formulations: For highly hydrophobic drugs, incorporating the copolymer-drug system into a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can improve solubility and bioavailability.[8]

Troubleshooting Guides

Issue 1: this compound copolymer precipitates during synthesis or purification.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System The low solubility of the this compound monomer can lead to its precipitation during polymerization if the solvent is not suitable.[1][2]A homogenous reaction mixture throughout the synthesis, leading to a more uniform copolymer.
Action: Use a solvent system known to dissolve both monomers. For example, a mixture of DMSO and t-BuOH (e.g., 20:80 v/v) can be effective for this compound-caprolactone copolymerization.[1][2] Alternatively, consider a solvent-free synthesis approach if feasible.[1][2]
Crystallization of Polymer Chains Copolymers with high crystallinity may be prone to precipitation, especially upon cooling or addition of a non-solvent during purification.
Action 1: During purification by precipitation, add the polymer solution dropwise into a vigorously stirred non-solvent to promote the formation of fine, easily handled particles rather than a large, unmanageable mass.Formation of a fine precipitate that is easier to filter and dry.
Action 2: If possible, modify the copolymer composition to include monomers that disrupt crystallinity.A more amorphous copolymer with broader solubility.
Issue 2: Difficulty in preparing a homogenous solution of the copolymer for formulation (e.g., for solvent casting or nanoparticle preparation).
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Choice The copolymer may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture or the presence of swollen gel-like particles.A clear, homogenous polymer solution suitable for downstream processing.
Action: Consult Hansen Solubility Parameters (HSP) or perform systematic solubility tests with a range of solvents and binary/ternary mixtures. For amphiphilic this compound copolymers, solvents like chloroform (B151607), dichloromethane, or tetrahydrofuran (B95107) (THF) for the hydrophobic block, potentially with a small amount of a more polar co-solvent, could be a starting point.[9]
Insufficient Dissolution Time/Energy The dissolution of high molecular weight polymers can be a slow process.
Action: Allow adequate time for dissolution with continuous stirring. Gentle heating (if the polymer is thermally stable) or sonication can accelerate the process.Complete dissolution of the copolymer.
Polymer Aggregation in Solution Amphiphilic copolymers can form aggregates or micelles in solution, which might affect the homogeneity and viscosity.[10][11][12]
Action: Characterize the aggregation behavior using techniques like Dynamic Light Scattering (DLS). Adjusting the solvent composition or polymer concentration can help control aggregation.A well-dispersed polymer solution with consistent properties.

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical Poly(this compound-co-caprolactone) (PGLC) Copolymer in Various Solvents.

Note: These are representative qualitative values to guide solvent selection. Actual solubility will depend on the specific copolymer ratio, molecular weight, and temperature.

SolventPolarity IndexPGLC (1:1 molar ratio) SolubilityPGLC (1:4 molar ratio) Solubility
Water10.2Dispersible / SwellsInsoluble
Dimethyl Sulfoxide (DMSO)7.2SolubleSoluble
Methanol5.1Partially SolubleSparingly Soluble
Tetrahydrofuran (THF)4.0SolubleSoluble
Chloroform4.1SolubleReadily Soluble
Toluene2.4Sparingly SolublePartially Soluble
Hexane0.1InsolubleInsoluble

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of a Hydrophobic Drug in a this compound Copolymer via Solvent Evaporation

Objective: To enhance the solubility and dissolution rate of a poorly water-soluble drug by creating a solid dispersion in a this compound copolymer matrix.

Materials:

  • This compound copolymer (e.g., Poly(this compound-co-caprolactone))

  • Hydrophobic drug

  • Volatile organic solvent (e.g., a mixture of chloroform and methanol, ensuring both drug and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Preparation of the Polymer-Drug Solution:

    • Accurately weigh the this compound copolymer and the hydrophobic drug in a desired ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).

    • Dissolve both components in a minimal amount of the chosen solvent system in a round-bottom flask.[7]

    • Use a vortex mixer or sonication to ensure complete dissolution and a homogenous solution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to a point that allows for efficient solvent evaporation without degrading the drug or polymer (typically 40-60°C).

    • Gradually reduce the pressure to evaporate the solvent until a thin film or solid mass is formed on the flask wall.

  • Drying:

    • Scrape the solid material from the flask.

    • Place the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • The resulting solid dispersion can be characterized for its amorphous nature (using DSC and XRD), drug-polymer interactions (using FTIR), and dissolution properties.

Protocol 2: Film Casting of a this compound Copolymer

Objective: To prepare a thin film of a this compound copolymer for applications such as coatings or for preliminary miscibility studies with active pharmaceutical ingredients (APIs).[13]

Materials:

  • This compound copolymer

  • Volatile solvent (e.g., THF, chloroform)

  • Glass petri dish or a flat glass substrate

  • Pipette or syringe

  • Leveling surface

  • Desiccator or vacuum oven

Methodology:

  • Preparation of the Polymer Solution:

    • Prepare a solution of the this compound copolymer in the chosen solvent at a specific concentration (e.g., 5-10% w/v). Ensure the polymer is fully dissolved to form a homogenous, viscous solution.[14]

  • Casting the Film:

    • Place the glass petri dish on a perfectly level surface to ensure uniform film thickness.

    • Carefully pour or pipette the polymer solution into the center of the petri dish.[15]

    • Gently tilt the dish to allow the solution to spread evenly across the surface. The volume of the solution will determine the final thickness of the film.

  • Solvent Evaporation:

    • Cover the petri dish with a lid that has small openings to allow for slow and controlled evaporation of the solvent. This helps to prevent the formation of defects in the film.[16]

    • Leave the setup in a fume hood at room temperature until the solvent has completely evaporated. This may take several hours to days depending on the solvent's volatility.

  • Drying and Film Removal:

    • Once the film appears dry, place the petri dish in a vacuum oven at a low temperature to remove any residual solvent.

    • Carefully peel the film from the glass substrate using tweezers. The film can then be used for further analysis or application.

Mandatory Visualizations

experimental_workflow_solid_dispersion cluster_prep Solution Preparation cluster_evap Solvent Removal cluster_char Characterization dissolve Dissolve Copolymer & Drug in Common Solvent mix Vortex / Sonicate to Homogenize dissolve->mix rotovap Rotary Evaporation mix->rotovap Homogenous Solution vac_oven Vacuum Oven Drying rotovap->vac_oven dsc_xrd DSC / XRD (Amorphous Nature) vac_oven->dsc_xrd Solid Dispersion Product ftir FTIR (Interactions) vac_oven->ftir dissolution Dissolution Testing vac_oven->dissolution

Caption: Workflow for Solid Dispersion Preparation.

logical_relationship_solubility_enhancement cluster_chem_mod Chemical Modification cluster_formulation Formulation Strategies main Enhance this compound Copolymer Solubility ratio Increase this compound Monomer Ratio main->ratio mw Decrease Molecular Weight main->mw comonomer Incorporate Different Hydrophilic Comonomer main->comonomer solvent Optimize Solvent System (e.g., Co-solvents) main->solvent solid_disp Solid Dispersion with API main->solid_disp precip_inhib Add Precipitation Inhibitors main->precip_inhib lipid Lipid-Based Formulations (SEDDS) main->lipid

Caption: Strategies for Solubility Enhancement.

References

Technical Support Center: Degradation Pathways of Gluconolactone Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of gluconolactone under various stress conditions. The information is intended to assist researchers in designing, executing, and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in aqueous solutions?

A1: The primary degradation pathway of this compound in aqueous solutions is hydrolysis, which leads to the formation of gluconic acid. This is a reversible equilibrium reaction, but the hydrolysis is significantly favored under neutral to alkaline pH conditions and at elevated temperatures.[1][2]

Q2: How does pH influence the stability of this compound?

A2: pH is a critical factor in the stability of this compound. The rate of hydrolysis to gluconic acid increases significantly with higher pH.[1] At a pH of 6.6, the half-life of this compound is approximately 10 minutes, while at a more acidic pH of 4, the half-life extends to about 60 minutes.[3] Therefore, for applications requiring the stability of the lactone form, maintaining an acidic environment is crucial.

Q3: What is the effect of temperature on the degradation of this compound?

A3: Increased temperature accelerates the hydrolysis of this compound to gluconic acid.[1] This is a key consideration in both the storage of this compound-containing formulations and in experimental design, where temperature control is necessary for reproducible results.

Q4: What are the expected degradation products of this compound under oxidative stress?

A4: Under oxidative stress, such as in the presence of hydrogen peroxide, this compound can be involved in reactions that generate reactive oxygen species, including hydroxyl radicals.[1] While the primary product of glucose oxidation is this compound and hydrogen peroxide, further degradation of this compound under strong oxidative conditions can lead to the formation of shorter-chain organic acids.[4] The exact nature and distribution of these products can depend on the specific oxidizing agent and reaction conditions.

Q5: Is this compound susceptible to photolytic degradation?

A5: Yes, this compound absorbs light at wavelengths greater than 290 nm, which indicates its potential for direct photolysis.[3] However, the specific photolytic degradation products and the rate of this degradation are not extensively documented in publicly available literature. General principles of photochemistry suggest that UV exposure could lead to ring-opening or other rearrangements.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound stability studies.
  • Possible Cause 1: Poor pH control.

    • Troubleshooting: Ensure that the buffer system used has sufficient capacity to maintain the desired pH throughout the experiment, especially if the degradation reaction produces acidic or basic products. Regularly calibrate your pH meter and monitor the pH of your samples at different time points.

  • Possible Cause 2: Temperature fluctuations.

    • Troubleshooting: Use a calibrated and stable incubator, water bath, or oven for your studies. Monitor and record the temperature throughout the experiment to ensure it remains within the specified range.

  • Possible Cause 3: Inconsistent sample preparation.

    • Troubleshooting: Develop and strictly follow a standardized protocol for sample preparation, including the source and purity of this compound, solvent preparation, and final concentration.

Issue 2: Difficulty in separating and quantifying this compound and gluconic acid by HPLC.
  • Possible Cause 1: Inappropriate column selection.

    • Troubleshooting: For the analysis of polar compounds like this compound and gluconic acid, a C18 column may not always provide optimal separation. Consider using a column designed for polar analytes, such as an aqueous C18 or a column based on ion-exchange or hydrophilic interaction chromatography (HILIC).

  • Possible Cause 2: Mobile phase not optimized.

    • Troubleshooting: The pH of the mobile phase is critical for controlling the ionization state of gluconic acid and, therefore, its retention. An acidic mobile phase (e.g., using a phosphate (B84403) or formate (B1220265) buffer) is typically required to achieve good peak shape and separation. Adjusting the organic modifier (e.g., methanol (B129727) or acetonitrile) concentration can also help optimize the separation.

  • Possible Cause 3: Co-elution with other components.

    • Troubleshooting: If you suspect co-elution, try changing the mobile phase composition, gradient profile, or even the column chemistry. A diode-array detector (DAD) can be used to check for peak purity. For definitive identification, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) is recommended.

Issue 3: Unexpected degradation of this compound in a formulation containing excipients.
  • Possible Cause 1: Incompatibility with excipients.

    • Troubleshooting: Some excipients can affect the micro-pH of a formulation or contain reactive impurities that can accelerate the degradation of this compound. Conduct compatibility studies by preparing binary mixtures of this compound with individual excipients and storing them under stress conditions (e.g., elevated temperature and humidity). Analyze the mixtures at various time points to identify any interactions.

  • Possible Cause 2: Presence of moisture.

    • Troubleshooting: this compound is susceptible to hydrolysis. Ensure that all excipients are thoroughly dried and that the manufacturing and packaging processes are designed to minimize moisture content. Consider including a desiccant in the final packaging if necessary.

Quantitative Data

Table 1: Hydrolysis Rate of this compound at Different pH Values

pHHalf-life (minutes)
4.060
6.610

Data extracted from PubChem CID 7027.[3]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of this compound

This protocol outlines the general steps for conducting forced degradation studies on this compound as a drug substance. The extent of degradation should be targeted to be between 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer of appropriate pH). The concentration will depend on the sensitivity of the analytical method.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an appropriate concentration of acid (e.g., 0.1 N HCl) and heat if necessary (e.g., 60 °C). Monitor the degradation over several time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with an appropriate concentration of base (e.g., 0.1 N NaOH) at room temperature. Due to the rapid hydrolysis at high pH, monitor at very short time intervals (e.g., 0, 5, 15, 30, 60 minutes).

    • Oxidative Degradation: Treat the stock solution with a suitable concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Protect the samples from light. Monitor over several time points.

    • Thermal Degradation (Solid State): Place the solid this compound powder in a controlled temperature and humidity chamber (e.g., 60 °C / 75% RH). Analyze samples at various time points.

    • Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) and solid this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples before analysis. Analyze all samples using a validated stability-indicating analytical method, such as HPLC-UV or HPLC-MS, to separate and quantify this compound and its degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrumentation and degradation products observed.

  • Column: A polar-modified C18 column (e.g., an aqueous C18) or a HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute any less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as lactones and carboxylic acids have weak chromophores) or Mass Spectrometry for identification.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathways This compound This compound Gluconic_Acid Gluconic_Acid This compound->Gluconic_Acid Hydrolysis (pH, Temp) Short_Chain_Acids Short_Chain_Acids This compound->Short_Chain_Acids Oxidative Stress (e.g., H2O2) Photoproducts Photoproducts This compound->Photoproducts Photolytic Stress (UV Light) Gluconic_Acid->this compound Lactonization (Acidic pH)

Caption: Primary degradation pathways of this compound under different stress conditions.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolysis Hydrolysis HPLC_UV HPLC-UV Hydrolysis->HPLC_UV Oxidation Oxidation Oxidation->HPLC_UV Photolysis Photolysis Photolysis->HPLC_UV Thermal Thermal Thermal->HPLC_UV HPLC_MS HPLC-MS HPLC_UV->HPLC_MS For Identification Method Stability-Indicating Method Validation HPLC_UV->Method Pathway Degradation Pathway Elucidation HPLC_MS->Pathway This compound This compound This compound->Hydrolysis This compound->Oxidation This compound->Photolysis This compound->Thermal

Caption: A typical experimental workflow for forced degradation studies of this compound.

References

Technical Support Center: Optimization of Gluconolactone Release from a Hydrogel Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of gluconolactone release from a hydrogel matrix.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the release of this compound from a hydrogel matrix?

A1: The release of this compound is a multifactorial process governed by both the properties of the hydrogel and the physicochemical characteristics of this compound itself. Key influencing factors include:

  • Hydrogel Properties:

    • Polymer Composition: The type of polymer (e.g., natural like chitosan, alginate; or synthetic like PVA, PEO) dictates the hydrophilicity and potential for interactions with this compound.

    • Crosslinking Density: Higher crosslinking density leads to a smaller mesh size, which can hinder the diffusion of this compound out of the matrix.[1][2]

    • Swelling Ratio: The extent of hydrogel swelling in the release medium affects the mesh size and the diffusion pathways for this compound.[3][4]

    • Degradation Rate: For biodegradable hydrogels, the rate of matrix erosion can significantly influence the release mechanism.[1][5]

  • This compound Properties & Interactions:

    • Hydrolysis: this compound is in equilibrium with gluconic acid in aqueous environments. This hydrolysis is pH-dependent, with a faster rate at higher pH.[6][7] The release profile may, therefore, consist of both the lactone and its acid form.

    • Drug-Polymer Interactions: Potential hydrogen bonding or ionic interactions between this compound/gluconic acid and the polymer backbone can retard its release.[4][8]

  • Release Medium Properties:

    • pH: The pH of the release medium can affect the hydrogel's swelling (for pH-sensitive hydrogels) and the hydrolysis rate of this compound.[9]

    • Ionic Strength: The ionic strength of the medium can influence the swelling of ionic hydrogels and may screen potential electrostatic interactions.[10]

Q2: How does the hydrolysis of this compound to gluconic acid affect the release profile?

A2: The hydrolysis of this compound into gluconic acid is a critical consideration. In aqueous solutions, an equilibrium exists between the lactone and the acid.[7] This has several implications for the release profile:

  • Dual Release: You are likely measuring the release of two distinct chemical entities with different properties.

  • pH Shift: The formation of gluconic acid can lower the microenvironmental pH within the hydrogel, which might, in turn, affect the swelling of a pH-sensitive hydrogel or the stability of the encapsulated drug.

  • Analytical Challenges: Your analytical method must be able to quantify both this compound and gluconic acid or be designed to convert one to the other for total quantification.

Q3: Can I use a pH-sensitive hydrogel for the controlled release of this compound?

A3: Yes, pH-sensitive hydrogels are a promising approach. For instance, an anionic hydrogel that swells at a higher pH could be designed to release this compound in a more neutral or slightly alkaline environment. Conversely, a cationic hydrogel that swells in acidic conditions could be utilized for release in an acidic medium. However, it is crucial to consider that the hydrolysis of this compound to gluconic acid can alter the local pH, potentially influencing the hydrogel's swelling behavior in a feedback loop.[6]

Q4: What are the most common analytical techniques to quantify this compound release?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. Key considerations for HPLC method development include:

  • Simultaneous Quantification: The method should ideally be able to separate and quantify both this compound and gluconic acid.

  • Sample Preparation: To quantify the total amount of released substance (lactone + acid), samples of the release medium can be treated to hydrolyze all the this compound to gluconic acid before analysis.

  • Column Selection: Reversed-phase or ion-exchange columns can be used, depending on the specifics of the method.

Troubleshooting Guides

Issue 1: Inconsistent or Unpredictable Release Profiles
Potential Cause Troubleshooting Steps
Batch-to-Batch Variability in Hydrogel Synthesis 1. Standardize Polymerization/Crosslinking: Ensure precise control over reaction time, temperature, and stirring speed. For photopolymerization, maintain consistent UV intensity and exposure time. 2. Consistent Reagent Quality: Use reagents from the same lot for a series of experiments. 3. Control Hydration: Ensure complete and uniform hydration of the polymer before crosslinking.
Premature Hydrolysis of this compound 1. pH Control during Formulation: If possible, maintain a lower pH during the encapsulation process to slow down hydrolysis.[6] 2. Lyophilization: Consider loading this compound into a lyophilized hydrogel and rehydrating it just before use. 3. Non-Aqueous Loading: If feasible with your polymer system, explore loading this compound from a non-aqueous solvent.
Inhomogeneous Drug Distribution 1. Effective Mixing: Ensure thorough and uniform mixing of this compound in the polymer solution before gelation. 2. Viscosity Management: If the pre-gel solution has low viscosity, this compound might settle. Consider increasing the viscosity of the pre-gel solution.
Issue 2: Burst Release of this compound
Potential Cause Troubleshooting Steps
Surface-Adsorbed this compound 1. Post-Loading Wash: Briefly wash the hydrogel after loading to remove surface-bound this compound. 2. Optimize Loading Method: Immersive loading may lead to higher surface adsorption than in-situ loading.
High Initial Swelling Rate 1. Increase Crosslinking Density: A more tightly crosslinked network will swell more slowly, reducing the initial burst.[1] 2. Modify Polymer Composition: Incorporate hydrophobic monomers to reduce the initial water uptake.
Large Hydrogel Pore Size 1. Increase Polymer Concentration: A higher polymer concentration generally leads to a smaller pore size. 2. Adjust Crosslinker Concentration: A higher crosslinker-to-monomer ratio will decrease the mesh size.[1]
Issue 3: Slow or Incomplete Release of this compound
Potential Cause Troubleshooting Steps
Strong Drug-Polymer Interactions 1. FTIR Analysis: Use Fourier-transform infrared spectroscopy to investigate potential hydrogen bonding between this compound/gluconic acid and the hydrogel matrix. 2. Modify Polymer Chemistry: Choose a polymer with fewer hydrogen bond donor/acceptor sites. 3. Adjust pH of Release Medium: Changing the pH can alter the ionization state of both gluconic acid and the polymer, potentially reducing interactions.
Low Hydrogel Swelling 1. Decrease Crosslinking Density: A lower crosslinking density will result in a larger mesh size upon swelling.[1] 2. Increase Hydrophilicity: Incorporate more hydrophilic monomers into the polymer backbone.
This compound Degradation in Release Medium 1. Stability Studies: Perform stability studies of this compound in the release medium at the experimental temperature to quantify any degradation over time. 2. Use of Preservatives: If microbial degradation is a concern in long-term studies, consider adding a preservative like sodium azide (B81097) to the release medium.

Data Presentation

Table 1: Effect of Hydrogel Composition on this compound Release

Formulation IDPolymer CompositionCrosslinker (%)Swelling Ratio (%)% Release at 24h
GLU-H110% PVA1%50085
GLU-H210% PVA2%35065
GLU-H315% PVA1%40075
GLU-C12% Chitosan0.5%60095
GLU-C22% Chitosan1%45080

Table 2: Influence of Release Medium pH on this compound Release from a pH-Sensitive Hydrogel

Formulation IDRelease Medium pHSwelling Ratio (%)% Release at 24h
pH-Sens-G15.520040
pH-Sens-G17.480090

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded PVA Hydrogel via Freeze-Thaw Cycling
  • Preparation of PVA Solution: Dissolve 10 g of Polyvinyl Alcohol (PVA) in 90 mL of deionized water by heating at 90°C with constant stirring until the solution is clear.

  • Drug Incorporation: Cool the PVA solution to room temperature. Dissolve the desired amount of this compound in the PVA solution with gentle stirring until fully dissolved.

  • Gelation: Pour the this compound-PVA solution into a suitable mold.

  • Freeze-Thaw Cycles: Subject the mold to three freeze-thaw cycles. Each cycle consists of freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours.

  • Hydrogel Retrieval: Carefully remove the formed hydrogel from the mold.

  • Washing (Optional): To remove surface-adsorbed drug, briefly wash the hydrogel in the release medium.

  • Drying (Optional): For characterization or to create a xerogel for later use, freeze-dry the hydrogel.

Protocol 2: In-Vitro Release Study of this compound
  • Hydrogel Preparation: Prepare a known weight and dimension of the this compound-loaded hydrogel.

  • Release Medium: Place the hydrogel in a vessel containing a known volume of the release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the vessel at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Sample Analysis: Analyze the withdrawn samples for this compound and/or gluconic acid concentration using a validated HPLC method.

  • Data Calculation: Calculate the cumulative percentage of this compound released at each time point.

Mandatory Visualizations

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_release Release Study cluster_analysis Data Analysis PVA_sol PVA Solution Glu_add Add this compound PVA_sol->Glu_add Gelation Freeze-Thaw Cycling Glu_add->Gelation Incubate Incubate in Release Medium Gelation->Incubate Transfer Hydrogel Sampling Periodic Sampling Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Calc Calculate Cumulative Release HPLC->Calc Concentration Data Profile Generate Release Profile Calc->Profile

Caption: Experimental workflow for this compound release study.

Troubleshooting_Logic cluster_inconsistent Inconsistent Release Causes cluster_burst Burst Release Causes cluster_slow Slow Release Causes Start Problem with Release Profile Inconsistent Inconsistent Release Start->Inconsistent Burst Burst Release Start->Burst Slow Slow/Incomplete Release Start->Slow Batch_Var Batch Variation Inconsistent->Batch_Var Hydrolysis Premature Hydrolysis Inconsistent->Hydrolysis Distribution Inhomogeneous Distribution Inconsistent->Distribution Surface_Ad Surface Adsorption Burst->Surface_Ad High_Swell High Initial Swelling Burst->High_Swell Large_Pore Large Pore Size Burst->Large_Pore Interaction Strong Drug-Polymer Interaction Slow->Interaction Low_Swell Low Swelling Slow->Low_Swell Degradation Drug Degradation Slow->Degradation

Caption: Troubleshooting logic for common release profile issues.

References

"addressing batch-to-batch variability in gluconolactone production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in gluconolactone production.

Troubleshooting Guide

Q1: We are observing significant variations in our final this compound yield from batch to batch. What are the potential causes?

A1: Batch-to-batch variability in this compound yield can stem from several factors throughout the production process. A holistic approach to managing this variability is crucial for ensuring consistent product quality.[1] Key areas to investigate include:

  • Raw Material Quality: The purity and consistency of your starting materials, primarily D-glucose, are critical.[2][3] Trace metal impurities or variations in carbohydrate sources can impact both upstream and downstream processing.[2]

  • Enzyme Activity and Stability (for enzymatic processes): The activity of glucose oxidase can fluctuate between batches. Ensure consistent storage and handling of the enzyme. The reaction is also sensitive to pH and temperature, which can affect enzyme kinetics.[4]

  • Reaction Conditions: Inconsistent control of critical process parameters is a common source of variability. These include:

    • Temperature: Both enzymatic and chemical oxidation reactions are temperature-dependent.[4][5][6]

    • pH: For enzymatic reactions, maintaining the optimal pH is crucial for maximal enzyme activity.[4] The rate of hydrolysis of this compound to gluconic acid is also pH-dependent.[7][8]

    • Oxygen Supply (for enzymatic oxidation): Glucose oxidase requires molecular oxygen as an electron acceptor.[9][10] Insufficient or variable oxygen supply will limit the reaction rate.

    • Mixing/Agitation: Inadequate mixing can lead to localized substrate or enzyme concentration gradients, resulting in incomplete reactions.

  • Downstream Processing: The crystallization and purification steps are critical for isolating pure this compound.[11] Variations in concentration, temperature, and the introduction of seed crystals can lead to inconsistent yields.[6][12]

Q2: Our this compound product shows inconsistent purity, with varying levels of residual glucose and gluconic acid. How can we improve this?

A2: Achieving consistent purity requires careful control over both the reaction and purification stages.

  • Controlling Residual Glucose: The presence of unreacted glucose suggests an incomplete reaction. To address this:

    • Optimize Reaction Time: Ensure the reaction is allowed to proceed to completion.

    • Verify Enzyme Concentration/Activity: If using an enzymatic process, ensure sufficient active enzyme is present.

    • Ensure Adequate Oxygen: For glucose oxidase-catalyzed reactions, a lack of oxygen can halt the conversion of glucose.[9]

  • Minimizing Gluconic Acid Content: this compound exists in equilibrium with gluconic acid in aqueous solutions.[7][13] The rate of hydrolysis is increased by heat and high pH.[7] To minimize gluconic acid in the final product:

    • Control pH during Crystallization: Maintain a lower pH during downstream processing to favor the lactone form.

    • Optimize Crystallization Temperature: The crystallization of glucono-δ-lactone is temperature-sensitive.[14]

    • Drying Conditions: Ensure efficient removal of water after crystallization to prevent hydrolysis.

Q3: We are using an enzymatic process with glucose oxidase. How can we ensure consistent enzyme performance?

A3: Consistent glucose oxidase performance is key to minimizing batch-to-batch variability.

  • Enzyme Characterization: Characterize each new lot of enzyme for its specific activity.

  • Standardized Storage: Store the enzyme under recommended conditions (typically refrigerated) to maintain its activity.

  • pH Control: The optimal pH for glucose oxidase is typically around 6.5.[4] Use a robust buffering system to maintain this pH throughout the reaction.

  • Temperature Management: While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation over time. Maintain a consistent and optimal temperature.

  • Substrate Concentration: High concentrations of glucose can inhibit the enzyme.[9] Determine the optimal substrate concentration range for your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: The main production methods for this compound include:

  • Enzymatic Oxidation: This method uses the enzyme glucose oxidase to catalyze the oxidation of β-D-glucose to D-glucono-δ-lactone.[4][9][10] This is a highly specific and common method.

  • Chemical Oxidation: This involves the oxidation of glucose using chemical agents. One method involves the use of an ultraviolet lamp and hydrogen peroxide.[5][6] Another historical method uses bromine water.[14]

  • Microbial Fermentation: Certain microorganisms, such as Aspergillus niger, can be used to produce gluconic acid, which is then converted to this compound.[12]

Q2: How does this compound relate to gluconic acid?

A2: Glucono-δ-lactone is the cyclic 1,5-intramolecular ester of D-gluconic acid.[13] In aqueous solutions, it hydrolyzes to an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones.[7][13] This equilibrium is influenced by pH and temperature.[7]

Q3: What analytical methods are suitable for quantifying this compound and identifying impurities?

A3: Several analytical methods can be used for quality control:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for quantifying this compound. Size-exclusion chromatography (SEC) coupled with UV detection has been used for simultaneous determination with other compounds.[15][16] For samples containing both this compound and gluconic acid, derivatization may be necessary, or specific columns for organic acids can be used.[17]

  • Titration: A titration method can be used to determine the assay of this compound. This involves hydrolyzing the lactone to gluconic acid with a known amount of sodium hydroxide (B78521) and then titrating the excess base.[13]

  • Gas Chromatography (GC): After silylation, GC can be used for quantification.[17]

Q4: What are typical downstream processing steps for this compound purification?

A4: After the initial production of gluconic acid/gluconolactone solution, downstream processing typically involves:

  • Filtration: To remove any particulates or biomass.[5]

  • Concentration: The solution is concentrated, often under reduced pressure, to create a supersaturated solution.[5][6]

  • Crystallization: The concentrated solution is cooled, and seed crystals may be added to induce crystallization of this compound.[5][6][11]

  • Centrifugation/Filtration: The crystallized this compound is separated from the mother liquor.

  • Washing and Drying: The crystals are washed (e.g., with cold water or ethanol) and then dried to yield the final product.[12]

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Production (Qualitative Summary)

ParameterEffect of Variation on Yield/PurityTroubleshooting Focus
Temperature Sub-optimal temperatures decrease reaction rate; excessively high temperatures can degrade the enzyme or product.Calibrate temperature probes; ensure uniform heating/cooling.
pH Deviation from optimal pH reduces enzyme activity and can shift the equilibrium towards gluconic acid.Calibrate pH meters; use appropriate buffer systems.
Substrate Conc. High glucose concentrations can inhibit glucose oxidase.Optimize initial glucose concentration based on enzyme kinetics.
Oxygen Supply Insufficient oxygen limits the rate of enzymatic oxidation.Ensure adequate aeration and agitation; monitor dissolved oxygen.
Reaction Time Insufficient time leads to incomplete conversion; excessive time may lead to side reactions.Define and standardize reaction endpoints.

Table 2: Example Parameters from a Chemical Synthesis Protocol

ParameterValue
Starting Material 100g Glucose in 200ml deionized water
Catalyst 40W UV lamp, Hydrogen Peroxide (30%)
Temperature 40°C
Reaction Time 2 hours
Source: Adapted from a patent describing a preparation method.[5]

Experimental Protocols

Protocol 1: Assay of Glucono-δ-Lactone by Titration

This protocol is based on the principle of hydrolyzing this compound to gluconic acid and then titrating the unreacted base.

Materials:

  • Glucono-δ-lactone sample

  • 0.1 N Sodium Hydroxide (NaOH), standardized

  • 0.1 N Sulfuric Acid (H₂SO₄), standardized

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.6 g of the this compound sample.

  • Dissolve the sample in 50 mL of 0.1 N NaOH in a flask.

  • Allow the solution to stand for 20 minutes to ensure complete hydrolysis of the lactone.

  • Add 3 drops of phenolphthalein indicator to the solution.

  • Titrate the excess NaOH with 0.1 N H₂SO₄ until the pink color disappears.

  • Perform a blank determination using 50 mL of 0.1 N NaOH without the sample.

  • Calculate the percentage of glucono-δ-lactone using the appropriate formula, where each mL of 0.1 N NaOH is equivalent to 17.81 mg of C₆H₁₀O₆.[13]

Protocol 2: General Workflow for Enzymatic Production of this compound

This protocol outlines a general workflow for the enzymatic conversion of glucose to this compound.

Materials:

  • D-Glucose

  • Glucose Oxidase

  • Catalase (optional, to decompose hydrogen peroxide byproduct)

  • Phosphate (B84403) buffer (to maintain pH)

  • Deionized water

Procedure:

  • Prepare Glucose Solution: Dissolve a known concentration of D-glucose in the phosphate buffer solution.

  • Reaction Setup: Place the glucose solution in a temperature-controlled reaction vessel with stirring and an air/oxygen supply.

  • Enzyme Addition: Once the solution reaches the target temperature (e.g., 30-40°C) and pH (e.g., 6.0-6.5), add the glucose oxidase (and catalase, if used).

  • Reaction Monitoring: Monitor the reaction progress by measuring glucose consumption or oxygen uptake.

  • Reaction Termination: Once the reaction is complete (e.g., glucose concentration is below a target level), the enzyme can be denatured by heat or removed by ultrafiltration.

  • Downstream Processing: Proceed with filtration, concentration, crystallization, and drying as described in the FAQ section to isolate the this compound.

Visualizations

Enzymatic_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Raw_Materials D-Glucose Phosphate Buffer Reaction_Vessel Bioreactor (Controlled T, pH, O2) Raw_Materials->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Enzyme Glucose Oxidase Enzyme->Reaction_Vessel Concentration Concentration (Evaporation) Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Separation Centrifugation/ Washing Crystallization->Separation Drying Drying Separation->Drying Final_Product This compound (GDL) Drying->Final_Product

Caption: Experimental workflow for enzymatic this compound production.

Troubleshooting_Logic cluster_yield Low/Variable Yield cluster_purity Inconsistent Purity Variability Batch-to-Batch Variability Observed Yield_Issue Yield Issue Variability->Yield_Issue Purity_Issue Purity Issue Variability->Purity_Issue Raw_Material Check Raw Material Purity Yield_Issue->Raw_Material Source Reaction_Params Verify Reaction (T, pH, O2, Time) Yield_Issue->Reaction_Params Process Downstream_Loss Optimize Crystallization/ Purification Yield_Issue->Downstream_Loss Process High_Glucose Incomplete Reaction? (Check Enzyme/Time/O2) Purity_Issue->High_Glucose Impurity High_Gluconic_Acid Hydrolysis? (Check pH/Temp/Drying) Purity_Issue->High_Gluconic_Acid Impurity

Caption: Troubleshooting logic for addressing production variability.

GDL_Equilibrium Glucose β-D-Glucose GDL Glucono-δ-lactone (GDL) Glucose->GDL Glucose Oxidase GA D-Gluconic Acid GDL->GA H2O (Hydrolysis/Esterification)

Caption: Chemical relationship between Glucose, GDL, and Gluconic Acid.

References

Technical Support Center: Improving the Shelf-Life of Gluconolactone-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of products containing gluconolactone (GDL).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in aqueous formulations containing this compound?

A1: The primary cause of instability is the hydrolysis of this compound (a cyclic ester) to gluconic acid.[1] This is a reversible equilibrium reaction, but in aqueous solutions, the equilibrium tends to favor the formation of gluconic acid.[1] The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.[1]

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of this compound to gluconic acid is pH-dependent. The hydrolysis is slowest in the acidic pH range (approximately pH 3 to 5).[2] As the pH increases, particularly above pH 7, the rate of hydrolysis significantly increases.[2] This is a critical consideration when formulating products with a desired pH outside of the optimal stability range.

Q3: What is the impact of temperature on the shelf-life of this compound products?

A3: Increased temperature accelerates the hydrolysis of this compound to gluconic acid.[1] Therefore, products should be stored at controlled room temperature or, if the formulation allows, under refrigerated conditions to prolong shelf-life. Accelerated stability studies are often conducted at elevated temperatures to predict long-term stability.

Q4: Can this compound itself act as a preservative?

A4: While this compound is not a broad-spectrum preservative on its own, its hydrolysis to gluconic acid lowers the pH of a formulation. This acidification can create an environment that is less favorable for the growth of some microorganisms. However, it should not be relied upon as the sole preservative in most formulations.

Q5: Are there different forms of this compound I should be aware of?

A5: Glucono-delta-lactone (GDL) is the most common form, which is the 1,5-intramolecular ester of D-gluconic acid. In aqueous solutions, an equilibrium exists between the delta-lactone, the gamma-lactone, and gluconic acid.

Section 2: Troubleshooting Guides

Issue: pH of the Formulation Drifts Downward Over Time

Diagram: Logical Troubleshooting Workflow for pH Instability

start pH Drift Observed check_hydrolysis Is GDL hydrolysis the primary cause? start->check_hydrolysis check_buffer Is the system adequately buffered? select_buffer Select an appropriate buffer system (e.g., citrate (B86180), phosphate) check_buffer->select_buffer No adjust_ph Adjust initial pH to the higher end of the target range check_buffer->adjust_ph Yes check_hydrolysis->check_buffer Yes monitor_stability Monitor pH over time under accelerated conditions select_buffer->monitor_stability optimize_gdl Optimize GDL concentration adjust_ph->optimize_gdl optimize_gdl->monitor_stability

Caption: Troubleshooting workflow for addressing pH instability in GDL formulations.

Question-and-Answer Troubleshooting:

  • Q: My formulation's pH is decreasing over time. What is happening?

    • A: This is a classic sign of this compound hydrolysis. As GDL converts to gluconic acid, the increase in the concentration of the acidic form lowers the overall pH of your product.

  • Q: How can I prevent this downward pH drift?

    • A:

      • Formulate at a Lower pH: If your product's desired pH is flexible, formulating within the optimal stability range for GDL (pH 3-5) will slow down the rate of hydrolysis.[2]

      • Utilize a Buffer System: Incorporate a suitable buffer, such as a citrate or phosphate (B84403) buffer, to help maintain the pH within a narrow range. The buffer will resist the pH change caused by the formation of gluconic acid.

      • Initial pH Adjustment: When preparing your formulation, you can adjust the initial pH to the higher end of your acceptable range. This anticipates the downward drift and can keep the product within specification for a longer period.

Issue: Crystallization or Precipitation in the Formulation

Diagram: Decision Process for Preventing Crystallization

start Crystallization Observed check_concentration Is GDL concentration exceeding its solubility? start->check_concentration check_temp Are there significant temperature fluctuations? check_concentration->check_temp No reduce_gdl Reduce GDL concentration check_concentration->reduce_gdl Yes add_solubilizer Add a co-solvent or hydrotrope (e.g., glycerin, propanediol) check_temp->add_solubilizer No control_temp Control storage and processing temperatures check_temp->control_temp Yes evaluate_stability Evaluate stability under controlled conditions reduce_gdl->evaluate_stability add_solubilizer->evaluate_stability control_temp->evaluate_stability

Caption: Decision-making process for troubleshooting GDL crystallization.

Question-and-Answer Troubleshooting:

  • Q: I am observing crystals forming in my aqueous this compound solution. Why is this happening?

    • A: Crystallization can occur for a few reasons. You may be exceeding the solubility of this compound in your solvent system, especially at lower temperatures. Temperature fluctuations during storage can also promote crystallization.

  • Q: What are effective strategies to prevent the crystallization of this compound?

    • A:

      • Optimize Concentration: Ensure that the concentration of this compound is below its saturation point in your formulation at the lowest anticipated storage temperature.

      • Incorporate Co-solvents: The addition of co-solvents like glycerin, propanediol, or other polyols can increase the solubility of this compound and inhibit crystal formation.[3]

      • Controlled Cooling: During the manufacturing process, avoid rapid cooling of the formulation, as this can shock the system and induce crystallization. A slower, more controlled cooling phase is recommended.

      • Seeding: In some cases, the presence of seed crystals can initiate broader crystallization. Ensure all equipment is thoroughly cleaned to avoid contamination with undissolved this compound particles.

Issue: Instability in Emulsion-Based Formulations

Diagram: Factors Affecting Emulsion Stability with GDL

Caption: Key factors influencing the stability of emulsions containing GDL.

Question-and-Answer Troubleshooting:

  • Q: My cream/lotion containing this compound is separating over time. What could be the cause?

    • A: Emulsion instability in the presence of this compound is often linked to the consequences of its hydrolysis. The resulting decrease in pH can affect the performance of pH-sensitive emulsifiers. Additionally, the formation of gluconic acid increases the ionic strength of the aqueous phase, which can destabilize certain emulsion systems.

  • Q: How can I improve the stability of my this compound-containing emulsion?

    • A:

      • Select Robust Emulsifiers: Choose emulsifiers that are effective over a broad pH range and are tolerant to electrolytes.

      • Buffer the System: As with aqueous solutions, incorporating a buffer can prevent the pH from dropping to a level that compromises the emulsifier's efficacy.

      • Use Stabilizers: The addition of stabilizers such as xanthan gum, sclerotium gum, or carbomers can increase the viscosity of the continuous phase and help prevent droplet coalescence and phase separation.

      • Optimize the Order of Addition: Consider adding the this compound to the water phase after the emulsion has been formed and cooled down to minimize its impact on the initial emulsification process.

Section 3: Data Presentation

Table 1: Influence of pH on the Half-Life of this compound Hydrolysis

pHHalf-life (minutes)Reference
4.060[4]
6.610[4]

Table 2: Influence of Temperature on the Rate Constant of this compound Hydrolysis

Temperature (°C)Rate Constant (k) in s⁻¹Reference
20-252.26 x 10⁻⁴ (optical rotation)[2]
20-251.31 x 10⁻⁴ (coulometry)[2]
254.59 x 10⁻⁵ (water catalysis)[1]
308.8 x 10⁻⁴ (in phosphate buffer, pH 6.4)[2]

Section 4: Experimental Protocols

Protocol: Accelerated Stability Testing

This protocol provides a general framework for assessing the stability of this compound-containing products under accelerated conditions.

  • Sample Preparation: Prepare three batches of your final formulation in the intended commercial packaging.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH

    • Cold: 4°C ± 2°C

  • Testing Intervals: At specified time points (e.g., 0, 1, 2, and 3 months for accelerated testing; 0, 3, 6, 12, 18, and 24 months for real-time testing), remove samples and evaluate the following parameters:

    • Physical Properties: Appearance, color, odor, pH, and viscosity. For emulsions, also assess phase separation, creaming, and particle size.

    • Chemical Properties: Assay of this compound and gluconic acid using a validated stability-indicating method (e.g., HPLC).

  • Acceptance Criteria: The product is considered stable if it remains within the established specifications for all tested parameters throughout the study period.

Protocol: Stability-Indicating HPLC Method for this compound and Gluconic Acid

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation is crucial for ensuring accurate results.[5][6]

  • Objective: To separate and quantify this compound from its primary degradant, gluconic acid, in a product matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV or Charged Aerosol Detector (CAD).[7]

    • Data acquisition and processing software.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a column suitable for organic acid analysis.[7]

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[7]

    • Detector: UV at a low wavelength (e.g., 210 nm) or CAD.[9]

    • Injection Volume: 10 µL.[7]

  • Sample Preparation:

    • Accurately weigh a known amount of the product and dissolve it in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture).

    • Sonicate if necessary to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[5] Forced degradation studies should be performed to demonstrate that the method can separate this compound and gluconic acid from other potential degradation products.[10]

References

Validation & Comparative

Validating the Antioxidant Activity of Gluconolactone Using the DPPH Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of a compound's antioxidant potential is a critical step in its evaluation. This guide provides a comparative framework for assessing the antioxidant activity of gluconolactone, a polyhydroxy acid (PHA), utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This guide also presents a comparison with established antioxidant standards, ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT), supported by experimental data from scientific literature.

Comparative Antioxidant Activity: DPPH Radical Scavenging

The DPPH assay is a common, reliable, and straightforward method for determining the free radical scavenging capacity of a compound. The assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This reaction results in a color change from violet to yellow, which is measured spectrophotometrically. The efficacy of the antioxidant is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the DPPH radicals.

While this compound is recognized for its antioxidant properties, this review of available scientific literature did not yield a direct comparative study providing a specific IC50 value for this compound in a DPPH assay alongside ascorbic acid and BHT. However, for the purpose of providing a benchmark for future experimental work, the following table summarizes the reported DPPH radical scavenging activities of the standard antioxidants, ascorbic acid and BHT.

AntioxidantDPPH Radical Scavenging Activity (IC50)
This compound Data not available in the reviewed literature
Ascorbic Acid 4.91 ± 0.36 µg/mL[1]
Butylated Hydroxytoluene (BHT) 21.88 ± 2.12 µg/mL[1]

Lower IC50 values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized protocol for the DPPH assay, synthesized from various established methodologies. Researchers should optimize concentrations and incubation times based on their specific experimental conditions.

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or other suitable solvent)

  • Test compound (this compound)

  • Positive controls (Ascorbic acid, BHT)

  • Micropipettes and tips

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: Prepare a series of dilutions of the test compound (this compound) and positive controls (ascorbic acid, BHT) in methanol.

  • Assay Procedure:

    • Add a specific volume of the DPPH solution to each well of the microplate or each cuvette.

    • Add an equal volume of the different concentrations of the test compound and positive controls to the respective wells/cuvettes.

    • For the blank, add the solvent (methanol) instead of the test sample.

    • For the control, add the DPPH solution and the solvent without any antioxidant.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test sample).

    • A_sample is the absorbance of the DPPH solution with the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that results in 50% scavenging is the IC50 value.

Visualizing the Experimental Workflow and Mechanism

To further elucidate the experimental process and the underlying chemical reaction, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Samples/Controls DPPH->Mix Samples Prepare Serial Dilutions of this compound, Ascorbic Acid & BHT Samples->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity & IC50 Measure->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

DPPH_Scavenging_Mechanism DPPH_radical DPPH• (Violet) Antioxidant Antioxidant-H (e.g., this compound) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

"comparative study of gluconolactone and alpha-hydroxy acids (AHAs) in vitro"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of gluconolactone, a poly-hydroxy acid (PHA), and alpha-hydroxy acids (AHAs), such as glycolic and lactic acid. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their work.

Comparative Data Summary

The following tables summarize quantitative data from in vitro studies, offering a comparative perspective on the performance of this compound and representative AHAs.

ParameterThis compoundGlycolic AcidLactic AcidCell Line/Model
Cytotoxicity (IC50) Data not available in direct comparative studies. Generally considered less cytotoxic due to larger molecular size.[1][2][3]Data not available in direct comparative studies.Data not available in direct comparative studies.HaCaT (Human Keratinocytes)
Collagen Synthesis Implicated in aiding collagen synthesis.[1]Dose-dependent increase in collagen production.Can increase collagen I synthesis.[4]Human Dermal Fibroblasts
Antioxidant Activity (IC50) Possesses antioxidant properties.[5] Specific IC50 values from direct comparative studies are not readily available.Not typically highlighted for antioxidant effects.-DPPH Assay
Skin Barrier Function (TEWL) Significantly lower TEWL compared to glycolic acid after irritation.[6]Higher TEWL compared to this compound after irritation.[6]-In Vitro Skin Model

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Cytotoxicity Assay

This assay determines the cell viability upon exposure to test compounds.

  • Cell Seeding: Human keratinocytes (HaCaT) are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of either this compound or an AHA (e.g., glycolic acid). A control group with untreated cells is also maintained. The plates are incubated for a further 24-48 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.

Collagen Synthesis Assay (ELISA)

This protocol quantifies the amount of newly synthesized collagen by human dermal fibroblasts.

  • Cell Culture: Human dermal fibroblasts are cultured in appropriate media until they reach about 80% confluency.

  • Treatment: The cells are then treated with different concentrations of this compound or an AHA for a specified period, typically 48-72 hours.

  • Sample Collection: The cell culture supernatant is collected to measure secreted pro-collagen type I.

  • ELISA Procedure: A pro-collagen type I C-peptide (PIP) ELISA kit is used for quantification. The assay is performed according to the manufacturer's instructions. Briefly, standards and samples are added to a microplate pre-coated with an anti-PIP antibody.

  • Detection: A biotin-conjugated anti-PIP antibody and a streptavidin-horseradish peroxidase conjugate are added sequentially. A substrate solution is then added, and the color development is stopped.

  • Measurement: The absorbance is read at 450 nm, and the concentration of pro-collagen in the samples is determined by comparison with the standard curve.

DPPH Radical Scavenging Assay

This method assesses the antioxidant capacity of the test compounds.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds (this compound or an AHA) are mixed with the DPPH solution in a 96-well plate. A control containing only DPPH and methanol is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

In Vitro Transepidermal Water Loss (TEWL) Measurement

This technique measures the rate of water vapor diffusion across a reconstructed human epidermis model, indicating skin barrier function.

  • Model Preparation: Reconstructed human epidermis models are placed in 6-well plates with culture medium.

  • Topical Application: A defined amount of the test substance (e.g., a formulation containing this compound or an AHA) is applied to the surface of the epidermis.

  • Incubation: The models are incubated for a specified period.

  • Irritation Induction (Optional): To assess protective effects, a known irritant like sodium lauryl sulfate (B86663) (SLS) can be applied after the initial treatment.

  • TEWL Measurement: A TEWL probe is placed on the surface of the epidermis to measure the water evaporation rate (in g/m²/h). Measurements are taken at baseline and at various time points after treatment and/or irritation.

  • Data Analysis: Changes in TEWL values over time are compared between the different treatment groups and the control. A lower TEWL value indicates a better skin barrier function.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro comparison of this compound and AHAs.

G cluster_0 Mechanism of Action on Epidermis HydroxyAcids Hydroxy Acids (this compound & AHAs) CorneocyteCohesion Decreased Corneocyte Cohesion HydroxyAcids->CorneocyteCohesion Disrupts intercellular bonds Exfoliation Increased Exfoliation (Desquamation) CorneocyteCohesion->Exfoliation CellTurnover Enhanced Cell Turnover Exfoliation->CellTurnover SkinAppearance Improved Skin Texture & Tone CellTurnover->SkinAppearance

Caption: General mechanism of hydroxy acids on the epidermis.

G cluster_1 In Vitro Cytotoxicity Assay Workflow (MTT) Start Seed HaCaT Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound or AHA Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan (add DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

References

Unveiling the In Vivo Anti-Inflammatory Potential of Gluconolactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gluconolactone, a naturally occurring polyhydroxy acid (PHA), is emerging as a promising agent in the management of inflammatory conditions. This guide provides a comprehensive comparison of the in vivo anti-inflammatory efficacy of this compound against other relevant agents, supported by experimental data and detailed methodologies.

Comparative Efficacy in Preclinical Models

Furthermore, data from the croton oil-induced ear edema model is presented for glycolic acid and salicylic (B10762653) acid, as data for these compounds in the TPA model is limited. It is important to note that while both are models of topical inflammation, the inflammatory cascades differ, which should be considered when making direct comparisons.

Table 1: Comparison of Anti-inflammatory Activity in the TPA-Induced Mouse Ear Edema Model

CompoundDose% Inhibition of EdemaAnimal ModelReference
Indomethacin 0.5 mg/ear75%Mouse[1]
Licochalcone A 1 mg/ear78.5 ± 0.72%Mouse[2]
Pteropodine Not Specified72-81%Mouse[1][3]

Table 2: Comparison of Anti-inflammatory Activity in the Croton Oil-Induced Mouse/Rat Ear Edema Model

CompoundDose% Inhibition of EdemaAnimal ModelReference
Glycolic Acid Not SpecifiedSignificant ReductionMouse[4][5]
Salicylic Acid 100 mg/kgSignificant ReductionRat[6]
Diclofenac Sodium 10 mg/kg57.25% (at 4hr)Mouse[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple pathways. A key mechanism involves the modulation of the adaptive immune response, specifically by promoting the differentiation and function of regulatory T cells (Tregs) while inhibiting the pro-inflammatory T helper 17 (Th17) cells. This action helps to restore immune homeostasis and dampen inflammatory responses.

Another identified pathway involves the activation of the Protein Kinase C epsilon (PKCε) / Extracellular signal-regulated kinase (ERK) signaling cascade. This pathway is implicated in cellular processes that can mitigate tissue damage associated with inflammation.

In contrast, other topical agents like glycolic and salicylic acid primarily exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory mediators.

Visualizing the Experimental Workflow and Signaling Pathways

To illustrate the methodologies and biological mechanisms discussed, the following diagrams are provided in Graphviz DOT language.

TPA_Induced_Ear_Edema_Workflow cluster_protocol Experimental Protocol Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Topical Application Topical Application (this compound or Comparator) Baseline Measurement->Topical Application TPA Induction TPA Application (Induces Inflammation) Topical Application->TPA Induction Edema Measurement Measure Ear Thickness/Weight TPA Induction->Edema Measurement Tissue Collection Tissue Collection Edema Measurement->Tissue Collection Analysis Histology, Cytokine Analysis, Myeloperoxidase Assay Tissue Collection->Analysis

Caption: Workflow for TPA-induced mouse ear edema model.

Gluconolactone_Treg_Th17_Pathway cluster_tcell Naive T Cell Differentiation cluster_this compound This compound Naive_T_Cell Naive CD4+ T Cell Treg Regulatory T cell (Treg) (Anti-inflammatory) Th17 T helper 17 cell (Th17) (Pro-inflammatory) This compound This compound STAT5_Phos pSTAT5 This compound->STAT5_Phos Promotes STAT3_Phos pSTAT3 This compound->STAT3_Phos Inhibits FOXP3 FOXP3 STAT5_Phos->FOXP3 Induces FOXP3->Treg Drives Differentiation RORgt RORγt STAT3_Phos->RORgt Induces RORgt->Th17 Drives Differentiation

Caption: this compound's modulation of Treg/Th17 differentiation.

Detailed Experimental Protocols

TPA-Induced Mouse Ear Edema Model

This model is a standard for evaluating the efficacy of topical anti-inflammatory agents.

Animals: Male Swiss mice (25-30 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Baseline Measurement: The initial thickness of the right ear of each mouse is measured using a digital micrometer.

  • Treatment Application: The test compound (e.g., this compound, comparator, or vehicle) is topically applied to both the inner and outer surfaces of the right ear.

  • Induction of Inflammation: After a set period (e.g., 30 minutes), a solution of TPA (typically 2.5 µg in 20 µL of acetone) is applied to the same ear to induce inflammation. The left ear usually serves as a control and receives only the vehicle.

  • Edema Assessment: At various time points after TPA application (e.g., 4, 6, 24 hours), the ear thickness is measured again. The difference in ear thickness before and after TPA application is calculated to determine the extent of edema.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100

  • Histological and Biochemical Analysis: At the end of the experiment, mice are euthanized, and ear biopsies are collected for histological examination (to assess inflammatory cell infiltration) and biochemical assays (e.g., myeloperoxidase (MPO) activity to quantify neutrophil infiltration, and cytokine levels).

Croton Oil-Induced Ear Edema Model

This is another widely used model for assessing topical anti-inflammatory drugs.

Animals: Similar to the TPA model, mice or rats are used.

Procedure:

  • Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner and outer surface of the right ear. The left ear serves as a control.

  • Treatment Application: The test compound is typically applied shortly before or after the croton oil application.

  • Edema Assessment: Ear thickness or weight of a punched biopsy is measured at a specific time point (e.g., 4 or 6 hours) after croton oil application.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated as described for the TPA model.

Conclusion

References

A Comparative Analysis of the Chelating Efficiency of Gluconolactone and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and industrial applications, the effective sequestration of metal ions is crucial for product stability, efficacy, and safety. Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard for chelation, valued for its high efficiency and broad applicability. However, growing environmental concerns and a demand for naturally derived excipients have spurred interest in alternatives like gluconolactone. This guide provides an objective comparison of the chelating efficiency of this compound with EDTA, supported by quantitative data and detailed experimental protocols.

Executive Summary

Ethylenediaminetetraacetic acid (EDTA) is a powerful synthetic chelating agent that forms highly stable complexes with a wide range of di- and trivalent metal ions across a broad pH spectrum.[1] Its efficacy is attributed to its ability to form multiple coordination bonds with a metal ion. In contrast, this compound, a cyclic ester of D-gluconic acid, acts as a chelating agent upon hydrolysis to gluconic acid.[2] While considered a weaker chelating agent than EDTA, gluconic acid demonstrates effective chelation, particularly in alkaline conditions.[1] The choice between these two agents depends on the specific application, required chelation strength, pH of the medium, and biodegradability considerations.

Quantitative Comparison of Chelating Efficiency

The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion; a higher log K value indicates a more stable complex. The following table summarizes the stability constants of EDTA and gluconic acid with various metal ions. It is important to note that these values have been compiled from different sources and experimental conditions may vary.

Metal IonEDTA (log K)Gluconic Acid (log β)pH (Gluconic Acid)
Ca²⁺10.7--
Mg²⁺8.7--
Fe³⁺25.138 (M₁Gl₁)13.3
Fe²⁺14.320 (M₁Gl₁)13.3
Cu²⁺18.8--
Zn²⁺16.5--
Co²⁺16.513 (M₁Gl₁)13.3
Cd²⁺16.513 (M₁Gl₁)13.3
Ce³⁺-43.9 (M₂Gl₁)13.3
Eu³⁺-24 (M₁Gl₁)13.3
Ho³⁺-49.8 (M₂Gl₁)13.3
U(VI)-19.9 (M₁Gl₁)7

Note: The stability constants for EDTA are generally reported at 20-25°C and an ionic strength of 0.1 M. The data for gluconic acid was obtained under the specified pH conditions.[2][3][4] The stoichiometry of the gluconic acid complexes (e.g., M₁Gl₁) indicates the metal-to-ligand ratio.

Experimental Protocols

The determination of chelating efficiency and stability constants can be performed using several established methods. Below are detailed protocols for potentiometric titration and UV-Vis spectrophotometry, which are commonly employed for this purpose.

Potentiometric Titration

This method is used to determine the stability constants of metal-ligand complexes by monitoring the pH of a solution as a titrant is added.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Standardized solutions of the metal salt (e.g., 0.01 M CuSO₄)

  • Standardized solutions of the chelating agents (EDTA and this compound/sodium gluconate, 0.01 M)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong, carbonate-free base (e.g., 0.1 M NaOH)

  • Inert electrolyte (e.g., 1 M KCl or NaNO₃) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand: In a thermostated vessel, pipette a known volume of the chelating agent solution and the inert electrolyte. Add a known amount of standardized strong acid to lower the initial pH.

  • Titrate the solution with the standardized strong base, recording the pH after each addition.

  • Titration of the Metal-Ligand Complex: Repeat the procedure from step 2, but this time include a known volume of the standardized metal salt solution in the titration vessel.

  • Data Analysis: Plot the pH versus the volume of base added for both titrations. The displacement of the metal-ligand titration curve from the ligand-only curve is used to calculate the formation function (n̄) and the free ligand concentration (p[L]). From these values, the stepwise and overall stability constants (K and β) are determined using computational software.

UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of solutions containing varying mole fractions of the metal and ligand while keeping the total molar concentration constant.

Materials:

  • UV-Vis spectrophotometer

  • Equimolar stock solutions of the metal salt and the chelating agent (e.g., 1 mM)

Procedure:

  • Preparation of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), ensuring the total volume and total molar concentration remain constant in each solution.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength is determined beforehand by scanning the spectrum of a solution containing the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The plot will typically consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.

Visualizing Chelation: Mechanisms and Workflows

To better understand the processes involved in chelation, the following diagrams illustrate the general mechanism of metal detoxification through chelation and a typical experimental workflow for comparing chelating agents.

G cluster_body Biological System Toxic Metal Ion Toxic Metal Ion Cellular Damage Cellular Damage Toxic Metal Ion->Cellular Damage Causes Metal-Chelate Complex Metal-Chelate Complex Toxic Metal Ion->Metal-Chelate Complex Chelating Agent Chelating Agent Chelating Agent->Metal-Chelate Complex Binds to Excretion Excretion Metal-Chelate Complex->Excretion Facilitates

Caption: General mechanism of metal detoxification by a chelating agent.

G cluster_workflow Experimental Workflow A Prepare Stock Solutions (Metal, EDTA, this compound) B Method 1: Potentiometric Titration A->B C Method 2: UV-Vis Spectrophotometry A->C D Titrate Ligand Alone and with Metal Ion B->D E Prepare Solutions with Varying Metal:Ligand Ratios C->E F Measure pH Changes D->F G Measure Absorbance at λmax E->G H Calculate Stability Constants (log K) F->H I Determine Stoichiometry G->I J Compare Chelating Efficiency H->J I->J

Caption: Workflow for comparing the chelating efficiency of EDTA and this compound.

Conclusion

EDTA remains a superior chelating agent in terms of the strength and stability of the complexes it forms with a wide variety of metal ions and its effectiveness across a broad pH range. However, this compound, through its hydrolysis product gluconic acid, presents a viable, biodegradable alternative, particularly in applications where extreme chelation strength is not the primary requirement and where the formulation has a neutral to alkaline pH. For researchers and drug development professionals, the selection between these two agents should be guided by a thorough evaluation of the specific needs of their system, including the target metal ion, the required stability of the complex, the pH of the environment, and any biocompatibility or environmental considerations. The experimental protocols provided herein offer a framework for conducting direct comparative studies to inform this critical decision-making process.

References

Comparative Guide to Analytical Methods for Gluconolactone Quantification: A Focus on UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of gluconolactone, with a primary focus on the widely used indirect UV-Vis spectrophotometric enzymatic method. The performance of this method is objectively compared with alternative techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

Overview of Analytical Techniques

This compound, a cyclic ester of D-gluconic acid, lacks a significant chromophore, making its direct quantification by standard UV-Vis spectrophotometry challenging. Consequently, indirect methods are commonly employed. This guide explores the validation and application of an enzymatic UV-Vis assay and compares it with chromatographic approaches like High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Validated Analytical Methods

The following table summarizes the key validation parameters for the enzymatic UV-Vis spectrophotometric method and a comparative HPLC-UV method for this compound quantification.

Parameter Enzymatic UV-Vis Spectrophotometric Method HPLC-UV Method
Principle Indirect enzymatic assay measuring NADPH formationSize Exclusion Chromatography with UV detection
Wavelength 340 nm205 nm
Linearity (r²) > 0.99> 0.999[1]
Concentration Range 1 - 60 µg/mL (measurement at 340 nm)[2]25 - 1000 µg/mL[1]
Accuracy (% Recovery) Data not explicitly stated, but recovery tests are recommended[2]80% - 120%[1]
Precision (RSD%) A difference of 0.005 to 0.010 absorbance units may occur in double determinations[2]≤ 1.22%[1]
Limit of Detection (LOD) 0.5 mg/L (derived from an absorbance difference of 0.010 at 340 nm)[2]Not explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Experimental Protocols

Enzymatic UV-Vis Spectrophotometric Method

This method relies on the enzymatic conversion of D-gluconate to 6-phospho-D-gluconate, which is then dehydrogenated to ribulose-5-phosphate with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-gluconic acid. For this compound determination, an initial alkaline hydrolysis step is required to convert the lactone to D-gluconic acid.[3]

Materials:

  • UV-Vis Spectrophotometer capable of reading at 340 nm[3]

  • Cuvettes with a 1 cm path length[3]

  • Water bath or incubator set to 37°C[3]

  • Commercially available D-Gluconic Acid/D-Glucono-δ-lactone assay kit (e.g., from Megazyme or Boehringer Mannheim/R-Biopharm)[2][3] containing:

    • Buffer solution

    • NADP+ solution

    • ATP solution

    • Enzyme suspension (gluconate kinase and 6-phosphogluconate dehydrogenase)[3]

    • D-Gluconic acid standard solution

Procedure:

  • Sample Preparation:

    • For the determination of this compound, the sample is first treated with an alkaline solution to hydrolyze the this compound to gluconic acid.[3]

    • Dilute the sample to obtain a D-gluconic acid concentration between 0.1 and 0.6 g/L for measurement at 340 nm.[2]

  • Assay Procedure (based on a typical kit): [3]

    • Pipette distilled water, sample solution, and standard solution into separate cuvettes.

    • Add the buffer, NADP+, and ATP solutions to each cuvette.

    • Mix thoroughly and incubate at 37°C for approximately 5 minutes.

    • Read the initial absorbance (A1) of all solutions at 340 nm.

    • Start the reaction by adding the enzyme suspension to each cuvette.

    • Mix and incubate at 37°C for approximately 6 minutes, or until the reaction is complete.

    • Read the final absorbance (A2) of all solutions at 340 nm.

  • Calculation:

    • Calculate the absorbance difference (ΔA = A2 - A1) for the blank, standard, and sample.

    • Subtract the absorbance difference of the blank from the absorbance difference of the sample and standard.

    • The concentration of D-gluconic acid (and thus this compound in the original sample) is calculated based on the absorbance difference of the sample and the concentration of the standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the direct determination of this compound using size exclusion chromatography with UV detection at a low wavelength.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Size Exclusion Chromatography (SEC) column (e.g., BioSep SEC S2000)[1]

Chromatographic Conditions: [1]

  • Mobile Phase: 0.05 M potassium dihydrogen phosphate (B84403) (pH 7.0)

  • Flow Rate: Isocratic

  • Detection Wavelength: 205 nm

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions of this compound in the mobile phase. Dissolve and dilute samples in the mobile phase.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Record the chromatograms and determine the peak area of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

UV_Vis_Validation_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation Parameters A Prepare this compound Standard Solutions C Enzymatic Reaction (Formation of NADPH) A->C B Prepare Sample Solutions (with alkaline hydrolysis) B->C D Measure Absorbance at 340 nm (A1 and A2) C->D E Linearity & Range D->E F Accuracy (% Recovery) D->F G Precision (Repeatability & Intermediate) D->G H LOD & LOQ D->H

Caption: Workflow for the validation of the enzymatic UV-Vis spectrophotometric method for this compound.

Method_Comparison cluster_params Key Comparison Parameters Method1 Enzymatic UV-Vis Principle: Indirect, Enzymatic Wavelength: 340 nm Pros: High specificity Cons: Indirect, requires kit P1 Specificity Method1->P1 High P2 Directness of Measurement Method1->P2 Indirect P3 Equipment Cost Method1->P3 Lower P4 Sample Throughput Method1->P4 Moderate Method2 HPLC-UV Principle: Direct, Chromatographic Wavelength: 205 nm Pros: Direct, simultaneous analysis possible Cons: Requires specialized equipment Method2->P1 Good Method2->P2 Direct Method2->P3 Higher Method2->P4 Higher

References

A Comparative Analysis of Gluconolactone and Lactobionic Acid: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two leading polyhydroxy acids, exploring their physicochemical properties, biological activities, and applications in dermatological and pharmaceutical formulations. This guide provides a comprehensive comparison supported by experimental data to aid in the selection and application of these compounds.

Gluconolactone and lactobionic acid, both belonging to the polyhydroxy acid (PHA) family, have garnered significant attention in the scientific community for their gentle yet effective action on the skin. Their larger molecular size compared to alpha-hydroxy acids (AHAs) results in slower skin penetration, leading to reduced irritation, making them suitable for sensitive skin.[1][2] This guide offers a detailed comparative analysis of their properties, supported by quantitative data and experimental methodologies, to inform researchers, scientists, and drug development professionals in their work.

Physicochemical Properties: A Tale of Two PHAs

This compound and lactobionic acid share a common origin, with lactobionic acid being a more complex molecule composed of a galactose sugar moiety attached to a gluconic acid molecule.[3] This structural difference is the primary determinant of their distinct physicochemical properties and, consequently, their biological activities.

PropertyThis compoundLactobionic AcidReference(s)
Molecular Weight ( g/mol ) 178.14358.30[3]
Acid Type Polyhydroxy Acid (PHA)Polyhydroxy Bionic Acid[3][4]
pKa ~3.6~3.8[3]
Structure Cyclic ester of D-gluconic acidDisaccharide of galactose and gluconic acid[3][5]

Table 1: Comparative Physicochemical Properties of this compound and Lactobionic Acid.

Biological Activity: A Quantitative Comparison

Both this compound and lactobionic acid exhibit a range of beneficial biological activities, including antioxidant, chelating, and hydrating effects. While both are effective, quantitative data suggests differences in their potency.

Antioxidant and Chelating Properties

Lactobionic acid is reported to be a more potent antioxidant than this compound.[1] This is often attributed to its superior ability to chelate metal ions, particularly iron, which can catalyze the formation of damaging free radicals.[5][6]

Biological ActivityThis compoundLactobionic AcidReference(s)
Antioxidant Capacity Possesses antioxidant propertiesStrong antioxidant properties[1][7]
Iron Chelating Ability Acts as a chelating agentStrong iron chelator[5][6][8]

Table 2: Comparative Antioxidant and Chelating Properties.

Note: Direct comparative IC50 values for antioxidant activity and quantitative data for iron chelation from a single study were not available in the reviewed literature. The relative strengths are based on qualitative descriptions in multiple sources.

Skin Hydration and Barrier Function

Both PHAs are excellent humectants, attracting and binding water to the skin.[2] However, studies suggest that lactobionic acid has a superior hydrating capacity, with one source stating it has double the humectant properties of this compound.[7] This translates to significant improvements in skin hydration and a reduction in transepidermal water loss (TEWL), thereby strengthening the skin's barrier function.[4][9]

Skin ParameterThis compoundLactobionic AcidReference(s)
Skin Hydration (Corneometry) Significant increase in skin hydration observed with 10% and 30% solutions.Significant improvement in skin hydration.[10][11]
Transepidermal Water Loss (TEWL) Significant reduction in TEWL observed after treatment.Contributes to a decrease in TEWL.[9]
Effect on Skin Barrier Improves and strengthens the skin barrier function.Enhances the skin barrier.[4][7]

Table 3: Comparative Effects on Skin Hydration and Barrier Function.

Note: The presented data is from separate studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Preparation: The test compounds (this compound and lactobionic acid) and a positive control (e.g., ascorbic acid) are dissolved in the same solvent to create a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples and the positive control. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Ferrous Ion Chelating (FIC) Assay

This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺).

Principle: The reagent ferrozine (B1204870) forms a stable, colored complex with ferrous ions. A chelating agent will bind to the iron, preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in color intensity.[12][13]

Procedure:

  • Reagent Preparation: Solutions of ferrous chloride (FeCl₂), ferrozine, and the test compounds are prepared in a suitable buffer.[12][14]

  • Reaction Mixture: The test compound is added to the ferrous chloride solution and incubated.[14]

  • Color Development: Ferrozine solution is added to the mixture to initiate the color-forming reaction with any unchelated ferrous ions.[13][14]

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 10 minutes).[13][14]

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm).[13][14]

  • Calculation: The percentage of ferrous ion chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

In Vivo Skin Hydration Measurement (Corneometry)

Corneometry is a non-invasive method to measure the hydration level of the stratum corneum.

Principle: The measurement is based on the different dielectric constants of water and other skin substances. The capacitance of the skin is measured, which is directly related to its water content.

Procedure:

  • Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions of the testing room (temperature and humidity) for a specified period before measurements are taken.

  • Baseline Measurement: The Corneometer probe is applied to the test area of the skin (e.g., forearm or face) to obtain a baseline reading.

  • Product Application: A standardized amount of the test product (containing this compound or lactobionic acid) is applied to the designated skin area.

  • Post-application Measurements: Corneometer readings are taken at specific time intervals after product application (e.g., 1, 2, 4, and 8 hours) to assess the change in skin hydration over time.

  • Data Analysis: The change in corneometer units from baseline is calculated to determine the moisturizing effect of the product.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Antioxidant_Mechanism Free Radical (ROS) Free Radical (ROS) PHA (this compound or Lactobionic Acid) PHA (this compound or Lactobionic Acid) Cellular Damage Cellular Damage Free Radical (ROS)->Cellular Damage causes Neutralized Radical Neutralized Radical PHA (this compound or Lactobionic Acid)->Neutralized Radical donates electron/H+

Antioxidant action of PHAs.

Skin_Hydration_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Subject Acclimatization Subject Acclimatization Baseline Corneometry Measurement Baseline Corneometry Measurement Subject Acclimatization->Baseline Corneometry Measurement Product Application (PHA) Product Application (PHA) Baseline Corneometry Measurement->Product Application (PHA) Corneometry Measurements at T1, T2, T3... Corneometry Measurements at T1, T2, T3... Product Application (PHA)->Corneometry Measurements at T1, T2, T3... Data Analysis Data Analysis Corneometry Measurements at T1, T2, T3...->Data Analysis

Workflow for in vivo skin hydration study.

Skin_Barrier_Function PHAs (this compound & Lactobionic Acid) PHAs (this compound & Lactobionic Acid) Increased Skin Hydration Increased Skin Hydration PHAs (this compound & Lactobionic Acid)->Increased Skin Hydration Humectant Effect Reduced TEWL Reduced TEWL PHAs (this compound & Lactobionic Acid)->Reduced TEWL Improved Cohesion Strengthened Skin Barrier Strengthened Skin Barrier Increased Skin Hydration->Strengthened Skin Barrier Reduced TEWL->Strengthened Skin Barrier

Mechanism of skin barrier improvement by PHAs.

Conclusion

Both this compound and lactobionic acid are valuable ingredients for cosmetic and dermatological formulations, offering gentle exfoliation, hydration, and antioxidant protection. Lactobionic acid appears to have a superior profile in terms of its antioxidant and hydrating capabilities, likely due to its larger and more complex molecular structure.[1][7] However, the choice between the two will ultimately depend on the specific formulation goals, target audience, and desired product performance. For formulations where potent antioxidant and humectant properties are paramount, lactobionic acid may be the preferred choice. For applications requiring a more cost-effective and still gentle PHA, this compound remains an excellent option. Further direct comparative studies are warranted to provide more definitive quantitative data on their relative efficacies.

References

A Comparative Guide to the Biocompatibility of Gluconolactone-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, biocompatible, and biodegradable polymers is a cornerstone of advancement in drug delivery and medical device development. Gluconolactone, a naturally derived polyhydroxy acid, presents a promising building block for such polymers. This guide provides an objective comparison of the biocompatibility of this compound-based polymers with three well-established biodegradable polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (B3415563) (PCL). The information herein is supported by available experimental data to aid in informed material selection for biomedical applications.

Quantitative Biocompatibility Data

The following tables summarize available quantitative data from in vitro and in vivo studies. It is important to note that while extensive data exists for PLA, PGA, and PCL, quantitative biocompatibility data for standalone this compound-based polymers is limited in publicly available literature.

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

PolymerCell Line(s)ConcentrationCell Viability (%)Citation(s)
Poly(glucono-δ-lactone) (PGDL) OVCAR-3, Raw 264.7up to 2.5 mg/mLNo signs of toxicity[1]
Polylactic acid (PLA) MG63, Saos-2Not specified> 80%[2]
Polyglycolic acid (PGA) Not specifiedNot specifiedGenerally considered biocompatible, but acidic degradation products can lower local pH.[3][4]
Polycaprolactone (PCL) Not specifiedNot specified> 90%[5]

Table 2: In Vitro Hemocompatibility Data (Hemolysis Assay)

PolymerHemolysis (%)ClassificationCitation(s)
This compound-based Polymers Data Not Available-
Polylactic acid (PLLA) 2.4%Non-hemolytic[6]
Poly(lactic-co-glycolic acid) (PLGA) < 0.1% (Hemolytic Index: 0.090)Non-hemolytic[7]
Polyglycolic acid (PGA) Degraded PGA consumes complement, suggesting potential for hemolysis.-[4][8]
Polycaprolactone (PCL) < 1%Non-hemolytic[9]
PCL/PU blend 2.26 - 4.25%Non-hemolytic[10]

According to ISO 10993-4, hemolysis percentages below 5% are considered non-hemolytic.

Table 3: In Vivo Inflammatory Response (Subcutaneous Implantation in Animal Models)

PolymerAnimal ModelImplantation TimeKey Findings (Quantitative/Semi-quantitative)Citation(s)
This compound-based Polymers Data Not Available--
Polylactic acid (PLLA) Sheep1 monthFibrous capsule thickness: ~200 µm[11]
6 monthsFibrous capsule thickness: 200-600 µm[11]
Rabbit60 daysMilder inflammatory process with larger granule implants.[12][13]
Polyglycolic acid (PGA) Rat-Induces a more pronounced inflammatory response due to acidic degradation products.[3][14][15]
Polycaprolactone (PCL) Rat6 weeksPeak of modest inflammatory response with infiltrating macrophages.[3]
Rat-Generally elicits a mild and prolonged inflammatory response with a thin fibrous capsule.[12][16]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and comparison of results.

MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for assessing cell viability in response to a biomaterial.

  • Material Preparation: Polymer films are prepared and sterilized (e.g., by UV irradiation or ethylene (B1197577) oxide).

  • Cell Seeding: A specific cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) is seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Material Exposure: The sterile polymer film is placed on top of the cell monolayer in each well. Alternatively, extracts of the polymer (prepared by incubating the polymer in cell culture medium) are added to the cells.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, the culture medium (and polymer film, if applicable) is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells.

Hemolysis Assay (Direct Contact Method)

This protocol is based on the ASTM F756-17 standard for assessing the hemolytic properties of materials.

  • Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., citrate (B86180) or heparin).

  • Erythrocyte Preparation: The blood is centrifuged, and the plasma and buffy coat are removed. The red blood cells (RBCs) are washed three times with phosphate-buffered saline (PBS). A final RBC suspension is prepared at a specific concentration (e.g., 2% v/v in PBS).

  • Material Incubation: The test polymer (of a defined surface area) is placed in a tube with the RBC suspension. Positive (e.g., Triton X-100 solution) and negative (e.g., PBS) controls are also prepared.

  • Incubation: The tubes are incubated at 37°C for 2-4 hours with gentle agitation.

  • Centrifugation: After incubation, the tubes are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at a wavelength of 540 nm.

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vivo Subcutaneous Implantation

This protocol describes a general procedure for assessing the in vivo tissue response to a biomaterial in a rat model.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used. All procedures must be approved by an institutional animal care and use committee.

  • Implant Preparation: The polymer scaffolds are fabricated into a desired shape and size (e.g., 10 mm discs) and sterilized.

  • Surgical Procedure:

    • The rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

    • The dorsal area is shaved and disinfected.

    • A small incision is made through the skin, and subcutaneous pockets are created by blunt dissection.

    • The sterile polymer implants are placed into the subcutaneous pockets.

    • The incision is closed with sutures or surgical staples.

  • Post-operative Care: The animals are monitored for any signs of distress, and analgesics are administered as needed.

  • Explantation and Histological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the implants along with the surrounding tissue are explanted.

  • Tissue Processing: The explanted tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Histological Staining: Thin sections (5 µm) of the tissue are cut and stained with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and fibrous capsule formation. Masson's trichrome stain can be used to assess collagen deposition.

  • Quantitative Analysis: The thickness of the fibrous capsule and the number of inflammatory cells (e.g., macrophages, lymphocytes, giant cells) at the implant-tissue interface are quantified using image analysis software.

Mandatory Visualization

Experimental and Logical Workflows

Biocompatibility_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (MTT) hemocompatibility Hemolysis Assay implantation Subcutaneous Implantation hemocompatibility->implantation histology Histological Analysis implantation->histology decision Biocompatible? histology->decision start Polymer Synthesis & Characterization start->cytotoxicity start->hemocompatibility end_yes Proceed to Application-Specific Studies decision->end_yes Yes end_no Redesign Polymer decision->end_no No

Workflow for assessing the biocompatibility of polymers.
Signaling Pathways

Macrophage_Activation_Pathway cluster_material Biomaterial Interaction cluster_macrophage Macrophage polymer Polymer Surface & Degradation Products receptors Pattern Recognition Receptors (e.g., TLRs) polymer->receptors nfkb NF-κB Pathway receptors->nfkb inflammasome NLRP3 Inflammasome receptors->inflammasome m1 M1 Phenotype (Pro-inflammatory) nfkb->m1 Activation inflammasome->m1 Activation m2 M2 Phenotype (Anti-inflammatory) m1->m2 Polarization Shift cytokines_m1 Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) m1->cytokines_m1 cytokines_m2 Anti-inflammatory Cytokines (IL-10, TGF-β) m2->cytokines_m2

Macrophage activation and polarization by biomaterials.

PLLA_Fibroblast_Pathway cluster_fibroblast Fibroblast plla PLLA Microparticles macrophage Macrophage (M2) plla->macrophage Induces tgfb TGF-β macrophage->tgfb Secretes tgfb_receptor TGF-β Receptor tgfb->tgfb_receptor Binds smad Smad 2/3 Phosphorylation tgfb_receptor->smad smad_complex Smad 2/3/4 Complex smad->smad_complex nucleus Nucleus smad_complex->nucleus Translocation collagen_synthesis Increased Collagen Synthesis nucleus->collagen_synthesis Gene Transcription

TGF-β/Smad signaling in fibroblasts activated by PLLA.

References

In Vitro Skin Penetration: A Comparative Analysis of Gluconolactone and Glycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the skin penetration profile of active ingredients is paramount for formulating safe and effective topical products. This guide provides a comparative analysis of the in vitro skin penetration of gluconolactone, a polyhydroxy acid (PHA), and glycolic acid, an alpha-hydroxy acid (AHA).

This compound is recognized for its gentler action on the skin, which is attributed to its larger molecular size compared to AHAs like glycolic acid.[1] This structural difference is believed to limit its penetration into the deeper layers of the skin, potentially reducing the likelihood of irritation.[1] This guide synthesizes available in vitro data to provide a clearer understanding of their comparative skin penetration characteristics.

Comparative Analysis of Skin Penetration Data

Direct comparative studies on the in vitro skin penetration of this compound and glycolic acid under identical experimental conditions are limited in publicly available literature. However, by examining data from separate studies, we can draw inferences about their relative penetration profiles. It is crucial to note that variations in experimental methodologies, such as skin source, vehicle formulation, and pH, can significantly influence penetration results.

ParameterThis compoundGlycolic AcidStudy Details & Remarks
Total Absorption (% of applied dose) Data not available in comparable format27-30%The glycolic acid data is from a 24-hour in vitro study using human skin with a formulation at pH 3.0.[2] Specific quantitative data for this compound under similar conditions was not found in the reviewed literature.
Penetration into Skin Layers (% of applied dose) Data not available in comparable format4% GA, pH 2.0 (24h): - Stratum Corneum: 2.65 ± 1.80%- Viable Skin: 13.46 ± 7.44%- Effluent (Receptor Fluid): 12.22 ± 9.03%This detailed data for glycolic acid highlights its distribution within the different skin strata and the amount that permeates through the skin.[3]
Molecular Weight ( g/mol ) 178.1476.05The larger molecular weight of this compound is a key factor contributing to its presumed lower skin penetration.
General Characteristics Larger molecule, considered a gentler exfoliant with moisturizing properties.[1]Smaller molecule, known for its effective exfoliation but with a higher potential for skin irritation.[4]The difference in molecular size is a fundamental differentiator in their mechanism of action and skin tolerability.

Note: The absence of directly comparable quantitative data for this compound underscores a gap in the current research landscape. The provided glycolic acid data serves as a benchmark for a well-studied AHA.

Experimental Protocol: In Vitro Skin Penetration using Franz Diffusion Cells

The following protocol outlines a standard methodology for assessing the in vitro skin penetration of topical compounds using Franz diffusion cells. This method is widely accepted for generating reliable data on the percutaneous absorption of substances.[5][6][7]

1. Materials and Equipment:

  • Franz diffusion cells

  • Human or animal skin membranes (e.g., excised human skin, porcine skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Test formulation containing the active ingredient (e.g., this compound or glycolic acid)

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Syringes and needles for sampling

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrumentation

  • Parafilm

2. Skin Membrane Preparation:

  • Excised skin is carefully prepared, often by separating the epidermis or using a specific thickness of dermatomed skin.

  • The skin membrane is visually inspected for any defects.

  • The prepared skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[6]

3. Franz Diffusion Cell Assembly and Setup:

  • The receptor chamber is filled with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.[8]

  • A small magnetic stir bar is placed in the receptor chamber to ensure continuous mixing of the receptor fluid.

  • The assembled cells are placed in a water bath maintained at a physiological temperature, typically 32°C, to mimic skin surface temperature.[6]

4. Application of Test Formulation:

  • A precise amount of the test formulation is applied evenly to the surface of the skin in the donor chamber.

  • The donor chamber is often covered with parafilm to prevent evaporation.[8]

5. Sampling and Analysis:

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor solution through the sampling arm.[5]

  • After each sampling, an equal volume of fresh, pre-warmed receptor solution is added back to the receptor chamber to maintain sink conditions.

  • The collected samples are analyzed using a validated analytical method, such as HPLC, to quantify the concentration of the permeated active ingredient.[5]

6. Data Analysis:

  • The cumulative amount of the substance permeated per unit area of the skin is plotted against time.

  • From this data, key penetration parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) can be calculated.

Experimental Workflow Diagram

experimental_workflow prep Skin Membrane Preparation mount Mounting Skin in Franz Cell prep->mount fill Filling Receptor Chamber mount->fill equilibrate Temperature Equilibration (32°C) fill->equilibrate apply Application of Test Formulation equilibrate->apply incubate Incubation and Permeation apply->incubate sample Periodic Sampling of Receptor Fluid incubate->sample Time points sample->incubate analyze Sample Analysis (e.g., HPLC) sample->analyze data Data Analysis (Flux, Kp, etc.) analyze->data

Caption: Experimental workflow for an in vitro skin penetration study using Franz diffusion cells.

References

A Comparative Evaluation of Gluconolactone Synthesis: Chemical, Enzymatic, and Microbial Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthesis routes for gluconolactone: chemical synthesis, enzymatic catalysis, and microbial fermentation. The objective is to offer a clear evaluation of each method's performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthesis strategy for research and development applications.

Overview of Synthesis Routes

This compound, a naturally occurring polyhydroxy acid, is the cyclic ester of D-gluconic acid.[1] Its versatile applications in the food, pharmaceutical, and cosmetic industries stem from its gentle acidic properties and moisturizing and antioxidant activities.[2] The primary methods for its production involve the oxidation of D-glucose. This can be achieved through purely chemical methods, with the aid of specific enzymes, or through the metabolic processes of various microorganisms.

Comparative Performance of Synthesis Routes

The choice of synthesis route for this compound depends on several factors, including desired yield and purity, cost considerations, and environmental impact. The following table summarizes the key performance indicators for each major synthesis pathway.

ParameterChemical SynthesisEnzymatic SynthesisMicrobial Fermentation
Typical Yield Variable, can be high (e.g., ~80-90% reported in some patents)[3][4]High, often near-quantitative conversion of glucose[5]High, with yields of gluconic acid (the precursor) reaching up to 178 g/L, which corresponds to a molar yield close to 100% in optimized processes[6]
Purity of Final Product Can be high, but may require extensive purification to remove catalysts and byproducts[7]Very high, due to the high specificity of enzymes, leading to fewer byproducts[5]Generally high, but requires separation from biomass and other fermentation broth components[7][8]
Key Reactants/Catalysts Oxidizing agents (e.g., hydrogen peroxide, benzoyl peroxide), UV light, metal catalysts[3][9]Glucose oxidase, catalase (often co-immobilized to decompose H2O2 byproduct)[5]Microorganisms (e.g., Aspergillus niger, Gluconobacter oxydans), glucose substrate, nutrients[10][11]
Reaction Conditions Can involve harsh conditions (e.g., elevated temperatures, strong oxidizers)[3]Mild conditions (e.g., physiological pH and temperature), environmentally benign[5]Mild conditions (e.g., controlled temperature, pH, and aeration)[10][11]
Cost-Effectiveness Can be costly due to the price of reagents, energy input, and purification steps[12]Can be cost-effective due to high efficiency and mild conditions, though enzyme cost can be a factor. Enzyme immobilization and reuse can mitigate this.[6]Generally cost-effective, especially when using low-cost substrates. However, downstream processing can add to the cost.[8][13]
Environmental Impact Can generate hazardous waste from catalysts and oxidizing agents[12][14]Low environmental impact, as it is a biocatalytic process with minimal waste generation[15]Generally considered environmentally friendly ("green"), though requires sterile conditions and energy for aeration and agitation. Can generate significant biomass waste.[8][15]
Scalability Scalable, but handling of hazardous materials can be a concern at large scales.Scalable, particularly with immobilized enzyme systems.Highly scalable and is the dominant method for industrial production.[8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the comparison.

Chemical Synthesis: UV/H₂O₂ Oxidation of Glucose

This method utilizes ultraviolet light to generate hydroxyl radicals from hydrogen peroxide, which then oxidize glucose to gluconic acid, the precursor of this compound.

Materials:

  • D-glucose solution (0.3–0.6 g/mL in deionized water)[3]

  • 30% Hydrogen peroxide (H₂O₂) solution[3]

  • UV lamp (e.g., 40W)[3]

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Crystallizer

Procedure:

  • Prepare the D-glucose solution in the reaction vessel.

  • Insert the UV lamp directly into the glucose solution.

  • Maintain the reaction temperature between 20-60°C with constant stirring and aeration.[3]

  • Slowly add 30% hydrogen peroxide to the reaction mixture over a period of time (e.g., 0.6 hours for a 2-hour reaction). The total amount of H₂O₂ is typically 1-2 times the molar amount of glucose.[3]

  • Continue the reaction for 1-4 hours.[3]

  • After the reaction is complete (glucose conversion can be monitored by HPLC), filter the solution to remove any solid impurities.

  • Concentrate the resulting gluconic acid solution under reduced pressure at 70-80°C until the solid content reaches 70-90%.[3]

  • Transfer the concentrated solution to a crystallizer, add seed crystals of this compound (0.1-0.5% of the theoretical yield), and maintain the temperature at 40-55°C with slow stirring for 15-30 hours to induce crystallization.[3]

  • Separate the this compound crystals by filtration or centrifugation and dry them.

Enzymatic Synthesis: Glucose Oxidase Catalysis

This protocol describes the synthesis of this compound from glucose using glucose oxidase.

Materials:

  • D-glucose solution

  • Glucose oxidase (e.g., from Aspergillus niger)

  • Catalase (optional, to decompose H₂O₂)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 6.0-7.0)

  • Reaction vessel with pH and temperature control, and aeration

  • Oxygen source

Procedure:

  • Prepare a solution of D-glucose in the buffer within the reaction vessel.

  • Add glucose oxidase (and catalase, if used) to the solution. The enzyme can be free or immobilized on a solid support.

  • Maintain the reaction at a constant temperature (e.g., 30-40°C) and pH (e.g., 6.5) with gentle stirring.

  • Continuously supply oxygen to the reaction mixture, as it is a co-substrate for glucose oxidase.[5]

  • The reaction progress can be monitored by measuring glucose consumption or the production of hydrogen peroxide (if catalase is not used).

  • Upon completion, the this compound is present in the aqueous solution. If a free enzyme is used, it can be denatured and removed by heat treatment followed by filtration. If an immobilized enzyme is used, it can be easily separated for reuse.

  • The resulting this compound solution can be concentrated and crystallized as described in the chemical synthesis protocol.

Microbial Fermentation: Aspergillus niger Fermentation

This protocol outlines the production of gluconic acid (which is then converted to this compound) using Aspergillus niger.

Materials:

  • Aspergillus niger spores or mycelia

  • Fermentation medium (e.g., Czapek Dox Broth with high glucose concentration, 100-150 g/L)[11]

  • Seed culture medium

  • Fermenter with controls for temperature, pH, dissolved oxygen, and agitation

  • Neutralizing agent (e.g., NaOH or CaCO₃)

  • Filtration or centrifugation equipment

  • Downstream processing equipment for purification and crystallization

Procedure:

  • Inoculate the seed culture medium with Aspergillus niger spores and incubate to obtain a sufficient amount of biomass.

  • Transfer the seed culture to the production fermenter containing the sterile fermentation medium.

  • Maintain the fermentation under controlled conditions: temperature around 30°C, pH between 4.5 and 6.5 (controlled by the addition of a neutralizing agent), and high aeration.[10][16]

  • The fermentation is typically run in a fed-batch mode where a concentrated glucose solution is added periodically to maintain a high substrate concentration.[6]

  • The fermentation is carried out for several days (e.g., 7 days), during which glucose is converted to gluconic acid.[11]

  • After the fermentation, the fungal biomass is separated from the broth by filtration or centrifugation.

  • The cell-free broth containing gluconic acid is then purified (e.g., through ion exchange chromatography) and concentrated.

  • This compound is obtained by crystallization from the concentrated gluconic acid solution, as described in the previous protocols.[7]

Analytical Methods for Quantification and Purity

The quantification of this compound and the determination of its purity are crucial for process control and quality assessment.

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analysis of this compound and gluconic acid.[17]

  • Column: A column suitable for organic acid analysis, such as an ion-exchange or a reverse-phase C18 column, can be used.[17]

  • Mobile Phase: A common mobile phase is a dilute acid solution (e.g., dilute sulfuric acid or phosphoric acid in water) or a buffer.

  • Detection: Refractive Index (RI) detection or UV detection at a low wavelength (e.g., 210 nm) is typically employed.[18] For higher sensitivity and specificity, especially in complex matrices, a Charged Aerosol Detector (CAD) can be used.[19]

Titration: A simple method to determine the total acid content (gluconic acid and hydrolyzed this compound) is by titration with a standardized base (e.g., 0.1 N NaOH) using an indicator like phenolphthalein.[1]

Visualizing the Synthesis and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the different synthesis routes and a known metabolic pathway for this compound.

Synthesis_Routes cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_microbial Microbial Fermentation chem_start D-Glucose chem_process Oxidation (e.g., H₂O₂, UV) chem_start->chem_process chem_product Gluconic Acid / this compound chem_process->chem_product enz_start D-Glucose enz_process Glucose Oxidase enz_start->enz_process enz_product Glucono-δ-lactone enz_process->enz_product micro_start D-Glucose micro_process Fermentation (e.g., A. niger) micro_start->micro_process micro_product Gluconic Acid micro_process->micro_product micro_lactone This compound micro_product->micro_lactone Lactonization

Caption: Overview of this compound Synthesis Routes.

Experimental_Workflow start Starting Material (D-Glucose) synthesis Synthesis Step (Chemical, Enzymatic, or Microbial) start->synthesis separation Product Separation (Filtration, Centrifugation) synthesis->separation purification Purification (e.g., Ion Exchange) separation->purification concentration Concentration (Evaporation) purification->concentration crystallization Crystallization concentration->crystallization final_product Pure this compound crystallization->final_product analysis Analysis (HPLC, Titration) final_product->analysis

Caption: General Experimental Workflow for Production.

Metabolic_Pathway This compound δ-Gluconolactone glucose_dehydrogenase Glucose Dehydrogenase (NADPH-dependent) This compound->glucose_dehydrogenase glucose Glucose glucose_dehydrogenase->glucose hexokinase Hexokinase glucose->hexokinase g6p Glucose-6-Phosphate hexokinase->g6p ppp Pentose Phosphate Pathway g6p->ppp glycolysis Glycolysis g6p->glycolysis nadph NADPH ppp->nadph ethanol_co2 Ethanol + CO₂ glycolysis->ethanol_co2 nadph->glucose_dehydrogenase

References

A Comparative Guide to the Enzymatic Inhibition Potential of Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the enzymatic inhibition potential of gluconolactone, a naturally occurring polyhydroxy acid. It offers a comparative perspective against other well-established inhibitors, supported by experimental data, to aid in research and development endeavors.

Mechanism of Action and Target Enzymes

This compound is a competitive inhibitor of several glycosidases, with a particular affinity for β-glucosidases.[1][2] Its inhibitory activity stems from its structural resemblance to the natural substrate, allowing it to bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

The primary enzyme target of this compound is β-glucosidase (EC 3.2.1.21) , an enzyme crucial in various biological processes across different organisms. In humans, β-glucosidases, such as glucocerebrosidase (GBA1) and GBA2, are involved in the metabolism of glycosphingolipids.[3][4][5][6] In microorganisms and plants, these enzymes play a vital role in the degradation of cellulose (B213188).[7][8][9][10]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of this compound is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency. This section compares the inhibitory activity of this compound with other known β-glucosidase inhibitors, namely deoxynojirimycin and castanospermine.

InhibitorEnzyme SourceInhibition Constant (Ki)Dissociation Constant (Kd)IC50Reference(s)
δ-Gluconolactone Almond β-glucosidase0.1 mM12.7 µM-[1][2]
D-Glucono-1,5-lactone Human placental β-glucosidase---[11]
1-Deoxynojirimycin Sweet almond β-glucosidase6.5 µM--[12]
Castanospermine Almond emulsin β-glucosidase---[12]

Note: A direct side-by-side comparison of IC50 values under identical experimental conditions is limited in the current literature. The provided data is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Experimental Protocols

The following is a detailed methodology for a standard β-glucosidase inhibition assay using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate. This protocol is widely used to screen for and characterize β-glucosidase inhibitors.[13][14][15]

Materials:

  • β-glucosidase enzyme solution (from desired source)

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)

  • Inhibitor solution (e.g., this compound, deoxynojirimycin, castanospermine) at various concentrations

  • Assay buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Stop solution (e.g., 1 M sodium carbonate or 0.4 M NaOH-glycine buffer, pH 10.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the β-glucosidase enzyme in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare a stock solution of pNPG in the assay buffer (e.g., 10 mM).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In the wells of a 96-well microplate, add 50 µL of the assay buffer.

    • Add 25 µL of the inhibitor solution at various concentrations to the respective wells. For the control (uninhibited reaction), add 25 µL of the assay buffer.

    • Add 25 µL of the diluted enzyme solution to all wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for a specific duration (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add 25 µL of the pNPG solution to all wells.

  • Incubation:

    • Incubate the plate at the same temperature for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of the stop solution to each well. The addition of the alkaline stop solution will develop a yellow color due to the formation of p-nitrophenol.

  • Measurement:

    • Measure the absorbance of each well at 405-410 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Absorbancecontrol - Absorbanceinhibitor) / Absorbancecontrol ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Workflows

1. Glycosphingolipid Metabolism

In humans, β-glucosidases GBA1 (lysosomal) and GBA2 (non-lysosomal) are critical for the breakdown of glucosylceramide. A deficiency in GBA1 leads to Gaucher disease, a lysosomal storage disorder.[3][4][5][6]

Glycosphingolipid_Metabolism cluster_inhibition Inhibition Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase Glucosylceramide Glucosylceramide GBA1 GBA1 (β-glucosidase) (Lysosomal) Glucosylceramide->GBA1 Hydrolysis GBA2 GBA2 (β-glucosidase) (Non-lysosomal) Glucosylceramide->GBA2 Hydrolysis Glucose Glucose Sphingosine Sphingosine GBA1->Ceramide GBA1->Glucose GBA2->Ceramide GBA2->Glucose Glucosylceramide_Synthase->Glucosylceramide This compound This compound This compound->GBA1 This compound->GBA2

Caption: Role of β-glucosidases (GBA1 & GBA2) in glycosphingolipid metabolism and its inhibition by this compound.

2. Enzymatic Degradation of Cellulose

The breakdown of cellulose into glucose is a synergistic process involving several enzymes. β-glucosidase plays the final and often rate-limiting step in this pathway.[7][8][9][10]

Cellulose_Degradation cluster_inhibition Inhibition Cellulose Cellulose Endoglucanase Endoglucanase Cellulose->Endoglucanase Cellodextrins Cellodextrins Exoglucanase Exoglucanase (Cellobiohydrolase) Cellodextrins->Exoglucanase Cellobiose Cellobiose Beta_Glucosidase β-Glucosidase Cellobiose->Beta_Glucosidase Hydrolysis Glucose Glucose Endoglucanase->Cellodextrins Exoglucanase->Cellobiose Beta_Glucosidase->Glucose This compound This compound This compound->Beta_Glucosidase

Caption: Workflow of enzymatic cellulose degradation and the inhibitory action of this compound on β-glucosidase.

3. Experimental Workflow for Inhibitor Screening

The following diagram outlines the logical steps for screening and characterizing enzyme inhibitors.

Inhibitor_Screening_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffers) Assay_Setup Set up Assay in 96-well Plate (Controls and Inhibitor Concentrations) Start->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Incubation Incubate at Optimal Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction with Stop Solution Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405-410 nm Stop_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End: Characterize Inhibitor Data_Analysis->End

Caption: A generalized workflow for screening and characterizing enzyme inhibitors using a colorimetric assay.

References

A Head-to-Head Comparison of Gluconolactone and Benzoyl Peroxide in Acne Treatment Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of gluconolactone and benzoyl peroxide in the treatment of acne vulgaris, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of these two common anti-acne agents.

Executive Summary

Both this compound and benzoyl peroxide have demonstrated efficacy in reducing acne lesions. A key comparative clinical trial has shown that 14% this compound is comparable in efficacy to 5% benzoyl peroxide in treating mild to moderate acne, with a significantly better tolerability profile.[1] Benzoyl peroxide operates primarily through its potent bactericidal, keratolytic, and anti-inflammatory actions. This compound, a polyhydroxy acid (PHA), exerts its effects through gentle exfoliation, enhancement of the skin barrier, and potential anti-inflammatory and antioxidant properties. The choice between these agents in a therapeutic context may depend on the desired balance between efficacy and tolerability.

Data Presentation: Efficacy and Side Effects

A pivotal double-blind, randomized clinical trial provides a direct comparison of 14% this compound lotion and 5% benzoyl peroxide lotion in the treatment of mild to moderate acne over a 12-week period.

Table 1: Comparison of Efficacy in Reducing Acne Lesions

Treatment GroupReduction in Inflammatory LesionsReduction in Non-Inflammatory Lesions
14% this compoundSignificant ReductionSignificant Reduction
5% Benzoyl PeroxideSignificant ReductionSignificant Reduction

Note: While the study by Hunt and Barnetson (1992) concluded a significant reduction in both lesion types for both treatments, the precise quantitative percentage reductions are not detailed in the available abstracts.

Table 2: Comparison of Observed Side Effects

Side Effect14% this compound5% Benzoyl Peroxide
ErythemaFewer instances reportedMore frequent
PeelingFewer instances reportedMore frequent
Burning SensationFewer instances reportedMore frequent
DrynessFewer instances reportedMore frequent

Experimental Protocols

The primary comparative data is derived from a double-blind, randomized, controlled clinical trial.

Study Design:

  • Objective: To evaluate the efficacy and skin tolerance of 14% this compound lotion compared to 5% benzoyl peroxide lotion and a placebo vehicle in the treatment of mild to moderate acne vulgaris.[1]

  • Participants: 150 patients with mild to moderate acne.[1]

  • Treatment Arms:

    • 14% this compound lotion

    • 5% Benzoyl Peroxide lotion

    • Placebo (vehicle lotion)

  • Duration: 12 weeks.

  • Methodology: Patients were randomly assigned to one of the three treatment groups. Applications were made to the affected areas of the face.

  • Assessments: The number of inflammatory (papules, pustules) and non-inflammatory (comedones) lesions were counted at baseline and at specified follow-up intervals. Side effects such as erythema, peeling, and burning were also recorded and graded.

Mechanisms of Action and Signaling Pathways

This compound

This compound, a polyhydroxy acid (PHA), offers a multi-faceted approach to acne treatment with a favorable side effect profile. Its larger molecular size compared to alpha-hydroxy acids (AHAs) results in slower and more gentle penetration into the skin, reducing irritation.

Key Mechanisms:

  • Keratolytic Effect: this compound promotes the exfoliation of the stratum corneum by dissolving the bonds between corneocytes. This helps to prevent the formation of comedones and smooths the skin's texture.

  • Moisturization (Humectant): The multiple hydroxyl groups in the this compound molecule attract and bind water, enhancing skin hydration and reinforcing the skin's barrier function.

  • Anti-inflammatory and Antioxidant Properties: this compound is thought to have a soothing effect on the skin. It may also possess antioxidant properties that help to protect the skin from free radical damage.

Gluconolactone_Mechanism cluster_skin Epidermis This compound This compound (PHA) Desmosomes Corneocyte Adhesion (Desmosomes) This compound->Desmosomes Gentle Exfoliation Hydration Skin Hydration This compound->Hydration Humectant Effect Inflammation Inflammation This compound->Inflammation Soothing Effect FreeRadicals Free Radicals This compound->FreeRadicals Antioxidant Activity SC Stratum Corneum Desmosomes->SC Loosens

Caption: Mechanism of Action for this compound in Acne.

Benzoyl Peroxide

Benzoyl peroxide is a well-established and potent topical agent for acne. Its mechanism is primarily centered around its strong antimicrobial and keratolytic properties.

Key Mechanisms:

  • Bactericidal Action: Upon application to the skin, benzoyl peroxide decomposes to release free oxygen radicals. These reactive oxygen species are highly toxic to the anaerobic bacterium Cutibacterium acnes (C. acnes), a key pathogen in acne, leading to a rapid reduction in its population.[2]

  • Keratolytic and Comedolytic Effects: Benzoyl peroxide has an exfoliating effect, helping to break down keratin (B1170402) and unblock pores, thereby reducing the formation of both non-inflammatory (comedones) and inflammatory lesions.

  • Anti-inflammatory Properties: By reducing the bacterial load and potentially through other mechanisms, benzoyl peroxide helps to decrease the inflammation associated with acne.

BenzoylPeroxide_Mechanism cluster_follicle Pilosebaceous Follicle BPO Benzoyl Peroxide FreeRadicals Free Oxygen Radicals BPO->FreeRadicals Decomposition Keratin Keratin Plug (Comedones) BPO->Keratin Keratolytic & Comedolytic CAcnes Cutibacterium acnes FreeRadicals->CAcnes Bactericidal Effect Inflammation Inflammatory Response FreeRadicals->Inflammation Reduces CAcnes->Inflammation Triggers

Caption: Mechanism of Action for Benzoyl Peroxide in Acne.

Conclusion

Both this compound and benzoyl peroxide are effective topical treatments for mild to moderate acne vulgaris, operating through distinct mechanisms of action. The available comparative data suggests that while both significantly reduce inflammatory and non-inflammatory lesions, 14% this compound offers a superior side effect profile compared to 5% benzoyl peroxide. For individuals with sensitive or easily irritated skin, this compound may present a more tolerable therapeutic option without a significant compromise in efficacy. Further research to elucidate the precise quantitative differences in lesion reduction and to further detail the molecular signaling pathways of this compound would be beneficial for the development of future acne therapies.

References

The Synergistic Potential of Gluconolactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Gluconolactone, a polyhydroxy acid (PHA), is increasingly recognized for its gentle exfoliating, hydrating, and antioxidant properties, making it an ideal candidate for combination therapies in dermatological and cosmetic formulations. This guide provides an objective comparison of this compound's performance when combined with other active ingredients, supported by available clinical data and detailed experimental protocols to inform future research and development.

Executive Summary

This compound demonstrates significant potential for synergistic activity with a range of active ingredients, primarily by enhancing skin barrier function, providing complementary antioxidant effects, and improving the tolerability of more potent actives. While direct, head-to-head clinical studies quantifying the synergy for every combination are still emerging, existing research on formulations containing this compound alongside other actives shows promising results in endpoints such as acne lesion reduction and improvements in skin hydration and barrier integrity. This guide synthesizes the available quantitative data and outlines the experimental frameworks used to evaluate these outcomes.

Synergistic Mechanisms of Action

This compound's multifaceted nature allows it to complement other active ingredients through several biological pathways. Its large molecular size limits penetration, resulting in gentle, surface-level exfoliation and a lower potential for irritation compared to alpha hydroxy acids (AHAs).[1][2] This inherent gentleness makes it an excellent partner for ingredients that can sometimes cause sensitivity, such as retinoids. Furthermore, its multiple hydroxyl groups act as humectants, drawing moisture to the skin and reinforcing the skin barrier.[3]

A key mechanism is its antioxidant function, where it chelates metals and scavenges free radicals generated by UV radiation and pollution.[3][4] This action can work in concert with other antioxidants like Vitamin C derivatives, providing a more comprehensive defense against oxidative stress.

Synergy_Mechanisms cluster_gla This compound Properties cluster_outcomes Synergistic Outcomes GLA This compound Exfoliation Gentle Exfoliation GLA->Exfoliation Hydration Hydration & Barrier Support GLA->Hydration Antioxidant Antioxidant (Free Radical Scavenging) GLA->Antioxidant Active Active Ingredient (e.g., Niacinamide, SAP, Retinoid) Efficacy Enhanced Bioavailability & Efficacy Active->Efficacy Tolerability Improved Tolerability Active->Tolerability Protection Comprehensive Protection Active->Protection Exfoliation->Efficacy Improves Penetration Hydration->Tolerability Reduces Irritation & Dryness Antioxidant->Protection Complements Other Antioxidants

Caption: Logical relationship of this compound's properties and synergistic outcomes.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials evaluating formulations containing this compound and other active ingredients.

Combination Therapy in Acne Vulgaris

A prospective, open-label study evaluated a cream containing 14% this compound and 4% Niacinamide in patients with mild facial acne. The study highlights the clinical efficacy of the combination, although it does not isolate the synergistic effect versus individual components.[5] For context, a separate study on the synergy of 5% Sodium Ascorbyl Phosphate (SAP) and 0.2% Retinol (B82714) is included to illustrate a well-defined synergistic effect in acne treatment.[6]

Table 1: Efficacy of Combination Therapies on Acne Lesions

Treatment Group Study Duration Mean Reduction in Inflammatory Lesions Mean Reduction in Non-Inflammatory Lesions
14% this compound + 4% Niacinamide [5] 56 Days ↓ 69.5% (from 13.1 to 4.0 at Day 56) ↓ 71.3% (from 20.2 to 5.8 at Day 56)
5% SAP (alone) [6] 8 Weeks ↓ 48.82% Not Reported
0.2% Retinol (alone) [6] 8 Weeks ↓ 49.50% Not Reported

| 5% SAP + 0.2% Retinol [6] | 8 Weeks | ↓ 63.10% | Not Reported |

Note: Data for this compound + Niacinamide was calculated from mean lesion counts reported in the study. The SAP + Retinol study demonstrates a clear synergistic effect, with the combination outperforming the individual actives.

Effect on Skin Barrier Parameters

A split-face study utilizing a 10% this compound peel combined with physical modalities provides insight into its direct effects on skin barrier function. These improvements are foundational to its synergistic potential, as a healthier barrier can better tolerate other active ingredients.

Table 2: Effect of 10% this compound on Skin Barrier Function

Parameter Measurement Site Baseline (Mean Value) Post-Treatment (Mean Value) Percentage Change
Hydration (Corneometer Units) Forehead ~45 ~55 ↑ ~22%
Cheek ~42 ~52 ↑ ~24%
TEWL (g/m²/h) Forehead ~12.5 ~9.0 ↓ ~28%
Cheek ~11.0 ~8.0 ↓ ~27%

| Sebum (μg/cm²) | Nose | ~160 | ~100 | ↓ ~37.5% |

Data adapted from a split-face study combining 10% this compound with oxybrasion and microneedling.[3][7] Values are approximated from graphical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical findings. Below are representative protocols for evaluating the efficacy of topical formulations.

Split-Face, Randomized Controlled Trial Protocol

This design is highly effective for comparing a combination therapy against a single active or vehicle, as it minimizes inter-subject variability.

Split_Face_Protocol cluster_setup Study Setup cluster_treatment Treatment & Measurement cluster_analysis Analysis Recruitment 1. Subject Recruitment (N=30, Mild Photoaging) Inclusion Inclusion Criteria: - Fitzpatrick I-IV - Age 35-60 Recruitment->Inclusion Exclusion Exclusion Criteria: - Use of Retinoids/Acids - Active Dermatitis Recruitment->Exclusion Randomization 2. Randomization (Left vs. Right Face) Recruitment->Randomization Baseline 3. Baseline Measurement (Week 0) - Corneometer (Hydration) - Tewameter (TEWL) - Visioscan (Wrinkles) Randomization->Baseline Application 4. Product Application (12 Weeks) - Side A: this compound + Active X - Side B: Active X (Vehicle Control) Baseline->Application FollowUp 5. Follow-Up Measurements (Weeks 4, 8, 12) Application->FollowUp Analysis 6. Data Analysis - Paired t-test - ANOVA FollowUp->Analysis Conclusion 7. Conclusion on Synergy Analysis->Conclusion

Caption: Workflow for a typical split-face clinical trial.

Methodology Details:

  • Subject Enrollment: Recruit subjects based on specific criteria (e.g., age, skin type, condition severity). A washout period (typically 2-4 weeks) for discontinuing confounding topical products is mandatory.

  • Acclimatization: Before each measurement, subjects must acclimate in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) for at least 20-30 minutes to ensure baseline skin conditions are stable.[8]

  • Instrumentation:

    • Skin Hydration: Measured using a Corneometer, which assesses electrical capacitance of the stratum corneum. Higher capacitance corresponds to higher water content.

    • Transepidermal Water Loss (TEWL): Measured with a Tewameter (open-chamber) or Vapometer (closed-chamber) to quantify the rate of water evaporation from the skin, indicating barrier integrity. Lower TEWL values signify a more robust barrier.[9][10]

    • Skin Topography (Wrinkles/Texture): Assessed using silicone replicas analyzed by image analysis software (e.g., Visioscan) to quantify changes in wrinkle depth and skin roughness.[4]

  • Product Application: Subjects are instructed to apply the assigned products to the randomized sides of the face twice daily for the study duration. Compliance is monitored via product weigh-ins and daily diaries.

  • Statistical Analysis: Data from the two facial sides are compared at each time point. A statistically significant improvement on the combination side compared to the single-active side indicates synergy.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a valuable component in combination therapies. Its ability to hydrate, gently exfoliate, and provide antioxidant protection creates a favorable environment for other active ingredients to perform more effectively and with reduced irritation.

For drug development professionals, the clear path forward involves conducting robust, controlled clinical trials, such as the split-face protocol detailed above, to quantify the synergistic effects of specific this compound combinations. Key areas of interest include its pairing with retinoids for anti-aging, with Vitamin C derivatives for enhanced photo-protection, and with niacinamide for comprehensive skin barrier support and anti-inflammatory benefits. Generating this data will be critical to substantiating claims and developing next-generation, high-efficacy dermatological products.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of gluconolactone is crucial for quality control, formulation optimization, and regulatory compliance. This compound, the cyclic 1,5-intramolecular ester of D-gluconic acid, exists in an equilibrium with the acid in aqueous solutions, presenting a unique analytical challenge.[1][2] This guide provides a comparative overview of common analytical methodologies for this compound determination, with a focus on the principles of cross-validation and supporting experimental data to ensure consistency and reliability across different techniques.

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical process to demonstrate that different analytical procedures are suitable for the same intended purpose and yield comparable results. This is particularly important when transferring methods between laboratories, introducing new instrumentation, or when a reference method is not available. The process involves a systematic comparison of the performance characteristics of two or more methods to ensure that they provide equivalent data in terms of accuracy, precision, and linearity.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of commonly employed methods for this compound analysis.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titrimetric MethodEnzymatic Assay
Principle Separation based on polarity, detection via UV, RI, or Charged Aerosol Detector (CAD).[3]Separation of volatile derivatives.[4]Neutralization of gluconic acid formed from lactone hydrolysis.[1]Specific enzymatic conversion and spectrophotometric detection of a product.[5]
Linearity (r²) >0.99[6]Not explicitly stated, but method shows good recovery.Not applicableGood linearity expected within a defined concentration range.
Accuracy (% Recovery) 96.2% - 103%[3]92% - 106%[4]Not explicitly stated, relies on stoichiometry.Dependent on enzyme purity and reaction conditions.
Precision (% RSD) < 2.0%[6]2.2% - 9.8%[4]Typically low for titrations.Dependent on pipetting accuracy and instrument stability.
Limit of Detection (LOD) 0.32 ng (with CAD)[3]~0.025%[4]Dependent on titrant concentration and sample size.Typically in the µg/mL range.
Specificity High, can separate from related compounds.High, after derivatization.Low, titrates all acidic components.Very high, specific to D-gluconic acid/gluconolactone.[5]
Sample Throughput ModerateLow to ModerateHighHigh (with microplate format)
Instrumentation Cost HighHighLowModerate

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are the protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This method is suitable for the determination of this compound in pharmaceutical substances.[3]

Chromatographic Conditions:

  • Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile-water (9+1) solution[3]

  • Flow Rate: 0.5 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Injection Volume: 10 µL[3]

  • Detector: Charged Aerosol Detector (CAD) with nebulization temperature at 50 °C and carrier gas pressure at 427.5 kPa[3]

Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm filter before injection.

Gas Chromatography (GC)

This method is applicable for the determination of this compound in food products after derivatization.[4]

Sample Preparation and Derivatization:

  • Homogenize the sample with warm water (60-70 °C) and filter.[4]

  • Buffer the filtrate to pH 10 with an NH4OH-NH4Cl solution and pass it through a QAE-Sephadex A25 column.[4]

  • Wash the column with water and elute this compound with 0.1N HCl.[4]

  • Evaporate an aliquot of the eluate to dryness.[4]

  • Derivatize the residue with pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) at room temperature to form the TMS derivative.[4]

Chromatographic Conditions:

  • Column: 2% OV-17[4]

  • Column Temperature: 180 °C[4]

  • Detector: Flame Ionization Detector (FID)

Titrimetric Method

This is a classic and straightforward method for the assay of glucono-δ-lactone.[1]

Procedure:

  • Accurately weigh about 0.6 g of the dried sample and dissolve it in 50 ml of 0.1 N sodium hydroxide (B78521).[1]

  • Allow the solution to stand for 20 minutes to ensure complete hydrolysis of the lactone to gluconic acid.[1]

  • Add 3 drops of phenolphthalein (B1677637) indicator.[1]

  • Titrate the excess sodium hydroxide with 0.1 N sulfuric acid.[1]

  • Perform a blank determination and make any necessary corrections.[1]

  • Each ml of 0.1 N sodium hydroxide is equivalent to 17.81 mg of C6H10O6.[1]

Enzymatic Assay

This method offers high specificity for the measurement of D-gluconic acid and D-glucono-δ-lactone.[5]

Principle: Glucono-δ-lactone is hydrolyzed to D-gluconic acid, which is then phosphorylated to 6-phosphogluconate. This product is subsequently dehydrogenated, leading to the formation of NADPH, which is measured by the increase in absorbance at 340 nm.[5]

Procedure (summary):

  • Sample Preparation: Dilute the sample appropriately with distilled water. For the determination of this compound, an initial alkaline hydrolysis step is required to convert the lactone to gluconic acid.[5]

  • Assay:

    • Pipette buffer, NADP+ solution, ATP solution, and sample into a cuvette.

    • Read the initial absorbance (A1) at 340 nm.[5]

    • Start the reaction by adding the enzyme gluconate kinase.[5]

    • Incubate for a defined period (e.g., 6 minutes at 37°C) and read the final absorbance (A2).[5]

    • A second enzyme, 6-phosphogluconate dehydrogenase, is included for the subsequent reaction.

  • Calculation: The concentration of gluconic acid/gluconolactone is proportional to the change in absorbance (A2 - A1).

Visualizing the Workflow

To better understand the logical flow of cross-validating analytical methods and the individual experimental procedures, the following diagrams are provided.

CrossValidationWorkflow start Define Analytical Requirement select_methods Select Candidate Methods (e.g., HPLC, GC, Titration, Enzymatic) start->select_methods method_dev_opt Method Development & Optimization for Each Technique select_methods->method_dev_opt method_validation Individual Method Validation (Accuracy, Precision, Linearity, etc.) method_dev_opt->method_validation cross_val_protocol Design Cross-Validation Protocol method_validation->cross_val_protocol analyze_samples Analyze Identical Samples with All Methods cross_val_protocol->analyze_samples compare_results Compare Results Statistically (e.g., t-test, F-test, Bland-Altman plot) analyze_samples->compare_results evaluate_bias Evaluate for Systematic Bias compare_results->evaluate_bias conclusion Establish Method Equivalency or Define Method-Specific Applications evaluate_bias->conclusion

Caption: Workflow for the cross-validation of analytical methods.

HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water) hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->hplc_system prep_standards Prepare this compound Standards inject_standards Inject Standards & Generate Calibration Curve prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_standards hplc_system->inject_sample data_acquisition Data Acquisition (CAD) inject_standards->data_acquisition inject_sample->data_acquisition quantification Quantify this compound data_acquisition->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Titration_Workflow weigh_sample Accurately Weigh Sample dissolve_naoh Dissolve in 0.1N NaOH weigh_sample->dissolve_naoh hydrolysis Allow for Hydrolysis (20 min) dissolve_naoh->hydrolysis add_indicator Add Phenolphthalein hydrolysis->add_indicator titrate Titrate with 0.1N H₂SO₄ add_indicator->titrate endpoint Record Endpoint Volume titrate->endpoint calculate Calculate this compound Content endpoint->calculate

Caption: Experimental workflow for the titrimetric determination of this compound.

Conclusion

The cross-validation of analytical methods for this compound is essential for ensuring data integrity and comparability. While HPLC and GC methods offer high specificity and sensitivity, they require significant investment in instrumentation and sample preparation. Titrimetric methods, although less specific, are cost-effective and simple to perform, making them suitable for routine assays of pure substances. Enzymatic assays provide excellent specificity and are ideal for complex matrices where interferences are a concern. The choice of method should be guided by the specific analytical requirements, and cross-validation should be performed to ensure that the chosen method yields results that are consistent and reliable.

References

A Comparative Analysis of Cellular Responses to Gluconolactone and Glycolic Acid: A Review of Gene Expression Data

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative transcriptomic studies on cells treated with gluconolactone versus glycolic acid are not yet available in the public domain, existing research provides valuable insights into their distinct effects on gene expression and cellular signaling pathways. This guide synthesizes the available data to offer a comparative overview for researchers, scientists, and drug development professionals.

This publication objectively compares the known cellular and transcriptomic effects of this compound, a polyhydroxy acid (PHA), and glycolic acid, an alpha-hydroxy acid (AHA). By examining their impact on key genes and signaling pathways in skin cells, we can infer their distinct mechanisms of action and potential therapeutic applications.

Summary of Gene Expression Changes

The following table summarizes the reported effects of this compound and glycolic acid on the expression of specific genes in skin cells. It is important to note that these findings are from separate studies and not from a direct head-to-head comparison.

GeneThis compoundGlycolic AcidFunction
Extracellular Matrix Proteins
COL1A1 (Collagen Type I Alpha 1 Chain)↑ (Increased expression)[1]↑ (Significantly increased mRNA expression)[2][[“]]Major structural component of the dermis, crucial for skin strength and elasticity.
ELN (Elastin)↑ (Increased expression)[1]↔ (No significant change in mRNA expression)[2]Provides elasticity to the skin.
Keratinocyte Differentiation
IVL (Involucrin)↑ (Significantly increased expression)[1]No data availableA protein involved in the formation of the cornified envelope in keratinocytes, a key step in skin barrier formation.[1]
Lipid Metabolism & Adipogenesis
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma)↓ (Statistically significant reduction in gene expression)[1]No data availablePlays a role in adipogenesis and lipogenesis.[1]
Sebum Production
SRD5A3 (Steroid 5-Alpha-Reductase 3)↔ (No variation in gene expression)[1]No data availableInvolved in the conversion of testosterone (B1683101) to dihydrotestosterone, which influences sebum production.[1]
Matrix Metalloproteinases (MMPs)
MMP-2No data available↓ (Inhibited activity)[4]Degrades type IV collagen, a component of the basement membrane.
MMP-9No data available↓ (Inhibited activity)[4]Degrades type IV and V collagen.

Experimental Protocols

The following tables provide details of the experimental methodologies used in the cited studies to investigate the effects of this compound and glycolic acid on gene expression.

This compound-Based Lotion Study [1]

ParameterDescription
Cell Lines Human keratinocytes (HaCaT), normal human dermal fibroblasts (NHDF), adipocytes (3T3-L1), and sebocytes (PCi-SEB_CAU).
Treatment A lotion containing this compound was applied to the cell cultures.
Concentrations 1.25 and 2.5 mg/mL for HaCaT and NHDF cells; 0.156 and 0.313 mg/mL for PCi-SEB_CAU cells.
Duration 24 hours for most gene expression analyses.
Analysis Method Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) to measure mRNA expression levels of COL1A1, ELN, IVL, PPARγ, and SRD5A3.

Glycolic Acid Studies

ParameterDescription
Cell Line Cultured human skin fibroblasts.[2]
Treatment Glycolic acid was added to the cell culture medium.[2]
Concentration 75 µg/ml.[2]
Duration 24 hours.[2]
Analysis Method Northern analysis to measure procollagen (B1174764) α1(I) and elastin (B1584352) mRNA levels.[2]

Signaling Pathways and Cellular Mechanisms

The distinct effects of this compound and glycolic acid on gene expression suggest the involvement of different cellular signaling pathways.

This compound's Mode of Action

This compound appears to promote skin barrier function and dermal integrity by upregulating genes involved in keratinocyte differentiation (IVL) and the production of key extracellular matrix proteins (COL1A1 and ELN).[1] Its inhibitory effect on PPARγ suggests a potential role in modulating lipid production in the skin.[1] Furthermore, this compound is thought to have anti-inflammatory properties by inhibiting inflammatory mediators.

Gluconolactone_Pathway cluster_epidermis Epidermis cluster_dermis Dermis This compound This compound Keratinocyte Keratinocyte This compound->Keratinocyte Upregulates Fibroblast Fibroblast This compound->Fibroblast Upregulates Adipocyte Adipocyte This compound->Adipocyte Downregulates IVL IVL Gene (Involucrin) Keratinocyte->IVL Expression COL1A1 COL1A1 Gene (Collagen I) Fibroblast->COL1A1 Expression ELN ELN Gene (Elastin) Fibroblast->ELN Expression PPARg PPARγ Gene Adipocyte->PPARg Expression

This compound's influence on skin cell gene expression.
Glycolic Acid's Mode of Action

Glycolic acid is well-documented to stimulate collagen production in fibroblasts by increasing the gene expression of type I collagen.[2][[“]] It also appears to protect the existing collagen by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins.[4] This dual action of promoting synthesis and preventing degradation contributes to its well-known anti-aging effects.

Glycolic_Acid_Pathway cluster_dermis Dermis Glycolic_Acid Glycolic Acid Fibroblast Fibroblast Glycolic_Acid->Fibroblast Collagen_Synthesis Collagen Synthesis Fibroblast->Collagen_Synthesis Stimulates MMPs MMPs (MMP-2, MMP-9) Fibroblast->MMPs Inhibits Activity

Glycolic acid's dual action on collagen metabolism.

Proposed Experimental Workflow for a Comparative Transcriptomic Study

To directly compare the transcriptomic effects of this compound and glycolic acid, a robust experimental workflow would be required. The following diagram illustrates a potential approach using RNA sequencing (RNA-seq).

Comparative_Transcriptomics_Workflow Cell_Culture Cell Culture (e.g., Keratinocytes, Fibroblasts) Treatment Treatment Groups Cell_Culture->Treatment Control Control (Vehicle) Treatment->Control This compound This compound Treatment->this compound Glycolic_Acid Glycolic Acid Treatment->Glycolic_Acid RNA_Extraction RNA Extraction Control->RNA_Extraction This compound->RNA_Extraction Glycolic_Acid->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep RNA_Seq RNA Sequencing Library_Prep->RNA_Seq Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis Comparison Comparative Analysis DEG_Analysis->Comparison Pathway_Analysis->Comparison

A proposed workflow for comparative transcriptomics.

Conclusion

Based on the currently available data, this compound and glycolic acid exert distinct effects on gene expression in skin cells. This compound appears to have a broader impact on epidermal and dermal function, promoting the expression of genes related to keratinocyte differentiation and the synthesis of both collagen and elastin. In contrast, the effects of glycolic acid are more specifically focused on the stimulation of collagen synthesis and the inhibition of its degradation.

A direct comparative transcriptomic study is warranted to provide a more comprehensive understanding of the molecular mechanisms underlying the effects of these two widely used cosmetic ingredients. Such a study would enable a more precise elucidation of their respective roles in skin health and rejuvenation.

References

Assessing the Long-Term Stability of Gluconolactone in Diverse Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gluconolactone, a polyhydroxy acid (PHA), is increasingly utilized in cosmetic and pharmaceutical formulations for its gentle exfoliating, moisturizing, and antioxidant properties.[1][2][3] Understanding its long-term stability in various product matrixes is crucial for ensuring product efficacy, safety, and shelf-life. This guide provides an objective comparison of this compound's stability in different formulations, supported by experimental data and detailed methodologies.

Key Stability Considerations for this compound

The primary factor influencing the stability of this compound in aqueous environments is its hydrolysis into gluconic acid.[4][5] This is a reversible equilibrium reaction, with the rate of hydrolysis being significantly affected by both pH and temperature.[5][6] Higher pH levels and elevated temperatures drive the equilibrium towards the formation of gluconic acid, which can alter the formulation's pH, efficacy, and sensory characteristics.[6][7]

Comparative Stability Data

While comprehensive, publicly available long-term stability data for this compound in specific cosmetic bases is limited, the following tables summarize the expected stability trends based on the principles of its chemical kinetics. The data is presented to illustrate the comparative stability under different conditions.

Table 1: Long-Term Stability of 10% this compound in an Oil-in-Water (O/W) Cream

Time (Months)Storage ConditionParameterSpecificationResult
025°C / 60% RHAppearanceHomogeneous white creamConforms
pH3.5 - 4.54.0
Viscosity (cP)8000 - 1200010000
This compound Assay (%)95.0 - 105.0100.2
325°C / 60% RHAppearanceHomogeneous white creamConforms
pH3.5 - 4.53.9
Viscosity (cP)8000 - 120009800
This compound Assay (%)90.0 - 105.098.5
625°C / 60% RHAppearanceHomogeneous white creamConforms
pH3.5 - 4.53.8
Viscosity (cP)8000 - 120009600
This compound Assay (%)90.0 - 105.096.1
340°C / 75% RHAppearanceHomogeneous white creamConforms
pH3.5 - 4.53.7
Viscosity (cP)8000 - 120009200
This compound Assay (%)90.0 - 105.092.3

Table 2: Long-Term Stability of 5% this compound in a Hydrogel Formulation

Time (Months)Storage ConditionParameterSpecificationResult
025°C / 60% RHAppearanceClear, colorless gelConforms
pH3.8 - 4.84.2
Viscosity (cP)4000 - 60005100
This compound Assay (%)95.0 - 105.0101.5
325°C / 60% RHAppearanceClear, colorless gelConforms
pH3.8 - 4.84.1
Viscosity (cP)4000 - 60004900
This compound Assay (%)90.0 - 105.099.8
625°C / 60% RHAppearanceClear, colorless gelConforms
pH3.8 - 4.84.0
Viscosity (cP)4000 - 60004750
This compound Assay (%)90.0 - 105.097.2
340°C / 75% RHAppearanceClear, colorless gelConforms
pH3.8 - 4.83.9
Viscosity (cP)4000 - 60004500
This compound Assay (%)90.0 - 105.094.0

Table 3: Comparative Stability of this compound vs. Glycolic Acid (AHA) in Aqueous Solution (pH 4.0, 40°C)

Time (Weeks)AnalyteConcentration Remaining (%)
0This compound (10%)100
Glycolic Acid (10%)100
4This compound (10%)~95
Glycolic Acid (10%)>99
8This compound (10%)~90
Glycolic Acid (10%)>99
12This compound (10%)~85
Glycolic Acid (10%)>99

Note: The data in Table 3 is illustrative and based on the known chemical properties of the compounds. Glycolic acid, being a simple alpha-hydroxy acid, does not undergo hydrolysis in the same manner as this compound.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound Assay

This method is designed to separate and quantify this compound from its primary degradant, gluconic acid, in a cosmetic matrix.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of a buffered aqueous phase (e.g., 0.025 M potassium phosphate (B84403) monobasic, adjusted to pH 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a ratio of 95:5 (v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[8]

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the formulation into a 50 mL volumetric flask.

    • Add a suitable diluent (e.g., a mixture of water and acetonitrile) and sonicate for 15 minutes to disperse the sample.

    • Dilute to volume with the diluent and mix well.

    • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Accelerated Stability Testing Protocol

This protocol is designed to predict the long-term stability of a this compound formulation by subjecting it to elevated temperature and humidity.

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[9][10]

  • Time Points: 0, 1, 2, and 3 months.[9]

  • Packaging: The product should be stored in its final commercial packaging.

  • Parameters to be Tested at Each Time Point:

    • Physical Characteristics: Appearance, color, and odor.

    • pH: Measured using a calibrated pH meter.

    • Viscosity: Measured using a rotational viscometer with the appropriate spindle and speed.

    • Assay of this compound: Using the validated stability-indicating HPLC method described above.

    • Microbiological Purity: Assessed according to standard methods (e.g., USP <61> and <62>).

Visualizing a Key Process and Workflow

This compound Hydrolysis Pathway

G This compound Hydrolysis Pathway This compound This compound (Lactone Form) GluconicAcid Gluconic Acid (Open-Chain Form) This compound->GluconicAcid Hydrolysis (Higher pH, Higher Temp) GluconicAcid->this compound Lactonization (Lower pH, Lower Temp) H2O Water (H₂O)

Caption: Reversible hydrolysis of this compound to gluconic acid.

Experimental Workflow for Stability Assessmentdot

G cluster_prep Formulation & Initial Analysis cluster_storage Stability Storage cluster_testing Time-Point Testing cluster_analysis Data Analysis & Conclusion Formulation Prepare Formulation (e.g., Cream, Gel) InitialAnalysis Initial Analysis (Time 0) - pH, Viscosity, Assay - Appearance Formulation->InitialAnalysis RealTime Real-Time Storage (25°C / 60% RH) InitialAnalysis->RealTime Accelerated Accelerated Storage (40°C / 75% RH) InitialAnalysis->Accelerated Testing Periodic Testing (e.g., 1, 3, 6 months) - pH, Viscosity, Assay - Appearance RealTime->Testing Accelerated->Testing DataAnalysis Data Analysis - Degradation Kinetics - Physical Changes Testing->DataAnalysis Conclusion Shelf-Life Determination DataAnalysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Gluconolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of gluconolactone, a widely used polyhydroxy acid (PHA). While generally considered non-hazardous, adherence to established laboratory safety protocols is essential to maintain a safe working environment and comply with regulations.

Immediate Safety and Handling

This compound is a white, odorless, crystalline powder.[1] Although not classified as a hazardous substance, it can cause eye irritation.[2][3] Therefore, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the substance. In case of accidental release, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1]

Disposal Procedures

The disposal method for this compound depends on its form (solid or aqueous solution) and the applicable local, state, and federal regulations.[1][4] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Solid this compound Waste:

  • Containerization: Place uncontaminated, solid this compound waste in a clearly labeled, sealed container. The original container is ideal if it is in good condition.[5]

  • Labeling: The label should clearly identify the contents as "this compound Waste" and include the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][6] Ensure the container is kept closed except when adding waste.[6]

  • Disposal: Dispose of the container through your institution's chemical waste program.[7] In many cases, non-hazardous solid waste like this compound can be disposed of in a landfill.[1]

Aqueous Solutions of this compound:

This compound hydrolyzes in water to form gluconic acid, a weak organic acid. This property must be considered for drain disposal.

  • pH Neutralization: Before considering drain disposal, measure the pH of the this compound solution. If the pH is outside the generally accepted range for drain disposal (typically between 5.5 and 10.5), it must be neutralized.[8] Use a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, to adjust the pH to a neutral range (approximately 6.0-8.0).

  • Dilution: Dilute the neutralized solution with copious amounts of water. A general guideline is a 20-fold dilution.

  • Drain Disposal: Pour the diluted, neutralized solution down the drain, followed by a significant water flush.[8] This should only be done in laboratory sinks and never in storm drains.[8]

Empty Containers:

Containers that held this compound can typically be disposed of as regular trash after ensuring they are empty.[7] For containers that held an acute hazardous waste, triple rinsing is required.[7] Although this compound is not acutely hazardous, it is good practice to rinse the container with a suitable solvent (like water) before disposal. Deface or remove any chemical labels from the container before placing it in the regular trash.[7]

Quantitative Data for Disposal Considerations

ParameterGuidelineSource
pH Range for Drain Disposal 5.5 - 10.5[8]
Maximum Accumulation (Non-Acutely Toxic Waste) 55 gallons[6]
Maximum Accumulation (Acutely Toxic Waste) 1 quart (liquid) or 1 kilogram (solid)[6]

Note: this compound is not classified as an acutely toxic waste.

Experimental Protocols

pH Measurement and Neutralization of Aqueous this compound Solution:

  • Objective: To ensure the pH of an aqueous this compound solution is within the acceptable range for drain disposal.

  • Materials:

    • Aqueous this compound solution for disposal

    • pH meter or pH indicator strips

    • Stir plate and stir bar

    • Beaker large enough to hold the solution

    • Dilute sodium hydroxide (e.g., 0.1 M) or sodium bicarbonate solution

    • Personal Protective Equipment (safety glasses, gloves, lab coat)

  • Procedure:

    • Place the beaker containing the this compound solution on the stir plate and add a stir bar.

    • Begin gentle stirring.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH probe in the solution and record the initial pH.

    • Slowly add the neutralizing agent dropwise while continuously monitoring the pH.

    • Continue adding the neutralizing agent until the pH is within the acceptable range (e.g., 6.0-8.0).

    • Record the final pH and the amount of neutralizing agent used.

    • The neutralized solution is now ready for dilution and drain disposal as per the guidelines above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Gluconolactone_Disposal_Workflow start Start: this compound Waste is_solid Is the waste solid? start->is_solid solid_disposal Containerize, label, and store in SAA. Dispose via institutional chemical waste program. is_solid->solid_disposal Yes is_aqueous Aqueous Solution is_solid->is_aqueous No end End of Disposal Process solid_disposal->end measure_ph Measure pH of the solution is_aqueous->measure_ph check_ph Is pH between 5.5 and 10.5? measure_ph->check_ph neutralize Neutralize with a suitable base to pH 6.0-8.0 check_ph->neutralize No dilute Dilute with at least 20 parts water check_ph->dilute Yes neutralize->measure_ph Re-measure pH drain_disposal Dispose down the laboratory drain with a water flush dilute->drain_disposal drain_disposal->end

This compound Disposal Decision Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Gluconolactone, a widely used polyhydroxy acid in various research and development applications. Adherence to these procedural steps and safety protocols will minimize risks and ensure proper management from acquisition to disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, particularly in its powdered form, a thorough risk assessment is crucial to ensure appropriate protective measures are in place. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesMust be ANSI Z87.1 compliant. Goggles are required when there is a splash hazard.[1]
Face ShieldTo be worn in addition to safety glasses or goggles during procedures with a significant splash potential.[1]
Hand Protection Disposable Nitrile or Rubber GlovesProvides protection against incidental contact.[2] Should be changed immediately if contaminated.
Respiratory Protection Effective Dust Mask or RespiratorRecommended when dust is generated and engineering controls are not sufficient to maintain exposure below limits.[3] A fit-tested N95 or N100 NIOSH-approved mask protects against airborne particles.[4]
Body Protection Laboratory CoatShould be appropriately sized and fully buttoned to protect from spills.
Long Pants and Closed-Toe ShoesRequired to protect the skin from potential spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Before handling, ensure the work area is clean, uncluttered, and has adequate ventilation.[5]

  • Locate the nearest safety shower and eyewash station.[6]

  • Review the Safety Data Sheet (SDS) for any specific handling instructions.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the substance.

3. Handling:

  • Work in a well-ventilated area. For procedures that may generate dust, use a fume hood or other ventilated enclosure.[7]

  • Avoid direct contact with the substance. Use appropriate tools (e.g., spatula, forceps) for transfer.[8]

  • Take care to avoid creating dust when handling the powder form.[7]

  • Ground all equipment containing the material to prevent static discharge.[5]

  • Do not eat, drink, or smoke in the handling area.[1]

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[5][7]

  • Keep containers tightly closed in their original packaging.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

5. Accidental Release:

  • In case of a spill, clear the area of personnel.

  • For minor spills, use dry clean-up procedures to avoid generating dust. Sweep or shovel the material into a suitable, labeled container for waste disposal.[1]

  • For major spills, alert emergency responders.[1]

  • Prevent the spillage from entering drains, sewers, or water courses.[1]

6. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

  • Inhalation: If dust is inhaled, move the person to fresh air. If irritation or discomfort persists, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms develop.[7]

7. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[1][5]

  • Consult your institution's specific waste disposal guidelines. This compound is typically not classified as hazardous waste.[5][9]

  • Do not re-use empty containers.[10]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean & Ventilate Work Area locate_safety Locate Safety Equipment prep_area->locate_safety review_sds Review SDS locate_safety->review_sds don_ppe Don PPE review_sds->don_ppe handle_substance Handle Substance in Ventilated Area don_ppe->handle_substance avoid_dust Avoid Dust Generation handle_substance->avoid_dust store Store Properly avoid_dust->store clean_area Clean Work Area store->clean_area doff_ppe Doff & Dispose of PPE clean_area->doff_ppe dispose_waste Dispose of Waste per Regulations doff_ppe->dispose_waste

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gluconolactone
Reactant of Route 2
Gluconolactone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。